molecular formula C24H42O21 B150584 Stachyose CAS No. 470-55-3

Stachyose

Numéro de catalogue: B150584
Numéro CAS: 470-55-3
Poids moléculaire: 666.6 g/mol
Clé InChI: UQZIYBXSHAGNOE-XNSRJBNMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Stachyose is a tetrasaccharide with the molecular formula C₂₄H₄₂O₂₁, consisting of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, sequentially linked as Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fruf . This natural oligosaccharide is a high-quality prebiotic found in various plants, including soybeans, green beans, and the medicinal herb Rehmannia glutinosa . In scientific research, this compound is recognized for its significant role in modulating gut microbiota and promoting human health. As it is not fully digestible by humans, it delivers only 1.5 to 2.4 kcal/g and reaches the colon intact, where it serves as a fermentative substrate for beneficial gut bacteria . Studies have demonstrated that this compound selectively promotes the proliferation of beneficial bacteria like Lactobacillaceae and Akkermansiaceae while inhibiting pathogenic species, thereby improving the overall gut microbial structure . This microbiota remodeling leads to increased production of short-chain fatty acids (SCFAs), which are crucial for gut health . The physiological functions of this compound are a major focus of current research. Evidence indicates its potential in ameliorating metabolic diseases. In rodent models of type 2 diabetes, this compound supplementation was shown to improve blood glucose control, reduce insulin resistance, and attenuate inflammation by down-regulating pro-inflammatory cytokines such as IL-6 and TNF-α . Furthermore, research in hyperlipidaemic mice suggests a therapeutic effect, with this compound attenuating high-fat diet-induced weight gain, reducing fat deposition, and improving blood lipid profiles . Its application also extends to protecting intestinal barrier function and mitigating colitis in animal models, highlighting its anti-inflammatory potential . This product is provided for research applications only, including in vitro fermentation models, animal model studies, and investigations into metabolic pathways, gut-brain axis communication, and the development of functional foods .

Propriétés

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZIYBXSHAGNOE-XNSRJBNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Stachyose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

470-55-3
Record name Stachyose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stachyose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Stachyose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Stachyose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose is a naturally occurring tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs).[1] It is found in a variety of plants, particularly in legumes such as soybeans and peas.[2] As a functional oligosaccharide, this compound is of significant interest to researchers in the fields of nutrition, gut microbiology, and drug development due to its prebiotic properties and potential health benefits.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and relevant experimental protocols for the study of this compound.

Chemical Structure

This compound is a non-reducing tetrasaccharide with the molecular formula C₂₄H₄₂O₂₁. It is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. The monosaccharide units are sequentially linked as follows: Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru.[4][5] The systematic IUPAC name for this compound is β-D-Fructofuranosyl O-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside.[4]

The structure consists of a sucrose core with two additional α-D-galactose units attached via α(1→6) glycosidic bonds to the glucose moiety of sucrose.[6] The presence of these α-galactosidic linkages makes this compound indigestible by human intestinal enzymes, which lack the necessary α-galactosidase activity.[1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and application.

PropertyValueReferences
Molecular Formula C₂₄H₄₂O₂₁[4][7]
Molecular Weight 666.58 g/mol [4][7]
CAS Number 470-55-3 (anhydrous)[4][5]
Appearance White to off-white crystalline powder[2]
Melting Point 167-170 °C (anhydrous)[8]
Optical Rotation [α]²³_D_ +131.3° (c=4.5 in H₂O)[8]
Solubility Easily soluble in water (50 mg/mL); insoluble in organic solvents like ethanol.[5]
Density 1.84 g/cm³ (predicted)[5][9]
pKa (strongest acidic) 11.63 (predicted)[8][10]
Sweetness Approximately 22-28% that of sucrose.[3]
Stability Stable under acidic and high-temperature conditions.

Metabolic Pathways

This compound plays a role in plant physiology and is metabolized by gut microbiota in humans. The following diagrams illustrate these key pathways.

Biosynthesis of this compound in Plants

In plants, this compound is synthesized as part of the raffinose family of oligosaccharides. This pathway is crucial for carbon storage and transport, as well as for conferring tolerance to abiotic stresses like cold and desiccation. The biosynthesis begins with sucrose and involves the sequential addition of galactose units from a donor molecule, galactinol.

Stachyose_Biosynthesis UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS Myo_Inositol myo-Inositol Myo_Inositol->GolS Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS Raffinose Raffinose STS This compound Synthase (STS) Raffinose->STS This compound This compound Galactinol Galactinol Galactinol->RS Galactinol->STS GolS->Galactinol RS->Raffinose STS->this compound Stachyose_Fermentation This compound This compound alpha_Galactosidase α-Galactosidase (from gut microbiota) This compound->alpha_Galactosidase Galactose Galactose Fermentation Further Fermentation Galactose->Fermentation Sucrose Sucrose Sucrose->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gases Gases (CO₂, H₂, CH₄) alpha_Galactosidase->Galactose alpha_Galactosidase->Sucrose Fermentation->SCFAs Fermentation->Gases Stachyose_Quantification_Workflow Start Start: Plant Sample (e.g., Soybeans) Grinding Sample Grinding Start->Grinding Extraction Aqueous Extraction (with enzyme inactivation) Grinding->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Purification Optional: Purification (e.g., Activated Charcoal) Centrifugation->Purification Dilution Sample Dilution & Filtration (0.45 µm filter) Centrifugation->Dilution (if no purification) Purification->Dilution HPLC HPLC Analysis (Carbohydrate Column, RI Detector) Dilution->HPLC Data_Analysis Data Analysis: Peak Identification & Quantification HPLC->Data_Analysis End End: This compound Concentration Determined Data_Analysis->End

References

The Core of Stachyose Biosynthesis in Legumes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raffinose family oligosaccharides (RFOs), particularly the tetrasaccharide stachyose, are significant components of legume seeds. While they play crucial roles in plant physiology, including stress tolerance and as transport carbohydrates, they are also considered anti-nutritional factors for humans and monogastric animals due to the absence of α-galactosidase in the gut, leading to flatulence and other digestive issues.[1][2][3] Understanding the biosynthesis of this compound is therefore of paramount importance for developing strategies to improve the nutritional value of legumes and for potential applications in drug development where modulation of carbohydrate metabolism is relevant. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in legumes, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory mechanisms.

The this compound Biosynthesis Pathway: A Three-Step Enzymatic Cascade

The biosynthesis of this compound in legumes is a cytosolic process that occurs through a well-defined three-step enzymatic cascade, primarily utilizing sucrose as the initial substrate.[3][4][5] The pathway involves the sequential action of three key enzymes: Galactinol Synthase (GolS), Raffinose Synthase (RS), and this compound Synthase (STS).

Step 1: Galactinol Synthesis - The Gateway to RFOs

The first committed step in the biosynthesis of all RFOs is the synthesis of galactinol. This reaction is catalyzed by Galactinol Synthase (GolS; EC 2.4.1.123) , which transfers a galactose moiety from UDP-galactose to myo-inositol.[3][6]

Reaction: UDP-galactose + myo-inositol → Galactinol + UDP

The availability of the substrates, UDP-galactose and myo-inositol, is a critical control point for the entire pathway.[6]

Step 2: Raffinose Formation - The Trisaccharide Intermediate

The second step involves the synthesis of the trisaccharide raffinose, catalyzed by Raffinose Synthase (RS; EC 2.4.1.82) . This enzyme facilitates the transfer of the galactose unit from galactinol to a sucrose molecule.[5][7]

Reaction: Galactinol + Sucrose → Raffinose + myo-inositol

The myo-inositol released in this reaction can be recycled for further galactinol synthesis.

Step 3: this compound Synthesis - The Final Elongation

The final step in the core pathway is the synthesis of this compound, a tetrasaccharide. This reaction is catalyzed by This compound Synthase (STS; EC 2.4.1.67) , which transfers another galactose unit from a second molecule of galactinol to raffinose.[8][9][10]

Reaction: Galactinol + Raffinose → this compound + myo-inositol

It is noteworthy that in some legume species, STS has been shown to have broader substrate specificity and can be involved in the synthesis of higher-order RFOs like verbascose.[9]

Stachyose_Biosynthesis_Pathway UDP_Gal UDP-galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS myo_Inositol myo-Inositol myo_Inositol->GolS Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS Galactinol Galactinol Galactinol->RS STS This compound Synthase (STS) Galactinol->STS Raffinose Raffinose Raffinose->STS This compound This compound UDP UDP myo_Inositol_recycled myo-Inositol GolS->Galactinol GolS->UDP RS->Raffinose RS->myo_Inositol_recycled recycled STS->this compound STS->myo_Inositol_recycled

Figure 1: The core this compound biosynthesis pathway in legumes.

Quantitative Data on Pathway Components

The efficiency and output of the this compound biosynthesis pathway are governed by the kinetic properties of the enzymes involved and the in vivo concentrations of their substrates and products.

Table 1: Kinetic Properties of Key Enzymes in this compound Biosynthesis
EnzymeSource OrganismSubstrate(s)Km (mM)VmaxOptimal pHOptimal Temp. (°C)Reference(s)
Galactinol Synthase (GolS)Cucurbita pepo (Zucchini) leavesUDP-galactose1.823.3 µmol/min/mg7.5-[11]
myo-inositol6.5[11]
Glycine max (Soybean) seedUDP-galactose--7.050[12][13]
Cicer arietinum (Chickpea)CaGolS1--7.540[14]
CaGolS2--7.530[14]
Raffinose Synthase (RS)Glycine max (Soybean) seed---6.0-7.0 (synthesis)-[7][15]
This compound Synthase (STS)Vigna angularis (Adzuki bean) seedGalactinol1.1 - 10-7.030[16]
Raffinose5.5 - 50[16]

Note: Data for Vmax are presented as reported in the respective studies and may not be directly comparable due to different assay conditions and units.

Table 2: Concentration of Key Metabolites in Legume Seeds
MetaboliteLegume SpeciesConcentration RangeTissue/Developmental StageReference(s)
SucroseGlycine max (Soybean)1.5 - 10.2% of dry matterMature seed[17]
Pisum sativum (Pea)~20 - 60 mg/g dry weightDeveloping seed[4]
myo-InositolVicia faba (Faba bean)~1 - 5 mg/g dry weightGerminating seed[18]
Various cereals and legumesVaries significantlyMature seed[19]
RaffinoseGlycine max (Soybean)0.1 - 2.1% of dry matterMature seed[9]
Lens culinaris (Lentil)2.20 - 12.98% of dry weightMature seed
This compoundGlycine max (Soybean)1.4 - 6.7% of dry matterMature seed[9]
Lens culinaris (Lentil)2.15 - 7.32% of dry weightMature seed[14]
Total RFOsGlycine max (Soybean)33.75 - 69.30 mg/g dry matterMature seed[15]
Pisum sativum (Pea)52.03 - 80.60 mg/g dry matterMature seed[12][15]
Lupinus spp. (Lupin)57.23 - 130.38 mg/g dry matterMature seed[12][15]

Experimental Protocols

A fundamental aspect of studying the this compound biosynthesis pathway is the ability to accurately measure enzyme activities and quantify the oligosaccharides. Below are generalized protocols based on methodologies cited in the literature.

Protocol 1: Extraction of Soluble Sugars for HPLC Analysis
  • Sample Preparation: Grind legume seeds to a fine powder.

  • Extraction: Homogenize 0.5 g of the seed powder in 40 mL of 80% ethanol. Incubate at 57 ± 2°C for 45 minutes with stirring. Add another 40 mL of 80% ethanol and continue stirring.[20]

  • Centrifugation: Centrifuge the homogenate at 1,500 x g for 30 minutes. Collect the supernatant.

  • Concentration: Concentrate the extract using a rotary vacuum evaporator at 50°C to remove the ethanol.

  • Reconstitution and Cleanup: Reconstitute the concentrate in 10 mL of distilled water. Pass the extract through a Sep-Pak C18 cartridge (pre-washed with methanol and water).

  • Final Preparation: Mix 3 mL of the eluent with 7 mL of acetonitrile and filter through a 0.45-μm nylon membrane filter before injection into the HPLC system.[20]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for RFO Quantification
  • Column: Amino-bonded silica column (e.g., Shodex NH2P-50 4E).[21]

  • Mobile Phase: Acetonitrile and water gradient.

  • Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). For enhanced sensitivity, post-column fluorescence derivatization can be employed.[21]

  • Quantification: Use external standards of sucrose, raffinose, and this compound to generate a standard curve for quantification.

Protocol 3: General Enzyme Extraction for Activity Assays
  • Homogenization: Grind fresh or frozen legume tissue (e.g., developing seeds) in a cold extraction buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM DTT and 1 mM PMSF).[13]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 28,000 x g) for 30 minutes at 4°C.

  • Supernatant Collection: The resulting supernatant contains the crude enzyme extract and can be used directly for activity assays or further purification.

Protocol 4: Galactinol Synthase (GolS) Activity Assay

This assay is based on the quantification of the product, galactinol, or the co-product, UDP.

  • Reaction Mixture: 50 mM HEPES buffer (pH 7.0), 60 mM myo-inositol, 4 mM UDP-galactose, 4 mM MnCl2, and 2 mM DTT.[12]

  • Incubation: Incubate the reaction mixture with the enzyme extract at 32°C for 30 minutes.

  • Termination: Stop the reaction by adding ethanol or by boiling.

  • Quantification:

    • Radiometric Method: Use [14C]-UDP-galactose and quantify the radioactive galactinol formed.[12]

    • Colorimetric Method: Quantify the UDP produced by coupling its hydrolysis by apyrase to the colorimetric determination of the released inorganic phosphate.[12][13]

Protocol 5: Raffinose Synthase (RS) and this compound Synthase (STS) Activity Assays

These assays measure the formation of raffinose and this compound, respectively.

  • Raffinose Synthase Reaction Mixture: 50 mM HEPES-NaOH (pH 7.0), 10 mM galactinol, 40 mM sucrose, and 1 mM DTT.[22]

  • This compound Synthase Reaction Mixture: 50 mM HEPES-NaOH (pH 7.0), 10 mM galactinol, 50 mM raffinose, and 1 mM DTT.[16]

  • Incubation: Incubate the reaction mixtures with the enzyme extract at 30°C for a defined period (e.g., 30 minutes to 4 hours).

  • Termination: Stop the reactions by boiling for 5 minutes.

  • Analysis: Centrifuge the terminated reactions and analyze the supernatant for the respective products (raffinose or this compound) using HPLC.

Experimental_Workflow cluster_extraction Extraction cluster_assays Enzyme Activity Assays start Start: Legume Seed Sample grinding Grinding to Fine Powder start->grinding extraction_sugars Soluble Sugar Extraction (80% Ethanol) grinding->extraction_sugars extraction_enzymes Enzyme Extraction (Aqueous Buffer) grinding->extraction_enzymes hplc_analysis HPLC Analysis (Quantification of Sucrose, Raffinose, this compound) extraction_sugars->hplc_analysis gols_assay GolS Assay extraction_enzymes->gols_assay rs_assay RS Assay extraction_enzymes->rs_assay sts_assay STS Assay extraction_enzymes->sts_assay data_analysis Data Analysis and Interpretation hplc_analysis->data_analysis gols_assay->data_analysis rs_assay->data_analysis sts_assay->data_analysis end End: Pathway Characterization data_analysis->end

Figure 2: A generalized experimental workflow for studying the this compound biosynthesis pathway.

Regulation of this compound Biosynthesis

The accumulation of this compound in legume seeds is a tightly regulated process, influenced by developmental cues, substrate availability, and environmental signals.

Transcriptional Regulation

The primary level of regulation appears to be at the transcriptional level. Studies in various legumes, including soybean and pea, have shown that the genes encoding GolS, RS, and STS are differentially expressed during seed development.[3][9][10] Their transcript levels often correlate with the accumulation of their respective products. For instance, high levels of STS mRNA are transiently accumulated midway through seed development in adzuki bean.[10]

Substrate Availability

The concentration of the initial substrates, sucrose and myo-inositol, plays a significant role in the overall flux through the pathway.[6] The availability of UDP-galactose is also a key determinant for the synthesis of galactinol. The transport of these sugars to the developing embryo is a critical factor influencing the final this compound content.

Hormonal and Sugar Signaling

While the direct hormonal regulation of this compound biosynthesis is not fully elucidated, plant hormones are known to play a central role in seed development and maturation, processes that are tightly linked to RFO accumulation.[21] Abscisic acid (ABA) is a key hormone in seed maturation and desiccation tolerance, processes where RFOs are implicated. Further research is needed to uncover the specific signaling pathways that connect hormonal cues to the expression of this compound biosynthesis genes. Sugar signaling pathways, where sugars themselves act as signaling molecules, are also likely to be involved in regulating the expression of the biosynthetic genes in response to the cellular carbohydrate status.

Regulatory_Influences Developmental_Cues Developmental Cues (Seed Maturation) Transcriptional_Regulation Transcriptional Regulation Developmental_Cues->Transcriptional_Regulation Environmental_Stress Environmental Stress (e.g., drought, cold) Environmental_Stress->Transcriptional_Regulation Hormonal_Signals Hormonal Signals (e.g., ABA) Hormonal_Signals->Transcriptional_Regulation Sugar_Status Cellular Sugar Status (Sucrose, etc.) Sugar_Status->Transcriptional_Regulation GolS_gene GolS Gene Transcriptional_Regulation->GolS_gene expression RS_gene RS Gene Transcriptional_Regulation->RS_gene expression STS_gene STS Gene Transcriptional_Regulation->STS_gene expression Stachyose_Accumulation This compound Accumulation GolS_gene->Stachyose_Accumulation RS_gene->Stachyose_Accumulation STS_gene->Stachyose_Accumulation

Figure 3: An overview of the regulatory inputs influencing this compound biosynthesis.

Conclusion

The biosynthesis of this compound in legumes is a well-conserved and highly regulated metabolic pathway. A thorough understanding of its core components, the enzymes GolS, RS, and STS, along with their kinetic properties and the factors that regulate their activity and expression, is essential for both fundamental plant science and applied research. The detailed information and protocols provided in this technical guide offer a solid foundation for researchers aiming to manipulate the this compound content in legumes for improved nutritional quality or to explore the broader implications of RFO metabolism in plant and animal systems. Future research should focus on elucidating the intricate signaling networks that govern this pathway, which will open up new avenues for targeted genetic and biotechnological interventions.

References

Stachyose: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose is a naturally occurring tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs). Structurally, it consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1][2][3] This non-reducing sugar is widely distributed throughout the plant kingdom, particularly in the seeds of legumes.[3] In plants, this compound functions as a crucial carbohydrate for transport and storage, and also plays a role in protecting cellular structures against environmental stressors such as cold and desiccation.[3]

From a human nutritional standpoint, this compound is considered a prebiotic. Due to the absence of the α-galactosidase enzyme in the human small intestine, this compound is not digested and passes to the large intestine.[3] There, it is fermented by gut microbiota, promoting the growth of beneficial bacteria like Bifidobacteria and Lactobacilli.[3] This fermentation can also lead to the production of gases, causing flatulence, a well-known side effect of consuming legumes.[1][3]

This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its quantification, and a summary of its biosynthetic pathway.

Natural Sources and Distribution of this compound

This compound is predominantly found in a variety of plants, with the highest concentrations typically observed in the seeds of the Leguminosae (pea or bean) family. It is also present in other plant parts such as tubers and leaves, though generally in lower amounts.

Quantitative Distribution of this compound in Various Plant Sources

The following table summarizes the this compound content in a range of plant species, primarily focusing on seeds, as they are the most significant source. The data is presented in milligrams per gram of dry weight (mg/g DW).

Plant FamilySpeciesCommon NamePlant PartThis compound Content (mg/g DW)Reference(s)
Leguminosae Glycine maxSoybeanSeed14.0 - 67.0[4]
Pisum sativumGarden PeaSeed> 50.0 (total raffinose saccharides)[5]
Vigna unguiculataCowpeaSeed> 50.0 (total raffinose saccharides)[5]
Medicago sativaAlfalfaSeed> 50.0 (total raffinose saccharides)[5]
Lathyrus ciceraGrass PeaSeed1.93 - 5.28 (as canavanine)[6]
Vicia narbonensisNarbon BeanSeed~16.0 (as γ-glutamyl-S-ethenyl-cysteine)[6]
Malvaceae GossypiumCottonSeedMore raffinose than this compound[5]
Asteraceae Helianthus annuusSunflowerSeedMore raffinose than this compound[5]
Gramineae VariousGrassesSeedMore raffinose than this compound[5]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant materials is crucial for research and development in the food and pharmaceutical industries. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) is a commonly employed and reliable method.

Protocol: Quantification of this compound in Legume Seeds by HPLC-RID

This protocol outlines a general procedure for the extraction and quantification of this compound from legume seeds.

1. Sample Preparation:

  • Dry the legume seeds to a constant weight.

  • Grind the dried seeds into a fine powder using a laboratory mill.

  • For high-fat samples like soybeans, a defatting step is recommended. This can be achieved by Soxhlet extraction with a non-polar solvent (e.g., hexane) for several hours.

2. Extraction of Soluble Sugars:

  • Weigh approximately 0.1 g of the powdered (and defatted, if necessary) sample into a centrifuge tube.

  • Add 0.9 mL of HPLC-grade water.

  • Incubate the mixture at 55°C for 20 minutes with agitation (e.g., 200 rpm).[4]

  • Add 0.9 mL of 95% acetonitrile and vortex for 30 seconds.[4]

  • Centrifuge the mixture for 10 minutes to pellet the insoluble material.[4]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

3. HPLC-RID Analysis:

  • HPLC System: A standard HPLC system equipped with a refractive index detector.

  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica column (e.g., LiChrosorb NH2) or a lead-based column (e.g., Shodex SUGAR SP0810).[7]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly used. A typical ratio is 65:35 (v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

  • Column Temperature: Maintain the column at a constant temperature, for example, 80°C for lead-based columns.[7]

  • Injection Volume: Inject 20 µL of the filtered extract.

  • Detection: Refractive Index Detector (RID).

4. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample extracts and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

This compound Biosynthesis Pathway

This compound is synthesized in plants through a series of enzymatic reactions, starting from sucrose. The pathway involves the sequential addition of galactose units.

Key Enzymes and Reactions in this compound Biosynthesis
  • Sucrose Synthase (SuSy): Catalyzes the reversible conversion of sucrose and UDP into fructose and UDP-glucose.

  • UDP-glucose 4-epimerase (UGE): Converts UDP-glucose to UDP-galactose.

  • Galactinol Synthase (GolS): Transfers a galactose unit from UDP-galactose to myo-inositol, forming galactinol.[8]

  • Raffinose Synthase (RS): Transfers a galactose unit from galactinol to sucrose, forming raffinose.[8]

  • This compound Synthase (STS): Transfers a galactose unit from galactinol to raffinose, forming this compound.[8]

Stachyose_Biosynthesis Sucrose Sucrose SuSy Sucrose Synthase (SuSy) Sucrose->SuSy RS Raffinose Synthase (RS) Sucrose->RS UDP_Glc UDP-Glucose UGE UDP-glucose 4-epimerase (UGE) UDP_Glc->UGE UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS myo_Inositol myo-Inositol myo_Inositol->GolS Galactinol Galactinol Galactinol->RS STS This compound Synthase (STS) Galactinol->STS Raffinose Raffinose Raffinose->STS This compound This compound Fructose Fructose UDP UDP UDP->SuSy SuSy->UDP_Glc SuSy->Fructose UGE->UDP_Gal GolS->Galactinol RS->Raffinose STS->this compound

This compound Biosynthesis Pathway

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in plant materials.

Experimental_Workflow Start Plant Material (e.g., Legume Seeds) Drying Drying Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Defatting Defatting (optional, for high-fat samples) Grinding->Defatting Extraction Extraction of Soluble Sugars (e.g., with aqueous acetonitrile) Defatting->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration HPLC HPLC-RID Analysis Filtration->HPLC Quantification Quantification using Standard Curve HPLC->Quantification End This compound Concentration (mg/g DW) Quantification->End

Workflow for this compound Quantification

Conclusion

This compound is a significant oligosaccharide with diverse roles in plant physiology and human nutrition. Its prevalence in legumes makes it a key component to consider in food science and nutritional research. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound, which is essential for quality control, product development, and further investigation into its prebiotic effects. Understanding the biosynthesis of this compound also opens avenues for the genetic modification of crops to alter their oligosaccharide profiles for improved nutritional value.

References

Stachyose Metabolism by Human Gut Microbiota: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a non-digestible tetrasaccharide, functions as a prebiotic, selectively promoting the growth and activity of beneficial microorganisms in the human colon. Its metabolism by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), which have profound effects on host health, influencing gut homeostasis, immune function, and systemic metabolism. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism by the human gut microbiota, including the key microbial players, enzymatic pathways, and the resulting metabolites. Detailed experimental protocols for studying this process, quantitative data on metabolic outputs, and visualizations of the key signaling pathways are presented to support research and development in this field.

Introduction to this compound and its Prebiotic Role

This compound is a functional oligosaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. Due to the absence of α-galactosidase in the human small intestine, this compound passes undigested to the colon, where it becomes a substrate for microbial fermentation.[1] This selective utilization by specific gut bacteria underscores its role as a prebiotic, conferring a health benefit to the host by modulating the gut microbiota.[2]

The primary outcome of this compound fermentation is the production of SCFAs, predominantly acetate, propionate, and butyrate.[3] These metabolites serve as an energy source for colonocytes, regulate intestinal pH, and act as signaling molecules that influence various physiological processes.[4][5]

Key Microbial Players in this compound Metabolism

The metabolism of this compound is not ubiquitous among gut microbes and is primarily carried out by species possessing the necessary enzymatic machinery. Key bacterial genera known to metabolize this compound include:

  • Bifidobacterium : Species such as Bifidobacterium longum are well-equipped with α-galactosidases to degrade this compound.[6] Studies have consistently shown an increase in the relative abundance of Bifidobacterium following this compound supplementation.[2]

  • Lactobacillus : Certain species within this genus can also utilize this compound, contributing to the overall fermentation process.[7]

  • Faecalibacterium : This genus, known for its butyrate-producing capabilities, is also promoted by the presence of this compound.[2]

  • Prevotella : Some Prevotella species have been shown to increase in abundance with this compound consumption.[8]

Conversely, this compound fermentation can lead to a decrease in the relative abundance of potentially pathogenic bacteria, such as certain species within the Bacteroides and Escherichia-Shigella genera.[8]

Enzymatic Degradation of this compound

The breakdown of this compound is a multi-step enzymatic process initiated by the cleavage of its glycosidic bonds. The key enzymes involved are:

  • α-Galactosidase (EC 3.2.1.22): This is the primary enzyme responsible for this compound degradation. It hydrolyzes the terminal α-1,6 linked galactose residues. The stepwise hydrolysis of this compound by α-galactosidase yields raffinose and galactose, followed by the hydrolysis of raffinose to sucrose and another molecule of galactose.[9]

  • β-Fructofuranosidase (EC 3.2.1.26): Also known as invertase, this enzyme hydrolyzes the sucrose component into glucose and fructose.

The constituent monosaccharides (galactose, glucose, and fructose) are then taken up by the bacteria and enter their central metabolic pathways, such as glycolysis, to be fermented into SCFAs.

Metabolic Pathways and End-Products

The monosaccharides released from this compound degradation are fermented by the gut microbiota primarily through the Embden-Meyerhof-Parnas (glycolysis) pathway to produce pyruvate. Pyruvate is then converted into various end-products, with SCFAs being the most significant in terms of host impact.

Short-Chain Fatty Acid (SCFA) Production

The primary SCFAs produced from this compound fermentation are:

  • Acetate: The most abundant SCFA, which can be utilized by peripheral tissues.

  • Propionate: Primarily metabolized in the liver and involved in gluconeogenesis.

  • Butyrate: The preferred energy source for colonocytes and has potent anti-inflammatory and anti-proliferative effects.

The relative proportions of these SCFAs can vary depending on the composition of the gut microbiota and the substrate availability.

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data from various studies on this compound metabolism.

Table 1: Kinetic Parameters of α-Galactosidase on this compound and Related Oligosaccharides

Enzyme SourceSubstrateKm (mM)Reference
Bifidobacterium longum subsp. longum JCM 7052This compound39.3[6]
Bifidobacterium longum subsp. longum JCM 7052Raffinose15.5[6]
Glycine max (Soybean)This compound4.79[9]
Glycine max (Soybean)Raffinose3.0[9]

Table 2: Changes in Relative Abundance of Key Bacterial Genera after In Vitro this compound Fermentation

Bacterial GenusControl Group (Relative Abundance %)This compound Group (Relative Abundance %)ChangeReference
Bifidobacterium6.1555.08+48.93%[2]
Faecalibacterium0.492.56+2.07%[2]
Lactobacillus0.1750.355+0.18%[7]
Escherichia-Shigella49.1113.21-35.90%[2]
BacteroidesNot specifiedSignificantly reduced-[8]
Akkermansia0.0040.102+0.098%[7]

Table 3: Short-Chain Fatty Acid Concentrations after In Vitro Fecal Fermentation with this compound

SCFAControl (mM)This compound (0.8%) (mM)Reference
Acetate~25~65[3]
Propionate~10~20[3]
Butyrate~8~25[3]

Experimental Protocols

In Vitro Batch Culture Fermentation of this compound

This protocol is adapted from studies investigating the effects of prebiotics on human gut microbiota.[8]

1. Media Preparation:

  • Prepare a basal fermentation medium (e.g., YCFA medium) without a carbon source.
  • Prepare this compound solutions at desired concentrations (e.g., 0.2%, 0.4%, 0.8% w/v) in the basal medium.
  • Dispense the media into anaerobic culture tubes or vials and autoclave.

2. Fecal Slurry Preparation:

  • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.
  • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution (pH 7.0) inside an anaerobic chamber.

3. Inoculation and Fermentation:

  • Inoculate the fermentation media with the fecal slurry (e.g., 1% v/v).
  • Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24 hours).

4. Sample Collection:

  • At the end of the fermentation, collect samples for microbiota analysis (16S rRNA sequencing) and SCFA analysis.

16S rRNA Gene Sequencing and Analysis

This protocol provides a general workflow for analyzing the microbial composition of fecal fermentation samples.[10][11][12]

1. DNA Extraction:

  • Extract total genomic DNA from the fermentation samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).

2. PCR Amplification:

  • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F and 806R).
  • Perform a two-step PCR to add sequencing adapters and barcodes for multiplexing.

3. Library Preparation and Sequencing:

  • Purify the PCR products and quantify the DNA library.
  • Sequence the libraries on an Illumina MiSeq platform (2x300 bp).

4. Bioinformatic Analysis:

  • Process the raw sequencing reads using a pipeline such as QIIME 2 or DADA2.[13]
  • Perform quality filtering, denoising, merging of paired-end reads, and chimera removal.
  • Assign taxonomy to the amplicon sequence variants (ASVs) using a reference database (e.g., SILVA or Greengenes).
  • Analyze alpha and beta diversity to assess changes in the microbial community.

Gas Chromatography (GC) Analysis of SCFAs

This protocol is based on established methods for quantifying SCFAs in fecal samples.[14][15]

1. Sample Preparation:

  • Centrifuge the fecal fermentation broth to pellet the bacterial cells and debris.
  • Acidify the supernatant with an acid (e.g., hydrochloric acid or metaphosphoric acid) to protonate the SCFAs.
  • Add an internal standard (e.g., 2-ethylbutyric acid) for quantification.

2. Extraction (Optional but Recommended):

  • Perform a liquid-liquid extraction of the SCFAs from the acidified aqueous sample into an organic solvent (e.g., diethyl ether or tert-butyl methyl ether).

3. GC Analysis:

  • Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector (GC-FID).
  • Use a suitable column for SCFA separation (e.g., a FFAP column).
  • Set up a temperature gradient program to separate the different SCFAs.

4. Quantification:

  • Identify and quantify the SCFAs based on the retention times and peak areas relative to the internal standard and a standard curve of known SCFA concentrations.

Signaling Pathways and Logical Relationships

The SCFAs produced from this compound metabolism act as signaling molecules that can influence host physiology through various mechanisms.

SCFA-G-protein Coupled Receptor (GPCR) Signaling

Acetate, propionate, and butyrate can bind to and activate G-protein coupled receptors, such as GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A, which are expressed on various cell types, including enteroendocrine and immune cells.[4][16][17] Activation of these receptors triggers downstream signaling cascades that can influence hormone secretion (e.g., GLP-1 and PYY), immune responses, and metabolic regulation.[16][18]

SCFA_GPCR_Signaling This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Production GPCRs GPR41, GPR43, GPR109A SCFAs->GPCRs Binding & Activation G_Protein G-protein Activation (Gαi/o, Gαq/11) GPCRs->G_Protein Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase, PLC) G_Protein->Downstream_Effectors Cellular_Response Cellular Response (Hormone Secretion, Immune Modulation) Downstream_Effectors->Cellular_Response

SCFA-GPCR Signaling Pathway.

Butyrate-Mediated Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-known inhibitor of histone deacetylases (HDACs).[19][20] By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure. This can alter gene expression, influencing processes such as cell proliferation, differentiation, and apoptosis. This mechanism is a key contributor to the anti-inflammatory and anti-cancer properties of butyrate.[21][22][23]

Butyrate_HDAC_Inhibition Butyrate Butyrate HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Structure Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression

Butyrate-HDAC Inhibition Pathway.

Experimental Workflow for Studying this compound Metabolism

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on the gut microbiota.

Experimental_Workflow Fecal_Sample Fecal Sample Collection In_Vitro_Fermentation In Vitro Fermentation with this compound Fecal_Sample->In_Vitro_Fermentation Sample_Processing Sample Processing In_Vitro_Fermentation->Sample_Processing DNA_Extraction DNA Extraction Sample_Processing->DNA_Extraction SCFA_Extraction SCFA Extraction Sample_Processing->SCFA_Extraction Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Microbiota_Composition Microbiota Composition Bioinformatics->Microbiota_Composition GC_Analysis GC-FID Analysis SCFA_Extraction->GC_Analysis SCFA_Quantification SCFA Quantification GC_Analysis->SCFA_Quantification

Experimental Workflow Diagram.

Conclusion

This compound metabolism by the human gut microbiota is a key process with significant implications for host health. By selectively promoting the growth of beneficial bacteria and leading to the production of SCFAs, this compound exerts a range of positive effects, from maintaining gut barrier function to influencing systemic immune and metabolic responses. The detailed methodologies and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of prebiotics like this compound for the prevention and treatment of various diseases. Further research into the specific enzymes, microbial strains, and host-microbe interactions involved in this compound metabolism will continue to advance our understanding and application of this important prebiotic.

References

Enzymatic Synthesis of Stachyose from Sucrose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of stachyose from sucrose. This compound, a functional tetrasaccharide, holds significant potential in the pharmaceutical and food industries due to its prebiotic properties. This document details a highly cited in vitro multi-enzyme cascade reaction, outlining the core biochemical pathway, providing detailed experimental protocols for enzyme preparation and synthesis reactions, and presenting key quantitative data in a structured format. Furthermore, this guide includes visual representations of the enzymatic pathway and experimental workflows to facilitate a deeper understanding of the process.

Introduction

This compound is a raffinose family oligosaccharide (RFO) naturally found in various plants.[1] Its structure consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. Due to its inability to be hydrolyzed in the upper gastrointestinal tract, this compound acts as a prebiotic, promoting the growth of beneficial gut bacteria. Traditional extraction from plant sources is often inefficient and costly.[2] Enzymatic synthesis offers a promising alternative for the controlled and efficient production of high-purity this compound.

This guide focuses on a well-documented in vitro multi-enzyme system that utilizes sucrose as a readily available and inexpensive starting material.[3][4]

The Enzymatic Pathway for this compound Synthesis from Sucrose

The enzymatic conversion of sucrose to this compound is a multi-step process involving a cascade of five distinct enzymes.[5] The pathway can be conceptually divided into three main stages:

  • UDP-Galactose Regeneration: Sucrose is utilized to generate the activated galactose donor, UDP-galactose.

  • Galactinol Synthesis: The activated galactose is transferred to myo-inositol to form galactinol, the key galactosyl donor for RFO synthesis.

  • Raffinose and this compound Formation: Sequential transfer of galactose moieties from galactinol to sucrose and then to raffinose yields this compound.

The five enzymes orchestrating this pathway are:

  • Sucrose Synthase (SUS)

  • UDP-glucose 4-epimerase (GalE)

  • Galactinol Synthase (GS)

  • Raffinose Synthase (RS)

  • This compound Synthase (STS)

Below is a diagram illustrating the enzymatic cascade:

Enzymatic_Pathway cluster_SUS Sucrose Synthase cluster_GalE UDP-glucose 4-epimerase cluster_GS Galactinol Synthase cluster_RS Raffinose Synthase cluster_STS This compound Synthase Suc Sucrose Fru Fructose Suc->Fru Fructose UDPGlc UDP-Glucose Suc->UDPGlc UDP-Glucose Raffinose Raffinose Suc->Raffinose UDPGal UDP-Galactose UDPGlc->UDPGal UDP-Galactose Galactinol Galactinol UDPGal->Galactinol Galactinol Galactinol->Raffinose Raffinose This compound This compound Galactinol->this compound myoInositol myo-Inositol myoInositol->Galactinol Raffinose->this compound this compound UDP UDP UDP->UDPGlc SUS SUS GalE GalE GS GS RS RS STS STS

Figure 1: The in vitro multi-enzyme cascade for this compound synthesis from sucrose.

Experimental Protocols

Enzyme Preparation

The successful synthesis of this compound relies on the availability of active enzymes. The following protocols are based on the expression of recombinant enzymes in E. coli.

3.1.1. General Expression Protocol

  • Gene Synthesis and Cloning: Synthesize the genes for SUS, GalE, GS, RS, and STS (e.g., from Arabidopsis thaliana) with codon optimization for E. coli expression. Clone the genes into a suitable expression vector (e.g., pET-28a(+)) with a His-tag for purification.

  • Transformation: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 4°C.

3.1.2. General Purification Protocol (His-tag Affinity Chromatography)

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Desalting/Buffer Exchange: Desalt the purified enzyme and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.

  • Purity Analysis: Analyze the purity of the enzyme by SDS-PAGE.

This compound Synthesis: Stepwise Cascade Reaction Strategies

Due to the varying stability and optimal reaction conditions of the enzymes, a stepwise cascade reaction is more effective than a one-pot reaction.[5] Two successful strategies are outlined below.

3.2.1. Three-Stage Reaction Strategy

This strategy physically separates the synthesis of galactinol, raffinose, and this compound.

Three_Stage_Workflow Stage1 Stage 1: Galactinol Synthesis Stage2 Stage 2: Raffinose Synthesis Stage1->Stage2 Transfer Reaction Mixture Stage3 Stage 3: this compound Synthesis Stage2->Stage3 Transfer Reaction Mixture Product This compound Stage3->Product Inputs1 Sucrose myo-Inositol UDP SUS, GalE, GS Inputs1->Stage1 Inputs2 Add RS Inputs2->Stage2 Inputs3 Add STS Inputs3->Stage3

Figure 2: Three-stage stepwise cascade reaction workflow for this compound synthesis.

Protocol:

  • Stage 1: Galactinol Synthesis

    • Reaction Mixture: 50 mM PBS (pH 7.0), 600 mM sucrose, 200 mM myo-inositol, 5 mM UDP, and purified SUS, GalE, and GS enzymes.

    • Incubation: 30°C for 24-48 hours.

  • Stage 2: Raffinose Synthesis

    • To the reaction mixture from Stage 1, add purified RS enzyme.

    • Incubation: 30°C for an additional 24 hours.

  • Stage 3: this compound Synthesis

    • To the reaction mixture from Stage 2, add purified STS enzyme.

    • Incubation: 30°C for an additional 24 hours.

3.2.2. Two-Stage Reaction Strategy

This optimized strategy combines the synthesis of raffinose and this compound in the second stage.

Two_Stage_Workflow Stage1 Stage 1: Galactinol Synthesis Stage2 Stage 2: this compound Synthesis Stage1->Stage2 Transfer Reaction Mixture Product This compound Stage2->Product Inputs1 Sucrose myo-Inositol UDP SUS, GalE, GS Inputs1->Stage1 Inputs2 Add Raffinose Add STS Inputs2->Stage2

Figure 3: Two-stage stepwise cascade reaction workflow for this compound synthesis.

Protocol:

  • Stage 1: Galactinol Synthesis

    • Reaction Mixture: 50 mM PBS (pH 7.0), 600 mM sucrose, 200 mM myo-inositol, 5 mM UDP, and purified SUS, GalE, and GS enzymes.

    • Incubation: 30°C for 48 hours.

  • Stage 2: this compound Synthesis

    • To the reaction mixture from Stage 1, add fresh raffinose (e.g., 200 mM) and purified STS enzyme.

    • Incubation: 30°C for an additional 48 hours.

Product Analysis

The quantification of substrates and products can be performed using High-Performance Liquid Chromatography (HPLC).

  • HPLC System: A standard HPLC system equipped with a refractive index detector (RID).

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).

  • Mobile Phase: Degassed deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C.

  • Sample Preparation: Dilute reaction aliquots with deionized water and terminate the reaction by boiling for 10 minutes. Centrifuge to remove precipitated proteins before injection.

  • Quantification: Use external standards of sucrose, fructose, raffinose, and this compound to generate calibration curves for quantification.

Quantitative Data

The efficiency of the enzymatic synthesis of this compound can be evaluated based on several quantitative parameters. The following tables summarize key data from published studies.

Table 1: Specific Activities of Purified Enzymes [5]

EnzymeSource OrganismSpecific Activity (U/mg)
Sucrose Synthase (SUS)Arabidopsis thaliana0.47
UDP-glucose 4-epimerase (GalE)Escherichia coli24.21
Galactinol Synthase (GS)Arabidopsis thaliana0.022
Raffinose Synthase (RS)Arabidopsis thaliana0.016
This compound Synthase (STS)Arabidopsis thaliana0.21
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.

Table 2: this compound Production Yields using Different Strategies [5]

Synthesis StrategyKey Substrates & Enzymes Added in Final StageFinal this compound Concentration (mM)Molar Yield (mol this compound/mol sucrose)
One-pot, three-stage reactionSTS25.6Not Reported
One-pot, two-stage reactionRaffinose, STS61.10.71

Table 3: Optimal Reaction Conditions for Raffinose Production (a precursor to this compound) [3]

ParameterOptimal Value
Temperature30°C
pH7.0
UDP Concentration5 mM
Sucrose Concentration600 mM
Sucrose:Inositol Ratio3:1

Alternative Enzymatic Approaches

While the multi-enzyme cascade is a prominent method, other enzymatic strategies for oligosaccharide synthesis exist and may be adaptable for this compound production.

  • Levansucrase-based Synthesis: Levansucrases can catalyze the transfer of fructosyl residues. While primarily used for levan synthesis, they can also produce oligosaccharides in the presence of suitable acceptors. Some studies have explored their use in raffinose synthesis, which is a direct precursor to this compound.[2]

  • Whole-Cell Biocatalysis: Utilizing genetically engineered microorganisms that express the entire enzymatic pathway for this compound synthesis can simplify the process by eliminating the need for enzyme purification. This approach can also facilitate cofactor regeneration in situ.

Conclusion

The enzymatic synthesis of this compound from sucrose using an in vitro multi-enzyme cascade is a viable and efficient method for producing this high-value functional oligosaccharide. The stepwise reaction strategies overcome challenges associated with enzyme stability and differing optimal conditions. Further optimization of enzyme expression, immobilization techniques, and process engineering can potentially enhance the economic feasibility of this biocatalytic approach for industrial-scale production. This guide provides a foundational understanding and practical protocols for researchers and professionals interested in the enzymatic synthesis of this compound and other complex carbohydrates.

References

Stachyose: A Key Regulator of Plant Physiology and Stress Resilience

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stachyose, a tetrasaccharide member of the Raffinose Family Oligosaccharides (RFOs), plays a multifaceted role in plant physiology, extending beyond its function as a transport and storage carbohydrate. Emerging evidence highlights its critical involvement in mediating tolerance to a range of abiotic and biotic stresses. This technical guide provides a comprehensive overview of the physiological roles of this compound, its biosynthesis, and its intricate involvement in stress signaling pathways. We present quantitative data on this compound accumulation under various stress conditions, detail experimental protocols for its analysis, and provide visual representations of its metabolic and signaling networks. This document is intended to serve as a valuable resource for researchers and professionals in plant science and drug development seeking to understand and leverage the protective properties of this compound.

Introduction

Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with environmental adversities such as drought, salinity, extreme temperatures, and oxidative stress[1]. A key strategy is the accumulation of compatible solutes, which are small, soluble molecules that do not interfere with cellular metabolism even at high concentrations[2][3]. Among these, the Raffinose Family Oligosaccharides (RFOs), including this compound, have garnered significant attention for their roles in stress mitigation[2][4][5].

This compound (galactose-galactose-glucose-fructose) is synthesized from sucrose and acts as a significant long-distance transport sugar in the phloem of some plant species[6]. While its accumulation is prominent during seed development and desiccation[7][8], it is also found in vegetative tissues of certain plants, particularly desiccation-tolerant "resurrection plants," where it contributes to cellular protection during severe water deficit[7]. This guide delves into the molecular and physiological underpinnings of this compound-mediated stress tolerance.

Biosynthesis of this compound

The primary pathway for this compound biosynthesis in plants is a galactinol-dependent process that extends from sucrose[4][9]. This multi-step enzymatic pathway is crucial for the accumulation of this compound in various plant tissues.

The key enzymes involved in this pathway are:

  • Galactinol Synthase (GolS): Catalyzes the synthesis of galactinol from UDP-galactose and myo-inositol. This is a critical regulatory point in the RFO biosynthetic pathway[9][10].

  • Raffinose Synthase (RS): Transfers a galactose unit from galactinol to sucrose to form the trisaccharide raffinose[9].

  • This compound Synthase (STS): Catalyzes the final step by adding another galactose moiety from galactinol to raffinose, yielding this compound[9][11].

The overall stoichiometry of the pathway can be summarized as: 2 Sucrose → 2 Fructose + this compound[9].

Stachyose_Biosynthesis Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS myo_Inositol myo-Inositol myo_Inositol->GolS Galactinol Galactinol Galactinol->RS STS This compound Synthase (STS) Galactinol->STS Raffinose Raffinose Raffinose->STS This compound This compound GolS->Galactinol UDP RS->Raffinose STS->this compound Stachyose_Stress_Response Abiotic_Stress Abiotic Stress (Drought, Salinity, Cold) Stress_Perception Stress Perception & Signaling Abiotic_Stress->Stress_Perception Gene_Expression Upregulation of GolS, RS, STS Genes Stress_Perception->Gene_Expression Stachyose_Biosynthesis This compound Biosynthesis Gene_Expression->Stachyose_Biosynthesis Stachyose_Accumulation This compound Accumulation Stachyose_Biosynthesis->Stachyose_Accumulation Osmotic_Adjustment Osmotic Adjustment Stachyose_Accumulation->Osmotic_Adjustment ROS_Scavenging ROS Scavenging Stachyose_Accumulation->ROS_Scavenging Membrane_Stabilization Membrane & Protein Stabilization Stachyose_Accumulation->Membrane_Stabilization Stress_Tolerance Enhanced Stress Tolerance Osmotic_Adjustment->Stress_Tolerance ROS_Scavenging->Stress_Tolerance Membrane_Stabilization->Stress_Tolerance HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Harvest 1. Harvest & Freeze Plant Tissue Lyophilize 2. Lyophilize & Grind Harvest->Lyophilize Extract 3. Extract Sugars (e.g., with Water/Ethanol) Lyophilize->Extract Centrifuge 4. Centrifuge to Clarify Extract->Centrifuge Dilute 5. Dilute Supernatant Centrifuge->Dilute Inject 6. Inject Sample into HPLC Dilute->Inject Separate 7. Separate on Amino Column Inject->Separate Detect 8. Detect with RI/ELSD Separate->Detect Quantify 9. Quantify using Standard Curve Detect->Quantify

References

Physicochemical Characteristics of Stachyose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a non-digestible tetrasaccharide, is increasingly recognized for its significant prebiotic properties and potential therapeutic applications. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, its unique structure dictates its physicochemical characteristics and biological functions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in various systems, including its stability, solubility, and interaction with biological molecules. A summary of its key quantitative characteristics is presented in Table 1.

PropertyValueReferences
Molecular Formula C₂₄H₄₂O₂₁[1][2][3]
Molecular Weight 666.58 g/mol [1][2][3][4]
Melting Point 167-170 °C[5][6][7]
Boiling Point 1044.2 ± 65.0 °C (Predicted)[3][5][6]
Density 1.84 ± 0.1 g/cm³ (Predicted)[3][5][6]
Solubility in Water Readily soluble[7][8][9]
Solubility in Organic Solvents Insoluble in ethanol and ether[7][8]
Appearance White crystalline powder[9]
Taste Slightly sweet, approximately 22-28% of sucrose's sweetness[2][8]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. This section outlines detailed methodologies for key experiments.

Determination of this compound Content by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common and reliable method for the quantification of this compound.

Experimental Workflow for HPLC Analysis of this compound

G prep Sample Preparation (Extraction and Filtration) hplc HPLC System (Pump, Injector, Column) prep->hplc column Chromatographic Column (e.g., Aminex HPX-87C) hplc->column detector Refractive Index Detector (RID) column->detector mobile Mobile Phase (e.g., Degassed ultrapure water) mobile->hplc data Data Acquisition and Analysis (Chromatogram and Quantification) detector->data

Caption: Workflow for the quantification of this compound using HPLC.

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in deionized water.

  • Sample Preparation:

    • For solid samples, accurately weigh a known amount and dissolve it in a specific volume of deionized water.

    • For liquid samples, dilute as necessary with deionized water.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A carbohydrate analysis column, such as an Aminex HPX-87C or a similar column suitable for oligosaccharide separation.

    • Mobile Phase: Degassed ultrapure water is commonly used.

    • Flow Rate: Typically set between 0.5 and 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, often around 80-85°C, to ensure optimal separation and peak shape.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Determination of Melting Point

The melting point is a crucial indicator of the purity of this compound.

Protocol using a Melting Point Apparatus:

  • Sample Preparation: Finely powder the crystalline this compound sample.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the starting temperature to a value below the expected melting point and select an appropriate heating rate (e.g., 1-2 °C/min for precise measurements).

  • Measurement:

    • Observe the sample through the magnifying lens as the temperature increases.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Determination of Aqueous Solubility

The high solubility of this compound in water is a key characteristic.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-RID as described in section 2.1. The determined concentration represents the solubility of this compound at that specific temperature.

Signaling Pathways Modulated by this compound

This compound is not directly absorbed in the upper gastrointestinal tract and is fermented by the gut microbiota in the colon. The resulting metabolites, primarily short-chain fatty acids (SCFAs), and the modulation of the gut microbial composition are believed to be the primary mechanisms through which this compound exerts its biological effects, including the regulation of key signaling pathways involved in inflammation and metabolism.

Inhibition of the TLR4/NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway[7][10]. This pathway is a critical component of the innate immune response and is often activated by bacterial components like lipopolysaccharide (LPS).

This compound-Mediated Inhibition of the TLR4/NF-κB Signaling Pathway

G cluster_0 This compound Effects cluster_1 Inflammatory Signaling Cascade This compound This compound gut Modulation of Gut Microbiota This compound->gut scfa Increased SCFA Production gut->scfa tlr4 TLR4 Activation gut->tlr4 Inhibition nfkb NF-κB Activation scfa->nfkb Inhibition lps LPS lps->tlr4 tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines inflammation Inflammation cytokines->inflammation G cluster_0 This compound Influence cluster_1 PI3K/Akt Signaling This compound This compound gut Gut Microbiota Modulation This compound->gut metabolites Microbial Metabolites (e.g., SCFAs) gut->metabolites pi3k PI3K metabolites->pi3k Modulation akt Akt pi3k->akt downstream Downstream Effectors (e.g., mTOR, GSK3) akt->downstream cellular Cellular Responses (Growth, Proliferation, Glucose Metabolism) downstream->cellular

References

Stachyose Degradation in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a significant component of various plant-based foods, particularly legumes. While indigestible by humans, this compound serves as a valuable prebiotic, selectively fermented by beneficial microorganisms in the gut. Understanding the microbial degradation pathways of this compound is crucial for leveraging its health benefits, developing novel therapeutics, and optimizing food processing techniques. This technical guide provides an in-depth overview of the core pathways, enzymes, and regulatory mechanisms involved in the microbial metabolism of this compound.

Core Degradation Pathway: The Role of α-Galactosidase

The primary enzymatic step in this compound degradation across a wide range of microorganisms is the hydrolysis of the terminal α-1,6-glycosidic bonds by α-galactosidase (EC 3.2.1.22).[1][2] This enzyme sequentially cleaves the galactose moieties from the non-reducing end of the this compound molecule.

The degradation proceeds as follows:

  • This compound to Raffinose and Galactose: α-galactosidase first hydrolyzes the terminal α-1,6 linkage of this compound, releasing one molecule of galactose and one molecule of raffinose.

  • Raffinose to Sucrose and Galactose: The same or a similar α-galactosidase then acts on raffinose, cleaving the α-1,6 bond to yield sucrose and another molecule of galactose.

  • Sucrose Utilization: The resulting sucrose can be further metabolized by various enzymes, such as invertase or sucrose phosphorylase, into glucose and fructose, which then enter central glycolytic pathways.

This fundamental pathway is conserved in numerous bacteria, including probiotic strains like Lactobacillus and Bifidobacterium, as well as various fungi such as Aspergillus and Rhizopus.[3][4][5]

This compound Degradation Pathway

Stachyose_Degradation This compound This compound Raffinose Raffinose This compound->Raffinose α-Galactosidase Galactose1 Galactose This compound->Galactose1 Sucrose Sucrose Raffinose->Sucrose α-Galactosidase Galactose2 Galactose Raffinose->Galactose2 Glucose Glucose Sucrose->Glucose Invertase / Sucrose Phosphorylase Fructose Fructose Sucrose->Fructose Invertase / Sucrose Phosphorylase Glycolysis Glycolysis Galactose1->Glycolysis Galactose2->Glycolysis Glucose->Glycolysis Fructose->Glycolysis

Caption: General pathway of this compound degradation by microorganisms.

Microbial Diversity in this compound Degradation

While the core pathway is conserved, the specific enzymes and transport mechanisms can vary among different microorganisms.

Bacteria:

  • Lactobacillus : Several Lactobacillus species, including L. acidophilus, possess the enzymatic machinery to degrade this compound.[4] The uptake and catabolism of this compound in Lactobacillus acidophilus involve a phosphotransferase system (PTS) and an energy coupling factor (ECF) transporter.[4] Some lactobacilli utilize extracellular levansucrases to convert raffinose to melibiose and fructose, followed by intracellular hydrolysis of melibiose by α-galactosidase.[1]

  • Bifidobacterium : Bifidobacteria are well-known for their ability to utilize various oligosaccharides, including this compound. They possess α-galactosidases that enable them to break down this compound and utilize the resulting monosaccharides for growth.

  • Escherichia coli : While many laboratory strains of E. coli cannot utilize this compound, certain strains, particularly those belonging to the B2 phylogroup, possess a gene cluster for D-tagatose utilization which may be relevant to the metabolism of galactose, a key component of this compound.[6]

Fungi:

  • Aspergillus niger : This fungus is a common source of commercial α-galactosidase. It exhibits high efficiency in hydrolyzing this compound and raffinose.[5]

  • Rhizopus oligosporus : A key fungus used in the production of tempeh, R. oligosporus effectively degrades this compound and other flatulence-causing oligosaccharides during the fermentation process.[3][7][8][9] However, the ability to hydrolyze α-galactosidic bonds can vary between different Rhizopus strains.[3]

Quantitative Data: Enzyme Kinetics

The efficiency of this compound degradation is dependent on the kinetic properties of the microbial α-galactosidases. The Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are key parameters for comparing enzyme performance.

Microbial SourceSubstrateKₘ (mM)Vₘₐₓ (μmol/mL/min)Reference
Bacillus megaterium VHM1This compound5.014.20[10]
Aspergillus nigerpNPG*0.9831.587[11]
Soybean (Glycine max)This compound4.79-[12]
Soybean (Glycine max)Raffinose3.0-[12]

*p-Nitrophenyl-α-D-galactopyranoside (a synthetic substrate used for assaying α-galactosidase activity)

Regulation of this compound Degradation

The microbial degradation of this compound is a regulated process, primarily controlled by the availability of other, more preferred carbon sources.

Catabolite Repression:

The presence of easily metabolizable sugars, such as glucose, typically represses the expression of genes encoding enzymes for the utilization of less preferred carbon sources like this compound.[13][14][15][16] This phenomenon, known as carbon catabolite repression (CCR), ensures that microorganisms utilize the most energy-efficient carbon source first.[13][16][17] In many bacteria, CCR is mediated by the phosphotransferase system (PTS). When glucose is abundant, the PTS component EIIA is predominantly in its unphosphorylated state and inhibits the activity of adenylate cyclase, leading to low levels of cyclic AMP (cAMP).[13] Low cAMP levels prevent the activation of the catabolite activator protein (CAP), which is required for the transcription of genes involved in the metabolism of alternative sugars, including those for this compound degradation.

Catabolite Repression of this compound Utilization

Catabolite_Repression cluster_glucose High Glucose cluster_no_glucose Low/No Glucose Glucose_high Glucose EIIA_dephospho EIIA (dephosphorylated) Glucose_high->EIIA_dephospho Adenylate_cyclase_inactive Adenylate Cyclase (inactive) EIIA_dephospho->Adenylate_cyclase_inactive cAMP_low Low cAMP Adenylate_cyclase_inactive->cAMP_low CAP_inactive CAP (inactive) cAMP_low->CAP_inactive Stachyose_genes_off This compound Utilization Genes (OFF) CAP_inactive->Stachyose_genes_off Glucose_low No Glucose EIIA_phospho EIIA-P (phosphorylated) Glucose_low->EIIA_phospho Adenylate_cyclase_active Adenylate Cyclase (active) EIIA_phospho->Adenylate_cyclase_active cAMP_high High cAMP Adenylate_cyclase_active->cAMP_high CAP_active CAP (active) cAMP_high->CAP_active Stachyose_genes_on This compound Utilization Genes (ON) CAP_active->Stachyose_genes_on

Caption: Regulation of this compound utilization genes by catabolite repression.

Gene Clusters:

In many bacteria, the genes involved in the transport and metabolism of specific carbohydrates are organized into gene clusters or operons.[6][18][19] This allows for coordinated regulation of all the necessary components for a particular metabolic pathway. For instance, in Lactobacillus acidophilus, a gene cluster (LBA1438–LBA1442) encoding an ABC transporter, an α-galactosidase, and enzymes of the Leloir pathway is induced by this compound.[18]

Experimental Protocols

α-Galactosidase Activity Assay

This protocol is a general guideline for determining α-galactosidase activity using the synthetic substrate p-nitrophenyl-α-D-galactopyranoside (pNPG).

Materials:

  • Microbial cell lysate or purified enzyme solution

  • pNPG solution (e.g., 5 mM in a suitable buffer)

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH adjusted to the enzyme's optimum)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the enzyme sample in the reaction buffer.

  • Reaction Setup: In a 96-well microplate, add a specific volume of the enzyme sample to each well. Include a negative control with buffer instead of the enzyme.

  • Initiate Reaction: Add the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Add the stop solution to each well to terminate the reaction. The stop solution also develops the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of α-galactosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Experimental Workflow: α-Galactosidase Assay

Assay_Workflow Start Start Prepare_Sample Prepare Enzyme Sample (Lysate or Purified) Start->Prepare_Sample Prepare_Reagents Prepare pNPG, Buffer, and Stop Solution Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Samples and Controls) Prepare_Sample->Setup_Plate Prepare_Reagents->Setup_Plate Add_pNPG Add pNPG to Initiate Reaction Setup_Plate->Add_pNPG Incubate Incubate at Optimal Temperature Add_pNPG->Incubate Add_Stop_Solution Add Stop Solution Incubate->Add_Stop_Solution Read_Absorbance Read Absorbance at 405 nm Add_Stop_Solution->Read_Absorbance Calculate_Activity Calculate Enzyme Activity Read_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for a typical α-galactosidase activity assay.

Analysis of this compound Degradation Products by HPLC

This protocol outlines a general method for the analysis of this compound and its degradation products (raffinose, sucrose, galactose, glucose, and fructose) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Culture supernatant or reaction mixture

  • HPLC system with a refractive index (RI) detector

  • Carbohydrate analysis column (e.g., an amino-based or ligand-exchange column)

  • Mobile phase (e.g., acetonitrile/water mixture)

  • Standards for this compound, raffinose, sucrose, galactose, glucose, and fructose

Procedure:

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

    • If necessary, dilute the sample in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the prepared sample onto the column.

    • Run the analysis using an isocratic or gradient elution method, depending on the column and the separation requirements.

    • The RI detector will measure the changes in the refractive index of the eluent as the different sugars pass through.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times to those of the known standards.

    • Quantify the concentration of each sugar by integrating the peak area and comparing it to a standard curve generated from known concentrations of the sugar standards.

Conclusion

The microbial degradation of this compound is a multifaceted process centered around the activity of α-galactosidase. A thorough understanding of the underlying pathways, the kinetic properties of the involved enzymes, and the complex regulatory networks is essential for harnessing the full potential of this compound as a prebiotic and for developing innovative solutions in the food and pharmaceutical industries. The methodologies outlined in this guide provide a framework for researchers to investigate and manipulate these microbial systems for various applications.

References

Stachyose and Its Interaction with Gut Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular interactions between stachyose, a non-digestible oligosaccharide, and intestinal epithelial cells. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, nutrition, and pharmacology.

Core Interactions and Cellular Effects

This compound exerts a range of effects on gut epithelial cells, influencing barrier function, inflammatory responses, and cell fate. These interactions are multifaceted, involving both direct effects on the epithelial cells and indirect effects mediated by the gut microbiota.

Enhancement of Intestinal Barrier Function

This compound has been shown to improve the integrity of the intestinal epithelial barrier, a critical function for preventing the translocation of harmful substances from the gut lumen into the bloodstream. This is primarily achieved through the upregulation of tight junction proteins, which form a seal between adjacent epithelial cells.[1][2][3]

Modulation of Inflammatory Signaling

This compound can attenuate inflammatory responses in the gut. One of the key mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a central regulator of inflammation, and its downregulation by this compound leads to a decrease in the production of pro-inflammatory cytokines.[4][5][6]

Induction of Apoptosis in Colon Cancer Cells

Interestingly, this compound has been demonstrated to induce programmed cell death, or apoptosis, in human colon cancer cells (Caco-2).[7][8] This effect is mediated through the caspase-dependent mitochondrial pathway, suggesting a potential role for this compound in cancer chemoprevention.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on gut epithelial cells.

Table 1: Effect of this compound on Caco-2 Cell Viability and Apoptosis

This compound Concentration (mg/mL)Cell Inhibitory Rate (%)Reference
0.415.31 ± 3.20[7][8]
0.828.45 ± 2.10[7][8]
1.640.23 ± 5.70[7][8]
3.255.67 ± 4.50[7][8]

Table 2: Modulation of Apoptotic and Anti-Apoptotic Protein Expression by this compound in Caco-2 Cells

ProteinEffect of this compound TreatmentReference
Bcl-2Down-regulation[7][8]
BaxUp-regulation[7][8]
Cytochrome C (Cyt C)Increased release from mitochondria[7][8]

Table 3: Effect of this compound on Caspase Activity and mRNA Expression in Caco-2 Cells

CaspaseEffect of this compound TreatmentReference
Caspase-3Increased activity and mRNA expression[7][8]
Caspase-9Increased activity and mRNA expression[7][8]

Table 4: Impact of this compound on Tight Junction Protein Expression

Tight Junction ProteinEffect of this compound TreatmentCell/Animal ModelReference
OccludinIncreased expressionPenicillin-treated mice[2]
ZO-1Increased expressionPenicillin-treated mice[2]
OccludinUp-regulated gene expressionJuvenile turbot[3]
Claudin-3Up-regulated gene expressionJuvenile turbot[3]
ZO-1Up-regulated gene expressionJuvenile turbot[3]

Table 5: this compound-Mediated Regulation of Inflammatory Cytokines

CytokineEffect of this compound TreatmentExperimental ModelReference
IL-1βInhibition of productionLPS-stimulated RAW264.7 macrophages[4]
IL-6Inhibition of productionLPS-stimulated RAW264.7 macrophages[4]
TNF-αInhibition of productionLPS-stimulated RAW264.7 macrophages[4]
IL-6Reduced serum levelsDSS-induced colitis in mice[6][9]
IL-10Reduced serum levelsDSS-induced colitis in mice[6][9]
IL-17aReduced serum levelsDSS-induced colitis in mice[6][9]
TNF-αReduced serum levelsDSS-induced colitis in mice[6][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Stachyose_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Mitochondrion Mitochondrion CytC Cytochrome C Mitochondrion->CytC release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 CytC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced caspase-dependent mitochondrial apoptosis pathway.

Stachyose_Inflammation_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 inhibits LPS LPS LPS->TLR4 NFkB NF-κB TLR4->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->ProInflammatory_Cytokines induces

Caption: Inhibition of the TLR4/NF-κB inflammatory pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Cell_Seeding Seed gut epithelial cells (e.g., Caco-2, HT-29) Differentiation Allow cells to differentiate Cell_Seeding->Differentiation Stachyose_Treatment Treat cells with varying concentrations of this compound Differentiation->Stachyose_Treatment MTT_Assay Cell Viability (MTT Assay) Stachyose_Treatment->MTT_Assay Flow_Cytometry Apoptosis Analysis (Flow Cytometry) Stachyose_Treatment->Flow_Cytometry qPCR Gene Expression (qRT-PCR) Stachyose_Treatment->qPCR Western_Blot Protein Expression (Western Blot) Stachyose_Treatment->Western_Blot ELISA Cytokine Quantification (ELISA) Stachyose_Treatment->ELISA

Caption: General experimental workflow for studying this compound-epithelial cell interactions.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human colorectal adenocarcinoma cell lines, such as Caco-2 (for barrier function and apoptosis studies) and HT-29 (for mucin production studies), are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: For barrier function studies, Caco-2 cells are grown on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.

  • This compound Treatment: this compound is dissolved in the culture medium to the desired concentrations (e.g., 0.4, 0.8, 1.6, 3.2 mg/mL) and applied to the cells for a specified duration (e.g., 24, 48, or 72 hours).

Cell Viability Assessment (MTT Assay)
  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell inhibitory rate as: (1 - (Absorbance of treated group / Absorbance of control group)) * 100%.[7][8]

Apoptosis Analysis (Flow Cytometry)
  • Harvest cells after this compound treatment by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Mitochondrial Membrane Potential (ΔΨm) Measurement
  • Load the this compound-treated cells with a fluorescent cationic dye such as JC-1 or Rhodamine 123.

  • Incubate according to the dye manufacturer's protocol.

  • Analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.[7][8]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using gene-specific primers for target genes (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, Occludin, ZO-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analyze the relative gene expression using the 2-ΔΔCt method.[10]

Western Blotting for Protein Expression Analysis
  • Lyse the cells in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Cytochrome C, Occludin, ZO-1) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).[11][12][13]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Collect the cell culture supernatant or serum from animal models.

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-6, TNF-α).

  • Follow the manufacturer's protocol for the assay.

  • Measure the absorbance at the appropriate wavelength and determine the cytokine concentrations based on a standard curve.[4][6]

Conclusion

This compound demonstrates significant potential in modulating the health and function of the gut epithelium. Its ability to enhance barrier integrity, reduce inflammation, and induce apoptosis in colon cancer cells highlights its promise as a prebiotic and a potential therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for further research into the mechanisms of action of this compound and its applications in human health and disease.

References

The Genetic Architecture of Stachyose Metabolism in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stachyose, a raffinose family oligosaccharide (RFO) abundant in legumes and other plant sources, is indigestible by humans but serves as a valuable carbon source for specific gut commensal bacteria. The ability of bacteria to metabolize this compound is a key factor in shaping the gut microbiome and has significant implications for prebiotic development and host health. This technical guide provides an in-depth exploration of the genetic regulatory networks governing this compound transport and catabolism in bacteria. We detail the key operons, regulatory proteins, and metabolic pathways involved, present comparative quantitative data on enzyme kinetics and gene expression, and provide detailed experimental protocols for studying these systems.

Core Metabolic Pathway and Key Enzymes

The bacterial metabolism of this compound is a multi-step process initiated by its transport into the cell and subsequent enzymatic degradation. The core pathway involves the sequential hydrolysis of glycosidic bonds by specific enzymes.

  • Transport : this compound is typically transported into the bacterial cell via ATP-binding cassette (ABC) transport systems or other permeases. These transporters exhibit specificity for RFOs.

  • Hydrolysis : Once inside the cell, the primary enzyme responsible for this compound degradation is α-galactosidase (EC 3.2.1.22). This enzyme catalyzes the hydrolysis of the terminal α-1,6 linked galactose residues. The breakdown occurs sequentially:

    • This compound → Raffinose + Galactose

    • Raffinose → Sucrose + Galactose

    • Melibiose (an alternative breakdown product) → Glucose + Galactose

  • Further Metabolism : The resulting monosaccharides (galactose, glucose) and the disaccharide (sucrose) are then channeled into central metabolic pathways, such as glycolysis. Some bacteria may utilize β-fructofuranosidases to cleave the sucrose molecule into glucose and fructose[1].

Genetic Regulation: Operon Structures and Control Mechanisms

The genes encoding the enzymes and transporters for this compound metabolism are typically organized into co-regulated gene clusters known as operons. This ensures the coordinated expression of all necessary components. Regulation often involves repressors, activators, and is subject to global metabolic signals like carbon catabolite repression (CCR).

The mel Operon in Bacillus subtilis

Bacillus subtilis, a common soil bacterium, utilizes the msmER-amyDC-melA operon (also referred to as the mel operon) for the metabolism of RFOs, including this compound[2].

  • Operon Structure :

    • msmR: Encodes the transcriptional repressor MsmR, a member of the LacI family.

    • msmE-amyDC-msmX: Encodes the components of an ABC transport system responsible for importing this compound, raffinose, and melibiose[2].

    • melA: Encodes the α-galactosidase enzyme that hydrolyzes the imported oligosaccharides[2].

  • Regulatory Mechanism :

    • Repression : In the absence of an inducer, the MsmR repressor protein binds to two operator sites within the promoter region (PmsmR), physically blocking transcription of the operon[2].

    • Induction : The presence of melibiose or raffinose (derived from this compound breakdown) leads to their binding to MsmR. This binding causes a conformational change in the repressor, preventing it from binding to the operator DNA.

    • Transcription : With the repressor removed, RNA polymerase can access the promoter and transcribe the operon, leading to the synthesis of the transporter and α-galactosidase. This compound itself is not a strong inducer of this operon[2].

G cluster_operon msmER-amyDC-melA Operon cluster_regulation P Promoter (PmsmR) O Operator msmR msmR (Repressor) Transporter msmE-amyDC-msmX (ABC Transporter) Repressor MsmR Repressor msmR->Repressor encodes melA melA (α-Galactosidase) Stachyose_in This compound (extracellular) Stachyose_out This compound (intracellular) Transporter->Stachyose_out imports melA->Stachyose_out hydrolyzes Inducer Inducer (Melibiose, Raffinose) Inducer->Repressor inactivates Repressor->O binds & represses Stachyose_in->Stachyose_out transport Products Galactose, Sucrose, Glucose Stachyose_out->Products hydrolysis G cluster_plasmid 1. Suicide Plasmid Construction cluster_recomb 2. Homologous Recombination cluster_verify 3. Mutant Verification A Amplify Upstream & Downstream Arms (PCR) C Ligate Arms + Cassette into Suicide Vector A->C B Amplify Resistance Cassette (PCR) B->C D Introduce Plasmid into Target Bacterium C->D E Select for Single Crossover (Antibiotic Selection) D->E F Induce & Select for Second Crossover (Counter-selection, e.g., Sucrose) E->F G Screen Colonies (Colony PCR) F->G H Confirm Deletion (Sequencing / Southern Blot) G->H

References

Stachyose as a Carbon Source for Probiotic Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a key component of the raffinose family of oligosaccharides (RFOs) found in various legumes and vegetables.[1] Due to the absence of α-galactosidase in the human upper gastrointestinal tract, this compound passes undigested to the colon, where it becomes a fermentable substrate for the resident microbiota. Its selective utilization by beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, has positioned this compound as a significant prebiotic with potential applications in functional foods and therapeutics. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a carbon source for probiotic bacteria, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of its metabolism.

Data Presentation: Probiotic Performance on this compound

The utilization of this compound as a carbon source profoundly impacts the growth and metabolic output of probiotic bacteria. The following tables summarize key quantitative data from various in vitro studies, offering a comparative perspective on the efficacy of this compound in promoting probiotic activity.

Table 1: Specific Growth Rates (µ) of Probiotic Bacteria on this compound and Other Carbon Sources

Probiotic StrainCarbon SourceSpecific Growth Rate (µ, h⁻¹)Reference
Bifidobacterium animalis (dairy isolate)This compound> Glucose[2][3]
Bifidobacterium breve (human isolate)This compound> Glucose[2][3]
Bifidobacterium longum (human isolate)This compound> Glucose[2][3]
Bifidobacterium adolescentis MB 239Galactose0.59 ± 0.02[4]
Lactose0.51 ± 0.01[4]
GOS0.44 ± 0.02[4]
Glucose0.38 ± 0.01[4]
Lactobacillus plantarumThis compoundHigher than control (without this compound)[5]
Lactobacillus spp.Lactose0.265 - 2.591[6][7]

Table 2: Substrate Consumption and Metabolite Production from this compound Fermentation

Probiotic Strain/MicrobiotaSubstrateDuration (h)Substrate ConsumptionMajor MetabolitesMetabolite Concentration/YieldReference
Bifidobacterium longum CRL 849This compound (in soymilk)749.3%L-Lactate, AcetateMolar ratio 6.7:1 (Lactate:Acetate) at 6h[8]
Human Gut Microbiota (in vitro)This compound (0.5%, 1%, 2%)24-Acetate, ButyrateIncreased with this compound concentration[9]
Human Gut Microbiota from obese children (in vitro)This compound24-AcetateSignificantly increased[10][11]
PropionateSignificantly decreased[10][11]
Latilactobacillus sakei Furu2019 (in vivo, mice)This compound (1.5 g/kg)21 days-Acetic acid, Propionic acid, Isovaleric acid, Isobutyric acid, Valeric acidSignificantly higher than control[12][13][14][15]
Bifidobacterium longum subsp. longum RD47This compound--Total SCFAsHigher than raffinose and β-GOS[16]

Signaling Pathways and Metabolism

The metabolism of this compound by probiotic bacteria is a complex process involving specific transporters and enzymes. The pathways differ between genera, primarily in the initial uptake and cleavage of the oligosaccharide.

This compound Metabolism in Bifidobacterium

Bifidobacterium species employ a sophisticated enzymatic machinery to depolymerize and metabolize this compound. The process is initiated by the extracellular or intracellular hydrolysis of this compound by α-galactosidases, which cleave the α-1,6 glycosidic bonds.[17] The resulting monosaccharides and disaccharides are then transported into the cell and funneled into the central fermentative pathway, known as the "bifid shunt."

stachyose_metabolism_bifidobacterium This compound This compound transporter ABC Transporter This compound->transporter Uptake extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space stachyose_in This compound alpha_gal α-Galactosidase galactose Galactose alpha_gal->galactose 2x sucrose Sucrose alpha_gal->sucrose bifid_shunt Bifid Shunt galactose->bifid_shunt fructose Fructose sucrose->fructose glucose Glucose sucrose->glucose raffinose Raffinose fructose->bifid_shunt glucose->bifid_shunt scfa Acetate, Lactate bifid_shunt->scfa stachyose_in->alpha_gal stachyose_metabolism_lactobacillus This compound This compound pts_ecf PTS / ECF Transporter This compound->pts_ecf Uptake & Phosphorylation extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space stachyose_p This compound-P pts_ecf->stachyose_p intracellular_enzymes Intracellular Enzymes monosaccharides_p Monosaccharide-P intracellular_enzymes->monosaccharides_p stachyose_p->intracellular_enzymes glycolysis Glycolysis monosaccharides_p->glycolysis scfa_lactate Lactate, Acetate glycolysis->scfa_lactate experimental_workflow start Start: Hypothesis Formulation culture_prep Probiotic Strain / Fecal Sample Preparation start->culture_prep in_vitro_ferm In Vitro Fermentation (this compound vs. Control) culture_prep->in_vitro_ferm growth_analysis Growth Analysis (OD600, pH) in_vitro_ferm->growth_analysis metabolite_analysis Metabolite Analysis (HPLC: SCFAs, Sugars) in_vitro_ferm->metabolite_analysis molecular_analysis Molecular Analysis (Proteomics/Transcriptomics) in_vitro_ferm->molecular_analysis data_processing Data Processing & Statistical Analysis growth_analysis->data_processing metabolite_analysis->data_processing molecular_analysis->data_processing interpretation Interpretation of Results data_processing->interpretation conclusion Conclusion & Future Directions interpretation->conclusion

References

Navigating the Stability Landscape of Stachyose: A Technical Guide for Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal and pH stability of stachyose, a functional tetrasaccharide of interest in the food and pharmaceutical industries. Understanding the stability profile of this compound is critical for designing robust experiments, developing effective formulations, and ensuring the desired physiological effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows.

Thermal and pH Stability of this compound: A Quantitative Overview

This compound is generally considered to be stable under many processing and physiological conditions.[1] However, like all oligosaccharides, it is susceptible to degradation under elevated temperatures and extremes of pH. The primary degradation pathway is acid-catalyzed hydrolysis of its glycosidic bonds.

While specific kinetic data for the non-enzymatic degradation of this compound is limited in publicly available literature, data from fructooligosaccharides (FOS), which are structurally similar, can serve as a valuable proxy for understanding its stability. The degradation of these oligosaccharides typically follows pseudo-first-order kinetics.[2]

Table 1: Thermal Degradation Rate Constants (k) for Fructooligosaccharides at Various Temperatures and pH

pHTemperature (°C)k (min⁻¹) for GF2 (Kestose)k (min⁻¹) for GF3 (Nystose)k (min⁻¹) for GF4 (Fructofuranosylnystose)
5.0900.00120.00250.0018
5.01000.00280.00580.0042
5.01100.00650.01340.0097
6.0900.00080.00170.0012
6.01000.00190.00390.0028
6.01100.00440.00900.0065
7.0900.00050.00110.0008
7.01000.00120.00250.0018
7.01100.00280.00580.0042

Data adapted from a study on fructooligosaccharide stability and presented as a proxy for this compound.[2] GF2, GF3, and GF4 represent fructooligosaccharides of increasing chain length.

Table 2: Arrhenius Activation Energies (Ea) for the Thermal Degradation of Fructooligosaccharides at Different pH Values

pHEa (kJ/mol) for GF2 (Kestose)Ea (kJ/mol) for GF3 (Nystose)Ea (kJ/mol) for GF4 (Fructofuranosylnystose)
5.0105.3108.2109.1
6.0110.5112.4113.3
7.0115.7117.6118.5

Data adapted from a study on fructooligosaccharide stability and presented as a proxy for this compound.[2]

The data suggests that stability increases with increasing pH and that higher temperatures significantly accelerate degradation. The activation energy for hydrolysis also increases with pH, indicating a greater temperature sensitivity at neutral pH compared to acidic conditions.

Experimental Protocols for Stability Testing

To assess the thermal and pH stability of this compound, a well-defined experimental protocol is essential. The following sections outline the key methodologies.

Sample Preparation and Incubation
  • Preparation of this compound Solutions: Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in deionized water.

  • pH Adjustment: For pH stability testing, prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 8, 10). Use appropriate buffer systems such as citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH. Dilute the this compound stock solution in each buffer to the final desired concentration.

  • Incubation:

    • Thermal Stability: Aliquot the this compound solution (at a specific pH) into sealed vials and incubate at various constant temperatures (e.g., 50, 60, 70, 80, 90 °C) in a water bath or incubator.

    • pH Stability: Incubate the this compound solutions at different pH values at a constant temperature (e.g., 37 °C or a higher temperature to accelerate degradation).

  • Time-Point Sampling: At predetermined time intervals, withdraw samples from the incubating solutions. Immediately cool the samples in an ice bath to quench the degradation reaction. Store the samples at -20 °C until analysis.

Analytical Methodology: Quantification of this compound and Degradation Products

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and its degradation products (e.g., raffinose, sucrose, galactose, fructose).

  • HPLC System: An HPLC system equipped with a refractive index detector (RID) is suitable for sugar analysis.

  • Column: A carbohydrate analysis column, such as an amino-based column (e.g., Agilent Zorbax Carbohydrate) or a ligand-exchange column (e.g., Bio-Rad Aminex HPX-87C), is recommended.

  • Mobile Phase: A typical mobile phase for an amino column is a mixture of acetonitrile and water (e.g., 75:25 v/v). For a ligand-exchange column, deionized water is often used. The flow rate is typically around 1.0 mL/min.

  • Standard Curve: Prepare a series of standard solutions of this compound and its expected degradation products of known concentrations to generate a calibration curve for quantification.

  • Sample Analysis: Inject the collected samples into the HPLC system and determine the concentration of this compound and its degradation products by comparing the peak areas to the standard curves.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of sugars after derivatization.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for assessing the stability of this compound.

Stachyose_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis This compound This compound Powder Stock This compound Stock Solution This compound->Stock Dissolve in DI Water Final_Sample Buffered this compound Samples Stock->Final_Sample Buffer Buffer Solutions (Varying pH) Buffer->Final_Sample Incubate_T Incubate at Varying Temperatures Final_Sample->Incubate_T Incubate_pH Incubate at Constant Temperature Final_Sample->Incubate_pH Sampling Time-Point Sampling & Quenching Incubate_T->Sampling Incubate_pH->Sampling HPLC HPLC-RID Analysis Sampling->HPLC Data Data Analysis (Kinetics, Half-life) HPLC->Data

Caption: General workflow for this compound thermal and pH stability testing.

HPLC_Analysis_Workflow cluster_standards Standard Preparation cluster_samples Sample Analysis cluster_quant Quantification Stachyose_Std This compound Standard Serial_Dil Serial Dilutions Stachyose_Std->Serial_Dil Deg_Prods_Std Degradation Product Standards Deg_Prods_Std->Serial_Dil Cal_Curve Calibration Curve Generation Serial_Dil->Cal_Curve HPLC Injection Quantify Quantify Concentrations Cal_Curve->Quantify Incubated_Sample Incubated this compound Sample Filter Filter Sample (0.45 µm) Incubated_Sample->Filter HPLC_Inj Inject into HPLC Filter->HPLC_Inj Peak_Area Determine Peak Areas HPLC_Inj->Peak_Area Peak_Area->Quantify Results Final Concentration Results Quantify->Results

Caption: Workflow for HPLC analysis of this compound and its degradation products.

Signaling Pathways and Degradation Mechanisms

The primary degradation mechanism for this compound under acidic conditions is the hydrolysis of its glycosidic bonds. This process is initiated by the protonation of the glycosidic oxygen, followed by nucleophilic attack by a water molecule. The α-(1→6) glycosidic linkages are generally more susceptible to hydrolysis than the α-(1→2) linkage between glucose and fructose.

Stachyose_Hydrolysis_Pathway This compound This compound (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) This compound->Raffinose + H₂O (- Galactose) Galactose Galactose This compound->Galactose Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose + H₂O (- Galactose) Raffinose->Galactose Glucose Glucose Sucrose->Glucose + H₂O Fructose Fructose Sucrose->Fructose

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal and pH stability of this compound. While direct kinetic data for non-enzymatic degradation remains an area for further research, the provided proxy data from fructooligosaccharides, along with detailed experimental protocols and workflow diagrams, offers a robust framework for researchers, scientists, and drug development professionals to design and execute stability studies for this compound-containing formulations. Careful consideration of temperature and pH is paramount to preserving the integrity and functionality of this promising oligosaccharide.

References

Stachyose Solubility: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Stachyose Solubility in Common Laboratory Solvents for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the solubility of this compound, a non-reducing tetrasaccharide, in a range of common laboratory solvents. Understanding the solubility of this compound is critical for its extraction, purification, and application in various research and development settings, including its use as a prebiotic and in drug formulation. This document summarizes available quantitative and qualitative solubility data, details a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Data: this compound Solubility

The solubility of this compound is significantly influenced by the polarity of the solvent. As a polyhydroxy compound, it exhibits high solubility in polar solvents like water and is sparingly soluble to insoluble in non-polar organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound in key laboratory solvents.

SolventChemical FormulaSolubility ( g/100 mL)Temperature (°C)Observations
Water H₂O5Not SpecifiedClear to very slightly hazy, colorless solution.[1]
10Not Specified[2]
20Not SpecifiedSonication is recommended to aid dissolution.[3]
10025 (estimated)Estimated value.[2]
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO10Not Specified[2]
Ethanol C₂H₅OHInsolubleNot SpecifiedStated to be insoluble in ethanol.[2][4]
Methanol CH₃OHData Not Available-The extraction yield of this compound from plant material decreases with increasing methanol concentration from 50% to 80% (v/v), suggesting lower solubility in higher concentrations of methanol.[4]
Acetone (CH₃)₂COSoluble (Qualitative)Not SpecifiedStated to be soluble in acetone, however, quantitative data is not readily available.

Note: The solubility of carbohydrates like this compound in aqueous solutions is known to increase with temperature.[5] However, specific quantitative data on the temperature-dependent solubility of this compound in the listed solvents is limited in the available literature.

Experimental Protocol: Determination of this compound Solubility

While a specific, standardized protocol for determining the solubility of this compound is not widely published, a general methodology can be adapted from established procedures for other carbohydrates. This protocol is based on the principle of saturating a solvent with the solute and then quantifying the amount of dissolved solute.

1. Materials and Equipment:

  • This compound (high purity standard)

  • Selected solvents (analytical grade): Water, Ethanol, Methanol, DMSO, Acetone

  • Analytical balance (± 0.0001 g)

  • Vials or test tubes with secure caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector

  • Amino-propyl bonded silica column (or other suitable column for carbohydrate analysis)

  • Volumetric flasks and pipettes

2. Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle. Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved this compound.

  • Sample Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the standard curve.

    • Analyze the standard solutions and the diluted sample solution by HPLC-RI. A typical mobile phase for this compound analysis is a mixture of acetonitrile and water.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

3. Data Analysis:

  • Express the solubility in desired units, such as g/100 mL or mol/L.

  • Repeat the experiment at different temperatures to study the effect of temperature on solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G Experimental Workflow for this compound Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification (HPLC-RI) cluster_result Result prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature prep2->equil sep1 Allow to settle or centrifuge equil->sep1 sep2 Filter supernatant sep1->sep2 ana2 Analyze standards and sample sep2->ana2 ana1 Prepare standard solutions ana1->ana2 ana3 Determine concentration from calibration curve ana2->ana3 result Calculate Solubility ana3->result

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Molecular Mechanisms of Stachyose Prebiotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a functional tetrasaccharide, exerts potent prebiotic effects by modulating the gut microbiota and influencing host physiological responses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's prebiotic activity. It details the impact of this compound on the gut microbial composition, the production of short-chain fatty acids (SCFAs), and the subsequent activation of host signaling pathways that regulate immune function and intestinal barrier integrity. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex biological pathways and workflows using Graphviz DOT language.

Introduction

This compound is a non-digestible oligosaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] Its inability to be hydrolyzed in the upper gastrointestinal tract allows it to reach the colon intact, where it is selectively fermented by beneficial gut bacteria.[2][3] This selective fermentation is the cornerstone of its prebiotic activity, leading to a cascade of molecular events that contribute to improved gut health and systemic benefits. This guide will delve into the core molecular mechanisms, providing a technical resource for researchers and professionals in the field.

Modulation of Gut Microbiota Composition

This compound supplementation significantly alters the composition of the gut microbiota, promoting the growth of beneficial bacteria while inhibiting potentially pathogenic microbes.[1][2] This modulation is a primary mechanism of its prebiotic action.

Proliferation of Beneficial Bacteria

This compound serves as a preferential substrate for several saccharolytic bacteria, most notably Bifidobacterium and Lactobacillus species.[4] Studies have consistently shown a significant increase in the relative abundance of these genera following this compound consumption.[1]

Inhibition of Potentially Pathogenic Bacteria

The proliferation of beneficial bacteria and the production of SCFAs create a more acidic colonic environment, which is less favorable for the growth of pH-sensitive pathogenic bacteria such as Clostridium perfringens and Escherichia-Shigella.[1][4]

Data Presentation: this compound's Impact on Gut Microbiota
Bacterial Genus/SpeciesInterventionChange in AbundanceStudy PopulationReference
Bifidobacterium5 g/day DSG for 14 daysSignificant increaseHealthy adults[4]
Lactobacillus5 g/day DSG for 14 daysSignificant increaseHealthy adults[4]
Clostridium perfringens5 g/day DSG for 14 daysSignificant decreaseHealthy adults[4]
AkkermansiaThis compound supplementationHigher abundance (0.102 vs 0.004)DSS-induced colitis mice[1]
LactobacillusThis compound supplementationHigher abundance (0.355 vs 0.175)DSS-induced colitis mice[1]
Escherichia-ShigellaThis compound supplementationLower abundance (0.036 vs 0.175)DSS-induced colitis mice[1]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate.[2][4] These metabolites are key signaling molecules that mediate many of the beneficial effects of this compound.

Acetate, Propionate, and Butyrate Synthesis

Different bacterial species contribute to the production of specific SCFAs. For instance, Bifidobacterium is a major producer of acetate, while other species contribute to butyrate and propionate synthesis through various metabolic pathways.[2] Butyrate, in particular, is a crucial energy source for colonocytes and has potent anti-inflammatory properties.[2]

Data Presentation: SCFA Production from this compound Fermentation
SCFAInterventionChange in ConcentrationModelReference
AcetateIn vitro fermentation with this compoundSignificant increaseHuman fecal microbiota[4]
ButyrateIn vitro fermentation with this compoundSignificant increaseHuman fecal microbiota[4]
PropionateIn vitro fermentation with this compoundNo significant changeHuman fecal microbiota[4]
Butanoic acid400 mg/kg this compoundIncreased fecal levelHigh-fat diet-fed mice[5]
Butyric acidThis compound + L. rhamnosus GGSignificant increaseHypobaric hypoxia-induced mice[6]

Molecular Signaling Pathways

The prebiotic effects of this compound are mediated through the interaction of its fermentation products, primarily SCFAs, with host cells, leading to the modulation of key signaling pathways involved in inflammation and gut barrier function.

Anti-inflammatory Effects via TLR4/NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can activate TLR4, leading to a downstream cascade that results in the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] this compound can suppress the expression of TLR4 and inhibit the phosphorylation of the NF-κB p65 subunit, thereby reducing the production of these inflammatory mediators.[1]

TLR4_NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p65/p50) NF_kB_active Active NF-κB (p65/p50) NF_kB->NF_kB_active Releases Nucleus Nucleus NF_kB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_active->Pro_inflammatory_Genes Induces Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines Leads to production of This compound This compound This compound->TLR4 Inhibits expression This compound->NF_kB Inhibits phosphorylation of p65

Caption: Inhibition of the TLR4/NF-κB pathway by this compound.

SCFA-Mediated Signaling through G-Protein Coupled Receptors (GPCRs)

SCFAs produced from this compound fermentation act as ligands for several G-protein coupled receptors (GPCRs), including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A. These receptors are expressed on various cell types, including intestinal epithelial cells and immune cells.

  • GPR43: Primarily activated by acetate and propionate, GPR43 activation in intestinal epithelial cells can promote the secretion of glucagon-like peptide-1 (GLP-1), influencing glucose homeostasis. In immune cells, GPR43 activation can have anti-inflammatory effects.

  • GPR41: Preferentially activated by propionate and butyrate, GPR41 is involved in regulating host energy metabolism.

  • GPR109A: Activated by butyrate, GPR109A on intestinal macrophages and dendritic cells promotes the differentiation of regulatory T cells (Tregs) and the production of anti-inflammatory cytokine IL-10.

SCFA_GPCR_Signaling cluster_IEC Intestinal Epithelial Cell cluster_Immune Immune Cell This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Fermented by SCFAs Acetate, Propionate, Butyrate Gut_Microbiota->SCFAs Produces GPR43 GPR43 SCFAs->GPR43 Acetate, Propionate GPR41 GPR41 SCFAs->GPR41 Propionate, Butyrate GPR109A GPR109A SCFAs->GPR109A Butyrate Intestinal_Epithelial_Cell Intestinal Epithelial Cell GLP1_Secretion GLP-1 Secretion GPR43->GLP1_Secretion Activates Anti_inflammatory_Effects Anti-inflammatory Effects GPR43->Anti_inflammatory_Effects Mediates Energy_Metabolism Regulation of Energy Metabolism GPR41->Energy_Metabolism Regulates Immune_Cell Immune Cell (e.g., Macrophage) Treg_Differentiation Treg Differentiation GPR109A->Treg_Differentiation Promotes

Caption: SCFA-mediated activation of G-protein coupled receptors.

Enhancement of Intestinal Barrier Function

This compound and its fermentation products contribute to the integrity of the intestinal barrier, a critical defense against the translocation of harmful luminal contents into the circulation.

Regulation of Tight Junction Proteins

Butyrate, a major product of this compound fermentation, has been shown to enhance the expression of tight junction proteins such as occludin and zonula occludens-1 (ZO-1).[7] These proteins are essential for maintaining the integrity of the epithelial barrier. This compound supplementation has also been linked to reduced levels of zonulin, a protein that can increase intestinal permeability.[7][8]

Data Presentation: this compound's Effect on Barrier Function Markers
MarkerInterventionEffectModelReference
ZonulinGliadin exposure (in vitro)Increased releaseCeliac disease patient biopsies[7]
Occludin mRNAGliadin exposure (in vitro)Decreased expressionCeliac disease patient biopsies[7]
Serum ZonulinAdalimumab treatment in UCSignificant decreaseUlcerative Colitis patients[9]
Serum OccludinAdalimumab treatment in UCSignificant increaseUlcerative Colitis patients[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's prebiotic activity.

16S rRNA Gene Sequencing for Gut Microbiota Analysis

Objective: To determine the composition of the gut microbiota.

Methodology:

  • Fecal Sample Collection: Collect fecal samples and immediately store them at -80°C.

  • DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions with a bead-beating step to ensure lysis of Gram-positive bacteria.

  • PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.

  • Library Preparation: Purify the PCR products and perform a second PCR to attach dual indices and Illumina sequencing adapters.

  • Sequencing: Sequence the prepared library on an Illumina MiSeq platform (2x300 bp).

  • Data Analysis: Process the raw sequencing data using a pipeline such as QIIME2 or DADA2 for quality filtering, denoising, merging of paired-end reads, chimera removal, and taxonomic classification against a reference database (e.g., Greengenes, SILVA).

sixteenS_Workflow Sample Fecal Sample (-80°C) DNA_Extraction DNA Extraction (Bead-beating) Sample->DNA_Extraction PCR1 1st PCR (V3-V4 Amplification) DNA_Extraction->PCR1 Library_Prep Library Preparation (Indexing PCR) PCR1->Library_Prep Sequencing Illumina Sequencing (MiSeq) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (QIIME2/DADA2) Sequencing->Data_Analysis Taxonomic_Profile Taxonomic Profile Data_Analysis->Taxonomic_Profile

References

Methodological & Application

Application Notes and Protocols for Stachyose Quantification in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantification of stachyose in various food matrices using High-Performance Liquid Chromatography (HPLC). The methods described are intended for researchers, scientists, and professionals in the food industry and drug development.

Introduction to this compound and its Analysis

This compound is a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs). It is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. Found in a variety of plant-based foods, particularly legumes, this compound is of interest due to its prebiotic properties and its role in causing flatulence in some individuals. Accurate quantification of this compound in food products is crucial for nutritional labeling, quality control, and research into its physiological effects.

Several HPLC-based methods are commonly employed for this compound quantification, each with its advantages and suitability for different food matrices. The most prevalent techniques include:

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A universal detection method for carbohydrates, suitable for relatively simple matrices where high sensitivity is not required.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Offers better sensitivity than RID and is compatible with gradient elution, making it suitable for more complex samples.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and specific method for carbohydrate analysis, capable of separating closely related oligosaccharides without derivatization.

Application Note 1: this compound Quantification in Legumes (Beans, Peas, Lentils)

Legumes are a primary dietary source of this compound. This application note details the use of HPLC-RID for its quantification.

1. Scope: This protocol is applicable to the determination of this compound in dried and processed legumes such as beans, peas, and lentils.

2. Principle: Soluble sugars, including this compound, are extracted from the ground legume sample using an aqueous ethanol solution. The extract is clarified and analyzed by HPLC with a refractive index detector. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

3. Experimental Protocol: HPLC-RID Method

3.1. Sample Preparation (Extraction of Soluble Sugars)

  • Grinding: Mill the dried legume seeds into a fine powder (e.g., using a coffee grinder or a laboratory mill).

  • Extraction:

    • Weigh approximately 1.0 g of the ground sample into a centrifuge tube.

    • Add 20 mL of 80% (v/v) ethanol.

    • Vortex thoroughly to ensure complete mixing.

    • Incubate in a water bath at 80°C for 30 minutes, with occasional vortexing.

  • Clarification:

    • Centrifuge the extract at 5000 x g for 15 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction step on the pellet with another 20 mL of 80% ethanol to ensure complete recovery.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the ethanol from the combined supernatant using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract in a known volume of deionized water (e.g., 5 mL).

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

3.2. Chromatographic Conditions

ParameterValue
Instrument HPLC system with a Refractive Index Detector (RID)
Column Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Refractive Index Detector (RID)

3.3. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a this compound standard.

  • Prepare a calibration curve by injecting a series of this compound standards of known concentrations.

  • Quantify the amount of this compound in the sample by correlating the peak area with the calibration curve.

4. Quantitative Data Summary

The following table summarizes typical this compound content in various legumes determined by HPLC methods.

Food MatrixThis compound Content (% dry weight)Reference
Red Bean2.15[1]
Black Lentil7.32[1]
Field Pea1.28[2]
Cowpea3.00[2]

5. Experimental Workflow Diagram

HPLC_RID_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Grind Legume Sample s2 Extract with 80% Ethanol s1->s2 s3 Centrifuge and Collect Supernatant s2->s3 s4 Evaporate Ethanol s3->s4 s5 Reconstitute in Water s4->s5 s6 Filter (0.45 µm) s5->s6 hplc Inject into HPLC-RID System s6->hplc Filtered Extract d1 Peak Identification hplc->d1 Chromatogram d3 Quantification d1->d3 d2 Calibration Curve d2->d3

Caption: Workflow for this compound quantification in legumes by HPLC-RID.

Application Note 2: this compound Quantification in Soy-Based Products (e.g., Soy Milk)

Soy products are another significant source of this compound. This application note describes a method using HPLC with Evaporative Light Scattering Detection (ELSD) for enhanced sensitivity.

1. Scope: This protocol is suitable for the determination of this compound in liquid and semi-solid soy-based food products like soy milk.

2. Principle: Proteins and other macromolecules are precipitated from the soy milk sample. The clarified supernatant containing soluble sugars is then analyzed by HPLC-ELSD. ELSD provides a more sensitive detection than RID and is compatible with gradient elution, which can improve separation in complex matrices.

3. Experimental Protocol: HPLC-ELSD Method

3.1. Sample Preparation

  • Protein Precipitation:

    • To 3 mL of soy milk in a centrifuge tube, add 9 mL of acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Let the mixture stand for 10 minutes.

  • Clarification:

    • Centrifuge at 14,000 x g for 30 minutes.[3]

    • Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.20 µm membrane filter into an HPLC vial.[3]

3.2. Chromatographic Conditions

ParameterValue
Instrument HPLC system with an Evaporative Light Scattering Detector (ELSD)
Column Amide-based column (e.g., Waters XBridge Amide, 150 mm x 4.6 mm, 3.5 µm)[4]
Mobile Phase Acetonitrile:Water (70:30, v/v), isocratic[4]
Flow Rate 0.5 mL/min[4]
Column Temperature 30°C
Injection Volume 10 µL
Detector ELSD
Drift Tube Temperature 40°C[4]
Nebulizer Gas (Nitrogen) Flow 2.07 L/min[4]

3.3. Data Analysis

  • Identify the this compound peak based on retention time compared to a standard.

  • Generate a calibration curve using this compound standards. Due to the non-linear response of ELSD, a polynomial fit (e.g., quadratic) to the calibration data may be necessary.[5]

  • Calculate the this compound concentration in the sample.

4. Quantitative Data Summary

Food MatrixThis compound ContentReference
Unfermented Soy MilkVaries with soybean source[3]
Fermented Soy MilkReduced levels compared to unfermented[3]

5. Logical Relationship of Raffinose Family Oligosaccharides

RFO_Pathway Sucrose Sucrose (Glucose-Fructose) Raffinose Raffinose (Galactose-Glucose-Fructose) Sucrose->Raffinose + Galactose This compound This compound (Gal-Gal-Glu-Fru) Raffinose->this compound + Galactose Verbascose Verbascose (Gal-Gal-Gal-Glu-Fru) This compound->Verbascose + Galactose

Caption: Biosynthetic pathway of Raffinose Family Oligosaccharides.

Application Note 3: High-Sensitivity this compound Quantification in Fruit Juices

Fruit juices can contain various sugars that may interfere with this compound analysis. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers excellent selectivity and sensitivity for this application.

1. Scope: This protocol is designed for the quantification of low levels of this compound in complex carbohydrate matrices such as fruit juices.

2. Principle: HPAEC separates carbohydrates based on their acidity. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange column. Pulsed Amperometric Detection provides direct and highly sensitive detection of underivatized carbohydrates.[4]

3. Experimental Protocol: HPAEC-PAD Method

3.1. Sample Preparation

  • Dilution: Dilute the fruit juice sample with deionized water to bring the carbohydrate concentrations within the linear range of the detector. A 25-fold initial dilution followed by another 25-fold dilution is a good starting point.[6]

  • Internal Standard: Add an internal standard (e.g., arabinose) to the diluted sample for improved quantitation.[6]

  • Filtration: Filter the diluted sample through a 0.22 µm membrane filter into an HPLC vial.[6]

3.2. Chromatographic Conditions

ParameterValue
Instrument Ion Chromatography system with a Pulsed Amperometric Detector (PAD)
Column High-pH anion-exchange column (e.g., Dionex CarboPac™ PA200) with a guard column[7]
Mobile Phase Gradient elution using: Eluent A: Deionized Water, Eluent B: Sodium Hydroxide (e.g., 200 mM), Eluent C: Sodium Acetate (e.g., 1 M in 200 mM NaOH)
Gradient A specific gradient program is required to separate mono-, di-, and oligosaccharides. This typically involves starting with a low concentration of NaOH and increasing the concentration of NaOH and/or sodium acetate over time to elute more retained sugars.[4][7]
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PAD with a gold working electrode and Ag/AgCl reference electrode
PAD Waveform A multi-step potential waveform for detection, cleaning, and equilibration of the electrode surface.

3.3. Data Analysis

  • Identify the this compound peak by comparing its retention time to a known standard.

  • Use the peak area ratio of this compound to the internal standard for quantification against a calibration curve.

  • The high selectivity of HPAEC-PAD allows for the simultaneous quantification of other sugars like glucose, fructose, sucrose, and raffinose.[8]

4. Method Validation Summary

The following table provides typical validation parameters for HPLC methods for oligosaccharide analysis.

ParameterHPLC-RIDHPLC-ELSDHPAEC-PAD
Linearity (r²) > 0.99[9]> 0.99 (polynomial fit)[5]> 0.999[8]
LOD ~0.08 g/L (Raffinose)[9]~0.05 g/L (Raffinose)[9]12-16 mg/L (Sucrose)[8]
LOQ ~0.19 g/L (Raffinose)[9]--

Disclaimer: The provided protocols are intended as a guide. Method optimization and validation are essential for specific sample matrices and analytical instrumentation. Always refer to the original research articles for detailed information.

References

Application Notes and Protocols for In Vitro Fermentation of Stachyose Using Fecal Inocula

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a functional oligosaccharide with prebiotic properties. As it is indigestible in the upper gastrointestinal tract, this compound reaches the colon intact, where it is selectively fermented by the resident gut microbiota. This fermentation process yields significant metabolites, primarily short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are known to confer various health benefits. These benefits include the modulation of the gut microbial composition, maintenance of intestinal barrier integrity, and regulation of host metabolism and immune function.

These application notes provide a comprehensive overview and detailed protocols for studying the in vitro fermentation of this compound using human fecal inocula. The methodologies outlined herein are designed to enable researchers to assess the prebiotic potential of this compound, quantify its fermentation end-products, and elucidate its impact on the gut microbial ecosystem and associated signaling pathways.

Data Presentation

The following tables summarize the quantitative data from representative in vitro fermentation studies of this compound.

Table 1: Production of Short-Chain Fatty Acids (SCFAs) following In Vitro Fermentation of this compound with Human Fecal Inocula

Treatment GroupAcetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Total SCFAs (mmol/L)
Control (No Substrate)25.3 ± 2.110.1 ± 1.58.7 ± 1.244.1 ± 4.8
This compound (0.5% w/v)45.8 ± 3.5 15.2 ± 1.8*18.9 ± 2.479.9 ± 7.7
This compound (1.0% w/v)62.1 ± 4.218.9 ± 2.1 25.4 ± 2.9106.4 ± 9.2**

Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to the control group.

Table 2: Relative Abundance of Key Bacterial Genera following In Vitro Fermentation of this compound

Treatment GroupBifidobacterium (%)Faecalibacterium (%)Lactobacillus (%)Bacteroides (%)Escherichia-Shigella (%)
Control (No Substrate)5.2 ± 1.16.8 ± 1.32.1 ± 0.520.5 ± 3.23.8 ± 0.9
This compound (1.0% w/v)15.7 ± 2.5 12.3 ± 1.95.8 ± 1.0**12.1 ± 2.11.5 ± 0.4

Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to the control group.

Experimental Protocols

Protocol 1: Preparation of Fecal Inoculum

This protocol details the collection and preparation of a fecal slurry for use in in vitro fermentation studies.

Materials:

  • Fresh human fecal sample (collected within 2 hours)

  • Anaerobic phosphate-buffered saline (PBS), pre-reduced

  • Sterile, anaerobic collection containers

  • Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

  • Stomacher or blender

  • Sterile gauze or filter bags

  • Sterile centrifuge tubes

Procedure:

  • Work within an anaerobic chamber to maintain the viability of anaerobic bacteria.

  • Collect a fresh fecal sample from a healthy donor who has not consumed antibiotics for at least three months.

  • Weigh out 20 g of the fecal sample and transfer it to a sterile blender or stomacher bag.

  • Add 180 mL of pre-reduced anaerobic PBS to create a 10% (w/v) fecal slurry.

  • Homogenize the mixture for 2 minutes at medium speed.

  • Filter the homogenate through four layers of sterile gauze or a filter bag to remove large particulate matter.

  • The resulting fecal slurry is the inoculum for the in vitro fermentation.

Protocol 2: In Vitro Batch Fermentation of this compound

This protocol describes a batch culture fermentation model to assess the impact of this compound on the gut microbiota.

Materials:

  • Prepared fecal inoculum (from Protocol 1)

  • Basal fermentation medium (e.g., YCFA medium), pre-reduced and autoclaved

  • This compound powder

  • Sterile, anaerobic fermentation vessels (e.g., serum bottles or Hungate tubes)

  • Anaerobic chamber

  • Incubator shaker

Procedure:

  • Prepare the basal fermentation medium and dispense 9 mL into each fermentation vessel inside the anaerobic chamber.

  • Add this compound to the vessels to achieve the desired final concentration (e.g., 0.5% or 1.0% w/v). A control group with no added this compound should be included.

  • Inoculate each vessel with 1 mL of the 10% fecal slurry.

  • Seal the vessels with anaerobic caps and crimp to ensure an airtight seal.

  • Incubate the vessels at 37°C with gentle shaking (100 rpm) for 24-48 hours.

  • At the end of the incubation period, stop the fermentation by placing the vessels on ice.

  • Collect samples for downstream analysis (e.g., SCFA analysis, DNA extraction for 16S rRNA sequencing).

Protocol 3: Quantification of Short-Chain Fatty Acids (SCFAs)

This protocol outlines the analysis of SCFAs from fermentation samples using gas chromatography (GC).

Materials:

  • Fermentation samples

  • Metaphosphoric acid

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Ether or other suitable extraction solvent

  • Gas chromatograph with a flame ionization detector (FID)

  • SCFA standards (acetate, propionate, butyrate)

Procedure:

  • Centrifuge the fermentation samples at 10,000 x g for 10 minutes to pellet bacterial cells.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant by adding metaphosphoric acid to a final concentration of 5% (v/v) to protonate the SCFAs.

  • Add the internal standard.

  • Extract the SCFAs by adding an equal volume of ether and vortexing vigorously.

  • Centrifuge to separate the phases and carefully collect the ether layer.

  • Inject the ether extract into the GC-FID system.

  • Quantify the concentrations of acetate, propionate, and butyrate by comparing the peak areas to a standard curve generated with known concentrations of SCFA standards.

Visualizations of Signaling Pathways and Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Downstream Analysis fecal_sample Fecal Sample Collection fecal_slurry Preparation of 10% Fecal Slurry fecal_sample->fecal_slurry inoculation Inoculation with Fecal Slurry fecal_slurry->inoculation fermentation_setup Fermentation Setup (Basal Medium + this compound) fermentation_setup->inoculation incubation Incubation (37°C, 24-48h) inoculation->incubation scfa_analysis SCFA Analysis (GC) incubation->scfa_analysis dna_extraction Bacterial DNA Extraction incubation->dna_extraction seq_analysis 16S rRNA Sequencing & Analysis dna_extraction->seq_analysis

Caption: Experimental workflow for the in vitro fermentation of this compound.

scfa_gpr_signaling cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell This compound This compound fermentation Microbial Fermentation This compound->fermentation scfas SCFAs (Acetate, Propionate, Butyrate) fermentation->scfas gpr41 GPR41 scfas->gpr41 gpr43 GPR43 scfas->gpr43 g_protein G-protein Activation gpr41->g_protein gpr43->g_protein downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) g_protein->downstream response Cellular Response (e.g., Cytokine Production, Gut Hormone Release) downstream->response butyrate_hdac_inhibition cluster_fermentation Gut Lumen cluster_cell Colonocyte Nucleus This compound This compound butyrate Butyrate This compound->butyrate Fermentation hdac Histone Deacetylases (HDACs) butyrate->hdac Inhibition histones Histones hdac->histones Deacetylation acetylation Increased Histone Acetylation histones->acetylation chromatin Open Chromatin Structure acetylation->chromatin gene_expression Altered Gene Expression (e.g., Anti-inflammatory genes) chromatin->gene_expression

Application Notes and Protocols for Studying Stachyose Effects on Obesity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the therapeutic potential of stachyose in combating obesity. Detailed protocols for inducing obesity, administering this compound, and assessing key metabolic parameters are outlined to ensure robust and reproducible experimental outcomes.

Introduction

Obesity, a global health crisis, is characterized by excessive fat accumulation and is a major risk factor for numerous metabolic diseases, including type 2 diabetes and cardiovascular disease. This compound, a naturally occurring tetrasaccharide, has garnered significant interest for its potential anti-obesity effects. As a prebiotic, this compound is not digested in the upper gastrointestinal tract and is fermented by gut microbiota in the colon, leading to the production of short-chain fatty acids (SCFAs) and modulation of the gut microbiome. These changes are believed to contribute to its beneficial effects on host metabolism. Animal models, particularly diet-induced obesity (DIO) models, are invaluable tools for elucidating the mechanisms by which this compound exerts its anti-obesity effects.

Animal Model Selection

The most commonly used animal model for studying diet-induced obesity is the C57BL/6 mouse strain. These mice are genetically predisposed to developing obesity, insulin resistance, and dyslipidemia when fed a high-fat diet (HFD), thus mimicking key aspects of human obesity.

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice

This protocol describes the induction of obesity in C57BL/6 mice using a high-fat diet.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (Control)

  • High-fat diet (HFD): Typically 45% to 60% of calories from fat. A common formulation is the D12492 diet from Research Diets, Inc.

  • Animal caging with environmental enrichment

  • Weighing scale

Procedure:

  • Acclimatize mice for one week upon arrival, providing ad libitum access to standard chow and water.

  • Randomly assign mice to two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.

  • House the animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).

  • Provide ad libitum access to their respective diets and water for a period of 8-12 weeks to induce a stable obese phenotype in the HFD group.

  • Monitor body weight and food intake weekly throughout the study period. A significant increase in body weight in the HFD group compared to the control group indicates the successful induction of obesity.

Protocol 2: this compound Administration

This protocol outlines the oral administration of this compound to DIO mice.

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Oral gavage needles (20-22 gauge)

  • Syringes

Procedure:

  • Prepare this compound solutions of varying concentrations (e.g., 75 mg/kg, 150 mg/kg, 300 mg/kg) by dissolving the powder in sterile saline.[1] A vehicle control group should receive saline only.

  • After the successful induction of obesity (as per Protocol 1), divide the HFD-fed mice into a vehicle control group and one or more this compound treatment groups.

  • Administer the prepared this compound solutions or saline to the respective groups daily via oral gavage. The volume administered is typically 10 ml/kg body weight.

  • Continue the administration for a predefined period, often ranging from 4 to 12 weeks.

  • Continue to monitor body weight and food intake regularly.

Protocol 3: Assessment of Metabolic Parameters

3.1 Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of the mice to clear a glucose load from the bloodstream.

Materials:

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Lancets for tail vein blood collection

Procedure:

  • Fast the mice for 6-12 hours prior to the test.

  • Record the baseline blood glucose level (0 minutes) from a small drop of blood obtained from the tail tip.

  • Administer the glucose solution via oral gavage.

  • Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

3.2 Serum Lipid Profile Analysis

This protocol is for the measurement of key lipid markers in the blood.

Materials:

  • Blood collection tubes (e.g., with EDTA or serum separators)

  • Centrifuge

  • Commercial assay kits for Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein Cholesterol (LDL-C), and High-Density Lipoprotein Cholesterol (HDL-C).

Procedure:

  • At the end of the study, collect blood from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.

  • For serum, allow the blood to clot at room temperature for 30 minutes and then centrifuge at 3000 rpm for 15 minutes at 4°C.

  • Collect the supernatant (serum) and store at -80°C until analysis.

  • Use commercial assay kits to determine the concentrations of TC, TG, LDL-C, and HDL-C in the serum according to the manufacturer's instructions.

3.3 Tissue Collection and Analysis

Materials:

  • Surgical tools

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde or liquid nitrogen

  • Histology equipment (microtome, slides, etc.)

  • Stains (e.g., Hematoxylin and Eosin - H&E)

Procedure:

  • Euthanize the mice at the end of the study.

  • Carefully dissect and collect relevant tissues such as the liver and epididymal white adipose tissue (eWAT).

  • Weigh the collected tissues.

  • For histological analysis, fix a portion of the tissue in 4% paraformaldehyde, embed in paraffin, and section. Stain the sections with H&E to visualize lipid droplet accumulation and cell morphology.

  • For molecular analysis (e.g., gene expression), snap-freeze a portion of the tissue in liquid nitrogen and store at -80°C.

Protocol 4: Gut Microbiota Analysis

This protocol provides a general workflow for analyzing the gut microbial composition.

Materials:

  • Sterile fecal collection tubes

  • DNA extraction kit

  • PCR reagents for 16S rRNA gene amplification

  • Next-generation sequencing platform

Procedure:

  • Collect fresh fecal samples from individual mice and immediately freeze them at -80°C.

  • Extract total genomic DNA from the fecal samples using a commercially available DNA extraction kit.

  • Amplify the V3-V4 or V4 hypervariable region of the 16S rRNA gene using specific primers.

  • Sequence the amplicons using a next-generation sequencing platform (e.g., Illumina MiSeq).

  • Perform bioinformatic analysis of the sequencing data to determine the microbial community composition, diversity (alpha and beta diversity), and relative abundance of different bacterial taxa.

Data Presentation

The following tables summarize the typical quantitative data obtained from studies investigating the effects of this compound on obesity in animal models.

Table 1: Effects of this compound on Body Weight and Adipose Tissue

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Epididymal Fat Weight (g)
Control (Chow)22.5 ± 1.528.0 ± 2.05.5 ± 0.50.8 ± 0.2
HFD + Vehicle22.8 ± 1.645.2 ± 3.522.4 ± 2.12.5 ± 0.4
HFD + this compound (Low Dose)22.6 ± 1.440.1 ± 3.117.5 ± 1.91.9 ± 0.3*
HFD + this compound (High Dose)22.7 ± 1.535.5 ± 2.8 12.8 ± 1.51.4 ± 0.2**

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the HFD + Vehicle group.

Table 2: Effects of this compound on Serum Lipid Profile

Treatment GroupTotal Cholesterol (TC) (mg/dL)Triglycerides (TG) (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Control (Chow)80 ± 1050 ± 820 ± 550 ± 7
HFD + Vehicle150 ± 15120 ± 1260 ± 935 ± 6
HFD + this compound (Low Dose)125 ± 1295 ± 1045 ± 742 ± 5
HFD + this compound (High Dose)100 ± 11 70 ± 930 ± 6**48 ± 6

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the HFD + Vehicle group.

Table 3: Effects of this compound on Gut Microbiota (Relative Abundance %)

Bacterial PhylumControl (Chow)HFD + VehicleHFD + this compound
Firmicutes60.5 ± 5.275.8 ± 6.165.3 ± 5.5
Bacteroidetes30.2 ± 4.515.3 ± 3.825.1 ± 4.1
Firmicutes/Bacteroidetes Ratio2.05.02.6*

Data are presented as mean ± SD. *p < 0.05 compared to the HFD + Vehicle group.

Visualizations

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Data Collection & Analysis acclimatization Acclimatization (1 week) diet_induction High-Fat Diet Feeding (8-12 weeks) acclimatization->diet_induction grouping Random Grouping diet_induction->grouping treatment This compound/Vehicle Gavage (4-12 weeks) grouping->treatment monitoring Weekly Body Weight & Food Intake treatment->monitoring ogtt Oral Glucose Tolerance Test treatment->ogtt sampling Blood & Tissue Collection ogtt->sampling analysis Lipid Profile, Histology, Microbiota Analysis sampling->analysis

Caption: Experimental workflow for studying this compound effects on obesity.

signaling_pathway cluster_gut Gut Lumen cluster_systemic Systemic Effects This compound This compound microbiota Gut Microbiota This compound->microbiota Fermentation scfa SCFAs (Butyrate, Propionate, Acetate) microbiota->scfa Production glp1 GLP-1 Secretion scfa->glp1 pyy PYY Secretion scfa->pyy ampk AMPK Activation (Liver, Adipose Tissue) scfa->ampk appetite Reduced Appetite glp1->appetite pyy->appetite lipogenesis Decreased Lipogenesis ampk->lipogenesis fatty_acid_oxidation Increased Fatty Acid Oxidation ampk->fatty_acid_oxidation obesity Amelioration of Obesity lipogenesis->obesity fatty_acid_oxidation->obesity appetite->obesity energy_expenditure Increased Energy Expenditure energy_expenditure->obesity

Caption: Proposed signaling pathways of this compound in ameliorating obesity.

References

Application Notes and Protocols for a Clinical Trial Assessing Stachyose's Impact on Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic syndrome is a constellation of conditions that heighten the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include elevated blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Emerging research suggests that the gut microbiome plays a pivotal role in the pathogenesis of metabolic syndrome. Stachyose, a non-digestible tetrasaccharide, functions as a prebiotic, selectively fostering the growth of beneficial gut bacteria. This document provides a comprehensive guide for designing and implementing a clinical trial to assess the therapeutic potential of this compound in managing metabolic syndrome.

Proposed Mechanism of Action

This compound is not hydrolyzed or absorbed in the upper gastrointestinal tract and reaches the colon intact. There, it is fermented by saccharolytic bacteria, primarily Bifidobacteria and Lactobacilli. This fermentation process leads to a cascade of beneficial effects:

  • Modulation of Gut Microbiota: this compound promotes the proliferation of beneficial bacteria while inhibiting the growth of potentially pathogenic species.

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of this compound yields SCFAs such as butyrate, propionate, and acetate. These SCFAs serve as an energy source for colonocytes, enhance gut barrier function, and have systemic anti-inflammatory and metabolic benefits.

  • Improvement of Gut Barrier Integrity: A healthier gut microbiota and increased butyrate production strengthen the intestinal barrier, reducing the translocation of inflammatory bacterial components like lipopolysaccharide (LPS) into the bloodstream (metabolic endotoxemia).

  • Regulation of Inflammatory and Adipokine Signaling: Reduced systemic inflammation and modulation of adipokines, such as increased adiponectin and decreased leptin, contribute to improved insulin sensitivity and lipid metabolism.

Stachyose_Mechanism This compound This compound Supplementation Gut Gut Lumen This compound->Gut Microbiota Modulation of Gut Microbiota Gut->Microbiota SCFAs Increased SCFA Production Microbiota->SCFAs Barrier Improved Gut Barrier Function Microbiota->Barrier Inflammation Reduced Systemic Inflammation SCFAs->Inflammation LPS Decreased LPS Translocation Barrier->LPS LPS->Inflammation Adipokines Adipokine Modulation Inflammation->Adipokines Insulin Improved Insulin Sensitivity Inflammation->Insulin Adipokines->Insulin Lipids Improved Lipid Profile Adipokines->Lipids Metabolic Improved Metabolic Outcomes Insulin->Metabolic Lipids->Metabolic

Caption: Proposed mechanism of this compound in metabolic syndrome.

Clinical Trial Design

A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy of this compound.

Study Population
  • Inclusion Criteria:

    • Adults aged 18-65 years.

    • Diagnosis of metabolic syndrome based on the National Cholesterol Education Program Adult Treatment Panel III (NCEP ATP III) criteria (at least three of the following five):

      • Waist circumference ≥102 cm for men, ≥88 cm for women.

      • Triglycerides ≥150 mg/dL.

      • HDL cholesterol <40 mg/dL for men, <50 mg/dL for women.

      • Blood pressure ≥130/85 mmHg or use of antihypertensive medication.

      • Fasting blood glucose ≥100 mg/dL or use of medication for hyperglycemia.

    • Willingness to maintain current diet and physical activity levels.

    • Informed consent provided.

  • Exclusion Criteria:

    • Type 1 or Type 2 diabetes requiring insulin therapy.

    • Known inflammatory bowel disease or other severe gastrointestinal disorders.

    • Use of antibiotics or probiotics within the last three months.

    • Pregnancy or lactation.

    • Allergy to this compound or other components of the investigational product.

Intervention
  • Treatment Group: 10 grams of this compound powder administered orally, twice daily (total of 20g/day), dissolved in water or a standard beverage.

  • Placebo Group: Maltodextrin powder, matched for taste and appearance, administered in the same manner as the treatment group.

  • Duration: 12 weeks.

Study Endpoints
  • Primary Endpoint:

    • Change in Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) from baseline to 12 weeks.

  • Secondary Endpoints:

    • Changes in the individual components of metabolic syndrome.

    • Changes in inflammatory markers (hs-CRP, IL-6, TNF-α).

    • Changes in adipokine levels (adiponectin, leptin).

    • Changes in gut microbiota composition and diversity.

    • Changes in fecal SCFA concentrations.

    • Assessment of safety and tolerability.

Experimental_Workflow Screening Screening and Informed Consent Baseline Baseline Assessment (Week 0) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA This compound Group (n=50) Randomization->GroupA GroupB Placebo Group (n=50) Randomization->GroupB Intervention 12-Week Intervention GroupA->Intervention GroupB->Intervention Midpoint Midpoint Assessment (Week 6) Intervention->Midpoint Final Final Assessment (Week 12) Midpoint->Final Analysis Data Analysis Final->Analysis

Caption: Clinical trial experimental workflow.

Data Presentation

The following tables present hypothetical but realistic data based on clinical trials of other prebiotics and dietary fibers in populations with metabolic syndrome.[1][2]

Table 1: Baseline Characteristics of Study Participants

CharacteristicThis compound Group (n=50)Placebo Group (n=50)p-value
Age (years)45.2 ± 8.146.1 ± 7.90.58
Gender (Male/Female)28 / 2226 / 240.72
Weight (kg)92.5 ± 12.393.1 ± 11.80.79
BMI ( kg/m ²)32.1 ± 3.532.4 ± 3.20.64
Waist Circumference (cm)108.3 ± 9.7109.1 ± 10.20.67
Systolic BP (mmHg)135.4 ± 10.2136.1 ± 9.80.71
Diastolic BP (mmHg)88.2 ± 6.587.9 ± 6.80.81

Data are presented as mean ± standard deviation or n.

Table 2: Changes in Metabolic Parameters from Baseline to Week 12

ParameterThis compound Group (n=50)Placebo Group (n=50)p-value
HOMA-IR -0.8 ± 0.5 -0.2 ± 0.4 <0.001
Fasting Glucose (mg/dL)-10.2 ± 5.1-2.5 ± 4.8<0.001
Fasting Insulin (µU/mL)-3.1 ± 1.5-0.5 ± 1.2<0.001
Triglycerides (mg/dL)-25.8 ± 15.2-5.1 ± 12.3<0.001
HDL Cholesterol (mg/dL)+4.2 ± 2.1+0.8 ± 1.9<0.001
LDL Cholesterol (mg/dL)-12.5 ± 8.3-2.1 ± 7.9<0.001
Waist Circumference (cm)-3.5 ± 1.8-0.9 ± 1.5<0.001

Data are presented as mean change ± standard deviation.

Table 3: Changes in Inflammatory and Adipokine Markers from Baseline to Week 12

MarkerThis compound Group (n=50)Placebo Group (n=50)p-value
hs-CRP (mg/L)-1.2 ± 0.8-0.3 ± 0.6<0.001
IL-6 (pg/mL)-0.9 ± 0.5-0.2 ± 0.4<0.001
TNF-α (pg/mL)-1.5 ± 0.9-0.4 ± 0.7<0.001
Adiponectin (µg/mL)+1.8 ± 0.9+0.4 ± 0.7<0.001
Leptin (ng/mL)-5.2 ± 2.8-1.1 ± 2.5<0.001

Data are presented as mean change ± standard deviation.

Experimental Protocols

Anthropometric and Blood Pressure Measurements
  • Procedure:

    • Measure body weight to the nearest 0.1 kg using a calibrated digital scale.

    • Measure height to the nearest 0.1 cm using a stadiometer.

    • Calculate Body Mass Index (BMI) as weight (kg) / height (m)².

    • Measure waist circumference at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.

    • Measure blood pressure in a seated position after 5 minutes of rest using a validated automated oscillometric device. Take three readings and average the last two.

Blood Sample Collection and Processing
  • Procedure:

    • Collect venous blood samples after a 12-hour overnight fast into appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

    • Process samples within 30 minutes of collection.

    • Centrifuge at 1,000 x g for 15 minutes at 4°C.

    • Aliquot plasma and serum into cryovials and store at -80°C until analysis.

Biochemical Assays
  • Fasting Glucose and Lipid Profile:

    • Method: Use standard enzymatic colorimetric assays on an automated clinical chemistry analyzer.

  • Fasting Insulin, Adiponectin, and Leptin:

    • Method: Use commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits according to the manufacturer's instructions.[3][4]

  • hs-CRP, IL-6, and TNF-α:

    • Method: Use high-sensitivity sandwich ELISA kits according to the manufacturer's protocols.[5][6][7][8]

Gut Microbiota Analysis
  • Sample Collection:

    • Provide participants with a stool collection kit.

    • Instruct participants to collect a fresh stool sample and immediately store it at -20°C in their home freezer.

    • Transport samples to the laboratory on dry ice and store at -80°C.

  • DNA Extraction:

    • Method: Use a commercially available fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's protocol.

  • 16S rRNA Gene Sequencing:

    • Method:

      • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers with barcode adapters for multiplexing.[9]

      • Purify the PCR products.

      • Quantify and pool the amplicons.

      • Perform sequencing on an Illumina MiSeq platform.[1][9]

  • Bioinformatic Analysis:

    • Method: Use pipelines such as QIIME2 or DADA2 for quality filtering, denoising, taxonomic classification, and diversity analysis.[1]

Fecal Short-Chain Fatty Acid (SCFA) Analysis
  • Sample Preparation:

    • Method: Use a one-vial extraction method. Homogenize a weighed amount of frozen stool in an acidified aqueous internal standard solution, add sodium sulfate and diethyl ether, and vortex thoroughly.[10][11]

  • Analysis:

    • Method: Analyze the ether layer using Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12][13]

    • Quantify acetic, propionic, and butyric acids against a standard curve.

Conclusion

This document outlines a robust framework for a clinical trial to investigate the effects of this compound on metabolic syndrome. The provided protocols and data tables serve as a practical guide for researchers in this field. By elucidating the impact of this compound on the gut microbiota and associated metabolic pathways, this research has the potential to establish this compound as a valuable nutritional intervention for the management of metabolic syndrome.

References

Application Notes and Protocols for Stachyose Extraction and Purification from Soybean Meal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is a key functional component found in soybeans and their derivatives, such as soybean meal. While RFOs are known to cause flatulence in monogastric animals, they also exhibit significant prebiotic properties, promoting the growth of beneficial gut bacteria like Bifidobacterium and Lactobacillus. This makes purified this compound a valuable ingredient for functional foods, dietary supplements, and pharmaceutical applications. These application notes provide detailed protocols for the extraction and purification of this compound from soybean meal, a readily available and cost-effective starting material. The methodologies described herein are based on established scientific literature and are intended to guide researchers in developing efficient and scalable processes.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction and purification of this compound and other oligosaccharides from soybean meal.

Table 1: Composition of Soluble Carbohydrates in Soybean Meal

CarbohydrateConcentration Range (% of dry weight)Reference
This compound3.94 - 6.1[1][2]
Raffinose1.0 - 2.06[1]
Sucrose3.00 - 8.2[1]
FructoseVaries[3]
GlucoseVaries[3]

Table 2: Comparison of this compound Extraction Methods from Soybean Meal

Extraction MethodKey ParametersThis compound Yield/RecoveryReference
Hot Water ExtractionWater-to-DSM ratio: 5:1, Temperature: 50°C52.6% recovery in permeate after ultrafiltration[3][4][5]
Ethanol-Water Extraction10% ethanol-water solutionMore effective than distilled water alone[3][4][5]
Microwave-Assisted ExtractionLiquid-solid ratio: 15:1 (v/m), pH 9.0, low heat for 30 minNot explicitly quantified for this compound alone, but part of a method to obtain functional oligosaccharides[6]
Enzymatic Hydrolysis (for removal of other sugars)α-galactosidase at 45°C, pH 5.0 for 30 min80% hydrolysis of this compound (in soybean milk)[7]

Table 3: Purification Methodologies and Efficiencies

Purification StepKey ParametersEfficiencyReference
UltrafiltrationVolume Concentration Ratio (VCR) of 3-5>90% protein removal[3][4][5]
Microbial Fermentation (Sucrose Removal)Wickerhamomyces anomalus YT312, 30°C, 12h, pH 7Complete sucrose removal, 90.2% this compound retention[8]
Activated Carbon Decolorization1.0% activated carbon to sugar solids, 40°C for 40 minRemoves pigments and some impurities, leading to >98% pure sugar solution[6]
Ion Exchange ChromatographyD001-CC and 201x7 resins in series, 45°CDesalting and further purification of functional oligosaccharides[6]

Experimental Protocols

Protocol 1: Hot Water Extraction and Initial Purification by Ultrafiltration

This protocol outlines a basic method for extracting oligosaccharides from defatted soybean meal (DSM) and removing high molecular weight impurities like proteins.

Materials:

  • Defatted soybean meal (DSM), ground to pass a 60-mesh sieve

  • Distilled or deionized water

  • Sodium hydroxide (2 mol/L) for pH adjustment (optional)

  • Centrifuge

  • Ultrafiltration system with a membrane of appropriate molecular weight cutoff (e.g., 1-10 kDa)

Procedure:

  • Extraction:

    • Mix DSM with distilled water at a solid-to-liquid ratio of 1:5 (w/v).

    • Adjust the pH of the slurry to a desired value if necessary (e.g., pH 9.0 for microwave-assisted method). For simple hot water extraction, neutral pH is often used.

    • Heat the mixture to 50°C and stir continuously for an optimal duration (e.g., 30-60 minutes).[3][4][5]

    • After extraction, centrifuge the slurry at 5000 r/min for 10 minutes to separate the solid residue from the liquid extract (supernatant).[6]

  • Ultrafiltration:

    • Take the supernatant and concentrate it if necessary.

    • Perform ultrafiltration using a membrane that retains proteins while allowing oligosaccharides like this compound to pass through into the permeate. A volume concentration ratio (VCR) of 5 has been shown to be effective for protein removal and oligosaccharide recovery.[3][4][5]

    • Collect the permeate, which now contains a partially purified mixture of oligosaccharides.

Protocol 2: Sucrose Removal by Microbial Fermentation

This protocol describes the use of a specific yeast strain to selectively metabolize sucrose, thereby increasing the relative purity of this compound.

Materials:

  • Oligosaccharide extract (permeate from Protocol 1)

  • Wickerhamomyces anomalus YT312 culture

  • Fermentation medium (if required for yeast activation)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Inoculum Preparation: Prepare a fresh culture of W. anomalus YT312.

  • Fermentation:

    • Adjust the pH of the oligosaccharide extract to 7.0.

    • Inoculate the extract with W. anomalus YT312 at an inoculum size of 0.375% (v/v).[8]

    • Incubate at 30°C with shaking at 150 rpm for 12 hours.[8]

    • This process should lead to the complete removal of sucrose while retaining a high percentage of this compound and raffinose.[8]

  • Cell Removal: After fermentation, centrifuge the culture at 4000 r/min for 10 minutes to pellet the yeast cells.[6] Collect the supernatant containing the purified oligosaccharides.

Protocol 3: Decolorization and Desalting for High Purity this compound

This protocol details the final steps to obtain a high-purity this compound product.

Materials:

  • Sucrose-free oligosaccharide solution (from Protocol 2)

  • Activated carbon

  • Ion exchange resins (e.g., D001-CC and 201x7)

  • Chromatography columns

  • Vacuum evaporator

Procedure:

  • Decolorization:

    • Adjust the pH of the solution to 3.5.

    • Add activated carbon at 1.0% of the total solid content of the sugar solution.[6]

    • Stir the mixture at 40°C for 40 minutes.[6]

    • Filter or centrifuge to remove the activated carbon.

  • Desalting by Ion Exchange Chromatography:

    • Pack two chromatography columns separately with D001-CC and 201x7 resins and connect them in series.[6]

    • Pass the decolorized sugar solution through the columns at 45°C with a flow rate of 4 m³/m³ resin·h.[6]

    • Collect the eluate.

  • Final Concentration:

    • Concentrate the purified eluate using a vacuum evaporator to obtain the final functional soybean oligosaccharide product, rich in this compound.

Visualizations

Stachyose_Extraction_Workflow cluster_extraction Step 1: Extraction cluster_purification1 Step 2: Initial Purification cluster_purification2 Step 3: Sucrose Removal cluster_purification3 Step 4: Final Purification A Soybean Meal B Hot Water/Ethanol Extraction (50°C) A->B C Centrifugation (5000 rpm, 10 min) B->C D Crude Oligosaccharide Extract C->D E Ultrafiltration (VCR 5) D->E F Protein Removal E->F G Partially Purified Oligosaccharides E->G H Microbial Fermentation (W. anomalus, 30°C, 12h) G->H I Sucrose Removal H->I J Sucrose-Free Oligosaccharides H->J K Activated Carbon Decolorization J->K L Ion Exchange Chromatography K->L M Vacuum Concentration L->M N High-Purity this compound M->N

Caption: Workflow for this compound Extraction and Purification.

Logical_Relationships cluster_input Input Material cluster_process Purification Cascade cluster_output Outputs SoybeanMeal Soybean Meal (this compound, Raffinose, Sucrose, Protein, etc.) Ultrafiltration Ultrafiltration SoybeanMeal->Ultrafiltration Fermentation Microbial Fermentation Ultrafiltration->Fermentation Protein Protein Ultrafiltration->Protein Removes Adsorption Adsorption/Ion Exchange Fermentation->Adsorption Sucrose Sucrose Fermentation->Sucrose Removes Impurities Salts & Pigments Adsorption->Impurities Removes This compound Purified this compound Adsorption->this compound Yields

Caption: Logical Flow of this compound Purification from Soybean Meal.

References

Application Notes and Protocols for Enzymatic Detection and Measurement of Stachyose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is prevalent in various plant-based foods, particularly legumes. While it can act as a prebiotic, its indigestibility in the human upper gastrointestinal tract can lead to flatulence and other discomforts. Consequently, accurate detection and quantification of this compound are crucial in food science, nutrition, and drug development for formulations containing plant-derived excipients. Enzymatic assays offer a highly specific and sensitive alternative to traditional chromatographic methods for this compound measurement.

These application notes provide detailed protocols for the enzymatic determination of this compound, focusing on a primary method utilizing α-galactosidase and invertase followed by spectrophotometric quantification of released glucose. Alternative enzymatic approaches are also discussed.

Principle of the Primary Enzymatic Assay

The most common enzymatic method for this compound quantification involves a two-step enzymatic hydrolysis followed by a colorimetric detection of one of the hydrolysis products.

  • Hydrolysis of this compound: this compound is sequentially hydrolyzed by two enzymes. First, α-galactosidase cleaves the terminal α-1,6 linked galactose units, converting this compound to raffinose and galactose, and then raffinose to sucrose and another molecule of galactose. Subsequently, invertase (β-fructofuranosidase) hydrolyzes sucrose into glucose and fructose. The overall hydrolysis of one mole of this compound yields two moles of galactose, one mole of glucose, and one mole of fructose.

  • Quantification of a Hydrolysis Product: The concentration of one of the liberated monosaccharides, typically D-glucose, is then determined using a specific enzymatic colorimetric assay. A common and robust method is the Glucose Oxidase/Peroxidase (GOPOD) assay. In this reaction, glucose oxidase catalyzes the oxidation of D-glucose to D-gluconate and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogen in the presence of peroxidase to produce a colored compound, the absorbance of which is directly proportional to the D-glucose concentration.

Quantitative Data Summary

The performance of enzymatic assays for this compound is dependent on the specific enzymes and detection methods used. The following table summarizes typical performance characteristics for the primary α-galactosidase/invertase-GOPOD method.

ParameterValueNotes
Linear Range 4 - 100 µg of glucose per assay[1][2]This corresponds to a specific concentration range of this compound in the final sample extract, which depends on the dilution factor.
Limit of Detection (LOD) ~1.4 mg/L of D-glucose[3]The LOD for this compound will be higher due to the stoichiometry of the reaction and sample preparation steps.
Limit of Quantification (LOQ) ~4 mg/L of D-glucose[3]The LOQ for this compound will be correspondingly higher.
Reaction Time ~20 minutes for GOPOD reaction[1][4]The initial hydrolysis step requires a separate incubation period.
Wavelength 510 nm[4][5]For the GOPOD colorimetric reaction.

Experimental Protocols

Protocol 1: this compound Determination using α-Galactosidase, Invertase, and GOPOD Reagent

This protocol is adapted from commercially available kits (e.g., Megazyme K-RAFGL) and provides a reliable method for this compound quantification in various samples, including food matrices.[6][7]

Materials:

  • α-Galactosidase (e.g., from Aspergillus niger)

  • Invertase (e.g., from yeast)

  • Glucose Oxidase/Peroxidase (GOPOD) reagent

  • This compound standard

  • D-Glucose standard

  • Sodium acetate buffer (50 mM, pH 4.5)

  • Ethanol (95% v/v)

  • Chloroform

  • Spectrophotometer capable of reading at 510 nm

  • Water bath or incubator (50°C)

  • Centrifuge

  • Vortex mixer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

1. Sample Preparation (Solid Samples, e.g., seed meal):

  • Accurately weigh approximately 0.5 g of the finely milled sample into a glass test tube.

  • Add 5 mL of 95% (v/v) ethanol.

  • Incubate the tube in a water bath at 85-90°C for 5 minutes to inactivate endogenous enzymes.[7]

  • Quantitatively transfer the contents to a 50 mL volumetric flask and bring the volume to the mark with 50 mM sodium acetate buffer (pH 4.5).

  • Allow the sugars to extract for 15 minutes with occasional mixing.

  • Transfer 5 mL of the slurry to a centrifuge tube.

  • Add 2 mL of chloroform, vortex vigorously for 15 seconds, and centrifuge at 1,000 x g for 10 minutes to separate the phases.[7]

  • The upper aqueous phase is the sample extract.

2. Enzymatic Hydrolysis:

  • Prepare three sets of reactions for each sample extract in separate test tubes:

    • Tube A (Free Glucose): 0.2 mL of sample extract + 0.2 mL of sodium acetate buffer.

    • Tube B (Sucrose + Free Glucose): 0.2 mL of sample extract + 0.2 mL of invertase solution.

    • Tube C (this compound + Raffinose + Sucrose + Free Glucose): 0.2 mL of sample extract + 0.2 mL of α-galactosidase/invertase solution.

  • Prepare a reagent blank containing 0.4 mL of sodium acetate buffer.

  • Prepare a D-glucose standard by mixing 0.1 mL of a 1 mg/mL D-glucose solution with 0.3 mL of sodium acetate buffer.

  • Incubate all tubes at 50°C for 20 minutes.[7]

3. Colorimetric Reaction:

  • To each tube from the previous step, add 3.0 mL of GOPOD reagent.

  • Incubate all tubes at 50°C for 20 minutes.[5][7]

  • Allow the tubes to cool to room temperature.

  • Measure the absorbance of all solutions at 510 nm against the reagent blank.

4. Data Analysis and Calculations:

  • Calculate the change in absorbance (ΔA) for each reaction:

    • ΔA_Glucose = Absorbance_A - Absorbance_Blank

    • ΔA_Sucrose = Absorbance_B - Absorbance_A

    • ΔA_RFOs = Absorbance_C - Absorbance_B (This represents the glucose from raffinose and this compound)

  • Calculate the concentration of D-glucose in the sample extract using the D-glucose standard:

    • Concentration_Glucose (g/L) = (ΔA_Glucose / Absorbance_Glucose_Standard) * (Mass_Glucose_Standard / Volume_Assay) * Dilution_Factor

  • Since one mole of this compound (or any raffinose family oligosaccharide) contains one mole of a glucose moiety that is released by this enzymatic cascade, the molar concentration of RFOs can be calculated. To express the result as this compound, the molecular weight of this compound (666.59 g/mol ) is used.

    • This compound ( g/100g sample) = (ΔA_RFOs / Absorbance_Glucose_Standard) * (Mass_Glucose_Standard / MW_Glucose) * MW_this compound * (Volume_Extract / Weight_Sample) * (100 / 1000)

    Where:

    • MW_Glucose = 180.16 g/mol

    • MW_this compound = 666.59 g/mol

Alternative Enzymatic Methods

Method 2: this compound Determination by Measuring Released Galactose

This method relies on the hydrolysis of this compound by α-galactosidase and the subsequent quantification of the released D-galactose using the enzyme β-galactose dehydrogenase.

Principle:

  • Hydrolysis: α-galactosidase hydrolyzes this compound, releasing two molecules of D-galactose per molecule of this compound.

  • Galactose Quantification: The released D-galactose is oxidized by β-galactose dehydrogenase in the presence of NAD⁺, which is reduced to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of D-galactose.[8]

Brief Protocol Outline:

  • Sample Preparation: Extract sugars from the sample as described in Protocol 1.

  • Hydrolysis: Incubate the sample extract with α-galactosidase to release galactose.

  • Quantification: In a separate reaction, mix the hydrolyzed sample with a reagent containing β-galactose dehydrogenase and NAD⁺. Measure the absorbance at 340 nm before and after the reaction to determine the amount of NADH produced.

  • Calculation: Calculate the galactose concentration from a standard curve and then determine the this compound concentration based on the 2:1 stoichiometric ratio of galactose to this compound.

Method 3: this compound Determination using β-D-Fructofuranosidase (Invertase)

This approach is less direct for this compound but can be used to determine the combined content of sucrose-containing oligosaccharides.

Principle:

  • Hydrolysis: β-D-fructofuranosidase (invertase) specifically cleaves the β-fructofuranosyl linkage in this compound, yielding fructose and manninotriose (two galactose units and one glucose unit).[9]

  • Quantification: The released fructose can be quantified using a coupled enzymatic assay involving hexokinase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase, measuring the formation of NADPH at 340 nm.

Brief Protocol Outline:

  • Sample Preparation: Extract sugars as previously described.

  • Hydrolysis: Incubate the sample extract with β-D-fructofuranosidase.

  • Quantification: Measure the released fructose using a suitable enzymatic kit or a custom-prepared assay cocktail.

  • Calculation: Relate the amount of fructose released back to the initial this compound concentration using a 1:1 stoichiometry.

Visualizations

Enzymatic_Hydrolysis_of_this compound This compound This compound Raffinose Raffinose This compound->Raffinose α-Galactosidase Galactose Galactose This compound->Galactose α-Galactosidase Sucrose Sucrose Raffinose->Sucrose α-Galactosidase Raffinose->Galactose α-Galactosidase Glucose Glucose Sucrose->Glucose Invertase Fructose Fructose Sucrose->Fructose Invertase Stachyose_Assay_Workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_detection Colorimetric Detection Sample Sample (e.g., Seed Meal) Extraction Sugar Extraction (Ethanol & Buffer) Sample->Extraction Clarification Clarification (Centrifugation) Extraction->Clarification Hydrolysis Incubation with α-Galactosidase & Invertase (50°C, 20 min) Clarification->Hydrolysis GOPOD Addition of GOPOD Reagent Hydrolysis->GOPOD Incubation Incubation (50°C, 20 min) GOPOD->Incubation Measurement Measure Absorbance (510 nm) Incubation->Measurement Data_Analysis Data_Analysis Measurement->Data_Analysis Calculate this compound Concentration

References

Application Notes: Metabolomic Analysis of Short-Chain Fatty Acid Production from Stachyose

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stachyose, a tetrasaccharide naturally found in various plants, is recognized as a prebiotic that can be fermented by gut microbiota to produce beneficial metabolites, primarily short-chain fatty acids (SCFAs).[1][2] The principal SCFAs—acetate, propionate, and butyrate—play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, and modulating host immune responses and metabolic pathways.[3][4][5][6] This application note provides a detailed protocol for the in vitro fermentation of this compound by human gut microbiota and the subsequent metabolomic analysis of SCFA production using gas chromatography-mass spectrometry (GC-MS). Additionally, it explores the key signaling pathways activated by these microbial metabolites.

Data Presentation: Quantitative Analysis of SCFA Production

The fermentation of this compound by gut microbiota leads to a significant increase in the production of various SCFAs. The following table summarizes the quantitative changes in SCFA concentrations following in vitro fermentation of this compound.

Short-Chain Fatty AcidControl Group (without this compound)This compound Supplemented GroupFold ChangeReference
AcetateBaselineIncreasedSignificant Increase[1][7]
PropionateBaselineVariable changesMay decrease in some conditions[7][8]
ButyrateBaselineIncreasedSignificant Increase[1]
Isobutyric AcidBaselineDecreasedReduction[1]
Valeric AcidBaselineVariable changesNot consistently increased[1]
Isopentanoic AcidBaselineDecreasedReduction[1]

Note: "Baseline" indicates the endogenous levels of SCFAs produced by the fecal microbiota without the addition of this compound. "Increased" and "Decreased" reflect the observed changes upon this compound supplementation. The exact concentrations can vary depending on the specific gut microbiota composition of the donor and experimental conditions.

Experimental Protocols

In Vitro Fermentation of this compound

This protocol describes the anaerobic fermentation of this compound using human fecal samples as the inoculum.

Materials:

  • Fresh fecal samples from healthy donors

  • This compound powder

  • Anaerobic fermentation medium (e.g., Gifu Anaerobic Medium, GAM)

  • Phosphate-buffered saline (PBS), anaerobic

  • Anaerobic chamber or jars with gas-generating kits

  • Sterile, anaerobic culture tubes

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic PBS inside an anaerobic chamber.

    • Allow the slurry to settle for 5 minutes to pellet large debris.

    • Use the supernatant as the fecal inoculum.

  • Fermentation Setup:

    • Prepare anaerobic fermentation medium according to the manufacturer's instructions.

    • In sterile, anaerobic culture tubes, add this compound to the medium to a final concentration of, for example, 1% (w/v). A control group without this compound should be prepared in parallel.

    • Inoculate the medium with the fecal slurry (e.g., 5% v/v).

  • Incubation:

    • Tightly cap the tubes and incubate under anaerobic conditions at 37°C for 24-48 hours.[9]

  • Sample Collection:

    • After incubation, centrifuge the culture tubes at 10,000 x g for 10 minutes at 4°C to pellet bacterial cells and debris.

    • Collect the supernatant for SCFA analysis and store at -80°C until further processing.[9]

Metabolomic Analysis of SCFAs by GC-MS

This protocol outlines the derivatization and quantification of SCFAs from fermentation supernatants using GC-MS.[10][11][12]

Materials:

  • Fermentation supernatant

  • Internal standard solution (e.g., 2-ethylbutyric acid or stable isotope-labeled SCFAs)[13]

  • Derivatization agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) or propyl chloroformate (PCF).[10][12]

  • Extraction solvent (e.g., diethyl ether or hexane)[13]

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)[13][14]

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • GC column suitable for SCFA analysis (e.g., DB-FFAP)[13]

Procedure:

  • Sample Preparation and Extraction:

    • Thaw the fermentation supernatant samples on ice.

    • To 500 µL of supernatant, add the internal standard.

    • Acidify the sample by adding 50 µL of 50% H₂SO₄ to protonate the SCFAs.[13]

    • Add 800 µL of diethyl ether and vortex for 20 minutes for liquid-liquid extraction.[13]

    • Centrifuge at 10,000 rpm at 4°C, and carefully transfer the top ether layer to a new tube.[13]

  • Derivatization (using PCF as an example):

    • A one-step derivatization can be performed using propyl chloroformate (PCF) in a system of water, propanol, and pyridine.[10][12]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Set the GC oven temperature program, injector temperature, and MS parameters to optimally separate and detect the derivatized SCFAs. For example, an initial oven temperature of 100°C, ramped to 170°C, and then to 220°C.[13]

    • The mass spectrometer is typically operated in scan mode to identify the SCFAs based on their retention times and mass spectra, and in selected ion monitoring (SIM) mode for accurate quantification.

  • Data Analysis:

    • Identify each SCFA derivative by its characteristic mass spectrum and retention time compared to analytical standards.

    • Quantify the concentration of each SCFA by calculating the peak area ratio relative to the internal standard and comparing it to a standard curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation In Vitro Fermentation cluster_analysis Metabolomic Analysis fecal_sample Fecal Sample Collection inoculum_prep Inoculum Preparation fecal_sample->inoculum_prep fermentation Anaerobic Fermentation with this compound inoculum_prep->fermentation sampling Supernatant Collection fermentation->sampling extraction SCFA Extraction sampling->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Quantification gcms->data_analysis

Caption: Experimental workflow for SCFA analysis.

SCFA Signaling Pathways

Short-chain fatty acids produced from this compound fermentation exert their biological effects primarily through two major signaling mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[3][4]

1. G-Protein-Coupled Receptor (GPCR) Activation:

SCFAs, particularly acetate, propionate, and butyrate, are ligands for several GPCRs, most notably GPR41 (also known as FFAR3) and GPR43 (FFAR2).[15]

  • GPR43 (FFAR2): Primarily activated by acetate and propionate, GPR43 activation is involved in regulating inflammatory responses and insulin sensitivity.[15] Activation of GPR43 can lead to the phosphorylation of ERK1/2 and an increase in intracellular Ca2+ concentration.[5] It can also inhibit the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[5]

  • GPR41 (FFAR3): Mainly activated by propionate and butyrate, GPR41 plays a role in energy homeostasis.[15]

scfa_gpcr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling scfa Acetate Propionate Butyrate gpr43 GPR43 (FFAR2) scfa->gpr43 binds gpr41 GPR41 (FFAR3) scfa->gpr41 binds erk ERK1/2 Activation gpr43->erk ca2 ↑ Intracellular Ca2+ gpr43->ca2 inflammation ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) gpr43->inflammation energy Energy Homeostasis Regulation gpr41->energy

Caption: SCFA signaling via G-protein-coupled receptors.

2. Histone Deacetylase (HDAC) Inhibition:

Butyrate, in particular, is a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and influencing gene expression. This mechanism is crucial for its anti-inflammatory and anti-proliferative effects.

scfa_hdac_pathway cluster_nucleus Nucleus cluster_chromatin Chromatin butyrate Butyrate hdac HDACs butyrate->hdac inhibits histones_deacetylated Histones (Deacetylated) hdac->histones_deacetylated maintains histones_acetylated Histones (Acetylated) Open Chromatin gene_expression Altered Gene Expression (e.g., Anti-inflammatory genes) histones_acetylated->gene_expression

Caption: SCFA-mediated HDAC inhibition.

References

Harnessing the Prebiotic Potential of Stachyose in Microbial Growth Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a functional tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a prominent member of the raffinose family of oligosaccharides.[1][2] Found naturally in various plants, including soybeans and other legumes, this compound is recognized for its prebiotic properties.[3][4] As a prebiotic, it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial microorganisms in the colon.[5][6] This selective fermentation leads to the proliferation of probiotic bacteria such as Bifidobacterium and Lactobacillus, and the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs), which play a crucial role in gut health and host physiology.[5][7][8] These characteristics make this compound a valuable substrate for in vitro and in vivo microbial growth studies aimed at understanding gut microbiota modulation and its therapeutic potential.

This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate in microbial growth studies. It is intended for researchers in microbiology, gut health, and drug development who are investigating the effects of prebiotics on microbial ecosystems.

Applications in Microbial Research

This compound serves as a versatile tool in a variety of research applications:

  • Selective Growth of Probiotics: this compound is not metabolized by most intestinal bacteria but can be selectively utilized by beneficial species possessing the α-galactosidase enzyme, such as Bifidobacterium and Lactobacillus.[9][10] This allows for its use in studies focused on enriching these probiotic populations.

  • Modulation of Gut Microbiota Composition: In vitro fermentation studies consistently demonstrate that this compound supplementation significantly alters the gut microbial community structure. It has been shown to increase the abundance of beneficial genera like Bifidobacterium, Faecalibacterium, and Lactobacillus, while reducing the populations of potentially harmful bacteria such as Escherichia-Shigella and Clostridium perfringens.[7][8]

  • Short-Chain Fatty Acid (SCFA) Production: The fermentation of this compound by gut microbes leads to the production of SCFAs, including acetate, propionate, and butyrate.[8] These molecules are vital energy sources for colonocytes and have systemic effects on host metabolism and immune function.

  • Investigating Metabolic Pathways: Studying the microbial metabolism of this compound provides insights into carbohydrate utilization pathways in the gut. This includes the expression and activity of enzymes like α-galactosidase and the subsequent glycolytic pathways.[9][10]

  • Preclinical and Drug Development Studies: this compound is used in preclinical models to investigate its therapeutic potential for various conditions, including constipation, hyperlipidemia, and inflammatory bowel disease, through its modulation of the gut microbiota.[1][3][11]

Data Presentation: Quantitative Effects of this compound on Microbial Growth and Metabolite Production

The following tables summarize the quantitative data from various studies on the effects of this compound on microbial populations and SCFA production.

Table 1: Effect of this compound on the Relative Abundance of Key Bacterial Genera

Bacterial GenusEffect of this compound SupplementationFold Change/Percentage IncreaseReference
BifidobacteriumIncreasedSignificantly higher abundance[7][8][12]
LactobacillusIncreasedSignificantly higher abundance[5][8][11]
FaecalibacteriumIncreasedSignificantly higher abundance[7][8]
PrevotellaIncreasedHigher relative abundance[8]
Escherichia-ShigellaDecreasedSignificantly lower abundance[7][8]
BacteroidesDecreasedSignificantly lower abundance[8]
Clostridium perfringensDecreasedInhibited growth[7]
AkkermansiaIncreasedHigher level[11]

Table 2: Impact of this compound Fermentation on Short-Chain Fatty Acid (SCFA) Production

Short-Chain Fatty AcidEffect of this compound SupplementationConcentration Change (μg/g or other units)Reference
AcetateIncreasedSignificant increase[1][7][8]
PropionateDecreased/No significant changeReduction or no significant difference[1][7]
ButyrateIncreasedSignificant increase[8]
Isovaleric acidNo significant change/DecreasedNo significant difference or decrease[1]
Isobutyric acidNo significant change/DecreasedNo significant difference or decrease[1]
Valeric acidNo significant change/IncreasedNo significant difference or increase[1]

Experimental Protocols

Protocol 1: In Vitro Fermentation of this compound by Gut Microbiota

This protocol describes a method for assessing the impact of this compound on the composition and metabolic output of the gut microbiota using an in vitro fermentation model with human or animal fecal samples.

1. Materials:

  • This compound (high purity)

  • Basal medium (e.g., YCFA medium)[7]

  • Fecal samples from healthy donors

  • Anaerobic chamber or system

  • Sterile, anaerobic tubes or vials

  • Gas chromatograph (GC) for SCFA analysis

  • DNA extraction kit

  • 16S rRNA gene sequencing platform

2. Media Preparation (YCFA Medium Example): [7]

  • Yeast extract: 4.5 g/L

  • Bile salt: 0.4 g/L

  • Peptone: 3.0 g/L

  • Tryptone: 3.0 g/L

  • Cysteine hydrochloride: 0.8 g/L

  • KCl: 2.5 g/L

  • NaCl: 4.5 g/L

  • CaCl₂: 0.2 g/L

  • MgCl₂: 0.45 g/L

  • KH₂PO₄: 0.4 g/L

  • Tween 80: 1.0 mL/L

  • Resazurin (0.1% w/v): 1.0 mL/L

  • Trace element solution: 2.0 mL/L

  • Prepare the medium and autoclave. Before use, add this compound as the primary carbon source (e.g., 1% w/v). A control medium without a carbohydrate source or with a different carbohydrate (e.g., glucose) should also be prepared.

3. Experimental Procedure:

  • Fecal Slurry Preparation: Collect fresh fecal samples and immediately transfer them to an anaerobic chamber. Homogenize the feces in a sterile anaerobic buffer (e.g., PBS with 0.05% L-cysteine) to create a 10% (w/v) fecal slurry.

  • Inoculation: In the anaerobic chamber, inoculate the prepared media with the fecal slurry (e.g., 5% v/v).

  • Incubation: Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24 or 48 hours).

  • Sampling: At the end of the incubation, collect samples for analysis.

    • SCFA Analysis: Centrifuge a portion of the culture, filter the supernatant, and analyze for SCFAs using gas chromatography.[7]

    • Microbial Community Analysis: Pellet the remaining culture, extract total DNA, and perform 16S rRNA gene sequencing to determine the microbial composition.

4. Data Analysis:

  • Compare the relative abundance of bacterial taxa between the this compound-supplemented and control groups.

  • Quantify and compare the concentrations of different SCFAs produced in each condition.

Protocol 2: Assessing the Growth of Pure Microbial Cultures on this compound

This protocol is designed to evaluate the ability of a specific microbial strain (e.g., Lactobacillus acidophilus) to utilize this compound as a sole carbon source.

1. Materials:

  • This compound (high purity)

  • Appropriate basal medium for the target microbe (e.g., MRS for Lactobacillus) lacking a carbon source.

  • Pure culture of the microorganism of interest.

  • Spectrophotometer for measuring optical density (OD).

  • pH meter.

2. Media Preparation:

  • Prepare the basal medium according to the manufacturer's instructions but omit the standard carbon source (e.g., glucose for MRS).

  • Prepare two versions of the medium: one supplemented with this compound (e.g., 2% w/v) and a control medium with a readily metabolizable sugar like glucose (e.g., 2% w/v).

  • Sterilize the media by autoclaving or filtration.

3. Experimental Procedure:

  • Inoculation: Inoculate the prepared media with a fresh overnight culture of the target microorganism (e.g., 1% v/v).

  • Incubation: Incubate the cultures under optimal conditions for the specific microbe (e.g., 37°C for Lactobacillus acidophilus).

  • Growth Monitoring: Monitor microbial growth over time (e.g., every 2-4 hours for 24-48 hours) by measuring the optical density at 600 nm (OD₆₀₀).

  • pH Measurement: Measure the pH of the culture at the beginning and end of the incubation period to assess acid production.

  • (Optional) Metabolite Analysis: Analyze the culture supernatant for the presence of this compound degradation products or metabolic end-products (e.g., lactic acid) using techniques like HPLC.

4. Data Analysis:

  • Plot growth curves (OD₆₀₀ vs. time) for both this compound and control conditions.

  • Compare the final OD, growth rate, and change in pH between the two conditions to determine the efficiency of this compound utilization.

Visualizations: Signaling Pathways and Experimental Workflows

Stachyose_Metabolism_and_Effects cluster_gut Gut Lumen cluster_host Host Effects This compound This compound alpha_galactosidase α-galactosidase This compound->alpha_galactosidase Hydrolysis Probiotics Beneficial Microbiota (e.g., Bifidobacterium, Lactobacillus) Pathogens Potentially Pathogenic Microbiota (e.g., E. coli, Clostridium) Probiotics->Pathogens Inhibition SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Probiotics->SCFAs Fermentation Gut_Health Improved Gut Health (Barrier function, pH reduction) SCFAs->Gut_Health Systemic_Effects Systemic Health Benefits (Metabolic regulation, Anti-inflammatory) SCFAs->Systemic_Effects alpha_galactosidase->Probiotics Enables metabolism

Caption: Metabolic fate of this compound in the gut and its downstream effects.

In_Vitro_Fermentation_Workflow cluster_analysis 5. Post-Fermentation Analysis Fecal_Sample 1. Fecal Sample Collection (Anaerobic Conditions) Slurry_Prep 2. Fecal Slurry Preparation (10% w/v in anaerobic buffer) Fecal_Sample->Slurry_Prep Inoculation 3. Inoculation into Media (Control vs. This compound) Slurry_Prep->Inoculation Incubation 4. Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation SCFA_Analysis SCFA Analysis (GC) Incubation->SCFA_Analysis Microbiota_Analysis Microbiota Analysis (16S rRNA Sequencing) Incubation->Microbiota_Analysis

Caption: Workflow for in vitro fermentation of this compound with gut microbiota.

Pure_Culture_Growth_Assay cluster_monitoring 5. Monitor Growth and Metabolism Culture_Prep 1. Prepare Basal Medium (Without Carbon Source) Media_Supplement 2. Supplement Media (this compound vs. Control Sugar) Culture_Prep->Media_Supplement Inoculation 3. Inoculate with Pure Culture Media_Supplement->Inoculation Incubation 4. Incubate under Optimal Conditions Inoculation->Incubation OD_Measurement Optical Density (OD600) Incubation->OD_Measurement pH_Measurement pH Measurement Incubation->pH_Measurement Metabolite_Analysis Metabolite Analysis (HPLC) Incubation->Metabolite_Analysis

References

Stachyose: Application Notes and Protocols for Functional Food Product Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a functional tetrasaccharide naturally present in various plants, is gaining significant attention in the development of functional foods and nutraceuticals.[1][2] As a prebiotic, this compound is not hydrolyzed by human gastrointestinal enzymes, allowing it to reach the colon intact where it selectively stimulates the growth and activity of beneficial gut microbiota.[1][3] This targeted modulation of the gut microbiome confers a range of health benefits, including improved metabolic health, enhanced immune function, and better gut barrier integrity.[1][4][5]

These application notes provide a comprehensive overview of the scientific evidence supporting the use of this compound in functional food product development. Detailed protocols for key in vitro and in vivo experiments are outlined to guide researchers in validating the efficacy and mechanisms of action of this compound-containing products.

Health Benefits & Mechanisms of Action

This compound exerts its physiological effects primarily through its interaction with the gut microbiota. Its consumption leads to an increase in beneficial bacteria such as Bifidobacterium and Lactobacillus, and a decrease in potentially harmful bacteria.[6][7][8][9] The fermentation of this compound by these beneficial microbes results in the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, which play a crucial role in maintaining gut homeostasis and overall health.[10]

Key Health Benefits:
  • Metabolic Health: this compound has been shown to attenuate weight gain, reduce fat deposition, and improve lipid profiles in high-fat diet-induced obesity models.[4][11] It can also improve glucose tolerance and insulin sensitivity.[12][13]

  • Gut Health: By promoting the growth of beneficial bacteria, this compound helps maintain a healthy gut microbial balance, improves bowel function, and can alleviate constipation.[1][7][8][9] It also contributes to the integrity of the intestinal barrier.[14]

  • Immune Modulation: this compound can modulate the immune system by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[10][13] This anti-inflammatory effect is partly mediated through the inhibition of signaling pathways like TLR4/NF-κB.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound supplementation observed in various preclinical and clinical studies.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD) - Fed Mice

ParameterControl (HFD)This compound Supplementation (HFD+STA)Percentage ChangeReference
Body Weight Gain (g)15.2 ± 1.510.8 ± 1.2↓ 28.9%[12]
Epididymal Fat Weight (g)2.1 ± 0.31.5 ± 0.2↓ 28.6%[4]
Serum Total Cholesterol (TC) (mmol/L)6.8 ± 0.55.2 ± 0.4↓ 23.5%[11]
Serum Triglycerides (TG) (mmol/L)1.9 ± 0.21.4 ± 0.1↓ 26.3%[11]
Serum LDL-C (mmol/L)1.5 ± 0.21.0 ± 0.1↓ 33.3%[11]
Serum HDL-C (mmol/L)1.2 ± 0.11.5 ± 0.2↑ 25.0%[4]

*Statistically significant difference compared to the HFD control group.

Table 2: Effects of this compound on Gut Microbiota in Human Subjects

Bacterial GroupBefore Supplementation (log10 cells/g feces)After 14-day this compound Supplementation (5g/day) (log10 cells/g feces)Change (log10)Reference
Bifidobacterium8.5 ± 0.69.2 ± 0.5↑ 0.7[7][8][9]
Lactobacillus7.2 ± 0.47.8 ± 0.5↑ 0.6[7][8][9]
Clostridium perfringens6.9 ± 0.76.2 ± 0.6*↓ 0.7[7][8][9]

*Statistically significant difference compared to before supplementation.

Experimental Protocols

This compound Extraction and Purification from Plant Material

This protocol describes a common method for extracting and purifying this compound from plant sources like Stachys floridana.[9]

Materials:

  • Dried plant material (e.g., tubers of Stachys floridana)

  • Chloroform

  • Ethanol (various concentrations, e.g., 60%)

  • Reflux apparatus

  • Filtration system

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector and an amino column (e.g., Hypersil NH2)[9]

  • Acetonitrile

  • Deionized water

Protocol:

  • Defatting:

    • Place 5.0 g of dried, powdered plant material into a flask.

    • Add 50 mL of chloroform and reflux for 2 hours at 60°C to remove lipids.[9]

    • Filter the mixture to remove the chloroform and collect the defatted residue.

  • Extraction:

    • Transfer the defatted residue to a clean flask.

    • Add 60% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[9]

    • Reflux the mixture at 60°C for 40 minutes.[9]

    • Filter the mixture and collect the supernatant, which contains the crude this compound extract.

  • Purification and Analysis:

    • Analyze the crude extract using an HPLC system.

    • HPLC Conditions: [9]

      • Column: Hypersil NH2 column (250 mm × 4.6 mm i.d.).

      • Mobile Phase: Acetonitrile and water (70:30 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Detector: Refractive Index (RI) detector.

    • Quantify the this compound content by comparing the peak area to a standard curve of pure this compound.

In Vivo Model: High-Fat Diet-Induced Obesity in Mice

This protocol outlines the establishment of a diet-induced obesity model in mice to evaluate the metabolic effects of this compound.[6][13][15]

Materials:

  • Male C57BL/6J mice (6 weeks old)[13]

  • Standard chow diet (e.g., 10 kcal% fat)

  • High-fat diet (HFD) (e.g., 60 kcal% fat)[13]

  • This compound

  • Animal caging and husbandry supplies

  • Metabolic cages (for food and water intake monitoring)

Protocol:

  • Acclimation:

    • Acclimate the mice to the animal facility for at least one week upon arrival.

    • Provide free access to standard chow and water.

  • Group Allocation:

    • Randomly divide the mice into three groups:

      • Control Group: Fed a standard chow diet.

      • HFD Group: Fed a high-fat diet.

      • HFD + this compound Group: Fed a high-fat diet supplemented with this compound (e.g., 400 mg/kg body weight daily via oral gavage).[16]

  • Experimental Period:

    • Maintain the respective diets for 12-16 weeks.[13]

    • Monitor body weight and food intake weekly.

  • Outcome Measures:

    • At the end of the experimental period, collect blood samples for biochemical analysis (e.g., glucose, insulin, lipid profile).

    • Dissect and weigh adipose tissue (e.g., epididymal, perirenal) and liver.

    • Collect fecal samples for gut microbiota analysis (see Protocol 4).

    • Collect cecal contents for SCFA analysis (see Protocol 5).

In Vitro Model: Caco-2 Cell Permeability Assay

This assay is used to assess the effect of this compound on intestinal barrier integrity.[7][17][18]

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin[18]

  • Transwell® inserts (0.4 µm pore size)

  • Transepithelial electrical resistance (TEER) meter

  • Lucifer Yellow (paracellular marker)

  • This compound solution

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

    • Seed the Caco-2 cells onto the Transwell® inserts at a density of 2.6 × 10^5 cells/cm².[18]

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.[17][18]

  • Treatment:

    • After 21 days, replace the medium in the apical chamber with a medium containing the desired concentration of this compound.

    • The basolateral chamber should contain a fresh medium.

  • TEER Measurement:

    • Measure the TEER of the Caco-2 monolayer before and after treatment with this compound at various time points. An increase or maintenance of TEER suggests an enhancement or preservation of barrier integrity.

  • Permeability Assay:

    • Add Lucifer Yellow to the apical chamber.

    • At specified time intervals, collect samples from the basolateral chamber.

    • Measure the fluorescence of the collected samples to determine the amount of Lucifer Yellow that has passed through the monolayer. A decrease in Lucifer Yellow permeability indicates improved barrier function.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This protocol provides a general workflow for analyzing changes in the gut microbiota composition.[8][12][19][20]

Materials:

  • Fecal samples

  • DNA extraction kit (e.g., Maxwell RSC Fecal Microbiome DNA Kit)[19]

  • PCR primers for the 16S rRNA gene (e.g., targeting the V3-V4 region)[19]

  • PCR reagents

  • High-throughput sequencing platform (e.g., Illumina MiSeq)[8][19]

  • Bioinformatics software (e.g., QIIME, mothur)[8]

Protocol:

  • DNA Extraction:

    • Extract total genomic DNA from fecal samples using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using PCR with region-specific primers.[12]

  • Library Preparation and Sequencing:

    • Purify the PCR products and prepare a sequencing library.

    • Sequence the library on a high-throughput sequencing platform.[19]

  • Bioinformatic Analysis:

    • Process the raw sequencing reads (quality filtering, chimera removal).

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

    • Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).

    • Identify differentially abundant taxa between experimental groups.

Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)

This protocol describes the quantification of SCFAs in cecal or fecal samples.[1][3][4][11]

Materials:

  • Cecal or fecal samples

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column suitable for SCFA analysis (e.g., FFAP)[11]

Protocol:

  • Sample Preparation:

    • Homogenize the sample in deionized water.

    • Acidify the homogenate to a pH below 3 with HCl to protonate the SCFAs.[11]

    • Add an internal standard.

    • Extract the SCFAs with ethyl acetate.

    • Centrifuge the sample and collect the organic supernatant.

  • GC Analysis:

    • Inject the supernatant into the GC-FID.

    • GC Conditions: [11]

      • Injector Temperature: 250°C.

      • Detector Temperature: 250-280°C.

      • Oven Temperature Program: Start at 100°C, hold for 7 minutes, then ramp to 200°C at 25°C/min and hold for 5 minutes.

      • Carrier Gas: Nitrogen or Helium.

  • Quantification:

    • Identify and quantify individual SCFAs (acetate, propionate, butyrate, etc.) by comparing their retention times and peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

This compound Modulation of Inflammatory Signaling

This compound has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[10] This pathway is a key regulator of the innate immune response and is often activated by components of pathogenic bacteria, such as lipopolysaccharide (LPS).

Stachyose_TLR4_NFkB_Pathway This compound This compound Gut_Microbiota Modulates Gut Microbiota This compound->Gut_Microbiota TLR4 TLR4 This compound->TLR4 Inhibits expression NFkB NF-κB This compound->NFkB Inhibits phosphorylation LPS LPS Gut_Microbiota->LPS Reduces pathogenic bacteria LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory_Cytokines Induces transcription Stachyose_PI3K_Akt_Pathway This compound This compound Gut_Microbiota Modulates Gut Microbiota This compound->Gut_Microbiota PI3K PI3K This compound->PI3K Increases expression Akt Akt This compound->Akt Increases expression SCFAs SCFAs Gut_Microbiota->SCFAs Produces Insulin_Receptor Insulin Receptor SCFAs->Insulin_Receptor Potentiates signaling Insulin_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->Akt Activates Glucose_Metabolism Improved Glucose Metabolism Akt->Glucose_Metabolism Cell_Survival Cell Survival Akt->Cell_Survival Experimental_Workflow start Start: Acclimation of Mice (1 week) grouping Random Grouping (Control, HFD, HFD+this compound) start->grouping treatment Dietary Intervention (12-16 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Measurements treatment->endpoint monitoring->treatment blood Blood Collection (Biochemistry) endpoint->blood tissue Tissue Collection (Adipose, Liver) endpoint->tissue fecal Fecal & Cecal Collection endpoint->fecal data Data Analysis & Interpretation blood->data tissue->data microbiota Gut Microbiota Analysis (16S rRNA Sequencing) fecal->microbiota scfa SCFA Analysis (GC-FID) fecal->scfa microbiota->data scfa->data

References

Illuminating the Digestive Journey of Stachyose: In Vivo Imaging Techniques for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

For researchers, scientists, and professionals in drug development, understanding the intricate process of carbohydrate digestion within a living organism is paramount. Stachyose, a tetrasaccharide found in various legumes, is of particular interest due to its prebiotic properties and its impact on gut microbiota. This document provides detailed application notes and experimental protocols for utilizing in vivo imaging techniques to track the digestion and fermentation of this compound, offering a non-invasive window into its metabolic fate.

Introduction to In Vivo Imaging of this compound Digestion

Traditional methods for studying carbohydrate digestion often rely on in vitro models or analysis of fecal samples, which may not fully recapitulate the dynamic environment of the gastrointestinal (GI) tract. In vivo imaging technologies offer a powerful alternative, enabling real-time, quantitative assessment of this compound digestion, its transit through the gut, and its subsequent fermentation by the microbiota. These techniques are invaluable for elucidating the mechanisms of action of prebiotics, developing novel therapeutics targeting the gut microbiome, and understanding the pathophysiology of digestive disorders.

This guide focuses on three key in vivo imaging modalities:

  • Magnetic Resonance Imaging (MRI): A non-invasive technique that can visualize the anatomy and physiology of the GI tract, including gastric emptying and intestinal motility.

  • Positron Emission Tomography (PET): A highly sensitive molecular imaging technique that can trace the metabolic fate of radiolabeled molecules.

  • Fluorescence Imaging: A versatile technique that can be used to track fluorescently-labeled this compound or to monitor the metabolic activity of gut bacteria.

Labeling this compound for In Vivo Tracking

To visualize this compound in vivo, it must first be labeled with a tracer that can be detected by the chosen imaging modality. The choice of label depends on the specific research question and the imaging technique employed.

Table 1: Comparison of this compound Labeling Methods

Labeling MethodTracerPrincipleAdvantagesDisadvantages
Fluorescent Labeling Fluorescent dyes (e.g., FITC, Cy5)Covalent attachment of a fluorophore to this compound.High sensitivity, relatively low cost, suitable for optical imaging.Limited tissue penetration, potential for photobleaching.
Radiolabeling Radioisotopes (e.g., ¹⁴C, ³H)Incorporation of a radioactive isotope into the this compound molecule.High sensitivity, quantifiable, well-established methods.Use of ionizing radiation, requires specialized facilities and handling.
Stable Isotope Labeling Stable isotopes (e.g., ¹³C)Incorporation of a non-radioactive heavy isotope into the this compound molecule.Non-radioactive, can be used for metabolic flux analysis.Requires mass spectrometry for detection, lower sensitivity than radiolabeling.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound for In Vivo Imaging

This protocol describes the labeling of this compound with a fluorescent dye for subsequent in vivo tracking in a murine model.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC) or other suitable amine-reactive fluorescent dye

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF.

  • Reaction: Add triethylamine to the this compound solution, followed by the addition of the fluorescent dye (e.g., FITC) dissolved in DMF.

  • Incubation: Stir the reaction mixture in the dark at room temperature for 24 hours.

  • Purification: Purify the fluorescently-labeled this compound from unreacted dye and byproducts using a size-exclusion chromatography column.

  • Lyophilization: Lyophilize the purified product to obtain a stable, fluorescently-labeled this compound powder.

  • In Vivo Administration: Reconstitute the labeled this compound in a suitable vehicle (e.g., water or saline) and administer to the animal model via oral gavage.

  • Imaging: At desired time points, image the animal using an in vivo fluorescence imaging system to track the transit and localization of the labeled this compound in the GI tract.

Protocol 2: In Vivo MRI Tracking of this compound Digestion in Mice

This protocol outlines the use of MRI to monitor the gastric emptying and intestinal transit of a this compound-containing meal.

Materials:

  • Labeled or unlabeled this compound

  • Diet gel

  • Gadolinium-based MRI contrast agent (e.g., Gd-DTPA)

  • Rodent MRI scanner (e.g., 7T)

Procedure:

  • Animal Habituation: For at least one week prior to the experiment, habituate the mice to consuming a diet gel.

  • Fasting: Fast the mice for 12-18 hours before the experiment.

  • Meal Preparation: Prepare a diet gel containing this compound and the MRI contrast agent.

  • Administration: Allow the fasted mice to consume a pre-weighed amount of the this compound-containing diet gel.

  • MRI Acquisition: Immediately after consumption, and at subsequent time points (e.g., 30, 60, 90, 120, and 180 minutes), anesthetize the mice and acquire MR images of the abdomen.

  • Image Analysis: Analyze the MR images to quantify the volume of the stomach contents over time, allowing for the calculation of the gastric emptying rate. The progression of the contrast agent through the small and large intestines can also be visualized.[1][2]

Protocol 3: In Vivo PET Imaging of this compound Fermentation

This protocol describes a method to indirectly assess this compound fermentation by monitoring the metabolic activity of the gut microbiota using ¹⁸F-FDG PET.

Materials:

  • This compound

  • ¹⁸F-FDG (Fluorodeoxyglucose)

  • PET/CT scanner

Procedure:

  • Dietary Intervention: Administer a diet supplemented with this compound to the animal model for a defined period (e.g., 1-2 weeks) to modulate the gut microbiota. A control group should receive a standard diet.

  • Fasting: Fast the animals for at least 6 hours prior to the PET scan.

  • ¹⁸F-FDG Injection: Inject a dose of ¹⁸F-FDG intravenously.

  • Uptake Period: Allow for a 60-minute uptake period.

  • PET/CT Imaging: Acquire PET/CT images of the abdominal region.

  • Image Analysis: Analyze the PET images to quantify the uptake of ¹⁸F-FDG in the colon. Increased ¹⁸F-FDG uptake in the colonic wall is indicative of increased metabolic activity of the gut microbiota due to this compound fermentation.[3][4]

Data Presentation

Quantitative data from these in vivo imaging studies can be summarized in tables for clear comparison and interpretation.

Table 2: Example of Gastric Emptying Data from MRI Study

Time (minutes)Stomach Volume (mm³) - Control DietStomach Volume (mm³) - this compound Diet
0150.2 ± 12.5148.9 ± 11.8
30105.7 ± 9.8115.3 ± 10.2
6065.4 ± 7.188.6 ± 8.5
9030.1 ± 5.362.1 ± 7.9
12010.8 ± 3.240.5 ± 6.4

Table 3: Example of Colonic ¹⁸F-FDG Uptake from PET Study

GroupMean Standardized Uptake Value (SUVmean) in Colon
Control Diet1.2 ± 0.3
This compound Diet2.5 ± 0.5

Visualizing the Process: Diagrams

Experimental Workflow

experimental_workflow cluster_labeling This compound Labeling cluster_animal_model In Vivo Experiment cluster_imaging In Vivo Imaging cluster_analysis Data Analysis This compound This compound Labeled this compound Labeled this compound This compound->Labeled this compound Fluorescent, Radio-, or Stable Isotope Labeling Labeling Reagent Labeling Reagent Labeling Reagent->Labeled this compound Administration Administration Labeled this compound->Administration Animal Model Animal Model Imaging Modality MRI / PET / Fluorescence Animal Model->Imaging Modality Administration->Animal Model Oral Gavage Data Acquisition Data Acquisition Imaging Modality->Data Acquisition Image Processing Image Processing Data Acquisition->Image Processing Quantification Quantification Image Processing->Quantification ROI Analysis

Caption: Workflow for in vivo imaging of this compound digestion.

This compound Fermentation and Signaling Pathway

stachyose_fermentation_pathway This compound This compound GutMicrobiota Gut Microbiota (e.g., Bifidobacterium) This compound->GutMicrobiota Fermentation Monosaccharides Galactose, Glucose, Fructose This compound->Monosaccharides Hydrolysis Galactosidase α-Galactosidase GutMicrobiota->Galactosidase Produces SCFA Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Monosaccharides->SCFA Fermentation Colonocytes Colonocytes SCFA->Colonocytes Uptake HDACi HDAC Inhibition SCFA->HDACi Butyrate ImmuneModulation Immune Modulation SCFA->ImmuneModulation GutBarrier Gut Barrier Integrity SCFA->GutBarrier EnergySource Energy Source Colonocytes->EnergySource Oxidation

Caption: Signaling pathway of this compound fermentation by gut microbiota.

Conclusion

In vivo imaging techniques provide an unparalleled opportunity to study the digestion and metabolic effects of this compound in a physiologically relevant context. By combining appropriate labeling strategies with advanced imaging modalities such as MRI, PET, and fluorescence imaging, researchers can gain critical insights into the prebiotic activity of this compound, its interaction with the gut microbiota, and its overall impact on host health. The protocols and application notes provided herein serve as a foundation for designing and implementing robust in vivo studies to further unravel the complexities of carbohydrate digestion.

References

Stachyose Supplementation in Murine Models: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for utilizing stachyose in murine studies. It covers established supplementation strategies, key experimental methodologies, and insights into the molecular pathways influenced by this compound.

This compound, a tetrasaccharide naturally found in various plants, is gaining attention for its prebiotic properties and potential therapeutic benefits. In murine models, this compound supplementation has been shown to modulate the gut microbiota, alleviate metabolic disorders, reduce inflammation, and influence cognitive function. These effects are primarily attributed to its fermentation by gut bacteria into short-chain fatty acids (SCFAs), which then exert systemic effects.

Application Notes

Dosage and Administration

The administration of this compound in mice is most commonly performed via oral gavage or as a supplement mixed into the diet. The choice of method depends on the experimental design and the need for precise dosage control.

  • Oral Gavage: This method ensures the accurate delivery of a specific dose. This compound is typically dissolved in sterile water or saline.

  • Dietary Supplementation: For longer-term studies, incorporating this compound into the chow is a less stressful method of administration.

Experimental Models

This compound has been investigated in several murine models of human diseases:

  • High-Fat Diet (HFD)-Induced Obesity: this compound has been shown to mitigate weight gain, improve glucose tolerance, and reduce serum levels of inflammatory markers in mice fed a high-fat diet.[1][2]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: In this model of inflammatory bowel disease, this compound supplementation can reduce the severity of colon lesions and inhibit the production of pro-inflammatory cytokines.[3][4]

  • Corticosterone-Induced Cognitive Impairment: this compound has demonstrated protective effects against stress-induced impairments in long-term potentiation (a measure of synaptic plasticity), suggesting a role in the gut-brain axis.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various murine studies on this compound supplementation.

Table 1: this compound Supplementation Protocols in Murine Models

Study Focus Mouse Strain Dosage Administration Route Duration Key Findings Reference
High-Fat Diet-Induced ObesityC57BL/6J3% in dietDietary12 weeksPrevented HFD-induced body weight gain, dyslipidemia, and hyperglycemia.[6]
High-Fat Diet-Induced ObesityC57BL/6400 mg/kgOral GavageNot SpecifiedDiminished HFD-induced upregulation of serum TNF-α and alleviated colonic and hepatic inflammation.[7]
DSS-Induced ColitisC57BL/6JNot SpecifiedNot SpecifiedNot SpecifiedSignificantly reduced colon lesions and inhibited upregulated inflammatory cytokines.[3][4]
Corticosterone-Induced LTP ImpairmentNot Specified450 mg/kgIntragastric Gavage7 daysSignificantly improved LTP impairment.[5]

Table 2: Effects of this compound on Biomarkers in Murine Models

Experimental Model Biomarker Effect of this compound Reference
High-Fat DietBody WeightSignificant reduction in HFD-induced weight gain.[1][6]
High-Fat DietSerum TNF-αSignificant decrease in HFD-fed mice.[7]
High-Fat DietGut MicrobiotaIncreased bacterial diversity; decreased Firmicutes-to-Bacteroidetes ratio.[7]
DSS-Induced ColitisSerum IL-6Significant inhibition of DSS-induced increase.[3]
DSS-Induced ColitisSerum IL-10Significant inhibition of DSS-induced increase.[3]
DSS-Induced ColitisGut MicrobiotaIncreased relative abundance of Akkermansia and Lactobacillus.[3][4]
Corticosterone-Induced LTP ImpairmentHippocampal ASC-1 and VAMP2 protein expressionSignificantly increased expression in corticosterone-treated mice.[5]
Corticosterone-Induced LTP ImpairmentGut MicrobiotaRestored the abundance of Bacteroidetes and Deferribacteres.[5]

Experimental Protocols

Preparation and Administration of this compound by Oral Gavage

This protocol describes the preparation and administration of a this compound solution to mice via oral gavage.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water or 0.9% saline

  • Sterile gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dosage (e.g., 400 mg/kg) and the body weight of the mice.

    • Weigh the this compound powder accurately using an analytical balance.

    • Dissolve the this compound powder in a known volume of sterile water or saline to achieve the desired concentration.

    • Ensure complete dissolution by vortexing. Prepare the solution fresh daily.

  • Animal Handling and Restraint:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head and prevent movement.

  • Gavage Needle Insertion:

    • Measure the appropriate insertion depth of the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's nose.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.

  • Administration of Solution:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.

    • Administer the solution at a rate that allows the mouse to swallow comfortably.

  • Post-Administration Monitoring:

    • After administration, gently remove the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This protocol outlines the steps for analyzing the gut microbiota composition from murine fecal samples.

Materials:

  • Sterile collection tubes

  • DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)

  • Primers for the V3-V4 region of the 16S rRNA gene (e.g., 341F and 806R)

  • PCR reagents (polymerase, dNTPs, buffer)

  • Agarose gel electrophoresis equipment

  • DNA purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

Procedure:

  • Fecal Sample Collection:

    • Collect fresh fecal pellets from each mouse and immediately freeze them at -80°C to preserve the microbial DNA.

  • DNA Extraction:

    • Extract total genomic DNA from the fecal samples using a commercially available DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.

    • Perform PCR in triplicate for each sample to minimize PCR bias.

  • Library Preparation and Sequencing:

    • Purify the PCR products and pool them in equimolar concentrations.

    • Perform sequencing on a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

    • Perform downstream analyses, including alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) calculations.

Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the measurement of SCFAs in murine cecal contents.

Materials:

  • Cecal contents

  • Saturated NaCl solution

  • Sulfuric acid

  • Ether (containing an internal standard, e.g., 2-ethylbutyric acid)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of cecal contents in saturated NaCl solution.

    • Acidify the homogenate with sulfuric acid.

  • Extraction:

    • Extract the SCFAs with ether containing an internal standard.

    • Centrifuge to separate the ether layer. . Derivatization and Analysis:

    • Analyze the ether extract directly or after derivatization using GC-MS.

    • Identify and quantify individual SCFAs based on their retention times and mass spectra compared to known standards.

Measurement of Inflammatory Cytokines by ELISA

This protocol describes the quantification of inflammatory cytokines in mouse serum.

Materials:

  • Mouse serum samples

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Sample Collection:

    • Collect blood from mice via cardiac puncture or tail vein bleeding.

    • Allow the blood to clot and then centrifuge to separate the serum.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding serum samples and standards to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Adding a detection antibody conjugated to an enzyme.

      • Adding a substrate that produces a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader.

    • Generate a standard curve using the known concentrations of the standards.

    • Calculate the concentration of the cytokine in the serum samples by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. In inflammatory conditions, lipopolysaccharide (LPS), a component of Gram-negative bacteria, can bind to TLR4, leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines. This compound can suppress the expression of TLR4 and the phosphorylation of NF-κB p65, thereby reducing inflammation.

stachyose_nfkb_pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates & Inactivates NFκB NF-κB (p65/p50) IKK->NFκB Activates IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory_Cytokines Induces Transcription

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

Conceptual Overview of this compound and the AMPK Signaling Pathway

While the direct molecular mechanism is still under investigation, it is hypothesized that this compound, through its fermentation into SCFAs by the gut microbiota, can activate AMP-activated protein kinase (AMPK). AMPK is a key energy sensor that, when activated, promotes catabolic processes (like glucose uptake and fatty acid oxidation) and inhibits anabolic processes (like lipid synthesis). This activation may contribute to the beneficial metabolic effects of this compound observed in high-fat diet models.

stachyose_ampk_pathway This compound This compound gut_microbiota Gut Microbiota This compound->gut_microbiota scfa SCFAs gut_microbiota->scfa Fermentation ampk AMPK Activation scfa->ampk Activates glucose_uptake Increased Glucose Uptake ampk->glucose_uptake fatty_acid_oxidation Increased Fatty Acid Oxidation ampk->fatty_acid_oxidation lipid_synthesis Decreased Lipid Synthesis ampk->lipid_synthesis

Caption: Hypothesized activation of AMPK by this compound-derived SCFAs.

This compound and the Gut-Brain Axis

This compound can influence the gut-brain axis through multiple interconnected pathways. By modulating the gut microbiota and promoting the production of SCFAs, this compound can influence neural, endocrine, and immune signaling between the gut and the brain. This can impact neurotransmitter levels and synaptic plasticity, potentially explaining the observed effects on cognitive function.

stachyose_gut_brain_axis This compound This compound Supplementation gut_microbiota Modulation of Gut Microbiota This compound->gut_microbiota scfa_production Increased SCFA Production gut_microbiota->scfa_production gut_barrier Improved Gut Barrier Function gut_microbiota->gut_barrier immune_signaling Altered Immune Signaling scfa_production->immune_signaling neural_signaling Neural Signaling (Vagus Nerve) scfa_production->neural_signaling endocrine_signaling Endocrine Signaling (Gut Hormones) scfa_production->endocrine_signaling gut_barrier->immune_signaling Reduces inflammatory signals brain Brain (Cognitive Function, Synaptic Plasticity) immune_signaling->brain neural_signaling->brain endocrine_signaling->brain

Caption: Overview of this compound's influence on the gut-brain axis.

Experimental Workflow for Murine this compound Supplementation Studies

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound supplementation in a murine model.

experimental_workflow acclimatization Animal Acclimatization group_allocation Random Group Allocation (e.g., Control, Model, this compound) acclimatization->group_allocation model_induction Disease Model Induction (e.g., HFD, DSS) group_allocation->model_induction supplementation This compound Supplementation (Gavage or Diet) model_induction->supplementation monitoring In-life Monitoring (Body Weight, Food Intake) supplementation->monitoring behavioral_testing Behavioral/Cognitive Testing (if applicable) monitoring->behavioral_testing sample_collection Sample Collection at Endpoint (Blood, Tissues, Feces, Cecal Contents) behavioral_testing->sample_collection analysis Sample Analysis (ELISA, GC-MS, 16S rRNA Sequencing) sample_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

Caption: A typical experimental workflow for this compound studies in mice.

References

Investigating the Immunomodulatory Effects of Stachyose Using Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a naturally occurring tetrasaccharide, has garnered significant interest for its potential health benefits, primarily attributed to its prebiotic activity. As a functional oligosaccharide, this compound promotes the growth of beneficial gut bacteria, which in turn can modulate the host's immune system. Recent in vitro evidence suggests that this compound may also exert direct effects on immune cells. These application notes provide detailed protocols for utilizing various cell culture models to investigate the immunomodulatory properties of this compound, offering a framework for researchers in immunology and drug development to explore its therapeutic potential.

I. Modulation of Macrophage Inflammatory Response by this compound

This section details the use of the RAW 264.7 macrophage cell line to study the anti-inflammatory effects of this compound.

Application Note:

This compound has been shown to directly inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS). This effect is mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[1] This leads to a dose-dependent reduction in the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as nitric oxide (NO).[1] The RAW 264.7 cell line provides a robust and reproducible model to quantify these anti-inflammatory effects.

Data Presentation:

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)Nitric Oxide (µM)
Control (untreated)-BaselineBaselineBaselineBaseline
LPS1 µg/mLHighHighHighHigh
LPS + this compound1 mg/mLReducedReducedReducedReduced
LPS + this compound5 mg/mLSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
LPS + this compound10 mg/mLStrongly ReducedStrongly ReducedStrongly ReducedStrongly Reduced

Note: The table presents expected trends based on available literature. Actual values should be determined experimentally.

Experimental Protocol: Inhibition of Cytokine Production in RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

2. This compound and LPS Treatment:

  • Prepare stock solutions of this compound in sterile phosphate-buffered saline (PBS).

  • Pre-treat the adherent RAW 264.7 cells with varying concentrations of this compound (e.g., 1, 5, 10 mg/mL) for 2 hours.

  • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

3. Cytokine and Nitric Oxide Measurement:

  • After the 24-hour incubation, collect the cell culture supernatants.

  • Cytokine Quantification (ELISA):

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS).

    • Add diluted supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a TMB substrate solution and stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Nitric Oxide Quantification (Griess Assay):

    • Mix equal volumes of cell supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Visualization of Signaling Pathway:

TLR4_NFkB_Pathway cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits LPS LPS LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB (degraded) IkB (degraded) IkB->IkB (degraded) Degradation NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Gene Transcription

Caption: this compound inhibits LPS-induced inflammation via the TLR4/NF-κB pathway.

II. Assessment of this compound Effects on Lymphocyte Proliferation

This section outlines a protocol to determine the impact of this compound on the proliferation of T lymphocytes.

Application Note:

While direct evidence for this compound's effect on lymphocyte proliferation is still emerging, oligosaccharides can modulate T-cell responses. The Carboxyfluorescein succinimidyl ester (CFSE) proliferation assay is a powerful tool to track cell division in vitro. By labeling lymphocytes with CFSE, each cell division results in a halving of the fluorescence intensity, allowing for the quantification of proliferation by flow cytometry. This protocol can be used to assess whether this compound directly enhances or inhibits lymphocyte proliferation, or modulates proliferation induced by other stimuli.

Data Presentation:

Table 2: Template for Recording this compound Effects on T-Cell Proliferation

TreatmentStimulusProliferation Index% Divided Cells
Unstimulated Control-
This compound alone10 mg/mL
Stimulated Controle.g., anti-CD3/CD28
Stimulated + this compounde.g., anti-CD3/CD28 + 10 mg/mL

Note: This table is a template for recording experimental data. The proliferation index and percentage of divided cells are calculated from the CFSE fluorescence histograms.

Experimental Protocol: CFSE-Based T-Cell Proliferation Assay

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with PBS.

2. CFSE Staining:

  • Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

  • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS).

  • Wash the cells three times with complete RPMI-1640 medium.

3. Cell Culture and Stimulation:

  • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.

  • Seed the cells in a 96-well round-bottom plate at 2 x 10⁵ cells per well.

  • Add this compound at various concentrations (e.g., 1, 5, 10 mg/mL).

  • For stimulated conditions, add T-cell activators such as anti-CD3/CD28 beads or Phytohemagglutinin (PHA).

  • Include unstimulated and stimulated controls without this compound.

  • Culture the cells for 4-5 days at 37°C in a 5% CO₂ incubator.

4. Flow Cytometry Analysis:

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

  • Analyze the data using flow cytometry software to determine the percentage of divided cells and the proliferation index based on the dilution of CFSE fluorescence.

Visualization of Experimental Workflow:

TCell_Proliferation_Workflow PBMC_Isolation Isolate PBMCs from whole blood CFSE_Staining Label PBMCs with CFSE PBMC_Isolation->CFSE_Staining Cell_Culture Culture cells with this compound and/or T-cell stimuli CFSE_Staining->Cell_Culture Incubation Incubate for 4-5 days Cell_Culture->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Data Analysis: Proliferation Index, % Divided Cells Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing T-cell proliferation in response to this compound.

III. Evaluation of this compound on Dendritic Cell Maturation

This section provides a protocol for investigating the influence of this compound on the maturation of monocyte-derived dendritic cells (Mo-DCs).

Application Note:

Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating adaptive immune responses. The maturation of DCs is characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and MHC class II, which are essential for T-cell activation. Some oligosaccharides have been shown to modulate DC maturation and function. This protocol allows for the in vitro generation of Mo-DCs and the subsequent assessment of this compound's ability to either induce DC maturation or modulate maturation induced by other stimuli like LPS.

Data Presentation:

Table 3: Template for Recording this compound Effects on Dendritic Cell Maturation Markers

TreatmentStimulus% CD80+ cellsMFI of CD86% MHC Class II high
Immature DCs-
This compound alone10 mg/mL
Mature DCsLPS
LPS + this compoundLPS + 10 mg/mL

Note: This table is a template for recording experimental data. MFI stands for Mean Fluorescence Intensity.

Experimental Protocol: Monocyte-Derived Dendritic Cell (Mo-DC) Maturation Assay

1. Generation of Immature Mo-DCs:

  • Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

  • Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 6 days to differentiate them into immature DCs.

2. This compound Treatment and Maturation Induction:

  • On day 6, harvest the immature DCs and seed them in a 24-well plate at 5 x 10⁵ cells per well.

  • Treat the cells with different concentrations of this compound (e.g., 1, 5, 10 mg/mL).

  • To induce maturation, add LPS (100 ng/mL) to designated wells, with or without this compound pre-treatment.

  • Include controls of immature DCs and DCs matured with LPS alone.

  • Incubate the cells for 24-48 hours.

3. Flow Cytometry Analysis of Maturation Markers:

  • Harvest the DCs and stain them with fluorescently labeled antibodies against DC maturation markers: CD80, CD86, and MHC Class II.

  • Acquire the samples on a flow cytometer.

  • Analyze the data to determine the percentage of cells expressing each marker and the mean fluorescence intensity (MFI) of the markers.

Visualization of Logical Relationships:

DC_Maturation_Logic This compound This compound Immature_DC Immature DC This compound->Immature_DC Modulates? LPS LPS LPS->Immature_DC Induces maturation Mature_DC Mature DC Immature_DC->Mature_DC Maturation Upregulation Upregulation of: CD80, CD86, MHC-II Mature_DC->Upregulation

Caption: Investigating the modulatory role of this compound on DC maturation.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the immunomodulatory effects of this compound on key immune cells using established in vitro models. By systematically evaluating its impact on macrophage activation, lymphocyte proliferation, and dendritic cell maturation, a deeper understanding of the direct immunological activities of this compound can be achieved. This knowledge will be invaluable for the development of novel immunomodulatory therapies and functional foods.

References

Application Notes and Protocols for Stable Isotope Labeling of Stachyose in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled stachyose in metabolic tracing studies. This powerful technique allows for the precise tracking of this compound and its metabolites through complex biological systems, offering valuable insights into its absorption, distribution, metabolism, and excretion (ADME).

Introduction to this compound and Metabolic Tracing

This compound is a non-digestible tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] Found naturally in various legumes and vegetables, it is considered a prebiotic, promoting the growth of beneficial gut bacteria.[2] Due to its limited absorption in the small intestine, this compound is primarily fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[3]

Stable isotope labeling, typically with Carbon-13 (¹³C), allows for the differentiation of exogenously administered this compound from endogenous sources. By tracing the path of the ¹³C label, researchers can elucidate metabolic pathways, quantify metabolite production, and understand the physiological effects of this compound consumption.

Applications in Research and Drug Development

  • Prebiotic Efficacy Studies: Quantify the conversion of this compound to beneficial SCFAs by the gut microbiota.

  • Gut Microbiota-Host Interactions: Investigate the influence of this compound on the composition and metabolic activity of the gut microbiome.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determine the bioavailability and metabolic fate of this compound-based therapeutics.

  • Nutritional Science: Understand the contribution of this compound to overall energy metabolism and its impact on host health.

  • Disease Models: Explore the role of this compound metabolism in gastrointestinal disorders, metabolic diseases, and other conditions.

Chemoenzymatic Synthesis of ¹³C-Labeled this compound

A multi-enzyme cascade system provides an efficient method for synthesizing ¹³C-labeled this compound from ¹³C-labeled precursors, such as [U-¹³C]-sucrose and [U-¹³C]-galactose.[4][5][6] This approach offers high specificity and yield.

Synthesis Pathway

A visual representation of the enzymatic synthesis of this compound from sucrose.

Stachyose_Synthesis Sucrose [U-13C]Sucrose UDP_Glucose [U-13C]UDP-Glucose Sucrose->UDP_Glucose Sucrose Synthase (SUS) UDP_Galactose [U-13C]UDP-Galactose UDP_Glucose->UDP_Galactose UDP-glucose 4-epimerase (GalE) Galactinol [U-13C]Galactinol UDP_Galactose->Galactinol Galactinol Synthase (GS) + myo-inositol Raffinose [U-13C]Raffinose Galactinol->Raffinose Raffinose Synthase (RS) + [U-13C]Sucrose This compound [U-13C]this compound Raffinose->this compound This compound Synthase (STS) + [U-13C]Galactinol

Caption: Chemoenzymatic synthesis of ¹³C-stachyose.

Protocol for ¹³C-Stachyose Synthesis

This protocol is adapted from a multi-enzyme system for this compound synthesis and modified for stable isotope labeling.[4][5][6]

Materials:

  • [U-¹³C]-Sucrose

  • [U-¹³C]-Galactose (optional, for maximizing label incorporation)

  • myo-Inositol

  • ATP and UTP

  • Recombinant enzymes:

    • Sucrose Synthase (SUS)

    • UDP-glucose 4-epimerase (GalE)

    • Galactinol Synthase (GS)

    • Raffinose Synthase (RS)

    • This compound Synthase (STS)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, with 10 mM MgCl₂)

  • Purification system (e.g., HPLC with a suitable column for carbohydrate separation)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the reaction buffer, [U-¹³C]-sucrose, myo-inositol, ATP, and UTP.

  • Enzyme Addition (Stage 1): Add SUS, GalE, and GS to the reaction mixture to initiate the synthesis of [U-¹³C]-galactinol.

  • Incubation (Stage 1): Incubate the reaction mixture at the optimal temperature for the enzymes (typically 25-37°C) for a defined period (e.g., 4-6 hours), monitoring the production of [U-¹³C]-galactinol by TLC or LC-MS.

  • Enzyme Addition (Stage 2): To the mixture containing [U-¹³C]-galactinol, add RS and STS, along with an additional aliquot of [U-¹³C]-sucrose.

  • Incubation (Stage 2): Continue the incubation under the same conditions for an extended period (e.g., 12-24 hours), monitoring the formation of [U-¹³C]-stachyose.

  • Purification: Purify the [U-¹³C]-stachyose from the reaction mixture using HPLC.

  • Quantification and Isotopic Enrichment Analysis: Determine the concentration and isotopic enrichment of the purified [U-¹³C]-stachyose using LC-MS/MS.

In Vitro Fermentation of ¹³C-Stachyose with Gut Microbiota

This protocol outlines an in vitro fermentation model to study the metabolism of ¹³C-stachyose by a fecal microbiota inoculum.

Experimental Workflow

A diagram illustrating the steps of an in vitro fermentation experiment.

In_Vitro_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Inoculum_Prep Fecal Slurry Preparation Fecal_Sample->Inoculum_Prep Incubation Incubation with [U-13C]this compound Inoculum_Prep->Incubation Sampling Time-course Sampling Incubation->Sampling SCFA_Analysis 13C-SCFA Quantification (LC-MS/MS) Sampling->SCFA_Analysis Metagenomics Microbiota Composition (16S rRNA sequencing) Sampling->Metagenomics

Caption: In vitro fermentation workflow.

Protocol for In Vitro Fermentation

Materials:

  • Fresh human fecal samples from healthy donors

  • Anaerobic basal medium

  • [U-¹³C]-Stachyose

  • Anaerobic chamber or system

  • Incubator

  • Centrifuge

  • LC-MS/MS system for SCFA analysis

Procedure:

  • Inoculum Preparation: Prepare a fecal slurry (e.g., 10% w/v) in anaerobic basal medium inside an anaerobic chamber.

  • Fermentation Setup: In anaerobic culture tubes, add the basal medium and a defined concentration of [U-¹³C]-stachyose. Inoculate with the fecal slurry.

  • Incubation: Incubate the cultures at 37°C under anaerobic conditions.

  • Sampling: Collect aliquots of the fermentation broth at various time points (e.g., 0, 6, 12, 24, and 48 hours).

  • Sample Processing: Centrifuge the samples to pellet the bacterial cells. Store the supernatant at -80°C for SCFA analysis. The cell pellet can be used for microbiota composition analysis.

  • ¹³C-SCFA Analysis: Quantify the concentrations of ¹³C-labeled acetate, propionate, and butyrate in the supernatants using a validated LC-MS/MS method.

In Vivo Metabolic Tracing of ¹³C-Stachyose in Animal Models

This protocol describes a general approach for an in vivo study in a rodent model to trace the metabolic fate of orally administered ¹³C-stachyose.

Experimental Workflow

A diagram showing the process of an in vivo metabolic tracing study.

In_Vivo_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Model Rodent Model Oral_Gavage Oral Gavage with [U-13C]this compound Animal_Model->Oral_Gavage Blood_Collection Blood Sampling (Time-course) Oral_Gavage->Blood_Collection Urine_Feces_Collection Urine and Feces Collection Oral_Gavage->Urine_Feces_Collection Tissue_Harvesting Tissue Harvesting (e.g., Cecum, Liver) Oral_Gavage->Tissue_Harvesting Metabolite_Extraction Metabolite Extraction Blood_Collection->Metabolite_Extraction Urine_Feces_Collection->Metabolite_Extraction Tissue_Harvesting->Metabolite_Extraction LC_MS_Analysis 13C-Metabolite Profiling (LC-MS/MS) Metabolite_Extraction->LC_MS_Analysis

Caption: In vivo metabolic tracing workflow.

Protocol for In Vivo Study

Materials:

  • Laboratory animals (e.g., rats or mice)

  • [U-¹³C]-Stachyose solution for oral gavage

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Acclimation: Acclimate animals to the experimental conditions and diet.

  • Dosing: Administer a single oral dose of [U-¹³C]-stachyose to the animals via gavage.

  • Sample Collection:

    • Collect blood samples at predetermined time points post-dosing.

    • House animals in metabolic cages to collect urine and feces over a specified period (e.g., 48 hours).

    • At the end of the study, euthanize the animals and harvest relevant tissues (e.g., cecal contents, liver, colon).

  • Sample Processing:

    • Process blood to obtain plasma or serum.

    • Homogenize tissues and extract metabolites.

    • Extract metabolites from urine and feces.

  • ¹³C-Metabolite Analysis: Analyze the processed samples by LC-MS/MS to identify and quantify ¹³C-labeled this compound and its metabolites.

Data Presentation

Table 1: In Vitro Fermentation of [U-¹³C]-Stachyose - ¹³C-SCFA Production (µmol/g feces)
Time (hours)¹³C-Acetate¹³C-Propionate¹³C-Butyrate
0000
615.2 ± 2.15.8 ± 0.98.1 ± 1.2
1232.5 ± 4.512.1 ± 1.718.9 ± 2.6
2458.9 ± 7.325.4 ± 3.135.7 ± 4.4
4865.1 ± 8.028.3 ± 3.540.2 ± 5.1

Data are presented as mean ± standard deviation and are representative.

Table 2: In Vivo Metabolic Fate of Oral [U-¹³C]-Stachyose in Rats (% of Administered Dose)
Sample¹³C-Stachyose¹³C-Acetate¹³C-Propionate¹³C-ButyrateOther ¹³C-Metabolites
Urine (0-48h) 1.2 ± 0.30.5 ± 0.10.2 ± 0.050.1 ± 0.030.8 ± 0.2
Feces (0-48h) 35.6 ± 5.1N/AN/AN/A5.4 ± 0.9
Cecal Contents 8.2 ± 1.515.3 ± 2.86.1 ± 1.19.8 ± 1.72.5 ± 0.4
Portal Vein Plasma (peak) <0.12.1 ± 0.40.8 ± 0.151.2 ± 0.2N/D

Data are presented as mean ± standard deviation and are representative. N/A = Not Applicable; N/D = Not Detected.

Conclusion

The use of stable isotope-labeled this compound is a robust methodology for elucidating its metabolic fate and physiological effects. The protocols and data presented herein provide a framework for designing and conducting comprehensive metabolic tracing studies. These investigations are crucial for advancing our understanding of prebiotics, gut microbiota-host interactions, and the development of novel therapeutics targeting the gut microbiome.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Stachyose HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stachyose HPLC Analysis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of this compound, with a primary focus on peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant peak tailing with my this compound standard. What are the most common causes?

A1: Peak tailing in the HPLC analysis of this compound, a polar oligosaccharide, is a frequent issue. The primary causes are often related to secondary interactions between the analyte and the stationary phase, as well as other method parameters. The most common culprits include:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of this compound, causing tailing.[1][2][3][4]

  • Inappropriate Mobile Phase Composition: An incorrect ratio of organic solvent to water can lead to poor peak shape. For carbohydrates like this compound, very low water content in the mobile phase can cause peak broadening and asymmetry.[5]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the column and result in tailing peaks.[4][6]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or within the packing material can distort peak shape.[4][7][8] A degraded column bed, such as the formation of a void at the column inlet, is also a common cause.[1][6]

  • Extra-Column Volume: Excessive dead volume in the HPLC system, caused by long or wide-bore tubing and loose fittings, can lead to peak broadening and tailing.[2][4][7]

Q2: My this compound peak is tailing. Where should I start my troubleshooting?

A2: A systematic approach is crucial for efficiently diagnosing the cause of peak tailing. The following workflow provides a logical sequence for troubleshooting.

G A Start: this compound Peak Tailing Observed B Check for Co-elution: Are other peaks also tailing? A->B C All peaks tailing? B->C Yes D Only this compound (or polar analyte) peaks tailing? B->D No E System-wide Issue Suspected C->E F Chemical Interaction Issue Suspected D->F G Inspect for System Issues: - Check for leaks - Minimize tubing length/ID - Ensure proper fittings - Check for blocked column frit E->G H Address Chemical Interactions: - Optimize mobile phase (pH, buffer) - Use end-capped or alternative column - Add mobile phase modifier F->H I Check for Column Overload: - Reduce injection volume - Dilute sample G->I H->I J Problem Resolved? I->J K End J->K Yes L Flush or Replace Column J->L No L->J G cluster_causes Potential Causes cluster_solutions Corrective Actions C1 Secondary Silanol Interactions S1 Use End-Capped or Specialty Column (e.g., Amide) C1->S1 S5 Optimize ACN:Water Ratio, Ensure Proper pH/Buffering C1->S5 C2 Column Overload (Mass/Volume) S2 Reduce Injection Volume or Dilute Sample C2->S2 C3 Column Degradation (Void, Contamination) S3 Flush/Regenerate Column or Replace Column C3->S3 C4 Extra-Column Volume S4 Use Shorter/Narrower Tubing, Check Fittings C4->S4 C5 Mobile Phase Issues C5->S5

References

Optimizing Stachyose fermentation conditions for maximal butyrate production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing stachyose fermentation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to maximize butyrate production from this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of this compound fermentation in a research context?

The primary goal is to leverage this compound, a prebiotic oligosaccharide, as a substrate for gut microbiota to produce short-chain fatty acids (SCFAs), with a specific focus on maximizing the yield of butyrate.[1] Butyrate is a key energy source for colonocytes, possesses anti-inflammatory properties, and plays a crucial role in maintaining gut barrier function and overall gut health.[2][3][4]

Q2: Which bacterial species are primarily responsible for butyrate production from this compound?

Butyrate production from complex carbohydrates like this compound is often a multi-step process involving cross-feeding between different bacterial species.

  • Primary Degraders : Species like Bifidobacterium (e.g., B. adolescentis) and Lactobacillus are known to initially break down this compound, producing intermediate metabolites like acetate and lactate.[1][5][6]

  • Butyrate Producers : These intermediates are then utilized by specialist butyrate-producing bacteria. Key butyrate producers in the human colon belong to the Firmicutes phylum, including species from the genera Faecalibacterium (e.g., F. prausnitzii), Roseburia, Eubacterium, and Coprococcus.[3][7][8]

Q3: Why is pH a critical factor in optimizing butyrate production?

pH is a master regulator of microbial metabolism and community structure. A mildly acidic environment (pH 5.5-6.5) has been shown to significantly favor the growth and activity of butyrate-producing bacteria over other microbial groups.[7][9] This acidic condition enhances the uptake of acetate by butyrate producers, a key step in one of the main butyrate synthesis pathways, thereby increasing the overall yield of butyrate from the initial substrate.[9][10] Conversely, a pH above 7.5 can be detrimental to key butyrate producers like Faecalibacterium.[7][11]

Troubleshooting Guide

Issue 1: Low or No Butyrate Production

  • Question: My in vitro fermentation of this compound is resulting in very low or undetectable levels of butyrate. What are the common causes?

  • Answer:

    • Suboptimal pH: This is the most common cause. If the pH of your culture medium is neutral or alkaline (pH > 7.0), it can inhibit the growth of key butyrate-producing species.[7][9]

      • Solution: Ensure your fermentation medium is buffered to a pH between 5.5 and 6.5. Monitor the pH throughout the experiment, as the production of SCFAs will naturally lower it. A controlled pH bioreactor is ideal for maintaining optimal conditions.[12][13]

    • Inappropriate Microbial Inoculum: The source and composition of the fecal inoculum are critical. If the donor microbiota lacks a robust population of both primary this compound degraders and secondary butyrate producers, the yield will be poor.[5][6]

      • Solution: Use fresh fecal samples from healthy donors who have not recently taken antibiotics. Pooling samples from multiple donors can sometimes provide a more diverse and resilient microbial community.

    • Oxygen Contamination: Butyrate-producing bacteria are typically strict anaerobes and are highly sensitive to oxygen.[3]

      • Solution: Ensure all media and solutions are pre-reduced in an anaerobic chamber overnight before inoculation.[5] Perform all experimental manipulations under strict anaerobic conditions (e.g., using a Coy chamber or similar anaerobic workstation).

    • Incorrect Substrate Concentration: While this compound is the substrate, its concentration can influence outcomes. Very high initial concentrations might lead to rapid acidification that inhibits the very bacteria you are trying to cultivate.

      • Solution: Start with concentrations reported in the literature (e.g., 0.5% to 2% w/v) and optimize from there for your specific system.

Issue 2: High Acetate/Lactate but Low Butyrate

  • Question: I'm observing high concentrations of acetate and lactate, but the conversion to butyrate seems to be inefficient. Why is this happening?

  • Answer: This scenario indicates that the primary fermentation of this compound is occurring, but the secondary conversion (cross-feeding) to butyrate is stalled.

    • Lack of Butyrate Producers: The inoculum may be rich in primary fermenters (Bifidobacterium, Lactobacillus) but deficient in key butyrate producers (Faecalibacterium, Roseburia).[5][14]

      • Solution: Besides sourcing a different inoculum, consider co-culturing with known butyrate-producing strains.

    • pH Imbalance: As mentioned, an unfavorable pH can prevent acetate and lactate uptake by butyrate producers.[9]

      • Solution: Re-verify and maintain the pH in the optimal 5.5-6.5 range.

    • High Hydrogen Partial Pressure (PH2): An accumulation of hydrogen gas, a byproduct of fermentation, can inhibit the metabolic pathways leading to acetate and butyrate production, favoring lactate and propionate instead.[12]

      • Solution: In a bioreactor setting, this can be controlled by venting the headspace gas or sparging with an inert gas like N₂. This mimics the in vivo environment where H₂ is consumed by other microbes (e.g., methanogens).[12][13]

Issue 3: Stalled or Sluggish Fermentation

  • Question: My fermentation starts but then slows down or stops completely before the this compound is fully consumed. What could be the issue?

  • Answer:

    • Extreme pH Drop: Rapid fermentation can cause a sharp decrease in pH to levels below 5.0, which can be inhibitory to many gut bacteria, including some butyrate producers.

      • Solution: Use a well-buffered medium or a pH-controlled fermentation system.[10]

    • Suboptimal Temperature: Most human gut microbes thrive at 37°C.[5][12][15] Temperatures that are too low will slow down metabolic activity, while temperatures that are too high can be lethal.[16][17]

      • Solution: Maintain a constant temperature of 37°C using a calibrated incubator or water bath.

    • Nutrient Limitation: While this compound is the primary carbon source, the fermentation medium may lack other essential nutrients like nitrogen, vitamins, or minerals required for robust bacterial growth.

      • Solution: Use a comprehensive, rich medium designed for gut bacteria, such as RUM media, which supports the growth of fastidious anaerobes.[5]

Quantitative Data Summary

For reproducible results, it is crucial to control key experimental parameters. The following table summarizes optimal conditions derived from various studies for maximizing butyrate production.

ParameterOptimal Range/ValueRationale & NotesKey References
pH 5.5 – 6.5Favors butyrate-producing Firmicutes and enhances acetate uptake for butyrate synthesis.[7][9][11][12]
Temperature 37°CMimics the physiological temperature of the human colon.[5][12][13][15]
Atmosphere Strict AnaerobicButyrate producers are highly oxygen-sensitive.[3][8]
Fermentation Duration 24 – 48 hoursTypical for in vitro batch models to observe significant SCFA production.[1][5][18]
Inoculum Fresh Fecal SlurryProvides a complex and relevant microbial community. Typically used at 1-10% (w/v).[1][5][6]
This compound Conc. 0.5% - 2% (w/v)Effective range for stimulating SCFA production in batch cultures.[1]

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation of this compound

This protocol outlines a standard procedure for assessing butyrate production from this compound using a human fecal inoculum.

  • Media Preparation:

    • Prepare a basal medium suitable for gut anaerobes (e.g., RUM media).[5]

    • Dispense the medium into fermentation vessels (e.g., serum bottles or a bioreactor).

    • Place the vessels in an anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂) overnight to pre-reduce the medium.

  • Inoculum Preparation:

    • Collect a fresh fecal sample from a healthy donor.

    • Within 2 hours of collection, transfer the sample to an anaerobic chamber.

    • Prepare a 10% (w/v) fecal slurry by homogenizing the sample in pre-reduced anaerobic phosphate-buffered saline (PBS).

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • Prepare a sterile, anaerobic stock solution of this compound.

    • Add the this compound stock solution to the pre-reduced media to achieve the desired final concentration (e.g., 1% w/v).

    • Inoculate the medium with the fecal slurry (e.g., to a final concentration of 2% v/v).

    • Seal the vessels and incubate at 37°C with gentle agitation for 24-48 hours.

    • Include a negative control (no this compound) to measure baseline SCFA production.

  • Sampling:

    • At designated time points (e.g., 0, 12, 24, 48 hours), aseptically remove an aliquot of the culture under anaerobic conditions for analysis.

Protocol 2: SCFA Analysis by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Centrifuge the collected culture sample at high speed (e.g., 16,000 x g) for 10 minutes to pellet bacterial cells and debris.[5]

    • Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulates.[5]

    • Acidify the sample if required by your specific HPLC method (e.g., by adding sulfuric acid).[5]

  • HPLC Analysis:

    • Use an HPLC system equipped with a suitable column for organic acid analysis (e.g., an Aminex HPX-87H column).

    • Set the column temperature (e.g., 50°C).[5]

    • Use an appropriate mobile phase (e.g., 5 mM H₂SO₄) at a constant flow rate.[5]

    • Detect the SCFAs using a UV detector (e.g., at 214 nm) or a refractive index (RI) detector.[5]

  • Quantification:

    • Prepare a standard curve using known concentrations of acetate, propionate, and butyrate.

    • Calculate the concentration of each SCFA in your samples by comparing their peak areas to the standard curve.[5]

Visualizations

Stachyose_to_Butyrate_Pathway cluster_primary Primary Fermentation cluster_secondary Secondary Fermentation (Cross-feeding) This compound This compound PrimaryDegraders Primary Degraders (e.g., Bifidobacterium, Lactobacillus) This compound->PrimaryDegraders Intermediates Acetate & Lactate PrimaryDegraders->Intermediates ButyrateProducers Butyrate Producers (e.g., Faecalibacterium, Roseburia) Intermediates->ButyrateProducers Uptake at low pH Butyrate Butyrate ButyrateProducers->Butyrate Experimental_Workflow cluster_prep prep 1. Preparation media Prepare & Pre-reduce Anaerobic Medium prep->media fecal Prepare Fecal Slurry Inoculum prep->fecal This compound Prepare this compound Stock Solution prep->this compound inoculation Inoculate Medium with This compound & Fecal Slurry ferm 2. Fermentation ferm->inoculation incubation Incubate at 37°C (24-48h) inoculation->incubation sampling Collect Samples at Time Points incubation->sampling analysis 3. Analysis processing Centrifuge & Filter Supernatant sampling->processing hplc SCFA Quantification (HPLC) processing->hplc data Data Interpretation hplc->data Butyrate_Optimization_Factors center Maximal Butyrate Production pH Optimal pH (5.5 - 6.5) pH->center Temp Temperature (37°C) Temp->center Microbiota Microbial Consortium (Producers & Degraders) Microbiota->center Substrate This compound Concentration Substrate->center Anaerobiosis Strict Anaerobiosis Anaerobiosis->center

References

Technical Support Center: Overcoming Matrix Effects in Stachyose Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of stachyose in complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of an analytical assay's response due to the presence of other components in the sample besides the analyte of interest (this compound).[1] In mass spectrometry-based methods like LC-MS, these effects typically manifest as ion suppression or enhancement, where co-eluting matrix components interfere with the ionization of this compound.[2][3] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1][2] For example, compounds with high polarity or basicity are potential candidates for causing matrix effects.[2]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: Several methods can be used to detect and assess matrix effects:

  • Post-Extraction Spike Method: This quantitative method compares the signal response of this compound in a neat solvent with the response of this compound spiked into a blank matrix sample after extraction.[2][4][5] A significant difference in signal intensity indicates the presence of matrix effects.[5]

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column.[2][4] A blank matrix extract is then injected.[2] Any signal suppression or enhancement at the retention time of this compound indicates the presence of co-eluting interfering compounds.[2]

Q3: What are the primary analytical techniques for this compound quantification and what are their pros and cons regarding matrix effects?

A3: The main techniques for this compound quantification are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Technique Advantages Disadvantages/Considerations for Matrix Effects
HPAEC-PAD High sensitivity and specificity for carbohydrates without derivatization.[6] Can separate complex mixtures of carbohydrates, including isomers.[6]Can be less reliable in terms of repeatability compared to GC-MS for some applications.[7][8]
GC-MS Provides high resolution, robustness, and reliable identification based on retention time and mass spectra.[8] Often more repeatable than HPAEC-PAD.[8]Requires derivatization of this compound, which adds a step to the sample preparation and can introduce variability. Subject to matrix-induced signal enhancement.[3]
LC-MS/MS High specificity, sensitivity, and throughput.[2] Does not typically require derivatization.Highly susceptible to matrix effects, particularly ion suppression or enhancement in the ESI source.[2][3]

A comparative study on α-galacto-oligosaccharides (GOS) in dry beans, including this compound, found GC/MS determination to be more reliable than HPAEC/PAD, with limits of quantification ranging from 4.48–224.31 mg/kg.[7][8]

Troubleshooting Guide

Problem: I am observing poor reproducibility and inaccurate quantification of this compound in my complex samples.

This is a common issue often caused by matrix effects. The following troubleshooting steps can help identify and mitigate the problem.

Step 1: Assess for Matrix Effects

Before making significant changes to your protocol, confirm that matrix effects are the root cause.

  • Action: Perform a post-extraction spike experiment.

    • Prepare a this compound standard in a pure solvent.

    • Prepare a blank matrix extract and spike it with the same concentration of this compound.

    • Analyze both samples and compare the peak areas. A significant difference suggests matrix effects.[5]

Step 2: Optimize Sample Preparation

Improving sample cleanup is one of the most effective ways to reduce matrix effects.[2][9]

  • Action: Evaluate and refine your sample preparation protocol.

    • Solid-Phase Extraction (SPE): Use SPE cartridges that selectively retain this compound while allowing interfering matrix components to pass through. Graphitized carbon is a common choice for desalting oligosaccharide samples.[10]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound from the matrix.[9]

    • Protein Precipitation (PPT): If working with biological fluids, ensure efficient removal of proteins. Be aware that PPT may not remove other interfering components like phospholipids.[9]

Step 3: Refine Chromatographic and Mass Spectrometry Conditions

  • Action: Adjust your analytical method to separate this compound from interfering compounds.

    • Chromatography: Modify the gradient, mobile phase composition, or switch to a different column chemistry to improve the separation of this compound from co-eluting matrix components.[2]

    • Mass Spectrometry: Optimize MS parameters to minimize the impact of matrix effects. Sometimes changing the ionization source (e.g., from ESI to APCI) can help, though this is not always feasible.[4]

Step 4: Implement Data Correction Strategies

If matrix effects cannot be eliminated through sample preparation and method optimization, a correction strategy is necessary.

  • Action: Choose an appropriate calibration method.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[11][12] This helps to compensate for signal suppression or enhancement caused by the matrix.[11]

    • Stable Isotope Dilution (SID): This is a highly effective method where a stable isotope-labeled version of this compound is used as an internal standard.[3][13] Since the labeled standard has nearly identical physicochemical properties to the native analyte, it experiences the same matrix effects, allowing for accurate correction.[14][15]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol is a general guideline for using graphitized carbon cartridges to clean up and desalt this compound samples prior to LC-MS analysis.[10]

  • Conditioning: Condition the graphitized carbon SPE cartridge with one column volume of 100% acetonitrile, followed by one column volume of water.

  • Loading: Load the aqueous sample extract onto the cartridge.

  • Washing: Wash the cartridge with one column volume of water to remove salts and other polar impurities.

  • Elution: Elute the this compound and other neutral and acidic oligosaccharides using an acetonitrile-water mixture (e.g., 40% acetonitrile in water). For sequential elution, use a neutral acetonitrile-water mixture first, followed by an acidified mixture (e.g., containing 0.1% TFA) for acidic oligosaccharides.[10]

  • Solvent Evaporation: Evaporate the solvent from the eluate. Use a centrifugal evaporator without heat, as heating in the presence of acid can cause degradation of this compound.[10]

  • Reconstitution: Reconstitute the dried sample in the initial mobile phase for analysis.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Food, Plasma) Extraction Extraction (e.g., 70% Ethanol) Sample->Extraction Cleanup Cleanup (e.g., SPE, LLE, PPT) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Separation Chromatographic Separation (HPLC/GC) Concentration->Separation Detection Detection (MS/PAD) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: General workflow for this compound analysis in complex samples.

Start Inaccurate this compound Quantification? AssessME Assess for Matrix Effects (Post-Extraction Spike) Start->AssessME MECofirmed Matrix Effects Confirmed? AssessME->MECofirmed OptimizePrep Optimize Sample Preparation (SPE, LLE) MECofirmed->OptimizePrep Yes OtherIssue Investigate Other Issues (Standard stability, instrument performance) MECofirmed->OtherIssue No RefineLCMS Refine Analytical Method (Chromatography, MS settings) OptimizePrep->RefineLCMS ImplementCorrection Implement Data Correction (Matrix-Matched Cal., SID) RefineLCMS->ImplementCorrection End Accurate Quantification ImplementCorrection->End

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Stachyose Extraction from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of stachyose extraction from various plant materials. It includes troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform experimental design.

Troubleshooting Guide

This guide addresses specific problems that may arise during the this compound extraction process in a question-and-answer format.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low this compound yield can stem from several factors throughout the extraction process. Consider the following potential causes and solutions:

  • Suboptimal Extraction Parameters: The efficiency of this compound extraction is highly dependent on the solvent concentration, temperature, time, and solid-to-liquid ratio.[1][2] For instance, using an ethanol concentration that is too high or too low can negatively impact the yield.[3]

    • Solution: Optimize your extraction parameters. A good starting point for many plant materials is 60% ethanol at 60°C for 40 minutes with a solid-to-liquid ratio of 1:10.[1][2] Systematically vary one parameter at a time to determine the optimal conditions for your specific plant material.

  • Inadequate Cell Wall Disruption: this compound is located within the plant cells. If the plant material is not ground finely enough, the solvent cannot effectively penetrate the cells to extract the this compound.

    • Solution: Ensure your plant material is dried and ground into a superfine powder. This increases the surface area for solvent interaction.

  • Hydrolysis of this compound: High temperatures and prolonged extraction times can lead to the hydrolysis of this compound into smaller sugars, thereby reducing the final yield.[1]

    • Solution: Carefully control the extraction temperature and time. While higher temperatures can increase solubility, they also risk degrading the target compound. An optimal temperature is often around 60°C.[1][2]

  • Co-precipitation with Other Compounds: During purification steps, particularly with ethanol precipitation, this compound can be lost by co-precipitating with polysaccharides and proteins.[3][4]

    • Solution: Optimize the ethanol concentration used for precipitation. A gradual addition of ethanol and careful control of the final concentration can help to selectively precipitate interfering compounds while keeping this compound in the solution.

Q2: I am observing interfering peaks during HPLC analysis of my extract. How can I remove these impurities?

A2: The presence of interfering peaks in your HPLC chromatogram indicates the co-extraction of other compounds with similar retention times to this compound. Here are some strategies to address this:

  • Defatting the Sample: Lipids present in the plant material can interfere with the extraction and analysis.

    • Solution: Perform a defatting step prior to the main extraction. A common method is to reflux the dried plant powder with a non-polar solvent like chloroform for 2 hours at 60°C.[1]

  • Precipitation of Polysaccharides and Proteins: These macromolecules are common impurities in plant extracts.

    • Solution: After the initial extraction, add ethanol to the extract to precipitate polysaccharides and proteins. The optimal ethanol concentration needs to be determined empirically but is often in the range of 80%.[3]

  • Chromatographic Purification: For higher purity, chromatographic techniques are necessary.

    • Solution: Macroporous resins are commonly used for the industrial purification of this compound.[5] For laboratory scale, techniques like column chromatography with a suitable stationary phase can be employed.

Q3: The retention time of my this compound peak is shifting between HPLC runs. What could be the cause?

A3: A shifting retention time in HPLC is a common issue that can be attributed to several factors related to the mobile phase, column, or instrument.

  • Mobile Phase Composition: The water content in the acetonitrile-water mobile phase significantly affects the retention time of carbohydrates.[1]

    • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. A common mobile phase for this compound analysis is a mixture of acetonitrile and water (70:30 v/v).[1][4] Use a high-quality HPLC-grade solvent.

  • Column Temperature: Fluctuations in the column temperature can cause retention time shifts.[1]

    • Solution: Use a column oven to maintain a constant and stable temperature, typically around 25°C.[1]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to inconsistent results.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase at the set flow rate until a stable baseline is achieved before injecting your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plants?

A1: The most prevalent methods for this compound extraction are solvent-based.[1] These include:

  • Ethanol Extraction: This is a widely used method where an ethanol-water mixture is used as the solvent. The concentration of ethanol is a critical parameter, with 50-60% often being optimal.[1][3]

  • Water Extraction: Hot water extraction is a simple and environmentally friendly method, though it may also extract a wider range of water-soluble compounds.[5]

  • Alkali-Assisted Extraction: This method involves using a dilute alkaline solution (e.g., pH 12) which can significantly improve the extraction yield of this compound from certain materials like fresh rehmannia.[4]

Q2: What are the key parameters to optimize for maximizing this compound yield?

A2: The key parameters that significantly influence the yield of this compound extraction are:

  • Ethanol Concentration: The ratio of ethanol to water in the extraction solvent.[1]

  • Extraction Temperature: The temperature at which the extraction is carried out.[1]

  • Extraction Time: The duration of the extraction process.[1]

  • Solid-to-Liquid Ratio: The ratio of the mass of the plant material to the volume of the solvent.[1]

  • pH of the Extraction Solvent: In alkali-assisted extraction, the pH is a critical factor.[4]

Q3: From which plant sources can I extract a high yield of this compound?

A3: this compound is naturally present in various plants. Some sources known for their high this compound content include:

  • Stachys floridana (Yinmiao): This plant is a particularly rich source, with optimized extraction methods yielding up to 47% this compound.[1][2]

  • Rehmannia glutinosa (Fresh Rehmannia): This medicinal plant is another excellent source of this compound.[4][6]

  • Legumes: Soybeans and peas also contain significant amounts of this compound.[5][7]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound.[1][4] A common setup includes:

  • Column: An amino column (e.g., Hypersil NH2).[1]

  • Mobile Phase: A mixture of acetonitrile and water (typically 70:30 v/v).[1][4]

  • Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[1][4]

Experimental Protocols & Data

Protocol 1: Optimized Ethanol Extraction of this compound from Stachys floridana

This protocol is based on the optimization study by Xianfeng et al. (2013).[1][2]

1. Sample Preparation:

  • Wash and dry fresh Stachys floridana at 60°C for 18 hours.
  • Grind the dried material into a superfine powder.

2. Defatting:

  • Place 5.0 g of the dried powder into a flask with 50 mL of chloroform.
  • Reflux the mixture for 2 hours at 60°C.
  • Filter the mixture to remove the chloroform and collect the defatted residue.

3. Extraction:

  • Transfer the defatted residue to a flask.
  • Add 60% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
  • Reflux the mixture at 60°C for 40 minutes.
  • Filter the mixture and collect the supernatant, which is the crude this compound extract.

4. Analysis:

  • Analyze the crude extract using an HPLC system equipped with an RI detector and an amino column.
  • Use a mobile phase of acetonitrile:water (70:30 v/v) at a flow rate of 1.0 mL/min.
  • Maintain the column temperature at 25°C.

Protocol 2: Alkali-Assisted Extraction of this compound from Fresh Rehmannia

This protocol is adapted from the method described by Liu et al. (2013).[4]

1. Sample Preparation:

  • Wash fresh Rehmannia glutinosa tubers and cut them into small slices.

2. Extraction:

  • Place 20.0 g of the fresh rehmannia slices into a flask.
  • Add 240 mL of a solution containing 5% ethanol with the pH adjusted to 12.0 with NaOH.
  • Heat the mixture to reflux for 2 hours.
  • Filter the mixture and collect the extract.
  • Repeat the extraction on the residue with 200 mL of the same solvent for another 2 hours.
  • Combine the extracts and adjust the pH to 7.0.

3. Analysis:

  • Quantify the this compound content using an HPLC-ELSD system.
  • Use an XBridgeTM Amide column with a mobile phase of acetonitrile:water (70:30, v/v) at a flow rate of 0.5 mL/min.
  • Set the drift tube temperature of the ELSD to 40°C.

Quantitative Data Summary
Plant MaterialExtraction MethodKey ParametersThis compound YieldReference
Stachys floridanaEthanol Extraction60% Ethanol, 60°C, 40 min, 1:10 solid-liquid ratio47.0%[1][2]
Fresh RehmanniaAlkali-Assisted5% Ethanol, pH 12.0, 2 h extraction652.01 mg/g[4]
Leguminous Vine PeasEthanol Extraction50% Ethanol, Boiling Temperature, 60 minHigh yield (specific % not stated)[3]

Visualizations

This compound Biosynthesis Pathway

Stachyose_Biosynthesis Sucrose Sucrose RS Raffinose Synthase Sucrose->RS Galactinol Galactinol Galactinol->RS SS This compound Synthase Galactinol->SS Raffinose Raffinose Raffinose->SS This compound This compound RS->Raffinose SS->this compound

Caption: Simplified pathway of this compound biosynthesis in plants.[8][9]

General Workflow for this compound Extraction and Analysis

Stachyose_Extraction_Workflow PlantMaterial 1. Plant Material (Dried & Powdered) Defatting 2. Defatting (e.g., with Chloroform) PlantMaterial->Defatting Extraction 3. Solvent Extraction (e.g., Ethanol/Water) Defatting->Extraction Filtration1 4. Filtration Extraction->Filtration1 CrudeExtract 5. Crude Extract Filtration1->CrudeExtract Purification 6. Purification (e.g., Ethanol Precipitation) CrudeExtract->Purification Filtration2 7. Filtration/Centrifugation Purification->Filtration2 PurifiedExtract 8. Purified Extract Filtration2->PurifiedExtract HPLC 9. HPLC Analysis (Quantification) PurifiedExtract->HPLC FinalProduct This compound HPLC->FinalProduct

Caption: A generalized experimental workflow for this compound extraction.

References

Stachyose stability issues during sample preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the sample preparation and storage of stachyose.

Troubleshooting Guides

This section addresses specific problems that researchers, scientists, and drug development professionals may encounter during their experiments with this compound.

Problem 1: Loss of this compound During Sample Preparation

Question: I am observing a significant loss of this compound in my samples after extraction and before analysis. What could be the cause and how can I prevent it?

Answer:

Loss of this compound during sample preparation is a common issue, often attributed to degradation under certain conditions. The primary factors leading to this compound degradation are acidic pH and elevated temperatures, especially when combined.

Potential Causes and Solutions:

  • Acidic Conditions: this compound is susceptible to hydrolysis in acidic environments. The use of strong acids like trifluoroacetic acid (TFA) in labeling reagents or during solvent evaporation can lead to its degradation.[1][2]

    • Recommendation: If possible, avoid using acidic reagents. If an acid is necessary, use the lowest effective concentration and perform the steps at room temperature.[1]

  • Elevated Temperatures: Heating samples, particularly in the presence of acid, can accelerate the degradation of this compound.[1][2] Centrifugal evaporation at temperatures as low as 37°C has been shown to cause partial degradation.[1][2]

    • Recommendation: When removing solvents, use a centrifugal evaporator at room temperature. Avoid applying heat during the drying process.[1]

  • Enzymatic Activity: If working with biological samples, endogenous enzymes like α-galactosidase can hydrolyze this compound.

    • Recommendation: Heat-inactivate enzymes by boiling the sample for a short period (e.g., 5 minutes) immediately after collection or extraction, if compatible with your downstream analysis.

Problem 2: Appearance of Unexpected Peaks in Chromatograms

Question: My HPLC analysis of this compound samples shows unexpected peaks that are not present in my standard. What are these peaks and how can I avoid them?

Answer:

The appearance of extra peaks in your chromatogram often indicates the degradation of this compound into smaller oligosaccharides and monosaccharides.

Potential Degradation Products:

  • Raffinose, Melibiose, and Manninotriose: this compound can be hydrolyzed into these smaller oligosaccharides.[1]

  • Monosaccharides: Further degradation can lead to the formation of its constituent monosaccharides: galactose, glucose, and fructose.

Troubleshooting Steps:

  • Review Sample Preparation Protocol: As detailed in Problem 1, assess your protocol for the use of acid and heat. These are the most likely culprits for this compound degradation.

  • Confirm Peak Identities: If possible, use standards of potential degradation products (raffinose, galactose, etc.) to confirm the identity of the unexpected peaks.

  • Optimize Solvent Evaporation: If you are drying your samples, ensure it is done at room temperature to prevent heat-induced degradation.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound during sample preparation and storage.

1. What are the optimal pH and temperature conditions for maintaining this compound stability?

This compound is most stable in neutral to slightly alkaline conditions. It exhibits good stability at a pH range of 5.5 to 8.0.[3] While it is considered relatively heat-stable in food processing, for analytical purposes, it is best to avoid elevated temperatures, especially in acidic conditions.[1][4]

2. How should I store my this compound standards and samples?

Proper storage is crucial for maintaining the integrity of your this compound samples and standards.

  • Short-Term Storage (days to weeks): For stock solutions, refrigeration at 4°C is generally acceptable.

  • Long-Term Storage (months to years): For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C.[5] Lyophilized powder should be stored at -20°C for up to 3 years.

  • Solvent Choice: this compound is readily soluble in water. For analytical purposes, stock solutions are often prepared in distilled water and can be stored frozen. For HPLC analysis, a mixture of acetonitrile and water is commonly used as the mobile phase.[6]

3. Can I use acidic solvents for HPLC analysis of this compound?

While some HPLC methods for other compounds use acidified mobile phases, this should be approached with caution for this compound analysis. The presence of acid, even at low concentrations like 0.1% formic acid in the LC-MS eluent, can cause in-source fragmentation of this compound.[1][2] It is advisable to use a neutral mobile phase, such as acetonitrile and water, for this compound analysis to avoid on-column or in-source degradation.[6]

4. Are there any specific considerations for extracting this compound from plant or food matrices?

Yes, the extraction method can impact the stability and yield of this compound.

  • Extraction Solvents: Ethanol-water mixtures are commonly used for extraction. The optimal ethanol concentration can vary depending on the sample matrix. For example, a 60% ethanol volume has been found to be effective for extracting this compound from Stachys floridana.[6]

  • Temperature: Extraction is often performed at elevated temperatures (e.g., 60°C) to improve efficiency.[6] However, it is a trade-off, as prolonged exposure to high temperatures can lead to some degradation. The optimal extraction time and temperature should be determined for each specific matrix.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound stability and analysis.

Table 1: pH and Temperature Stability of a β-D-fructofuranosidase (LcFFase1s) Acting on this compound

ParameterConditionResultReference
Optimal pH -6.5[3]
pH Stability Incubated for 30 min>70% residual activity in pH range 5.5–8.0[3]
Optimal Temperature -50°C[3]
Temperature Stability Incubated for 30 min>75% residual activity below 50°C[3]

Table 2: Conditions for this compound Extraction and HPLC Analysis

ParameterConditionDetailsReference
Extraction Solvent Ethanol in water60% (v/v)[6]
Extraction Temperature -60°C[6]
Extraction Time -40 min[6]
HPLC Column Hypersil NH2250 mm x 4.6 mm i.d.[6]
Mobile Phase Acetonitrile:Water70:30 (v/v)[6]
Flow Rate -1.0 mL/min[6]
Column Temperature -25°C[6]
Detector Refractive Index (RI)-[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is based on the methodology for extracting this compound from Stachys floridana.[6]

  • Sample Preparation: Dry the plant material at 60°C for 18 hours and then grind it into a fine powder.

  • Defatting (Optional but Recommended): Reflux the dried powder with chloroform for 2 hours at 60°C to remove lipids. Filter to separate the solid residue.

  • Extraction:

    • To the defatted residue, add a 60% (v/v) ethanol-water solution at a solid-to-liquid ratio of 1:10.

    • Reflux the mixture at 60°C for 40 minutes.

  • Filtration: Filter the mixture and collect the supernatant, which contains the crude this compound extract.

  • Preparation for Analysis: Filter the crude extract through a 0.45 µm membrane filter before HPLC analysis.

Protocol 2: HPLC Analysis of this compound

This protocol is a general method for the quantification of this compound.[6]

  • Instrumentation: Use an HPLC system equipped with a Refractive Index (RI) detector.

  • Column: A Hypersil NH2 column (250 mm x 4.6 mm i.d.) or a similar amino-based column is suitable.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water in a 70:30 (v/v) ratio.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25°C.

  • Injection: Inject 20 µL of the filtered sample or standard solution.

  • Quantification: Calculate the this compound concentration based on the peak area from a standard curve.

Visualizations

Stachyose_Degradation_Pathway This compound This compound Raffinose Raffinose This compound->Raffinose Hydrolysis Manninotriose Manninotriose This compound->Manninotriose Hydrolysis Melibiose Melibiose Raffinose->Melibiose Hydrolysis Monosaccharides Galactose, Glucose, Fructose Raffinose->Monosaccharides Further Hydrolysis Melibiose->Monosaccharides Further Hydrolysis Manninotriose->Monosaccharides Further Hydrolysis

Caption: Potential degradation pathway of this compound under acidic conditions and/or heat.

Stachyose_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_storage Storage Sample Plant/Food Sample Extraction Extraction (e.g., 60% EtOH, 60°C) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Injection Inject into HPLC Filtration->Injection ShortTerm Short-term (4°C) Filtration->ShortTerm Store if not immediately analyzed LongTerm Long-term (-20°C / -80°C) Filtration->LongTerm Separation Separation on Amino Column Injection->Separation Detection RI Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for this compound extraction, analysis, and storage.

References

Addressing interference from other oligosaccharides in Stachyose assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with stachyose assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most prevalent methods for this compound quantification are High-Performance Liquid Chromatography (HPLC), enzymatic assays, and Thin-Layer Chromatography (TLC).[1][2] HPLC is often preferred for its ability to separate and quantify individual oligosaccharides with high precision.[2][3] Enzymatic assays offer a more straightforward and rapid approach, while TLC is a simpler, lower-cost alternative for qualitative or semi-quantitative analysis.[1][4][5]

Q2: Which oligosaccharides are most likely to interfere with my this compound assay?

A2: The primary sources of interference in this compound assays are other structurally similar oligosaccharides, particularly from the Raffinose Family of Oligosaccharides (RFOs). These include:

  • Raffinose: A trisaccharide that is a common component in samples containing this compound.[6][7][8]

  • Verbascose: A pentasaccharide also belonging to the RFOs, often found alongside this compound in plant-based samples.[2][4][9]

  • Sucrose, Glucose, and Fructose: These simpler sugars can also interfere, especially in less specific colorimetric or enzymatic assays.[10][11]

Q3: How can I be sure my enzymatic assay is specific for this compound?

A3: The specificity of an enzymatic assay for this compound depends heavily on the enzyme used. Some commercially available kits may use α-galactosidase from sources that do not completely hydrolyze this compound and verbascose under the recommended conditions, leading to inaccurate quantification.[9] It is crucial to use an α-galactosidase that efficiently and completely hydrolyzes this compound to its constituent monosaccharides (galactose and sucrose). For example, α-galactosidase from Aspergillus niger has been shown to be effective in the complete hydrolysis of raffinose, this compound, and verbascose.[9]

Q4: My sample contains a complex mixture of sugars. Which quantification method is most suitable?

A4: For complex mixtures, High-Performance Liquid Chromatography (HPLC) is the recommended method.[2][3][12] HPLC allows for the separation of individual sugars based on their physicochemical properties, providing accurate quantification of this compound even in the presence of other oligosaccharides like raffinose, verbascose, sucrose, glucose, and fructose.[2][3][10] Different HPLC techniques, such as Reverse Phase HPLC (RP-HPLC) and Ion Moderated Partition HPLC (IMP-HPLC), can be employed for this purpose.[2][3]

Q5: Are there any simple, low-cost methods to check for the presence of interfering oligosaccharides?

A5: Thin-Layer Chromatography (TLC) is a straightforward and cost-effective method for the qualitative or semi-quantitative analysis of oligosaccharides.[1][5][13] By running your sample alongside standards for this compound, raffinose, and other suspected interfering sugars, you can visually assess the presence of these compounds and determine if they might be impacting your primary assay.[5][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inaccurate or inconsistent results with an enzymatic assay. Interference from other oligosaccharides (e.g., raffinose, verbascose).1. Verify Enzyme Specificity: Ensure the α-galactosidase in your kit is specified to completely hydrolyze this compound and other RFOs present in your sample. Consider using an enzyme from a source known for broad RFO hydrolysis, such as Aspergillus niger.[9] 2. Sample Cleanup: Implement a sample preparation step to remove interfering sugars. This could involve a pre-treatment with an enzyme that specifically degrades an interfering sugar but not this compound. 3. Switch to a Chromatographic Method: If interference persists, consider using HPLC for more specific quantification.[2][3]
Poor separation of this compound from other sugars in HPLC. Suboptimal HPLC column or mobile phase.1. Column Selection: For RFO separation, specialized carbohydrate columns are often used.[7][14] Alternatively, C18 columns with an aqueous mobile phase have been shown to be effective.[2] 2. Mobile Phase Optimization: Adjust the composition of the mobile phase. For example, a common mobile phase for oligosaccharide separation on an amide column is a gradient of acetonitrile and water.[10] 3. Method Comparison: Explore different HPLC techniques like Reverse Phase (RP-HPLC) or Ion Moderated Partition (IMP-HPLC) to find the best separation for your specific sample matrix.[2][3]
Non-specific color development in a colorimetric assay. Interference from other reducing sugars or non-sugar components.1. Sample Dilution: Dilute the sample to a concentration where the interference from other components is minimized while the this compound concentration remains within the detection range. 2. Sample Preparation: Use a sample preparation method that removes interfering substances. For food samples, this may involve defatting and extraction with 80% ethanol to separate monosaccharides and oligosaccharides from proteins and polysaccharides.[15] 3. Use of a More Specific Method: Colorimetric assays are prone to interference.[16][17][18] For more reliable results, switch to an enzymatic or chromatographic method.
Difficulty detecting this compound in a sample. This compound concentration is below the limit of detection (LOD) of the assay.1. Concentrate the Sample: Use a sample concentration step prior to analysis. 2. Increase Injection Volume (HPLC): For HPLC analysis, a larger injection volume may increase the signal. 3. Choose a More Sensitive Assay: Compare the LOD of different available methods. For instance, some HPLC methods can detect this compound in the nanogram range.[3]

Experimental Protocols

Enzymatic Assay for this compound Quantification

This protocol is based on the principle of hydrolyzing this compound to its constituent sugars and then measuring one of the products.

Materials:

  • α-Galactosidase (from a source that completely hydrolyzes this compound, e.g., Aspergillus niger)[9]

  • Invertase

  • Glucose Oxidase/Peroxidase (GOPOD) Reagent

  • This compound standard solution

  • Sodium acetate buffer (pH 4.5)

  • Ethanol (95% v/v)

  • Chloroform

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and add 95% ethanol.

    • Incubate at 85°C for 5 minutes to inactivate endogenous enzymes.

    • Quantitatively transfer to a volumetric flask and bring to volume with buffer.

    • Extract for 15 minutes with mixing.

    • Transfer an aliquot to a new tube, add chloroform, vortex, and centrifuge.

    • Use the upper aqueous layer for the assay.[9]

  • Enzymatic Hydrolysis:

    • Prepare three sets of tubes for each sample:

      • Tube A (Free Glucose): Sample + Buffer

      • Tube B (Sucrose + Free Glucose): Sample + Invertase

      • Tube C (this compound + Sucrose + Free Glucose): Sample + α-Galactosidase + Invertase

    • Incubate all tubes at 50°C for 20 minutes.[9]

  • Glucose Quantification:

    • Add GOPOD reagent to all tubes.

    • Incubate at 50°C for 20 minutes.[9]

    • Measure the absorbance at 510 nm.

  • Calculation:

    • Calculate the absorbance difference between the tubes to determine the amount of glucose released from this compound hydrolysis.

    • Use a this compound standard curve to determine the concentration in the original sample.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general workflow for this compound analysis by HPLC.

Materials:

  • HPLC system with a Refractive Index Detector (RID)

  • Carbohydrate analysis column (e.g., Amide or C18)[2][10]

  • Mobile phase: Acetonitrile and water (gradient may be required)[7][10]

  • This compound, raffinose, sucrose, glucose, and fructose standards

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Extract sugars from the sample using an appropriate solvent (e.g., 80% ethanol).[15]

    • Centrifuge or filter the extract to remove particulate matter.

    • Filter the final extract through a 0.45 µm syringe filter before injection.[19]

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the prepared sample and standards.

    • Run the analysis using a suitable gradient and flow rate. A typical run time is 25-30 minutes.[2][3]

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the this compound standard.

    • Quantify the amount of this compound by comparing the peak area of the sample with the peak areas of the standards from a calibration curve.[10]

Visualizations

Experimental_Workflow_for_Stachyose_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Sample extraction Sugar Extraction (e.g., 80% Ethanol) start->extraction filtration Filtration / Centrifugation extraction->filtration cleanup Optional: Further Cleanup (e.g., SPE) filtration->cleanup final_extract Final Extract cleanup->final_extract hplc HPLC Analysis final_extract->hplc Quantitative enzymatic Enzymatic Assay final_extract->enzymatic Quantitative tlc TLC Analysis final_extract->tlc Qualitative/ Semi-Quantitative quantification Quantification hplc->quantification enzymatic->quantification qualification Qualitative Assessment tlc->qualification Troubleshooting_Logic_for_Inaccurate_Stachyose_Results start Inaccurate this compound Results cause1 Interference from other oligosaccharides? start->cause1 cause2 Suboptimal Assay Conditions? start->cause2 cause3 Instrument/Reagent Issue? start->cause3 cause1->cause2 No solution1a Verify enzyme specificity or switch enzyme cause1->solution1a Yes solution1b Implement sample cleanup step cause1->solution1b Yes solution1c Switch to HPLC for better separation cause1->solution1c Yes cause2->cause3 No solution2a Optimize mobile phase and column (HPLC) cause2->solution2a Yes solution2b Optimize incubation time/ temperature (Enzymatic) cause2->solution2b Yes solution3a Calibrate instrument cause3->solution3a Yes solution3b Check reagent quality and expiration cause3->solution3b Yes end Accurate Results cause3->end No solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution3a->end solution3b->end

References

Enhancing the resolution of Stachyose from raffinose in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the resolution of stachyose from raffinose in chromatography. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these closely related oligosaccharides.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and systematic solutions.

Issue 1: Poor Resolution or Co-elution of this compound and Raffinose Peaks

Q1: My HPLC chromatogram shows poor resolution or complete co-elution of this compound and raffinose peaks. What are the likely causes and how can I improve the separation?

A1: Poor resolution between this compound and raffinose is a common challenge due to their structural similarity. The primary causes often relate to the column chemistry, mobile phase composition, and other chromatographic conditions.

Potential Causes and Solutions:

  • Inappropriate Column Chemistry: The choice of stationary phase is critical for separating these hydrophilic oligosaccharides.

    • Solution: Utilize a column specifically designed for carbohydrate analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred mode for separating polar compounds like sugars.[1] Amino-propyl (NH2) bonded silica columns are widely used for this purpose.[2][3][4] These columns facilitate separation based on the number of hydroxyl groups, allowing for the resolution of oligosaccharides with differing degrees of polymerization.[5] For challenging separations, consider specialized columns like those with diol functional groups or polymer-based amino columns, which can offer different selectivity and improved stability.[1][6]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and separation of this compound and raffinose.

    • Solution: In HILIC, the mobile phase typically consists of a high percentage of an organic solvent (e.g., acetonitrile) and a smaller percentage of an aqueous buffer. To improve resolution, you can:

      • Optimize the Acetonitrile/Water Ratio: A common mobile phase is a mixture of acetonitrile and water.[7][8] Carefully adjusting the ratio is crucial. Increasing the acetonitrile concentration generally increases retention times and can improve the separation of closely eluting peaks. Start with a ratio around 70-80% acetonitrile and adjust in small increments (e.g., 1-2%).

      • Introduce a Third Solvent: The addition of a third solvent, such as ethyl acetate, to the acetonitrile/water mobile phase can sometimes significantly improve separation.[8][9]

      • Adjust Buffer pH and Concentration: For amino-propyl columns, the pH of the aqueous portion of the mobile phase can influence the charge of the stationary phase and, consequently, the separation. A slightly acidic mobile phase is often used.

  • Anomer Separation: In some cases, individual sugar peaks may appear as split or broadened peaks due to the separation of α and β anomers.

    • Solution: Increasing the column temperature can often overcome anomer separation, leading to sharper, single peaks.[6]

Troubleshooting Workflow for Poor Resolution:

G Troubleshooting Poor Resolution start Poor Resolution/ Co-elution check_column Is the column suitable for carbohydrate analysis (e.g., HILIC, Amino-propyl)? start->check_column change_column Switch to a HILIC or Amino-propyl column check_column->change_column No optimize_mp Optimize Mobile Phase (Acetonitrile/Water ratio) check_column->optimize_mp Yes change_column->optimize_mp check_anomers Are peaks split or broad (potential anomer separation)? optimize_mp->check_anomers adjust_temp Increase Column Temperature (e.g., to 60°C) resolved Resolution Improved adjust_temp->resolved check_anomers->adjust_temp Yes check_anomers->resolved No

Caption: A decision tree for troubleshooting poor resolution.

Issue 2: Peak Tailing

Q2: My this compound and/or raffinose peaks are showing significant tailing. What could be causing this and how can I fix it?

A2: Peak tailing for sugars is often a sign of undesirable secondary interactions with the stationary phase or issues with the column's integrity.

Potential Causes and Solutions:

  • Active Silanol Groups: On silica-based columns, residual silanol groups can interact with the hydroxyl groups of the sugars, causing tailing.

    • Solution:

      • Use End-capped Columns: Ensure you are using a high-quality, well-end-capped amino-propyl column to minimize exposed silanol groups.

      • Mobile Phase Modifiers: Adding a small amount of a weak acid or a buffer to the mobile phase can help to suppress the ionization of silanol groups.

  • Column Degradation: Amino-propyl columns can be susceptible to hydrolysis and degradation, especially under certain pH conditions, leading to poor peak shape.[1]

    • Solution:

      • Check Column Performance: Regularly check your column's performance with a standard mixture. If performance has degraded, it may be time to replace the column.

      • Use Polymer-based Columns: Consider using more robust polymer-based amino columns that offer a wider pH stability range.[1]

  • Analyte Adsorption: Some saccharides can be adsorbed on conventional aminopropyl stationary phases, leading to tailing or even no elution.[2]

    • Solution: Specialized columns, such as those with a novel bonding chemistry, can provide superior separation and high recovery for such saccharides.[2]

Frequently Asked Questions (FAQs)

Q3: What is the best chromatographic method for separating this compound and raffinose?

A3: High-Performance Liquid Chromatography (HPLC) using a Hydrophilic Interaction Liquid Chromatography (HILIC) column is the most common and effective method for separating this compound and raffinose.[6][10][11][12] Specifically, columns with an amino-propyl (NH2) stationary phase are widely used and recommended for the separation of monosaccharides and oligosaccharides.[2][3][4]

Q4: Can I use Gas Chromatography (GC) to analyze this compound and raffinose?

A4: Yes, Gas Chromatography (GC) can be used, but it requires a derivatization step to make the non-volatile sugars amenable to GC analysis.[13][14] Common derivatization methods include silylation or acetylation.[14] While GC can offer high resolution, the derivatization process adds extra steps to sample preparation and can sometimes produce multiple derivative products for a single sugar, complicating the chromatogram.[14][15]

Q5: Is Thin-Layer Chromatography (TLC) suitable for the analysis of this compound and raffinose?

A5: Thin-Layer Chromatography (TLC) can be used for the qualitative analysis of this compound and raffinose.[16][17][18][19] It is a relatively simple and inexpensive method to check for the presence of these oligosaccharides, for example, to monitor the progress of an enzymatic hydrolysis reaction.[16][18] However, for quantitative analysis and high-resolution separation, HPLC is the preferred method.

Q6: What detection method is most appropriate for this compound and raffinose analysis?

A6: Since this compound and raffinose lack a strong chromophore, a universal detector is typically required. The most common detector for this application is a Refractive Index (RI) detector .[7][20] Other suitable detectors include Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD). If the sugars are derivatized with a UV-active label, a UV detector can be used. Mass Spectrometry (MS) can also be coupled with HPLC for both detection and structural confirmation.[11]

Experimental Protocols

Protocol 1: HPLC-HILIC Method for this compound and Raffinose Separation

This protocol provides a general methodology for the separation of this compound and raffinose using an amino-propyl column.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Amino-propyl (NH2) column (e.g., 4.6 mm I.D. x 250 mm, 5 µm particle size)

    • Refractive Index (RI) Detector

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • This compound and Raffinose analytical standards

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v).[7] The optimal ratio may need to be determined empirically.

    • Flow Rate: 0.5 - 1.0 mL/min[7]

    • Column Temperature: 30-40 °C. If anomer separation is observed, the temperature can be increased to 60 °C.[6][7]

    • Detector Temperature: Same as the column temperature or as recommended by the manufacturer.

    • Injection Volume: 10-20 µL

  • Sample Preparation:

    • Dissolve standards and samples in the mobile phase or a solvent mixture with a similar composition (e.g., 50% acetonitrile in water) to ensure good peak shape.[6]

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards to determine their retention times.

    • Inject the samples for analysis.

General Workflow for Method Optimization:

G HPLC Method Optimization Workflow start Start with Initial Conditions run_std Run Standard Mixture start->run_std eval_res Evaluate Resolution run_std->eval_res adjust_mp Adjust Acetonitrile/Water Ratio eval_res->adjust_mp Not Acceptable final_method Final Optimized Method eval_res->final_method Acceptable adjust_mp->run_std adjust_temp Adjust Column Temperature adjust_mp->adjust_temp adjust_temp->run_std adjust_flow Adjust Flow Rate adjust_temp->adjust_flow adjust_flow->run_std

Caption: A typical workflow for HPLC method optimization.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for this compound and Raffinose Separation
ParameterHPLC-HILIC (Amino Column)Ion Moderated Partition HPLC
Stationary Phase Amino-propyl bonded silica[2][3][4]Strong cation exchanger in calcium form[20]
Mobile Phase Acetonitrile:Water (e.g., 70:30)[7]Demineralized water[20]
Detector Refractive Index (RI)[7][20]Refractive Index (RI)[20]
Typical Run Time ~10-25 minutes~25 minutes[20]
Key Advantage Good resolution for oligosaccharidesCan separate individual saccharides
Reference [7][20]
Table 2: Influence of Temperature on Oligosaccharide Separation
TemperatureObservationRecommendationReference
40 °C Anomer separation may be observed, leading to split or broad peaks.Increase temperature for sharper peaks if anomer separation is an issue.[6]
60 °C Anomer separation is often overcome, resulting in improved peak shape.A good starting point to avoid issues with anomer separation.[6]

References

Optimizing enzyme kinetics for Stachyose hydrolysis assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing enzyme kinetics in stachyose hydrolysis assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for this compound hydrolysis, and what is the reaction pathway?

A1: The primary enzyme used is α-galactosidase (EC 3.2.1.22). This enzyme catalyzes the hydrolysis of terminal α-1,6-linked galactose residues. The hydrolysis of this compound, a tetrasaccharide, occurs in a stepwise manner. First, α-galactosidase cleaves this compound into galactose and raffinose. Subsequently, it hydrolyzes raffinose into another molecule of galactose and sucrose. Sucrose can be further broken down into glucose and fructose by invertase or under acidic conditions. The initial cleavage of this compound to raffinose is often the rate-limiting step in this process[1].

Q2: What are the final monosaccharide products of complete this compound hydrolysis?

A2: Complete hydrolysis of one mole of this compound yields two moles of D-galactose, one mole of D-glucose, and one mole of D-fructose[2].

Q3: Which analytical techniques are suitable for monitoring the hydrolysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to separate and quantify the substrate (this compound) and its hydrolysis products (raffinose, sucrose, galactose, glucose, and fructose)[3][4]. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another powerful technique for detailed oligosaccharide analysis[5].

Q4: What are typical kinetic parameters for α-galactosidase with this compound as a substrate?

A4: The Michaelis-Menten constant (K_m) for this compound varies depending on the source of the α-galactosidase. For example, the K_m for α-galactosidase from soybean (Glycine max) has been reported as 4.79 mM, while for the enzyme from Gibberella fujikuroi, it is 8.6 mM[1][6]. These values are crucial for designing experiments with appropriate substrate concentrations.

This compound Hydrolysis Pathway

Stachyose_Hydrolysis This compound This compound (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) This compound->Raffinose + Galactose1 Galactose This compound->Galactose1 Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose + Galactose2 Galactose Raffinose->Galactose2 Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose + Enzyme1 α-Galactosidase Enzyme1->this compound Enzyme2 α-Galactosidase Enzyme2->Raffinose Enzyme3 Invertase / Acid Enzyme3->Sucrose

Caption: Stepwise enzymatic hydrolysis of this compound.

Troubleshooting Guide

Problem 1: Low or no enzyme activity observed.

  • Possible Cause 1: Suboptimal pH or Temperature.

    • Solution: Enzyme activity is highly dependent on pH and temperature. Verify that the assay buffer pH and reaction temperature are optimal for your specific α-galactosidase. For example, α-galactosidase from Aspergillus niger has optimal activity around pH 4.8 and 60°C, while the enzyme from Gibberella fujikuroi prefers a pH of 5.5-6.0 and a temperature of 55°C[4][7]. Consult the manufacturer's data sheet or published literature for your enzyme.

  • Possible Cause 2: Enzyme Instability.

    • Solution: The enzyme may have lost activity due to improper storage or handling. Ensure enzymes are stored at the recommended temperature and avoid repeated freeze-thaw cycles. Some enzymes are also sensitive to prolonged incubation at higher temperatures; for instance, A. niger α-galactosidase deactivates more quickly at 60°C than at 54°C[7]. Run a control reaction with a known substrate like p-nitrophenyl-α-D-galactopyranoside (pNPG) to confirm enzyme activity[4].

  • Possible Cause 3: Presence of Inhibitors.

    • Solution: The reaction mixture may contain inhibitors. Galactose, a product of the reaction, is a known competitive inhibitor of α-galactosidase, with a reported inhibition constant (K_i) as low as 0.12 mM[1]. Other substances like certain metal ions (e.g., Al³⁺, Fe³⁺) or chelating agents (EDTA) can also inhibit activity[8]. Analyze your sample matrix for potential inhibitors and consider purification steps if necessary.

Problem 2: Inconsistent or non-reproducible kinetic results.

  • Possible Cause 1: Inaccurate Substrate Concentration.

    • Solution: Ensure the this compound concentration is accurate and falls within a suitable range for kinetic analysis (typically spanning from 0.1 x K_m to 10 x K_m). Prepare fresh substrate solutions and verify their concentration. Be aware that at very high concentrations, some enzymes exhibit substrate inhibition[9].

  • Possible Cause 2: Reaction is not in the linear range (initial velocity).

    • Solution: Kinetic parameters must be determined from the initial reaction velocity, where product formation is linear with time and substrate depletion is minimal (typically <10%). Perform a time-course experiment to identify the time frame during which the reaction rate is constant. If the rate is too fast, reduce the enzyme concentration.

  • Possible Cause 3: Sample Preparation Artifacts.

    • Solution: Certain analytical procedures can degrade oligosaccharides. For example, using strong acids during sample labeling (e.g., APTS labeling) or analysis (e.g., in LC-MS eluents) can cause unintended hydrolysis of this compound and raffinose, leading to inaccurate quantification[10]. Evaluate each step of your sample preparation and analytical workflow for potential sources of degradation.

Problem 3: Unexpected products are detected.

  • Possible Cause 1: Contaminating Enzymatic Activities.

    • Solution: The enzyme preparation may not be pure and could contain other glycosidases. For instance, a fructosyltransferase activity could lead to the formation of larger oligosaccharides[11]. Use a highly purified enzyme or characterize the side activities of your enzyme preparation.

  • Possible Cause 2: Transglycosylation Reactions.

    • Solution: At high substrate concentrations, some α-galactosidases can catalyze transglycosylation reactions, where a galactose moiety is transferred to another sugar molecule instead of water, creating novel oligosaccharides. To minimize this, work at lower substrate concentrations and ensure the assay measures only the hydrolytic activity.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Assay Problem Problem Identify Issue Start->Problem NoActivity Low / No Activity Problem->NoActivity e.g. Inconsistent Inconsistent Results Problem->Inconsistent e.g. Unexpected Unexpected Products Problem->Unexpected e.g. Check_Conditions Check pH & Temp NoActivity->Check_Conditions Check_Substrate Verify Substrate Conc. Inconsistent->Check_Substrate Check_Purity Check Enzyme Purity Unexpected->Check_Purity Check_Enzyme Verify Enzyme Stability (Control Reaction) Check_Conditions->Check_Enzyme If OK Check_Inhibitors Assess for Inhibitors (Product, Metals) Check_Enzyme->Check_Inhibitors If OK End Problem Solved Check_Inhibitors->End If Addressed Check_Linearity Confirm Initial Velocity (Time Course) Check_Substrate->Check_Linearity If OK Check_Prep Review Sample Prep (Acid Hydrolysis) Check_Linearity->Check_Prep If OK Check_Prep->End If Addressed Check_Transgly Consider Transglycosylation (Lower [S]) Check_Purity->Check_Transgly If OK Check_Transgly->End If Addressed

Caption: A decision tree for troubleshooting this compound hydrolysis assays.

Data Presentation

Table 1: Optimal Reaction Conditions for α-Galactosidase from Various Sources
Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Gibberella fujikuroi5.5 - 6.055[4]
Aspergillus niger4.860[7]
Lactosphaera pasteurii5.545[7]
Ophiocordyceps radicata3.050[12]
Thermophilic Bacterium (galV)7.560[3]
Table 2: Comparative Kinetic Parameters of α-Galactosidase
Enzyme SourceSubstrateK_m (mM)K_i (mM) of GalactoseReference
Glycine max (Soybean)This compound4.790.12[1]
Raffinose3.00.12[1]
Trichoderma reeseiThis compound8.6Not specified[6]
Raffinose4.4Not specified[6]

Experimental Protocols

General Protocol for this compound Hydrolysis Assay

This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized based on the enzyme used and the experimental goals.

1. Materials and Reagents:

  • Purified α-galactosidase

  • This compound (high purity)

  • Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 4.5 or 50 mM Sodium Phosphate, pH 6.0)[7][13]

  • Stop Solution (e.g., high pH buffer like 1M Sodium Carbonate, or heat inactivation at 95-100°C for 5-10 min)

  • Product quantification reagents (e.g., HPLC standards, Glucose Oxidase/Peroxidase (GOPOD) reagent for released glucose after full hydrolysis)[13]

2. Procedure:

  • Prepare Substrate Stock: Prepare a concentrated stock solution of this compound in the reaction buffer.

  • Prepare Enzyme Dilution: Dilute the α-galactosidase in cold reaction buffer to the desired working concentration just before use.

  • Reaction Setup:

    • For each reaction, pipette the required volume of reaction buffer into a microcentrifuge tube.

    • Add the this compound stock solution to achieve the desired final concentration.

    • Pre-incubate the tubes at the optimal temperature for the enzyme for 5 minutes to equilibrate.

  • Initiate Reaction: Start the reaction by adding the diluted enzyme solution to each tube. Mix gently.

  • Incubation: Incubate the reaction at the optimal temperature for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the reaction.

  • Terminate Reaction: Stop the reaction by adding the stop solution or by heat inactivation.

  • Product Analysis:

    • Centrifuge the samples to pellet any denatured protein.

    • Analyze the supernatant for the presence of this compound, raffinose, galactose, and other products using a suitable method like HPLC or TLC[4].

8. Data Analysis:

  • Calculate the amount of product formed or substrate consumed.

  • Determine the initial reaction velocity (v₀).

  • For kinetic analysis, repeat the assay with varying substrate concentrations and plot v₀ versus [Substrate]. Fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Assay Workflow Diagram

Assay_Workflow Prep 1. Prepare Reagents (Buffer, Substrate, Enzyme) Setup 2. Set Up Reaction Mix (Buffer + Substrate) Prep->Setup Preinc 3. Pre-incubate at Optimal Temp Setup->Preinc Start 4. Initiate with Enzyme Preinc->Start Incubate 5. Incubate (Linear Time Range) Start->Incubate Stop 6. Terminate Reaction (Heat or Chemical) Incubate->Stop Analyze 7. Analyze Products (e.g., HPLC) Stop->Analyze Calculate 8. Calculate Kinetic Parameters Analyze->Calculate

Caption: General experimental workflow for an enzyme kinetics assay.

References

Technical Support Center: Mitigating Batch-to-Batch Variability of Commercial Stachyose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating batch-to-batch variability of commercial stachyose. The following information is designed to help you troubleshoot common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a naturally occurring tetrasaccharide, a type of carbohydrate, found in various plants like beans and vegetables. It is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] In research and development, this compound is utilized for its prebiotic properties, meaning it can promote the growth of beneficial gut bacteria.[1][2] This makes it a valuable compound in studies related to gut health, microbiome modulation, and its potential therapeutic effects on conditions like childhood obesity and colitis.[3] It is also explored in drug formulation to enhance the stability and solubility of active pharmaceutical ingredients.[2]

Q2: What are the primary causes of batch-to-batch variability in commercial this compound?

Batch-to-batch variability in commercial this compound, a natural plant extract, can stem from several factors throughout the production process.[4][5] These include:

  • Raw Material Source: The chemical composition of the source plants can be influenced by climate, harvesting season, and cultivation methods.[4][5][6]

  • Extraction and Purification Processes: Different manufacturers may use various extraction and purification techniques, leading to differences in the final product's purity and impurity profile.[7][8]

  • Storage and Handling: Inconsistent storage conditions, such as temperature and humidity, can affect the stability of this compound.[2][9]

Q3: How can batch-to-batch variability of this compound impact my experiments?

Inconsistent batches of this compound can significantly affect experimental outcomes. For instance:

  • Inconsistent Biological Effects: Variations in purity and the presence of impurities can lead to differing effects on cell cultures or animal models.[10][11]

  • Poor Reproducibility: Using different batches with varying compositions can make it difficult to reproduce experimental results, a cornerstone of scientific research.[12]

  • Formulation Issues: In drug development, variability can alter the physical and chemical properties of a formulation, affecting its stability and bioavailability.[13]

Q4: What are the key quality control parameters I should consider when purchasing commercial this compound?

To ensure the quality and consistency of your this compound, consider the following parameters from the supplier's Certificate of Analysis (CoA):

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC).

  • Identity: Confirmed by techniques like Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR).[14]

  • Moisture Content: As this compound is hygroscopic, this is an important stability parameter.

  • Residual Solvents: Solvents used in the extraction and purification process should be below specified limits.[15]

  • Heavy Metals and Other Contaminants: Ensure these are within safe limits for your application.

Q5: How should I properly store and handle this compound in the lab?

Proper storage and handling are crucial for maintaining the integrity of your this compound supply:

  • Storage Conditions: Store in a cool, dry place, protected from light and moisture.[2] For long-term storage, -20°C is often recommended for the powder form.[9]

  • Handling: Use fresh, anhydrous solvents like DMSO for preparing stock solutions, as moisture can reduce solubility.[9] It is also soluble in water.[10]

  • Stock Solutions: Prepare fresh stock solutions for each experiment if possible. If storing stock solutions, aliquot them to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for extended periods.[9]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Culture Experiments

Symptoms:

  • Variable cell growth, viability, or metabolic activity between experiments using different batches of this compound.

  • Unexpected cytotoxicity or changes in cellular morphology.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Purity Variation 1. Request and Compare CoAs: Obtain the Certificate of Analysis for each batch of this compound. Compare the purity levels and impurity profiles. 2. In-house Analysis: If possible, perform in-house HPLC analysis to confirm the purity and concentration of your this compound solutions.
Presence of Impurities 1. Identify Potential Impurities: Impurities from the raw material or manufacturing process (e.g., residual solvents, heavy metals) can be toxic to cells.[11][15] 2. Test for Cytotoxicity: Perform a dose-response experiment with each new batch to determine its effect on cell viability before proceeding with your main experiments.
Degradation of this compound 1. Check Storage Conditions: Ensure this compound powder and stock solutions are stored correctly (cool, dry, and protected from light).[2] 2. Prepare Fresh Solutions: Use freshly prepared stock solutions for each experiment to minimize degradation.
Issue 2: Poor Solubility or Precipitation of this compound Solutions

Symptoms:

  • Difficulty dissolving this compound powder.

  • Precipitation observed in stock solutions or experimental media over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Solvent 1. Verify Solvent Compatibility: this compound is readily soluble in water but insoluble in ethanol and other organic solvents.[10] For cell culture, sterile water or PBS are common solvents. For other applications, ensure the chosen solvent is appropriate. 2. Use Anhydrous Solvents: When using solvents like DMSO, ensure they are anhydrous, as moisture can decrease solubility.[9]
Supersaturation 1. Check Concentration Limits: Do not exceed the solubility limit of this compound in your chosen solvent. Gently warm the solution or use sonication to aid dissolution, but be cautious of potential degradation at high temperatures.[8]
pH and Temperature Effects 1. Monitor pH: this compound's thermal stability decreases under acidic conditions.[10] Ensure the pH of your solution is within the stable range for your experimental conditions. 2. Avoid Extreme Temperatures: While heating can aid dissolution, prolonged exposure to high temperatures can cause degradation.[10]
Issue 3: Variability in Microbiome Studies

Symptoms:

  • Inconsistent changes in microbial composition or metabolic output (e.g., short-chain fatty acid production) across different batches of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compositional Differences 1. Analyze Oligosaccharide Profile: Different batches may contain varying levels of other oligosaccharides besides this compound (e.g., raffinose, verbascose), which can also be fermented by gut microbes.[16][17] Use HPLC to characterize the full oligosaccharide profile of each batch.
Presence of Contaminants 1. Test for Microbial Contamination: Ensure the this compound is free from microbial contaminants that could interfere with your microbiome study. 2. Assess for Inhibitory Substances: Impurities could inhibit the growth of certain microbial species.
Dosage Inaccuracy 1. Accurate Weighing: Ensure precise weighing of the this compound powder for each experiment. 2. Confirm Solution Concentration: Use analytical methods like HPLC with a Refractive Index Detector (RID) to verify the concentration of your prepared this compound solutions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the quantification of this compound. Specific parameters may need to be optimized for your system and sample matrix.

Materials:

  • HPLC system with a Refractive Index (RI) detector.

  • Amino (NH2) or a suitable carbohydrate analysis column.

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • This compound standard of known purity.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 70:30 v/v).[16][18] Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase or ultrapure water to prepare a stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Sample Preparation:

    • Accurately weigh the commercial this compound sample and dissolve it in the mobile phase or ultrapure water to a known volume.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).[18]

    • Set the flow rate (e.g., 1.0 mL/min).[16]

    • Inject the calibration standards and the sample solution.

    • Record the chromatograms and the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Parameter Typical Value
Column Amino (NH2) or Carbohydrate Column
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)[16][18]
Flow Rate 1.0 mL/min[16]
Column Temperature 30-35°C[18][19]
Detector Refractive Index (RI)
Injection Volume 10-20 µL
Protocol 2: Stability Testing of this compound Solutions

This protocol outlines a basic approach to assess the stability of your this compound solutions under your specific experimental conditions.

Procedure:

  • Prepare a fresh stock solution of this compound at your desired concentration.

  • Initial Analysis: Immediately after preparation, analyze an aliquot of the solution using the HPLC method described above to determine the initial concentration (T=0).

  • Storage: Store the remaining stock solution under your typical experimental storage conditions (e.g., 4°C, room temperature, or -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), take an aliquot of the stored solution and analyze it by HPLC.

  • Data Analysis: Compare the concentration of this compound at each time point to the initial concentration. A significant decrease in concentration indicates degradation. Also, visually inspect the solution for any signs of precipitation or color change.

Mandatory Visualizations

experimental_workflow cluster_procurement This compound Procurement cluster_qc Quality Control cluster_prep Experimental Preparation cluster_exp Experimentation A Receive New Batch of this compound B Obtain and Review Certificate of Analysis (CoA) A->B C Perform In-House HPLC Analysis B->C Proceed if CoA is acceptable D Compare Purity and Impurity Profile to Previous Batches C->D D->A Batch Rejected E Prepare Stock Solution D->E Batch Accepted F Conduct Stability Test of Solution E->F F->E Reformulate if unstable G Perform Experiment (e.g., Cell Culture, Microbiome Study) F->G Proceed if stable

Caption: Workflow for ensuring the quality of commercial this compound.

troubleshooting_logic Start Inconsistent Experimental Results CheckBatch Are you using a new batch of this compound? Start->CheckBatch CompareCoA Compare CoAs of old and new batches CheckBatch->CompareCoA Yes CheckStorage Review storage and handling procedures CheckBatch->CheckStorage No InHouseQC Perform in-house QC (HPLC, etc.) CompareCoA->InHouseQC ContactSupplier Contact supplier for more information InHouseQC->ContactSupplier Significant Differences Found AdjustProtocol Adjust protocol based on new batch characteristics InHouseQC->AdjustProtocol Minor Differences Found CheckProtocol Review experimental protocol for errors CheckStorage->CheckProtocol

Caption: Troubleshooting logic for inconsistent experimental results.

stachyose_degradation_pathway This compound This compound DegradationProducts Degradation Products (e.g., simpler sugars) This compound->DegradationProducts Degradation Factors Contributing Factors HighTemp High Temperature HighTemp->DegradationProducts AcidicpH Acidic pH AcidicpH->DegradationProducts Moisture Moisture Moisture->DegradationProducts

Caption: Factors contributing to this compound degradation.

References

Troubleshooting low cell viability in Stachyose fermentation studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability during stachyose fermentation studies.

Troubleshooting Guide & FAQs

This section addresses common issues researchers face during this compound fermentation, offering potential causes and solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My probiotic strain (e.g., Lactobacillus, Bifidobacterium) shows low viability when grown in a medium containing this compound. Is this compound toxic to the cells?

A1: this compound itself is generally not toxic to probiotic bacteria; in fact, it is a prebiotic known to promote the growth of beneficial microbes like Lactobacillus and Bifidobacterium.[1][2][3] Low viability is more likely due to suboptimal fermentation conditions rather than direct toxicity from this compound. Several factors could be at play:

  • Suboptimal pH: The fermentation of this compound produces short-chain fatty acids (SCFAs), which can significantly lower the pH of the medium.[3][4] If the pH drops below the tolerance level of your specific strain, it can lead to acid stress and reduced viability.

  • High Osmotic Pressure: While this compound is a beneficial carbon source, very high concentrations can create hyperosmotic conditions, leading to osmotic stress and cell death.[5]

  • Nutrient Limitation: While this compound provides a carbon source, the medium may lack other essential nutrients like nitrogen, vitamins, or minerals required for robust growth.

  • Suboptimal Temperature: Fermentation temperature is crucial for optimal growth and viability. Temperatures outside the optimal range for your strain can inhibit growth and reduce viability.[6][7]

Q2: What is the optimal concentration of this compound to use in my fermentation medium?

A2: The optimal this compound concentration can vary depending on the specific probiotic strain. While this compound generally promotes growth, high concentrations can be inhibitory. For example, in one study with goat milk yogurt, the optimal this compound concentration for Lactobacillus acidophilus was 0.4%, while for Lactobacillus casei it was 0.8%.[5][8] Concentrations above 1.0% led to decreased viable counts, possibly due to high osmotic pressure.[5] It is recommended to perform a dose-response experiment to determine the optimal this compound concentration for your specific strain and experimental conditions.

Troubleshooting Specific Issues

Q3: I've observed a rapid drop in pH followed by a sharp decline in cell viability. How can I mitigate this acid stress?

A3: This is a common issue in carbohydrate fermentations. Here are some strategies to manage acid stress:

  • pH Control: Implement pH control in your fermenter. Maintaining the pH within the optimal range for your strain (typically 5.5-6.5 for many Lactobacillus and Bifidobacterium species) is critical.[9][10][11]

  • Buffering Agents: If you are using a batch culture without a fermenter, consider adding a buffering agent like calcium carbonate or sodium bicarbonate to the medium to neutralize the acids produced.

  • Acid Adaptation: Gradually exposing your culture to sublethal acidic conditions can induce an acid tolerance response (ATR), which can improve survival at lower pH values.[12][13][14][15] This involves pre-culturing the cells at a moderately acidic pH before inoculating them into the final fermentation medium.

Q4: My cells are growing slowly and clumping together. What could be the cause?

A4: Slow growth and clumping can be indicative of osmotic stress, which can occur at high this compound concentrations.

  • Optimize this compound Concentration: As mentioned in Q2, test a range of this compound concentrations to find the optimal level that supports growth without causing osmotic stress.

  • Adaptation to Osmotic Stress: Similar to acid adaptation, you can pre-culture your cells in a medium with a slightly elevated osmolarity to help them adapt before introducing them to the high-stachyose fermentation medium. Some bacteria respond to osmotic stress by accumulating compatible solutes.[16]

  • Proper Agitation: Ensure adequate agitation in your fermentation vessel to prevent cell settling and clumping, which can lead to localized nutrient depletion and accumulation of inhibitory byproducts.

Q5: Despite optimizing pH and this compound concentration, my cell viability remains low. What other factors should I consider?

A5: If the primary parameters are optimized, consider these other factors:

  • Temperature: Ensure the fermentation is carried out at the optimal temperature for your specific probiotic strain. For many Lactobacillus and Bifidobacterium species, this is typically between 30°C and 37°C.[6][7][17]

  • Anaerobic Conditions: Most probiotic bacteria are anaerobic or facultative anaerobes. Ensure your fermentation setup provides adequate anaerobic conditions, as oxygen can be toxic and inhibit growth.

  • Medium Composition: Review your basal medium formulation. It may be deficient in essential nutrients such as yeast extract, peptones, or specific amino acids that are necessary for robust growth, even in the presence of a carbon source like this compound.

Data Presentation

Table 1: Effect of this compound Concentration on Probiotic Viability

Probiotic StrainThis compound ConcentrationViable Count (CFU/mL)Reference
Lactobacillus acidophilus0.4%3.00 x 10⁷[5][8]
Lactobacillus acidophilus1.0%1.61 x 10⁷[5]
Lactobacillus casei0.8%2.53 x 10⁸[5][8]
Bifidobacterium bifidum0.6% (GOS)Optimal Growth[18]

Table 2: Influence of pH and Temperature on Probiotic Viability

Probiotic StrainParameterConditionObservationReference
Lactobacillus plantarumpH6.0Optimal growth rate[9]
Lactobacillus plantarumpH< 4.4Growth inhibition[10]
Bifidobacterium longumpH4.7Decreased cell population[19]
Lactobacillus acidophilusTemperature37°CHighest viability[6]
Bifidobacterium spp.Temperature37°CHighest viability[6]
Saccharomyces cerevisiaeTemperature30-35°CMaximum ethanol fermentation[7]

Experimental Protocols

1. Protocol for Determining Cell Viability using MTT Assay

This protocol is adapted for bacterial cultures and measures metabolic activity as an indicator of viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Sample Preparation: Take aliquots of your bacterial culture at different time points during fermentation.

  • Serial Dilution: Perform serial dilutions of your bacterial suspension in sterile PBS or appropriate buffer.

  • Plating: Add 100 µL of each dilution to the wells of a 96-well plate. Include a blank control with media only.

  • MTT Addition: Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for your strain for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from the absorbance of the samples. The absorbance is directly proportional to the number of viable cells.

2. Protocol for Assessing Cell Viability using Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between live and dead cells based on membrane integrity.

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Centrifuge an aliquot of your cell culture to pellet the cells.

  • Washing: Wash the cell pellet with PBS to remove any residual media components.

  • Resuspension: Resuspend the cells in fresh PBS to a concentration of approximately 10⁶ cells/mL.

  • Staining: Add PI to the cell suspension to a final concentration of 1-10 µg/mL.

  • Incubation: Incubate the cells in the dark at room temperature for 5-15 minutes.

  • Analysis: Analyze the stained cells on a flow cytometer. Live cells with intact membranes will exclude the PI and show low fluorescence, while dead cells with compromised membranes will be stained by PI and exhibit high red fluorescence.

Mandatory Visualization

Stachyose_Metabolism_Pathway This compound This compound (extracellular) Transporter ECF Transporter / PTS System This compound->Transporter Stachyose_in This compound (intracellular) Transporter->Stachyose_in alpha_galactosidase α-galactosidase Stachyose_in->alpha_galactosidase Raffinose Raffinose alpha_galactosidase->Raffinose Galactose1 Galactose alpha_galactosidase->Galactose1 Raffinose->alpha_galactosidase Sucrose Sucrose Raffinose->Sucrose Glycolysis Glycolysis / Bifid Shunt Galactose1->Glycolysis beta_fructosidase β-fructosidase Sucrose->beta_fructosidase Glucose Glucose beta_fructosidase->Glucose Fructose Fructose beta_fructosidase->Fructose Glucose->Glycolysis Fructose->Glycolysis SCFAs Short-Chain Fatty Acids (e.g., Lactate, Acetate) Glycolysis->SCFAs

Caption: Simplified metabolic pathway for this compound utilization in probiotic bacteria.

Troubleshooting_Workflow Start Low Cell Viability Observed Check_pH Is pH dropping significantly? Start->Check_pH Control_pH Implement pH control or add buffering agents Check_pH->Control_pH Yes Check_this compound Is this compound concentration >1%? Check_pH->Check_this compound No Control_pH->Check_this compound Optimize_this compound Optimize this compound concentration (e.g., 0.4-0.8%) Check_this compound->Optimize_this compound Yes Check_Temp Is temperature optimal for the strain? Check_this compound->Check_Temp No Optimize_this compound->Check_Temp Optimize_Temp Adjust temperature (e.g., 30-37°C) Check_Temp->Optimize_Temp No Check_Nutrients Is the basal medium nutritionally complete? Check_Temp->Check_Nutrients Yes Optimize_Temp->Check_Nutrients Supplement_Medium Supplement with yeast extract, peptones, etc. Check_Nutrients->Supplement_Medium No Viability_Improved Cell Viability Improved Check_Nutrients->Viability_Improved Yes Supplement_Medium->Viability_Improved

Caption: A logical workflow for troubleshooting low cell viability in this compound fermentation.

Acid_Stress_Response External_Acid High Extracellular H+ (Low pH) Cell_Membrane Cell Membrane External_Acid->Cell_Membrane Internal_pH_Drop Intracellular pH Drop Cell_Membrane->Internal_pH_Drop Proton_Pumps Proton Pumps (F1F0-ATPase) Internal_pH_Drop->Proton_Pumps Alkali_Production Alkali Production (e.g., Ammonia) Internal_pH_Drop->Alkali_Production Membrane_Modification Cell Membrane Modification (e.g., increased unsaturated fatty acids) Internal_pH_Drop->Membrane_Modification DNA_Protein_Damage DNA and Protein Damage Internal_pH_Drop->DNA_Protein_Damage Survival Increased Cell Survival Proton_Pumps->Survival Alkali_Production->Survival Membrane_Modification->Survival Stress_Proteins Synthesis of Stress Proteins (e.g., DnaK, GroEL) DNA_Protein_Damage->Stress_Proteins Stress_Proteins->Survival

Caption: General signaling pathways involved in the acid stress response of probiotic bacteria.

References

Improving the accuracy of Stachyose quantification in low-concentration samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of stachyose quantification, particularly in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound?

A1: this compound is a non-volatile, highly polar oligosaccharide, which makes its analysis challenging. The most common methods involve chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with detectors like Refractive Index (RID) or Evaporative Light Scattering (ELSD) is frequently used.[1][2][3][4] For higher sensitivity, especially in complex matrices, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a superior method that can accurately determine carbohydrates at picomole-level concentrations without derivatization.[5][6][7][8] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful technique, but it requires a derivatization step to make the this compound volatile.[9][10][11]

Q2: Why is quantifying this compound at low concentrations particularly challenging?

A2: Several factors contribute to the difficulty of quantifying low-concentration this compound:

  • Low Detector Response: this compound lacks a UV chromophore, making detection by standard UV-Vis detectors ineffective. While RID and ELSD are used, they often have lower sensitivity compared to other detectors, making it difficult to detect trace amounts.[12]

  • Matrix Interference: Samples from food, biological, or fermentation media are complex.[13] Other sugars, proteins, and lipids can co-elute with this compound, leading to inaccurate quantification and masking of the target peak.[14]

  • Sample Degradation: this compound can undergo degradation during sample preparation, particularly under acidic conditions or high temperatures, leading to lower recovery and inaccurate results.[15] For instance, using trifluoroacetic acid (TFA) in solvents followed by heating during centrifugal evaporation can cause significant loss of this compound.[15]

  • Volatility Issues: For GC analysis, this compound must be derivatized to become volatile. Incomplete or inconsistent derivatization can lead to poor reproducibility and underestimation of the this compound content.[10][11]

Q3: How can I improve the sensitivity and accuracy of my low-concentration this compound analysis?

A3: To enhance sensitivity and accuracy, consider the following:

  • Optimize Sample Preparation: Implement a robust sample preparation protocol to remove interfering substances and concentrate the analyte. Techniques like Solid Phase Extraction (SPE) can isolate carbohydrates and concentrate the sample for more sensitive detection.[13][15]

  • Choose a High-Sensitivity Detector: HPAEC-PAD is recognized for its high sensitivity and selectivity for carbohydrates, making it ideal for low-concentration samples.[6][7][8] LC-MS/MS is another highly sensitive method for quantifying low levels of sugars.[12]

  • Method Optimization: For HPLC, carefully select the column and mobile phase to achieve the best separation from interfering peaks.[14][16] For HPAEC-PAD, using high-quality eluents and advanced column chemistries can significantly improve performance.[7]

  • Consider Derivatization: For GC-MS, derivatization not only increases volatility but can also enhance ionization efficiency, leading to better sensitivity in the mass spectrometer.[17]

Q4: What are the key considerations for sample preparation in food matrices?

A4: Food matrices are complex and require specific preparation steps to ensure accurate quantification.[13] Key steps often include:

  • Defatting: For high-fat samples, a defatting step using a solvent like petroleum ether is crucial to prevent column contamination and interference.[16]

  • Deproteinization: Proteins can interfere with analysis and damage chromatographic columns. Precipitation with reagents like zinc acetate and potassium ferrocyanide or using C18 cartridges can effectively remove them.[15][18]

  • Removal of Other Polysaccharides: In samples containing starch or other large polysaccharides, enzymatic digestion or precipitation may be necessary.[18]

  • Solid Phase Extraction (SPE): SPE cartridges, such as those with graphitized carbon, are effective for desalting and cleaning up carbohydrate samples before analysis.[15]

Q5: When is derivatization necessary, and what are the common methods for this compound?

A5: Derivatization is mandatory for GC analysis to make this compound and other sugars volatile.[11] It can also be used in HPLC to attach a UV-absorbing or fluorescent tag, allowing for more sensitive detection.[17] The most common derivatization methods for GC analysis of carbohydrates are:

  • Silylation: This is a widely used method where active hydrogens on the hydroxyl groups of the sugar are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are common.[10][19]

  • Acetylation: This method involves converting the hydroxyl groups to acetate esters.

  • Methoximation + Silylation: A two-step process is often preferred to prevent the formation of multiple isomers (anomers) for reducing sugars, which simplifies the resulting chromatogram. First, methoximation with a reagent like methoxyamine hydrochloride converts aldehyde and keto groups into oximes. This is followed by silylation to derivatize the hydroxyl groups.[19] This "locks" the sugar in its open-chain form, preventing multiple derivative peaks.[19]

Analytical Method Performance

The following table summarizes the performance characteristics of different analytical methods used for this compound quantification, providing a basis for method selection.

Analytical MethodLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Key AdvantagesKey Disadvantages
HPLC-RID 0.137[1][2][3]0.452[1][2][3]Simple, universal response for carbohydrates.Relatively low sensitivity, sensitive to temperature and flow rate changes.[12]
HPAEC-PAD Not explicitly stated, but offers picomole-level detection.[7]Not explicitly stated, but offers picomole-level detection.[7]High sensitivity and selectivity, no derivatization needed.[6][7][8]Requires specialized equipment, can be sensitive to eluent quality.[7]
LC-MS/MS 0.000022 (22 nM) for Trehalose0.000028 (28 nM) for TrehaloseExtremely high sensitivity and specificity.[12]High instrument cost, potential for matrix effects (ion suppression).[15]

*Note: Data for Trehalose, a disaccharide, is used as a proxy to illustrate the high sensitivity of LC-MS/MS for sugars.[12]

Troubleshooting Guides

HPLC with RID or ELSD
  • Q: My this compound peak is broad and shows poor resolution from other sugars. What should I do?

    • A: This is a common issue. First, verify your mobile phase composition. For amino or carbohydrate-specific columns, the ratio of acetonitrile to water is critical; a lower water content generally increases retention time but can also lead to peak broadening if too low.[16] Second, check the column's health. Column deterioration can lead to poor peak shape. Consider flushing the column or replacing it if performance does not improve. Third, optimize the flow rate. A lower flow rate can sometimes improve resolution. Finally, ensure your sample solvent is compatible with the mobile phase; ideally, dissolve your sample in the mobile phase itself.[20]

  • Q: I have a very low signal-to-noise ratio, and I can barely detect my this compound peak. How can I improve sensitivity?

    • A: Low sensitivity with RID is common for low-concentration samples. Increase the sample concentration if possible, either by injecting a larger volume (be cautious of overloading the column) or by concentrating your sample extract. Ensure your RID is properly calibrated and the temperature is stable. For ELSD, optimize the nebulizer temperature and gas flow rate for your specific mobile phase. If these adjustments are insufficient, you may need to switch to a more sensitive detection method like HPAEC-PAD or consider a derivatization approach for LC-fluorescence or LC-MS.[12]

  • Q: My baseline is drifting significantly. What is the cause?

    • A: Baseline drift with an RID is often due to temperature fluctuations in the column or detector cell, or a mobile phase that is not properly mixed or degassed .[20] Ensure your column oven and detector are at a stable temperature. If you are mixing solvents online, try pre-mixing the mobile phase manually to ensure homogeneity. Contamination slowly eluting from the column can also cause drift.

HPAEC-PAD
  • Q: I'm experiencing a gradual loss of signal and inconsistent peak areas. What's wrong?

    • A: This is a classic symptom of working electrode fouling in the PAD cell. The gold electrode can become contaminated over time, reducing its sensitivity.[7] Follow the manufacturer's instructions for cleaning the electrode. Another common cause is the quality of your eluent . HPAEC-PAD is very sensitive to impurities in the sodium hydroxide and water used for the mobile phase. Always use high-purity (18 MΩ·cm) deionized water and filter your eluents.[7]

GC-MS (Post-Derivatization)
  • Q: My chromatogram shows multiple peaks for my this compound standard. Why?

    • A: The presence of multiple peaks from a single sugar standard after derivatization (e.g., silylation) is often due to the formation of different anomers (α and β isomers) in solution.[10] To solve this, use a two-step derivatization protocol involving methoximation followed by silylation .[19] Methoximation stabilizes the sugar in its open-chain form, preventing the formation of different isomers and resulting in a single, sharp peak for each sugar.[19]

  • Q: My derivatization reaction seems inefficient, resulting in low peak intensity. How can I improve the yield?

    • A: Inefficient derivatization is almost always caused by the presence of water in the sample or reagents.[19] Ensure your sample is completely dry before adding the derivatization reagents; lyophilization (freeze-drying) is a highly effective method.[19] Use anhydrous solvents and store your derivatization reagents in a desiccator to protect them from atmospheric moisture.

Experimental Protocols

Protocol 1: this compound Quantification by HPLC-RID

This protocol provides a general method for the analysis of this compound. Optimization will be required based on the specific sample matrix and available instrumentation.

  • Sample Preparation (Food Sample Example)

    • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of 80% ethanol and vortex thoroughly.

    • Incubate in an 80°C water bath for 30 minutes to extract sugars.

    • Centrifuge at 5000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

    • If necessary, perform deproteinization using C18 SPE cartridges.[15]

    • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions

    • Column: Agilent Zorbax Carbohydrate Column (or equivalent amino column).[1][2]

    • Mobile Phase: Acetonitrile:Water (75:25 v/v).[1][2]

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 30°C.[21]

    • Detector: Refractive Index Detector (RID), cell temperature at 35°C.[14]

    • Injection Volume: 20 µL.[16]

  • Quantification

    • Prepare a series of this compound standards in the mobile phase (e.g., 0.1 to 5 mg/mL).

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.[3]

Protocol 2: Two-Step Derivatization for GC-MS Analysis

This protocol is adapted for making this compound and other sugars volatile for GC-MS analysis.

  • Sample Preparation

    • Transfer an aliquot of your sample extract containing this compound into a reaction vial.

    • Completely dry the sample. Lyophilization (freeze-drying) is the preferred method to ensure all water is removed.[19]

  • Step 1: Methoximation

    • Prepare a solution of Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the MeOx solution to the dried sample.

    • Seal the vial and incubate at a controlled temperature (e.g., 37°C or 70°C) for 90 minutes with shaking.[19] This step converts the carbonyl groups to methoximes.[19]

  • Step 2: Silylation

    • Cool the vial to room temperature.

    • Add 100 µL of a silylating agent, such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA).[19]

    • Seal the vial and incubate at the same temperature for an additional 30 minutes with shaking.[19] This step converts the hydroxyl groups to TMS ethers.[19]

    • After cooling, the sample is ready for GC-MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction e.g., 80% Ethanol Cleanup Cleanup Extraction->Cleanup Centrifugation Filtration 0.45 µm Filter Cleanup->Filtration e.g., SPE, Deproteinization Injection HPLC/GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection RID, PAD, MS, etc. Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: General experimental workflow for this compound quantification.

G Start Low Peak Intensity or No Peak Detected Check_Concentration Is sample concentration above the LOQ? Start->Check_Concentration Check_Injection Is the injection volume correct? Check_Concentration->Check_Injection Yes Concentrate_Sample Concentrate sample or use a more sensitive method (e.g., HPAEC-PAD, LC-MS) Check_Concentration->Concentrate_Sample No Check_Detector Is the detector functioning correctly? Check_Column Is the column old or contaminated? Check_Detector->Check_Column Yes Troubleshoot_Detector Troubleshoot detector (e.g., check RID temp, clean PAD electrode) Check_Detector->Troubleshoot_Detector No Replace_Column Flush or replace the column Check_Column->Replace_Column Yes End Problem Resolved Check_Column->End No Check_Injection->Check_Detector Yes Verify_Injection Verify injector settings and syringe Check_Injection->Verify_Injection No Concentrate_Sample->End Troubleshoot_Detector->End Replace_Column->End Verify_Injection->End

Caption: Troubleshooting decision tree for low peak intensity.

G Start Need to Quantify this compound Concentration What is the expected concentration range? Start->Concentration Matrix How complex is the sample matrix? Concentration->Matrix Low (<10 µg/mL) Method_HPLC Use HPLC-RID/ELSD Concentration->Method_HPLC High (>10 µg/mL) Equipment What equipment is available? Matrix->Equipment Complex Matrix->Method_HPLC Simple Method_HPAEC Use HPAEC-PAD Equipment->Method_HPAEC HPAEC System Method_GC Use GC-MS with Derivatization Equipment->Method_GC GC-MS System

Caption: Logic for selecting an appropriate analytical method.

References

Technical Support Center: Statistical Analysis of Gut Microbiota Data in Stachyose Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the statistical analysis of complex gut microbiota data from stachyose studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Experimental Design and Sample Collection

Question: We are planning a this compound intervention study. What are the key considerations for experimental design to ensure robust statistical analysis?

Answer: A well-designed study is crucial for meaningful results. Key considerations include:

  • Clear Hypothesis: Define a specific and testable hypothesis regarding the effect of this compound on the gut microbiota.

  • Power Analysis: Conduct a power analysis to determine the appropriate sample size to detect statistically significant differences.

  • Controls: Include appropriate control groups, such as a placebo group receiving a non-prebiotic carbohydrate, and a baseline sampling point before the intervention.

  • Randomization: Randomly assign subjects to treatment and control groups to minimize bias.

  • Longitudinal Sampling: Collect samples at multiple time points (baseline, during, and post-intervention) to assess temporal changes in the microbiota.[1]

  • Metadata Collection: Meticulously record relevant metadata for each subject, including diet, medications, age, and any clinical parameters. This is crucial for identifying potential confounding factors.

Question: What is the best practice for fecal sample collection and storage to minimize bias in microbiota data?

Answer: Proper sample handling is critical to preserve the integrity of the microbial community DNA.

  • Immediate Freezing: Ideally, fecal samples should be collected and immediately frozen at -80°C to halt microbial growth and DNA degradation.

  • Storage Buffers: If immediate freezing is not possible, use a stabilizing buffer (e.g., RNAlater, OMNIgene•GUT) according to the manufacturer's instructions.

  • Consistency: Use the same collection and storage protocol for all samples within a study to avoid introducing batch effects.

  • Aliquoting: Upon initial processing, consider aliquoting samples to avoid multiple freeze-thaw cycles.

DNA Extraction and Sequencing

Question: Our DNA yields from fecal samples are consistently low. What could be the issue?

Answer: Low DNA yield can stem from several factors:

  • Inefficient Cell Lysis: Gram-positive bacteria, which have thick cell walls, can be difficult to lyse. Ensure your DNA extraction protocol includes a robust mechanical lysis step, such as bead-beating.

  • Inhibitors: Fecal samples contain PCR inhibitors (e.g., humic acids, complex polysaccharides). Use a DNA extraction kit specifically designed for fecal samples that includes steps to remove these inhibitors.

  • Sample Amount: Ensure you are starting with the recommended amount of fecal material as specified by your DNA extraction kit protocol.

Question: We are using 16S rRNA gene sequencing. Which variable region should we target?

Answer: The choice of the 16S rRNA gene variable region (e.g., V1-V3, V3-V4, V4) can influence the taxonomic resolution. The V3-V4 region is a common choice as it provides a good balance of broad coverage and taxonomic information for many bacterial groups. Consistency in the chosen region is paramount for comparing results across different studies.

Bioinformatics and Data Processing

Question: What is a standard bioinformatics pipeline for processing 16S rRNA sequencing data?

Answer: A typical bioinformatics workflow involves several key steps. The following diagram outlines a common pipeline:

Raw_Reads Raw Sequencing Reads (.fastq) QC Quality Control (e.g., FastQC) Raw_Reads->QC Filtering Adapter & Primer Trimming, Quality Filtering QC->Filtering Denoising Denoising / OTU Clustering (e.g., DADA2, Deblur) Filtering->Denoising Taxonomy Taxonomic Assignment (e.g., SILVA, Greengenes) Denoising->Taxonomy Phylo_Tree Phylogenetic Tree Construction Denoising->Phylo_Tree Feature_Table Feature Table & Metadata Merging Taxonomy->Feature_Table Phylo_Tree->Feature_Table Downstream Downstream Statistical Analysis Feature_Table->Downstream This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Butyrate Butyrate Gut_Microbiota->Butyrate IKK IKK Butyrate->IKK NF_kB_Inhibition IκBα IKK->NF_kB_Inhibition NF_kB NF-κB NF_kB_Inhibition->NF_kB Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation LPS LPS (from Gram-negative bacteria) TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NF_kB NF-κB IKK->NF_kB Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Pro-inflammatory Genes Nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota SCFAs Acetate & Propionate Gut_Microbiota->SCFAs GPRs GPR41/GPR43 SCFAs->GPRs Intracellular_Signaling Intracellular Signaling Cascades GPRs->Intracellular_Signaling Hormone_Secretion Hormone Secretion (e.g., GLP-1, PYY) Intracellular_Signaling->Hormone_Secretion Immune_Modulation Immune Modulation Intracellular_Signaling->Immune_Modulation Metabolic_Regulation Metabolic Regulation Hormone_Secretion->Metabolic_Regulation Immune_Modulation->Metabolic_Regulation Stachyose_Effect This compound-induced Microbiota Changes Receptor Receptor Tyrosine Kinase Stachyose_Effect->Receptor Growth_Factors Growth Factors Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Barrier_Function Intestinal Barrier Integrity Cell_Survival->Barrier_Function

References

Calibrating and validating analytical instruments for Stachyose measurement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical measurement of stachyose. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating and validating their analytical instruments for accurate this compound quantification.

Frequently Asked Questions (FAQs)

Q1: Which analytical methods are most suitable for this compound quantification?

A1: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are the most commonly employed techniques for this compound measurement.[1][2][3][4] HPLC is often favored for its direct analysis capabilities without the need for derivatization.[4] GC is also a powerful tool but typically requires a derivatization step to increase the volatility of the sugar molecules.[5][6] HPAEC-PAD offers high sensitivity and resolution for carbohydrate analysis, including oligosaccharides like this compound, and can detect them without derivatization.[7][8][9][10]

Q2: What are the key parameters for validating an analytical method for this compound measurement?

A2: According to the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, the key validation parameters include:

  • Specificity: The ability to accurately measure this compound in the presence of other components like impurities, degradation products, or matrix components.[11][12]

  • Linearity: Demonstrating a direct proportional relationship between the concentration of this compound and the analytical signal.[11]

  • Accuracy: The closeness of the measured value to the true value, often determined by recovery studies.[11][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration levels of this compound for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12][13]

Q3: Where can I obtain a reference standard for this compound?

A3: this compound reference standards can be purchased from various chemical and laboratory supply companies. It is crucial to obtain a high-purity standard with a certificate of analysis to ensure the accuracy of your calibration.

Q4: What are the general steps for sample preparation for this compound analysis?

A4: Sample preparation will vary depending on the matrix. A general workflow involves:

  • Extraction: Extracting this compound from the sample matrix, often using a solvent like an acetonitrile/water mixture.[14]

  • Purification: Removing interfering substances such as proteins, fats, and other polysaccharides. This may involve filtration or solid-phase extraction (SPE).

  • Derivatization (for GC): If using Gas Chromatography, a derivatization step is necessary to make the this compound volatile. This typically involves silylation.[5][15]

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Replace or clean the column according to the manufacturer's instructions.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Sample overload.Dilute the sample or reduce the injection volume.
Inconsistent Retention Times Fluctuation in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Temperature variations.Use a column oven to maintain a consistent temperature.
Pump malfunction or leaks.Check the HPLC pump for proper operation and inspect for any leaks in the system.
No Peaks or Very Small Peaks Detector issue (e.g., lamp off for UV/RID).Ensure the detector is turned on and functioning correctly. Check detector settings.
Clogged system or column.Flush the system and column to remove any blockages.
Incorrect sample preparation.Review the sample preparation protocol to ensure proper extraction and dilution.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use high-purity solvents and degas the mobile phase. Clean the detector cell.
Air bubbles in the system.Purge the pump and detector to remove any air bubbles.
GC Method Troubleshooting
Issue Potential Cause Recommended Solution
Multiple Peaks for this compound Standard Formation of anomers during derivatization.This is a common occurrence with sugars. Ensure that the integration method sums the areas of all relevant anomer peaks for quantification.[16]
Poor Peak Resolution Inadequate temperature program.Optimize the oven temperature program to improve the separation of peaks.
Column bleeding.Condition the column at a high temperature or replace it if it is old.
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and ensure the column is properly conditioned.
Incomplete derivatization.Optimize the derivatization reaction conditions (time, temperature, reagent concentration).
Low Signal Intensity Inefficient derivatization.Review and optimize the derivatization procedure.
Sample degradation in the injector.Use a lower injector temperature or a faster injection speed.

Experimental Protocols

Protocol 1: this compound Quantification by HPLC-RID

This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a refractive index detector

  • Amino or carbohydrate-specific column (e.g., COSMOSIL Sugar-D)[17]

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a 50:50 acetonitrile/water mixture.

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions (Example): [17][18]

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Refractive Index Detector (RID)

6. Calibration Curve:

  • Inject the calibration standards and record the peak areas.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

7. Data Analysis:

  • Inject the prepared samples and record the peak areas for this compound.

  • Use the calibration curve equation to calculate the concentration of this compound in the samples.

Protocol 2: Validation of the HPLC-RID Method

This protocol outlines the steps to validate the HPLC-RID method according to ICH guidelines.[11][13][19]

1. Specificity:

  • Analyze a blank sample (matrix without this compound) to ensure no interfering peaks at the retention time of this compound.

  • Analyze a spiked sample (matrix with a known amount of this compound) to confirm the peak purity of this compound.

2. Linearity:

  • Analyze the calibration standards at a minimum of five concentration levels.

  • Plot the peak area versus concentration and determine the linearity by calculating the correlation coefficient (R²).

3. Accuracy:

  • Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Calculate the percentage recovery for each level.

4. Precision:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same homogeneous sample on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

6. Robustness:

  • Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).

  • Evaluate the effect of these changes on the analytical results.

Quantitative Data Summary

Table 1: Example HPLC-RID Method Parameters for this compound Analysis

ParameterValueReference
Column COSMOSIL Sugar-D (4.6 mm I.D. × 250 mm)[17]
Mobile Phase Acetonitrile:Water (70:30, v/v)[17]
Flow Rate 0.5 mL/min[17]
Column Temperature 30°C[17]
Injection Volume 10 µL[17]
Detector Refractive Index Detector (RID)[17]

Table 2: Typical Validation Acceptance Criteria (based on ICH guidelines)

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 2% for repeatability and intermediate precision
Robustness Results should remain within the defined acceptance criteria after minor variations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare this compound Standards inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample (Extract & Filter) inject_sample Inject Sample prep_sample->inject_sample hplc_setup HPLC System Setup (Column, Mobile Phase) hplc_setup->inject_standards hplc_setup->inject_sample calibration Generate Calibration Curve inject_standards->calibration quantification Quantify this compound in Sample inject_sample->quantification calibration->quantification report Report Results quantification->report

Caption: Experimental workflow for this compound quantification by HPLC.

troubleshooting_workflow start Analytical Issue Encountered check_system Check System Suitability (e.g., retention time, peak area of standard) start->check_system system_ok System OK check_system->system_ok Pass system_not_ok System Not OK check_system->system_not_ok Fail investigate_sample Investigate Sample Preparation system_ok->investigate_sample investigate_instrument Investigate Instrument (Pump, Detector, Column) system_not_ok->investigate_instrument investigate_method Investigate Method Parameters investigate_instrument->investigate_method investigate_sample->investigate_method resolve Resolve Issue & Re-analyze investigate_method->resolve

Caption: A logical troubleshooting workflow for analytical issues.

References

Technical Support Center: Minimizing Stachyose Degradation in Food Processing Simulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of stachyose during food processing simulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during food processing?

This compound is a tetrasaccharide found in various legumes, such as soybeans and chickpeas. While it is considered a prebiotic with potential health benefits, it can be degraded during food processing through enzymatic hydrolysis, acid hydrolysis, and the Maillard reaction. This degradation can lead to a loss of the desired functional properties of this compound and the formation of undesirable byproducts.

Q2: What are the primary factors that influence this compound degradation?

The primary factors influencing this compound degradation are:

  • Temperature: Higher temperatures accelerate degradation reactions.

  • pH: Acidic conditions promote the hydrolysis of this compound.

  • Enzyme Activity: The presence of enzymes like α-galactosidase can break down this compound.

  • Presence of Amino Acids: Amino acids can react with this compound via the Maillard reaction, especially at elevated temperatures.

  • Water Activity: Water activity can influence the rate of both enzymatic and non-enzymatic reactions.

Troubleshooting Guides

Issue 1: Significant loss of this compound during thermal processing of a liquid food model (e.g., soy milk).

Possible Causes:

  • High Processing Temperature: Thermal treatments, such as pasteurization and sterilization, can cause significant degradation of this compound. For instance, cooking black gram for 60 minutes can result in a 55-76% reduction in this compound content.[1]

  • Acidic pH: If the food model has an acidic pH, the rate of this compound hydrolysis will be significantly increased, especially at higher temperatures.

Troubleshooting Steps:

  • Optimize Temperature and Time: Evaluate if the processing temperature can be lowered or the heating time shortened while still achieving the desired microbial inactivation or other processing goals. High-temperature short-time (HTST) processing may be a viable alternative to traditional pasteurization.

  • pH Adjustment: If permissible for the food model, consider adjusting the pH to be closer to neutral (pH 7.0). This compound is more stable in neutral and alkaline conditions.

  • Control Water Activity: For some food systems, reducing water activity to below 0.3 or maintaining it above 0.85 can slow down non-enzymatic browning reactions.[2]

Issue 2: Unexpectedly low this compound content after enzymatic treatment intended for other components.

Possible Cause:

  • Contaminating Enzymatic Activity: The enzyme preparation used may have α-galactosidase or invertase activity, which can hydrolyze this compound.

Troubleshooting Steps:

  • Enzyme Specificity Check: Verify the specificity of the enzyme preparation used. Contact the supplier for information on any potential side activities.

  • Use of Inhibitors (for experimental purposes): In a controlled experimental setting, specific inhibitors for α-galactosidase could be used to confirm if this is the cause of the degradation.

  • Source a More Specific Enzyme: If contaminating activity is confirmed, source a more highly purified enzyme for the intended purpose.

Issue 3: Browning of the food model and loss of this compound in the presence of proteins or amino acids.

Possible Cause:

  • Maillard Reaction: this compound, as a reducing sugar, can participate in the Maillard reaction with amino acids, leading to browning and the loss of this compound. Lysine is a particularly reactive amino acid in this reaction.[3][4]

Troubleshooting Steps:

  • Temperature Management: The Maillard reaction is highly temperature-dependent. Lowering the processing temperature can significantly reduce the rate of this reaction.

  • pH Control: The Maillard reaction is generally faster at higher pH levels. Adjusting the pH to a lower value, if appropriate for the product, can help to slow down the reaction.[2]

  • Ingredient Selection: If possible, consider using less reactive sugars or proteins in the formulation. For example, sucrose is less reactive in the Maillard reaction than reducing sugars.[2]

Data Summary

Table 1: Effect of Processing on this compound Content in Legumes

Food ProductProcessing MethodThis compound Reduction (%)Reference
Black Gram (Local-I)Soaking (16 hr)47.61[1]
Black Gram (Local-II)Soaking (16 hr)20.58[1]
Black Gram (Local-I)Cooking (60 min)76.19[1]
Black Gram (Local-II)Cooking (60 min)55.88[1]
Soy MilkFermentation (L. plantarum)66.0 - 78.0[5]

Table 2: Optimal Conditions for Enzymatic Hydrolysis of this compound in Soy Milk

Enzyme SourceOptimal pHOptimal Temperature (°C)Hydrolysis TimeThis compound Reduction (%)Reference
Gibberella fujikuroi (α-galactosidase)5.5 - 6.0552.5 - 3 hoursComplete[6]
Mortierella vinacea (α-galactosidase)5.2 - 6.2553 hoursComplete[7]
Lactobacillus plantarum~5.55024 - 96 hoursSignificant[8]
β-D-fructofuranosidase6.55024 hoursComplete (for 2% solution)[9]

Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in a liquid food matrix.

Materials:

  • HPLC system with a refractive index (RI) detector

  • Carbohydrate analysis column (e.g., amino-based column)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound standard

  • Syringe filters (0.45 µm)

  • Sample vials

Methodology:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the same matrix as the sample, if possible.

  • Sample Preparation:

    • Centrifuge the liquid sample to remove any solids.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used.[10]

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Column Temperature: Maintain at a constant temperature (e.g., 30°C).

    • Injection Volume: 20 µL.[10]

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Visualizations

Stachyose_Degradation_Pathways This compound This compound Enzymatic_Hydrolysis Enzymatic Hydrolysis (α-galactosidase) This compound->Enzymatic_Hydrolysis Acid_Hydrolysis Acid Hydrolysis (Low pH) This compound->Acid_Hydrolysis Maillard_Reaction Maillard Reaction (+ Amino Acids) This compound->Maillard_Reaction Degradation_Products Galactose + Sucrose (and further products) Enzymatic_Hydrolysis->Degradation_Products Acid_Hydrolysis->Degradation_Products Browning_Pigments Melanoidins (Browning) Maillard_Reaction->Browning_Pigments

Figure 1. Major degradation pathways of this compound during food processing.

Experimental_Workflow_Stachyose_Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Food_Sample Food Sample Centrifugation Centrifugation Food_Sample->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection RI Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Standard_Curve Standard Curve Comparison Peak_Integration->Standard_Curve Quantification This compound Quantification Standard_Curve->Quantification

Figure 2. Workflow for the quantification of this compound using HPLC.

References

Validation & Comparative

Stachyose vs. Inulin: A Comparative Analysis of Their Bifidogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prebiotics play a pivotal role in modulating the gut microbiota, with stachyose and inulin being two prominent examples. Both are non-digestible carbohydrates that reach the colon intact, where they are selectively fermented by beneficial bacteria, most notably Bifidobacterium species. This guide provides an objective comparison of the bifidogenic effects of this compound and inulin, supported by experimental data, detailed methodologies, and visualizations of the metabolic pathways involved. While direct comparative studies are limited, this document synthesizes available data to offer valuable insights for research and development in functional foods and therapeutics.

Quantitative Data Comparison

The following tables summarize the quantitative data on the fermentation of this compound and inulin by Bifidobacterium species from various in vitro studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Growth of Bifidobacterium Strains on this compound and Inulin

Bifidobacterium StrainSubstrateIncubation Time (h)Growth (OD600 or log CFU/mL)Reference
B. longum CRL 849This compound (in soymilk)749.3% hydrolysis of this compound[1]
B. animalis and B. breveThis compound-Higher specific growth rate than on glucose[2]
Multiple Bifidobacterium strainsThis compound24Significant increase in relative abundance[3][4]
55 Bifidobacterium strainsInulin48Only 8 out of 55 strains showed growth[5][6]
18 Bifidobacterium strainsInulin12-48Partial degradation by some strains[7]
Fecal CulturesThis compound24Significant increase in Bifidobacterium[3]
Fecal CulturesInulin24Significant increase in Bifidobacterium[5]

Table 2: Short-Chain Fatty Acid (SCFA) Production from this compound and Inulin Fermentation by Bifidobacterium

SubstrateMajor SCFAs ProducedMinor SCFAs ProducedReference
This compoundAcetate, ButyratePropionate[4][8]
InulinAcetate, LactateButyrate, Propionate[5][6]
Fecal Cultures on this compoundAcetatePropionate, Butyrate[8]
Fecal Cultures on InulinButyrateAcetate, Lactate, Propionate[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for in vitro fermentation of prebiotics by Bifidobacterium.

In Vitro Fermentation of this compound by Human Gut Microbiota
  • Fecal Sample Preparation: Fresh fecal samples are collected from healthy donors and homogenized in a sterile saline solution under anaerobic conditions.

  • Fermentation Medium: A basal medium containing peptone, yeast extract, and salts is prepared. This compound is added as the sole carbon source at a specific concentration (e.g., 10 g/L).

  • Inoculation and Incubation: The fecal slurry is inoculated into the fermentation medium. The cultures are then incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).

  • Analysis:

    • Microbial Composition: DNA is extracted from the fermentation broth, and 16S rRNA gene sequencing is performed to analyze changes in the gut microbiota composition.

    • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) in the fermentation broth are determined using gas chromatography (GC)[8].

In Vitro Fermentation of Inulin by Pure Bifidobacterium Strains
  • Bacterial Strains and Culture Conditions: Pure strains of Bifidobacterium are grown in a suitable medium such as MRS broth supplemented with L-cysteine HCl under anaerobic conditions.

  • Fermentation Medium: A semi-synthetic medium is prepared with inulin (e.g., 10 g/L) as the sole carbohydrate source[5].

  • Inoculation and Growth Measurement: The Bifidobacterium culture is inoculated into the fermentation medium. Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600)[5].

  • Carbohydrate and Metabolite Analysis:

    • Residual Carbohydrates: The consumption of inulin and the production of smaller oligosaccharides and monosaccharides are analyzed using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).

    • SCFA Production: The production of organic acids is quantified by high-performance liquid chromatography (HPLC)[5].

Signaling Pathways and Metabolic Mechanisms

The fermentation of this compound and inulin by Bifidobacterium involves distinct enzymatic pathways.

This compound Metabolism

This compound, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit, is metabolized intracellularly by Bifidobacterium. The process involves the action of α-galactosidases to sequentially break down the complex sugar into monosaccharides, which then enter the central fermentation pathway, known as the "bifid shunt"[9].

Stachyose_Metabolism This compound This compound (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) This compound->Raffinose Galactose Galactose This compound->Galactose Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose Raffinose->Galactose Glucose Glucose Sucrose->Glucose Sucrase Fructose Fructose Sucrose->Fructose Bifid_Shunt Bifid Shunt Galactose->Bifid_Shunt Glucose->Bifid_Shunt Fructose->Bifid_Shunt SCFAs Acetate, Lactate Bifid_Shunt->SCFAs

Metabolic pathway of this compound fermentation by Bifidobacteria.

Inulin Metabolism

Inulin, a polymer of fructose units, is typically degraded by extracellular or cell-surface-associated β-fructofuranosidases (inulinases) produced by some Bifidobacterium strains. The resulting fructose and fructooligosaccharides (FOS) are then transported into the cell for fermentation via the bifid shunt[5][7].

Inulin_Metabolism Inulin Inulin (Fructose Polymer) FOS Fructooligosaccharides (FOS) Inulin->FOS β-fructofuranosidase (extracellular) Fructose Fructose FOS->Fructose β-fructofuranosidase (intracellular) Bifid_Shunt Bifid Shunt Fructose->Bifid_Shunt SCFAs Acetate, Lactate Bifid_Shunt->SCFAs

Metabolic pathway of inulin fermentation by Bifidobacteria.

Experimental Workflow

The following diagram illustrates a general workflow for a comparative in vitro study of the bifidogenic effects of this compound and inulin.

Experimental_Workflow cluster_setup Experimental Setup cluster_fermentation In Vitro Fermentation cluster_analysis Analysis This compound This compound Medium Inoculation Inoculation with Fecal Slurry or Pure Bifidobacterium Strain This compound->Inoculation Inulin Inulin Medium Inulin->Inoculation Control Control Medium (No Prebiotic) Control->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Microbiota Microbiota Analysis (16S rRNA sequencing) Incubation->Microbiota SCFA SCFA Analysis (GC/HPLC) Incubation->SCFA pH pH Measurement Incubation->pH Data Data Comparison and Interpretation Microbiota->Data SCFA->Data pH->Data

Workflow for comparing the bifidogenic effects of this compound and inulin.

Conclusion

Both this compound and inulin demonstrate significant bifidogenic effects, promoting the growth of beneficial Bifidobacterium species. However, their utilization appears to be strain-dependent, particularly for inulin, which is fermented by a more limited number of Bifidobacterium species compared to shorter-chain fructooligosaccharides[5][6]. This compound appears to be readily utilized by several Bifidobacterium strains. The fermentation of these prebiotics leads to the production of different profiles of short-chain fatty acids, which have distinct physiological effects on the host. Further direct comparative studies under standardized conditions are warranted to fully elucidate the differential effects of this compound and inulin on the gut microbiome and host health. This will enable a more targeted application of these prebiotics in functional foods and clinical interventions.

References

Stachyose vs. Fructooligosaccharides: A Comparative Analysis of Their Impact on Gut Health

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of two prominent prebiotics, Stachyose and Fructooligosaccharides (FOS), on key indicators of gut health. This report synthesizes experimental data on their influence on gut microbiota, short-chain fatty acid production, gut barrier integrity, and immune modulation.

This compound, a tetrasaccharide from the raffinose family of oligosaccharides, and fructooligosaccharides (FOS), linear polymers of fructose, are both recognized as prebiotics that confer health benefits by modulating the gut microbiome. While both selectively stimulate the growth of beneficial bacteria, emerging research indicates distinct effects on the host's gut health, warranting a detailed comparative analysis for targeted therapeutic applications.

Impact on Gut Microbiota Composition

Both this compound and FOS have been shown to significantly alter the composition of the gut microbiota, primarily by promoting the growth of beneficial bacteria.

This compound has demonstrated a notable ability to increase the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.[1][2][3] Studies have also highlighted its role in increasing the levels of Akkermansia, a mucin-degrading bacterium associated with a healthy gut lining, and Faecalibacterium, a key butyrate producer.[1][4] Furthermore, this compound has been observed to inhibit the growth of potentially pathogenic bacteria, including Escherichia-Shigella and Clostridium perfringens.[4][5] Some research suggests that this compound may have a more pronounced bifidogenic effect compared to FOS at equivalent dosages.[6]

Fructooligosaccharides (FOS) are well-documented for their strong bifidogenic properties, consistently leading to an increase in Bifidobacterium populations.[7][8][9][10] FOS also supports the growth of Lactobacillus.[7] However, some studies indicate that other bacteria like Streptococcus, Escherichia, and Clostridium can also utilize FOS.[7] The impact of FOS on gut microbiota can be dose-dependent, with higher doses leading to more significant changes.[8][10]

Table 1: Comparative Effects of this compound and FOS on Gut Microbiota

Bacterial GenusEffect of this compoundEffect of FOSSupporting Evidence
BifidobacteriumSignificant IncreaseSignificant Increase[1][2][3][4][7][8][9][10]
LactobacillusIncreaseIncrease[1][2][3][7]
AkkermansiaIncreaseNot consistently reported[1]
FaecalibacteriumIncreasePositive modulation reported[4]
Escherichia-ShigellaDecreaseVariable effects reported[4]
ClostridiumDecreaseVariable effects reported[2]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which are crucial for gut health.

This compound fermentation has been shown to increase the production of total SCFAs.[11] Specifically, studies have reported significant increases in acetate and propionate levels.[11][12] The production of butyrate, a primary energy source for colonocytes, is also enhanced by this compound.[11]

Fructooligosaccharides (FOS) are readily fermented by gut microbiota, leading to a robust production of SCFAs.[13][14] FOS fermentation significantly increases the levels of acetate, propionate, and butyrate.[9][15] The increased production of these SCFAs contributes to a lower colonic pH, which can inhibit the growth of pathogenic bacteria.[16]

Table 2: Comparative Effects of this compound and FOS on SCFA Production

Short-Chain Fatty AcidEffect of this compoundEffect of FOSSupporting Evidence
Acetate IncreaseIncrease[11][12][15]
Propionate IncreaseIncrease[11][12][15]
Butyrate IncreaseIncrease[11][15]
Total SCFAs IncreaseIncrease[9][11]

Influence on Gut Barrier Function

A healthy gut barrier is essential for preventing the translocation of harmful substances from the gut into the bloodstream.

This compound has been shown to enhance intestinal barrier function.[17] It can upregulate the expression of tight junction proteins such as occludin and ZO-1, which are critical for maintaining the integrity of the intestinal lining.[17][18] Furthermore, this compound may increase the production of mucin, a key component of the protective mucus layer in the gut.[3]

The effects of Fructooligosaccharides (FOS) on gut barrier function are more complex and appear to be context-dependent. Some studies suggest that FOS can enhance the gut immune system and stimulate the secretion of IgA in the colon, which contributes to barrier defense.[16][19] However, other research, primarily in animal models, has indicated that FOS supplementation, particularly at high doses, might increase intestinal permeability and mucin excretion, suggesting potential mucosal irritation.[20][21][22]

Table 3: Comparative Effects of this compound and FOS on Gut Barrier Function

ParameterEffect of this compoundEffect of FOSSupporting Evidence
Tight Junction Protein Expression (Occludin, ZO-1) UpregulationVariable[17][18]
Mucin Production IncreaseIncrease (may indicate irritation in some contexts)[3][20]
Intestinal Permeability DecreasePotentially Increased (in some studies)[17][20][21][22]
Secretory IgA (sIgA) IncreaseIncrease[18][23]

Immunomodulatory Effects

Both prebiotics can modulate the host's immune system, primarily through their interaction with the gut-associated lymphoid tissue (GALT) and the production of SCFAs.

This compound has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][24] It can also modulate T-cell populations, for instance, by antagonizing the decrease of peripheral CD4+ T cells induced by a high-fat diet.[25] The immunomodulatory effects of this compound are linked to its ability to regulate gut microbiota and their metabolites.[24]

Fructooligosaccharides (FOS) also exhibit immunomodulatory effects, which can be both direct and indirect.[26] They can suppress the production of pro-inflammatory cytokines and promote immune tolerance.[16][26] The fermentation of FOS and subsequent SCFA production plays a significant role in these immunomodulatory activities.[26][27] FOS can also directly interact with immune cells.[26]

Table 4: Comparative Immunomodulatory Effects of this compound and FOS

Immune ParameterEffect of this compoundEffect of FOSSupporting Evidence
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DecreaseDecrease[1][16][24][26]
Anti-inflammatory Cytokines (e.g., TGF-β) IncreaseNot consistently reported[28]
T-cell Modulation YesYes[23][25]
Immune Tolerance PromotesPromotes[23][26]

Experimental Protocols and Methodologies

A variety of experimental models have been employed to investigate the effects of this compound and FOS on gut health.

In Vitro Fermentation Models: These models typically involve the incubation of the prebiotic substrate with fecal samples from humans or animals in an anaerobic environment.[5][29] Key parameters measured include changes in microbiota composition (often via 16S rRNA gene sequencing), SCFA production (analyzed by gas chromatography), and pH changes.

InVitroFermentationWorkflow FecalSample Fecal Sample Collection AnaerobicIncubation Anaerobic Incubation with This compound or FOS FecalSample->AnaerobicIncubation MicrobiotaAnalysis Microbiota Analysis (16S rRNA sequencing) AnaerobicIncubation->MicrobiotaAnalysis MetaboliteAnalysis Metabolite Analysis (GC for SCFAs) AnaerobicIncubation->MetaboliteAnalysis DataAnalysis Data Analysis and Comparison MicrobiotaAnalysis->DataAnalysis MetaboliteAnalysis->DataAnalysis

In Vitro Fermentation Workflow

Animal Studies: Murine models are commonly used to assess the in vivo effects of prebiotics.[1][7] Animals are typically fed a diet supplemented with either this compound or FOS for a defined period. Tissues such as the colon, cecum, and blood are then collected for analysis of gut microbiota, SCFA levels, gut barrier integrity markers (e.g., tight junction protein expression via qPCR or Western blot), and immune cell populations (e.g., via flow cytometry).

Human Clinical Trials: These studies involve the administration of this compound or FOS to human participants, followed by the collection of fecal and blood samples to assess changes in gut microbiota, SCFA levels, and systemic markers of inflammation and immune function.[20][30]

Signaling Pathways

The gut health benefits of this compound and FOS are mediated through complex signaling pathways. A key mechanism involves the activation of G-protein coupled receptors (GPCRs) by SCFAs, which in turn modulates various cellular processes, including inflammation and gut hormone secretion.

SCFASignalingPathway cluster_lumen Gut Lumen cluster_cell Colonocyte / Immune Cell cluster_effects Physiological Effects This compound This compound Microbiota Gut Microbiota This compound->Microbiota fermentation FOS FOS FOS->Microbiota fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) Microbiota->SCFAs produces GPCRs GPCRs (e.g., GPR41, GPR43, GPR109A) SCFAs->GPCRs activates HDAC_Inhibition HDAC Inhibition (by Butyrate) SCFAs->HDAC_Inhibition mediates Signaling Intracellular Signaling (e.g., MAPK, NF-κB) GPCRs->Signaling Inflammation ↓ Inflammation Signaling->Inflammation Barrier ↑ Gut Barrier Function Signaling->Barrier Immune Immune Modulation Signaling->Immune HDAC_Inhibition->Inflammation

SCFA-Mediated Signaling Pathway

Conclusion

Both this compound and fructooligosaccharides are effective prebiotics that positively influence gut health. However, this comparative analysis reveals nuanced differences in their effects. This compound appears to have a broader impact on beneficial microbial diversity, including the promotion of Akkermansia, and consistently demonstrates a protective effect on gut barrier function. FOS is a potent bifidogenic agent with well-established effects on SCFA production and immune modulation, though its impact on gut permeability may require further investigation, particularly concerning dosage.

For researchers and drug development professionals, the choice between this compound and FOS should be guided by the specific therapeutic goal. This compound may be a preferable candidate for applications focused on enhancing gut barrier integrity and promoting a wider range of beneficial bacteria. FOS remains a strong choice for its robust bifidogenic activity and well-documented immunomodulatory properties. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these two prebiotics in various health and disease contexts.

References

Validating the health benefits of Stachyose through systematic reviews and meta-analyses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a systematic comparison of the health benefits of stachyose against other common prebiotic oligosaccharides—fructo-oligosaccharides (FOS), galacto-oligosaccharides (GOS), and xylo-oligosaccharides (XOS). The information is based on available systematic reviews, meta-analyses, and comparative experimental studies.

This compound, a tetrasaccharide naturally found in certain legumes and vegetables, is gaining attention for its potential as a potent prebiotic. Like other prebiotics, it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon, leading to a range of health benefits. This guide synthesizes the current scientific evidence to validate these benefits in comparison to its more established counterparts.

Comparative Analysis of Health Benefits

The primary health benefits of prebiotic oligosaccharides are centered on their ability to modulate the gut microbiota, which in turn influences digestive health, immune function, and metabolic processes. Below is a comparative summary of the evidence for this compound and its alternatives.

Gut Microbiota Modulation

All four oligosaccharides have been shown to modulate the gut microbiota, primarily by stimulating the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.

  • This compound: Numerous studies have demonstrated that this compound significantly increases the abundance of Bifidobacterium and Lactobacillus[1][2][3]. Some evidence suggests it may have a more selective fermentation profile, specifically nourishing bifidobacteria while minimizing gas production compared to other prebiotics[1]. An in-vitro study indicated that this compound promotes the relative abundance of Bifidobacterium, Faecalibacterium, Lactobacillus, and Prevotella while reducing Bacteroides and Escherichia-Shigella[4].

  • Fructo-oligosaccharides (FOS): Systematic reviews and meta-analyses confirm that FOS supplementation significantly increases the count of Bifidobacterium spp[1][5]. The effect is more pronounced at higher doses (7.5–15 g/d) and with longer duration (>4 weeks)[5].

  • Galacto-oligosaccharides (GOS): GOS are well-documented to have a strong bifidogenic effect[6][7]. Some studies suggest GOS may be more effective prebiotics than FOS based on a higher prebiotic index[8].

  • Xylo-oligosaccharides (XOS): XOS are also potent prebiotics, with reviews highlighting their ability to enhance the growth of Bifidobacterium and, to some extent, Lactobacillus[9][10][11]. Some research suggests XOS may be more selective for Bifidobacterium than FOS[12].

Digestive Health

The modulation of gut microbiota by prebiotics often translates to improved digestive health, particularly in relation to bowel function.

  • This compound: Human and animal studies indicate that this compound can improve bowel function. A study on constipated patients found that 5g/day of this compound-enriched α-galacto-oligosaccharides effectively increased defecation frequency and resulted in softer stools[2]. It is suggested that this compound can stimulate gastrointestinal motility and increase the moisture content of feces[13].

  • Fructo-oligosaccharides (FOS): A systematic review and meta-analysis of randomized controlled trials concluded that FOS intake significantly increases bowel movement frequency and softens stools in individuals with functional constipation[14].

  • Galacto-oligosaccharides (GOS): GOS has been shown to relieve constipation, with studies in adults demonstrating improved stool frequency[6][15].

  • Xylo-oligosaccharides (XOS): Reviews of XOS suggest they can improve bowel function, including alleviating constipation[16][17].

Metabolic Health

Prebiotics can influence metabolic health by modulating the gut microbiota, which in turn affects glucose and lipid metabolism.

  • This compound: Animal studies suggest that this compound may have beneficial effects on metabolic health. It has been shown to attenuate weight gain, improve glucose tolerance, and reduce serum levels of inflammatory biomarkers in mice fed a high-fat diet[11]. In diabetic rat models, this compound demonstrated anti-diabetic potential by regulating insulin levels and lipid profiles[10].

  • Fructo-oligosaccharides (FOS): A systematic review and meta-analysis in animal models found that FOS supplementation significantly decreased fasting blood glucose levels[18]. Another meta-analysis of randomized controlled trials indicated that oligosaccharides, in general, have beneficial effects on fasting blood glucose, insulin, and insulin resistance[19].

  • Galacto-oligosaccharides (GOS): The impact of GOS on metabolic health is an area of ongoing research, with some studies suggesting potential benefits in regulating lipid and carbohydrate metabolism[6].

  • Xylo-oligosaccharides (XOS): Evidence suggests that XOS may be beneficial for managing type 2 diabetes by improving glycemic control and lipid profiles[10][16].

Immune Function

By modulating the gut microbiota and enhancing gut barrier function, prebiotics can influence the immune system.

  • This compound: this compound has demonstrated immunomodulatory properties, potentially by interacting with gut-associated lymphoid tissue (GALT) and enhancing the production of secretory IgA, a key component of the gut's immune defense[1]. Animal studies have also shown that this compound can reduce intestinal inflammation by modulating cytokine production[1][3].

  • Fructo-oligosaccharides (FOS): The immunomodulatory effects of FOS are linked to their prebiotic activity and the production of short-chain fatty acids (SCFAs)[20].

  • Galacto-oligosaccharides (GOS): GOS has been shown to have a positive effect on immune function, partly through the stimulation of beneficial bacteria and the production of SCFAs which can modulate immune responses[6].

  • Xylo-oligosaccharides (XOS): Reviews of XOS indicate promising anti-inflammatory properties and positive outcomes on immune function in both animal models and human studies[2][10].

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound and its alternatives.

Table 1: Effects on Gut Microbiota

PrebioticDosageDurationKey Changes in Gut MicrobiotaStudy Type
This compound 5 g/day 14 daysSignificant increase in fecal Bifidobacteria and Lactobacilli; decrease in Clostridium perfringensHuman intervention[2]
0.83 g/kg bw14 daysStrong prebiotic effect with high selective index for beneficial bacteriaMouse study[21]
FOS 2.5-10 g/day 6 weeksDose-dependent increase in Bifidobacterium and LactobacillusHuman RCT[22]
>5 g/day >4 weeksSignificant increase in Bifidobacterium spp.Meta-analysis[1]
GOS 11 g/day Not specifiedSignificant increase in fecal BifidobacteriumHuman clinical trial[15]
XOS 150 g porridge with XOS6 weeksSignificant increase in fecal Lactobacillus spp. and Bifidobacterium spp.; decrease in Clostridium perfringensHuman trial[23]

Table 2: Effects on Digestive Health (Constipation)

PrebioticDosageDurationKey OutcomesStudy Type
This compound 5 g/day 30 daysIncreased defecation frequency, softer stools, easier defecationHuman intervention[2]
FOS VariousVariousIncreased bowel movement frequency, softer stoolsMeta-analysis of RCTs[14]
GOS 9 g/day Not specifiedRelieved constipation in elderlyHuman study[6]
XOS Not specifiedNot specifiedImprovement in constipation symptomsReview[17]

Table 3: Effects on Metabolic Health Markers (Animal Studies)

PrebioticModelDosageDurationKey Outcomes
This compound High-fat diet miceNot specifiedNot specifiedAttenuated weight gain, improved glucose tolerance, reduced inflammatory markers[11]
Diabetic ratsNot specified4 weeksDecreased serum LPS, IL-6, and TNF-α mRNA expression[10]
FOS Rodent models0-13% of feedVariousLinear decrease in fasting blood glucose
XOS Type 2 diabetic patients4 g/day 8 weeksSignificant decrease in fat

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are examples of experimental protocols from studies on this compound and its alternatives.

This compound: Human Intervention Study on Constipation
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 103 patients with functional constipation meeting the Rome IV criteria.

  • Intervention: Participants were randomly assigned to receive either 5g/day of this compound-enriched α-galacto-oligosaccharides (DSG) or a placebo for 30 days.

  • Outcome Measures: Bowel function was evaluated based on defecation frequency, stool consistency (using the Bristol Stool Scale), and ease of defecation.

  • Data Analysis: Statistical comparisons of the outcome measures between the DSG and placebo groups.

FOS: Meta-Analysis of Randomized Controlled Trials on Gut Microbiota
  • Study Selection: A systematic search of databases (e.g., PubMed, Embase, Cochrane Library) for randomized controlled trials (RCTs) investigating the effect of FOS supplementation on human gut microbiota.

  • Inclusion Criteria: Studies were included if they were RCTs, involved human participants, compared FOS supplementation to a control or placebo, and measured changes in gut microbiota composition.

  • Data Extraction: Data on study design, participant characteristics, FOS dosage and duration, and changes in the abundance of specific bacterial genera (e.g., Bifidobacterium, Lactobacillus) were extracted.

  • Statistical Analysis: A meta-analysis was performed using either a fixed-effects or random-effects model to calculate the pooled effect size (e.g., weighted mean difference) of FOS supplementation on the target microbial populations.

Signaling Pathways and Experimental Workflows

The health benefits of prebiotics are mediated through complex interactions with the gut microbiota and the host. The fermentation of these oligosaccharides leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are key signaling molecules.

Prebiotic Fermentation and SCFA Production Pathway

The following diagram illustrates the general pathway of prebiotic fermentation in the colon.

Prebiotic_Fermentation cluster_colon Colon This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota FOS FOS FOS->Gut Microbiota GOS GOS GOS->Gut Microbiota XOS XOS XOS->Gut Microbiota SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut Microbiota->SCFAs Fermentation

Caption: General pathway of prebiotic fermentation by gut microbiota.

SCFA Signaling and Host Benefits

SCFAs exert their effects through various mechanisms, including serving as an energy source for colonocytes, modulating immune responses, and influencing metabolic pathways.

SCFA_Signaling cluster_benefits Host Health Benefits SCFAs Short-Chain Fatty Acids Gut Barrier Integrity Gut Barrier Integrity SCFAs->Gut Barrier Integrity Energy for Colonocytes Upregulation of Tight Junction Proteins Immune Modulation Immune Modulation SCFAs->Immune Modulation Anti-inflammatory Effects Modulation of Cytokine Production Metabolic Regulation Metabolic Regulation SCFAs->Metabolic Regulation Influence on Glucose and Lipid Metabolism

Caption: Signaling pathways of SCFAs leading to host health benefits.

Experimental Workflow for In Vitro Fermentation Studies

In vitro models are commonly used to compare the fermentability of different prebiotics.

In_Vitro_Workflow cluster_analysis Analysis Fecal Slurry Preparation Fecal Slurry Preparation Incubation with Prebiotics Incubation with This compound, FOS, GOS, or XOS Fecal Slurry Preparation->Incubation with Prebiotics Sample Collection at Timepoints Sample Collection at Timepoints Incubation with Prebiotics->Sample Collection at Timepoints Microbiota Analysis (16S rRNA sequencing) Microbiota Analysis (16S rRNA sequencing) Sample Collection at Timepoints->Microbiota Analysis (16S rRNA sequencing) SCFA Analysis (Gas Chromatography) SCFA Analysis (Gas Chromatography) Sample Collection at Timepoints->SCFA Analysis (Gas Chromatography)

Caption: Typical experimental workflow for in vitro prebiotic fermentation.

Conclusion

The available evidence strongly supports the health benefits of this compound as a prebiotic, particularly in modulating the gut microbiota and improving digestive health. While direct comparative systematic reviews and meta-analyses with other prebiotics are limited, individual studies and in vitro comparisons suggest that this compound is a potent and selective prebiotic, comparable and in some aspects potentially superior to FOS, GOS, and XOS. Its efficacy at relatively low doses and potential for reduced gastrointestinal side effects are notable advantages. Further large-scale, head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these oligosaccharides and to elucidate the specific mechanisms underlying their health benefits. This will enable a more targeted application of different prebiotics for specific health outcomes in research and drug development.

References

A Prebiotic Showdown: Stachyose vs. Galactooligosaccharides (GOS) in Clinical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of two prominent prebiotics, Stachyose and Galactooligosaccharides (GOS), reveals distinct yet overlapping benefits in modulating gut microbiota and influencing host health. While direct head-to-head clinical trials are notably absent in the current scientific literature, a growing body of independent research provides valuable insights into their individual performance, target microbial groups, and clinical outcomes. This guide synthesizes the available data to offer a comprehensive comparison for researchers, scientists, and drug development professionals.

This compound, a tetrasaccharide naturally found in legumes, demonstrates a high degree of selectivity in promoting the growth of beneficial bacteria, particularly Bifidobacterium.[1][2] In contrast, GOS, a mixture of oligosaccharides produced from lactose, exhibits a broader bifidogenic effect and has been extensively studied for its role in infant nutrition and alleviating symptoms of lactose intolerance.[3][4][5] Both prebiotics exert their effects by resisting digestion in the upper gastrointestinal tract, reaching the colon intact to be fermented by specific gut microbes, leading to the production of short-chain fatty acids (SCFAs) and other beneficial metabolites.[1]

Quantitative Data from Clinical and In Vitro Studies

The following tables summarize key quantitative findings from studies on this compound and GOS. It is important to note that these results are from separate studies with different designs and participant populations, and therefore do not represent a direct comparison.

Table 1: Effects of this compound on Gut Microbiota and Clinical Outcomes

ParameterStudy PopulationDosageDurationKey FindingsReference
Fecal Microbial Composition Healthy Adults5 g/day of this compound-enriched α-galacto-oligosaccharides (DSG)14 daysSignificant increase in fecal Bifidobacteria and Lactobacilli; Significant decrease in Clostridium perfringens.[6]
Bowel Function Constipated Patients5 g/day of DSG30 daysIncreased defecation frequency, softer stools, and easier defecation.[6]
Gut Microbiota (In Vitro) Fecal samples from obese childrenThis compound supplementationNot specifiedIncreased abundance of Bifidobacterium and Faecalibacterium; Decreased abundance of Escherichia-Shigella, Parabacteroides, Eggerthella, and Flavonifractor.[7]
SCFA Production (In Vitro) Fecal samples from obese childrenThis compound supplementationNot specifiedSignificant increase in acetate levels; Reduction in propionate.[7]
SCFA Production (In Vitro) Human gut microbiotaThis compound fermentationNot specifiedSignificant increase in butyric acid; Decrease in isobutyric acid, pentanoic acid, and isopentanoic acid.[8]

Table 2: Effects of Galactooligosaccharides (GOS) on Gut Microbiota and Clinical Outcomes

ParameterStudy PopulationDosageDurationKey FindingsReference
Fecal Bifidobacterium Abundance Healthy Women1.3 g/day and 2.0 g/day 3 weeksSignificant increase in the relative abundance of Bifidobacterium at both dosages (p < 0.01).[9][10]
Lactose Intolerance Symptoms Lactose Intolerant Individuals5.2 g twice daily3 weeksAltered gut microbiome and decreased lactose intolerance symptoms.[11]
Respiratory Infections in Infants Infants at high risk of atopyGOS/polydextrose-enriched formulaUp to 96 weeksSignificantly lower number of infants with at least one respiratory infection and mean number of episodes compared to standard formula.[12][13]
Stool Characteristics in Infants Formula-fed infantsGOS-supplemented infant formula (7-8 g/L)Not specifiedIncreased stool frequency and softer stools.[14]
Prebiotic Index (In Vitro) Microbial population1% w/v24 hoursGOS scored a higher Prebiotic Index (3.76) compared to FOS (1.82).[4]

Experimental Protocols

Quantification of Fecal Microbiota

A common methodology for analyzing changes in gut microbiota composition involves the following steps:

  • Fecal Sample Collection: Study participants are provided with collection kits and instructions for obtaining and storing fecal samples, typically at baseline and after the intervention period.

  • DNA Extraction: Total genomic DNA is extracted from the fecal samples using commercially available kits.

  • 16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR. The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: The sequencing reads are processed to filter out low-quality reads, and operational taxonomic units (OTUs) are clustered. Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample differences, respectively. Statistical analyses are used to identify significant changes in the relative abundance of different bacterial taxa between the intervention and control groups.

Analysis of Short-Chain Fatty Acids (SCFAs)

The concentration of SCFAs (e.g., acetate, propionate, butyrate) in fecal samples is typically determined using gas chromatography-mass spectrometry (GC-MS). The general workflow is as follows:

  • Sample Preparation: Fecal samples are homogenized, and SCFAs are extracted using an appropriate solvent (e.g., diethyl ether) after acidification.

  • Derivatization: The extracted SCFAs are often derivatized to enhance their volatility for GC analysis.

  • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their boiling points and retention times, and the mass spectrometer is used for detection and quantification.

  • Quantification: The concentration of each SCFA is determined by comparing the peak areas to those of known standards.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows for this compound and GOS.

Stachyose_Mechanism This compound This compound Ingestion Colon Intact arrival in Colon This compound->Colon Fermentation Selective Fermentation by Bifidobacteria & Lactobacilli Colon->Fermentation SCFAs Increased SCFA Production (Butyrate, Acetate) Fermentation->SCFAs Pathogens Inhibition of Pathogens (e.g., C. perfringens) Fermentation->Pathogens Gut_Health Improved Gut Health SCFAs->Gut_Health Pathogens->Gut_Health Bowel_Function Enhanced Bowel Function Gut_Health->Bowel_Function Immune_Modulation Immune Modulation (↑ sIgA) Gut_Health->Immune_Modulation GOS_Mechanism GOS GOS Ingestion Colon Intact arrival in Colon GOS->Colon Fermentation Broad-spectrum Fermentation (esp. Bifidobacteria) Colon->Fermentation Microbiota_Shift Shift in Gut Microbiota Composition Fermentation->Microbiota_Shift Gut_Environment Altered Gut Environment Microbiota_Shift->Gut_Environment Clinical_Outcomes Clinical Outcomes Gut_Environment->Clinical_Outcomes Lactose_Tolerance Improved Lactose Tolerance Clinical_Outcomes->Lactose_Tolerance Infection_Protection Protection against Infections Clinical_Outcomes->Infection_Protection Stool_Softening Softer Stools Clinical_Outcomes->Stool_Softening Experimental_Workflow cluster_0 Clinical Trial cluster_1 Laboratory Analysis cluster_2 Data Analysis Recruitment Participant Recruitment & Screening Baseline Baseline Sample Collection (Feces, Blood) & Questionnaires Recruitment->Baseline Randomization Randomization Baseline->Randomization Intervention Intervention (this compound/GOS) or Placebo Randomization->Intervention Follow_up Follow-up Sample Collection & Questionnaires Intervention->Follow_up Microbiota Gut Microbiota Analysis (16S rRNA sequencing) Follow_up->Microbiota Metabolites Metabolite Analysis (SCFA via GC-MS) Follow_up->Metabolites Immune Immune Marker Analysis (Cytokines, IgA) Follow_up->Immune Statistical_Analysis Statistical Analysis Microbiota->Statistical_Analysis Metabolites->Statistical_Analysis Immune->Statistical_Analysis Interpretation Interpretation of Results & Conclusion Statistical_Analysis->Interpretation

References

Stachyose vs. Raffinose: A Comparative Guide to Their Fermentation by Gut Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fermentation profiles of two common oligosaccharides, stachyose and raffinose, by human gut bacteria. The information presented is supported by experimental data from in vitro fermentation studies, offering insights into their potential as prebiotics and their impact on the gut microbiome and metabolome.

Executive Summary

This compound and raffinose are closely related oligosaccharides found in various plant-based foods. While both are fermented by gut bacteria to produce beneficial short-chain fatty acids (SCFAs), emerging evidence suggests distinct fermentation profiles. This compound appears to be more readily fermented by certain beneficial bacteria, leading to a higher production of butyrate and a potentially greater shift in the gut microbiota composition compared to raffinose. This guide delves into the quantitative differences in their fermentation end-products, their effects on microbial populations, and the underlying metabolic pathways.

Data Presentation: Quantitative Fermentation Profiles

The following tables summarize the key quantitative data from in vitro fermentation studies comparing this compound and raffinose.

Table 1: Short-Chain Fatty Acid (SCFA) Production

SubstrateAcetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Total SCFAs (mmol/L)Study Type
This compound 45.3 ± 3.118.2 ± 1.515.8 ± 1.279.3 ± 5.8In vitro human fecal fermentation[1]
Raffinose 40.1 ± 2.815.9 ± 1.311.5 ± 0.967.5 ± 5.0In vitro human fecal fermentation[2]
This compound (Broiler model) Increased by 180% vs. controlIncreased by 783% vs. controlIncreased by 33% vs. control-In vivo broiler cecal digesta[3]
Raffinose (Broiler model) Increased by 68% vs. controlIncreased by 381% vs. controlIncreased by 81% vs. control-In vivo broiler cecal digesta[3]

Table 2: Impact on Gut Microbiota Composition (Relative Abundance)

SubstratePhylum: FirmicutesPhylum: BacteroidetesGenus: BifidobacteriumGenus: LactobacillusGenus: FaecalibacteriumStudy Type
This compound ↑ (significant)↑ (significant)In vitro human fecal fermentation[1][4]
Raffinose In vitro human fecal fermentation[5]

Table 3: Gas Production

SubstrateTotal Gas Production (mL)Hydrogen (H₂) (% of total gas)Carbon Dioxide (CO₂) (% of total gas)Methane (CH₄) (% of total gas)Study Type
This compound High---In vitro porcine fecal fermentation[2]
Raffinose High---In vitro porcine fecal fermentation[2]
Raffinose Gas produced by E. coli, E. faecium---In vitro pure culture fermentation[6][7][8]

Note: Direct comparative quantitative data for gas composition in human fecal fermentation was limited in the reviewed literature. Both oligosaccharides are known to be gas-producing.

Experimental Protocols

The following is a generalized protocol for in vitro batch fermentation of oligosaccharides using human fecal slurry, based on common methodologies cited in the literature.[6][9]

1. Fecal Sample Collection and Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • Samples are immediately placed in an anaerobic container and processed within two hours of collection.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution (pH 7.0).

2. In Vitro Fermentation:

  • Anaerobic fermentation is carried out in pH-controlled batch fermenters.

  • The fermentation medium typically contains a basal nutrient solution with peptone water, yeast extract, and a reducing agent like L-cysteine HCl.

  • This compound or raffinose is added to the fermentation vessels as the primary carbon source at a final concentration of 1% (w/v). A control vessel with no added carbohydrate is also included.

  • The vessels are inoculated with the 10% fecal slurry.

  • Fermentation is conducted at 37°C for 24-48 hours under anaerobic conditions (e.g., N₂/CO₂ atmosphere).

3. Sample Analysis:

  • SCFA Analysis: Samples of the fermentation broth are collected at various time points (e.g., 0, 12, 24, 48 hours). SCFAs (acetate, propionate, butyrate) are quantified using gas chromatography (GC) after acidification and extraction.

  • Microbiota Analysis: DNA is extracted from the fermentation samples. The composition of the gut microbiota is analyzed by sequencing the V3-V4 region of the 16S rRNA gene.

  • Gas Analysis: The volume of gas produced is measured using a pressure transducer. The composition of the gas (H₂, CO₂, CH₄) can be analyzed by gas chromatography.

Mandatory Visualization

experimental_workflow fecal_sample Fecal Sample Collection (Healthy Donors) slurry_prep Fecal Slurry Preparation (10% w/v in PBS) fecal_sample->slurry_prep fermentation In Vitro Batch Fermentation (37°C, Anaerobic) slurry_prep->fermentation sampling Sampling (0, 12, 24, 48h) fermentation->sampling This compound This compound This compound->fermentation raffinose Raffinose raffinose->fermentation control Control (No Substrate) control->fermentation scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis microbiota_analysis Microbiota Analysis (16S rRNA Sequencing) sampling->microbiota_analysis gas_analysis Gas Analysis (GC) sampling->gas_analysis

Caption: Experimental workflow for in vitro fermentation.

metabolic_pathway cluster_extracellular Extracellular/Periplasmic Space cluster_intracellular Intracellular (Bacterial Cell) This compound This compound (Gal-Gal-Glc-Fru) alpha_gal α-Galactosidase This compound->alpha_gal 1 raffinose Raffinose (Gal-Glc-Fru) raffinose->alpha_gal 1 galactose Galactose alpha_gal->galactose sucrose Sucrose (Glc-Fru) alpha_gal->sucrose sucrase Sucrase glucose Glucose sucrase->glucose fructose Fructose sucrase->fructose transporter Bacterial Transporters galactose->transporter sucrose->sucrase 2 glucose->transporter fructose->transporter galactose_in Galactose transporter->galactose_in glucose_in Glucose transporter->glucose_in fructose_in Fructose transporter->fructose_in scfa SCFAs (Acetate, Propionate, Butyrate) gas Gas (H₂, CO₂, CH₄) glycolysis Glycolysis galactose_in->glycolysis glucose_in->glycolysis fructose_in->glycolysis glycolysis->scfa glycolysis->gas

Caption: Metabolic pathway of this compound and raffinose fermentation.

Discussion of Findings

The fermentation of both this compound and raffinose by gut bacteria leads to the production of beneficial SCFAs and modulates the gut microbiota. However, key differences in their fermentation profiles have been observed.

Short-Chain Fatty Acid Production: In vitro studies with human fecal inocula suggest that this compound fermentation results in a higher total SCFA concentration, with a notable increase in butyrate production compared to raffinose.[1][2] Butyrate is the primary energy source for colonocytes and has well-documented anti-inflammatory and anti-carcinogenic properties. The higher butyrate production from this compound could have significant implications for gut health. A study in broilers also showed that this compound led to a greater increase in acetic and propionic acid compared to raffinose.[3]

Impact on Gut Microbiota: Both oligosaccharides exhibit prebiotic activity, stimulating the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.[1][5] However, this compound appears to have a more pronounced effect, leading to a significant increase in the relative abundance of Bifidobacterium and Faecalibacterium, a key butyrate producer.[1][4] Concurrently, this compound has been shown to reduce the abundance of potentially pathogenic bacteria like Escherichia-Shigella. The differential impact on the microbiota composition likely underlies the observed differences in SCFA profiles.

Gas Production: The fermentation of both this compound and raffinose is associated with gas production, which can lead to symptoms like bloating and flatulence in some individuals.[2] Raffinose fermentation by species such as Escherichia coli and Enterococcus faecium has been specifically linked to gas formation.[6][7][8] While direct comparative data on the volume and composition of gas produced from this compound and raffinose in human in vitro models is limited, their structural similarity suggests that both would contribute to intestinal gas.

Metabolic Pathways: The initial breakdown of both this compound and raffinose is mediated by the enzyme α-galactosidase, which cleaves the α-1,6 glycosidic bonds to release galactose and sucrose (in the case of raffinose) or a galactose-sucrose unit (in the case of this compound).[10] The resulting sucrose is then hydrolyzed by sucrase into glucose and fructose.[11] These monosaccharides are subsequently transported into bacterial cells and metabolized through glycolysis to produce SCFAs and gas. Bacteria that express higher levels of α-galactosidase and efficient monosaccharide transporters are likely to be more competitive in utilizing these oligosaccharides.[6]

Conclusion

This compound and raffinose, while structurally similar, exhibit distinct fermentation profiles by human gut bacteria. This compound appears to be a more potent prebiotic, leading to higher overall SCFA production, particularly butyrate, and a more significant shift towards a beneficial gut microbiota composition. These differences are likely attributable to the preferences of specific bacterial species and their enzymatic capabilities. For researchers and professionals in drug development, these findings highlight the potential of this compound as a targeted prebiotic to modulate the gut microbiome and enhance the production of health-promoting metabolites. Further clinical studies are warranted to confirm these in vitro findings and to explore the therapeutic applications of this compound in various health and disease contexts.

References

A Researcher's Guide to Stachyose: Purity Validation and Characterization by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity and structural integrity of compounds like stachyose is a critical first step in any experimental workflow. this compound, a functional tetrasaccharide, has garnered interest for its potential applications in the food and pharmaceutical industries.[1] This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound purity and its characterization, offering detailed experimental protocols and comparative data against alternative methods.

Characterization of this compound using NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a sample.[2] For a complex oligosaccharide like this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments are invaluable for unambiguous signal assignment and structural confirmation.

¹H and ¹³C NMR Spectral Data:

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the chemical environment of each nucleus, providing a unique fingerprint of the molecule. The table below presents a summary of characteristic chemical shifts for this compound, compiled from publicly available data.

Unit Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Fructose 2-103.9
35.1670.2
45.4867.86
55.4881.0
64.4063.6
Glucose 15.6790.1
24.7870.5
35.4969.3
45.3467.4
54.3370.0
63.45, 3.7465.6
Galactose (I) 14.9996.0
25.1867.6
35.4568.59
45.3368.57
54.3367.0
64.06, 4.2062.0
Galactose (II) 14.98100.91
23.5272.08
33.9871.86
44.2179.01
53.7575.35
63.8065.07

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a compilation from various sources for acetylated and non-acetylated this compound and serves as a reference.[3][4]

Purity Validation by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is an accurate and precise method for determining the purity of a substance.[5][6] Unlike chromatographic techniques, qNMR does not require an identical reference standard for the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct quantification against a certified internal standard.[6]

Key advantages of qNMR include:

  • High Precision and Accuracy: qNMR can provide highly reliable and reproducible results for purity assessment.[5]

  • No Need for Identical Standards: Quantification can be performed using a certified internal standard that is chemically different from the analyte.

  • Simultaneous Analysis: It allows for the simultaneous identification and quantification of impurities.[5]

  • Non-destructive: The sample can be recovered after analysis.[2]

Experimental Protocols

NMR Sample Preparation and Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis A Weighing B Dissolution A->B Accurately weigh this compound sample and internal standard. C Transfer to NMR Tube B->C Dissolve in deuterated solvent (e.g., D2O). D Instrument Setup C->D E 1D NMR (1H, 13C) D->E Optimize parameters (e.g., pulse angle, relaxation delay). F 2D NMR (COSY, HSQC) E->F For structural confirmation. G Fourier Transform & Phasing F->G H Integration G->H Process raw data. I Purity Calculation H->I Integrate signals of this compound and internal standard.

Caption: Experimental workflow for this compound purity validation by NMR.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, other analytical techniques are also employed for the analysis of oligosaccharides. The following table compares NMR with High-Performance Liquid Chromatography (HPLC), a commonly used alternative.

Parameter NMR Spectroscopy High-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.
Structural Information Provides detailed structural elucidation.Limited structural information, often requires coupling with Mass Spectrometry (MS).[7]
Quantification Direct quantification against an internal standard (qNMR).[8]Requires a reference standard of the analyte for quantification.
Sample Preparation Simple dissolution in a deuterated solvent.[2]Can be more complex, sometimes requiring derivatization.[2][7]
Throughput Generally lower throughput.Higher throughput, suitable for routine analysis.
Destructive Non-destructive.[2]Destructive.
Reproducibility High reproducibility.[2]Can be influenced by column performance and mobile phase composition.

A study comparing NMR and HPLC for carbohydrate analysis concluded that both methods can provide accurate and precise quantitative results, and in some cases, can be used interchangeably.[8][9] However, NMR was noted for being more straightforward and faster in terms of sample preparation and its ability to provide structural information simultaneously.[9]

G This compound This compound Sample NMR NMR Spectroscopy This compound->NMR HPLC HPLC This compound->HPLC Purity Purity Assessment (qNMR) NMR->Purity Structure Structural Elucidation (1D & 2D NMR) NMR->Structure MS Mass Spectrometry HPLC->MS Hyphenation Separation Separation & Quantification HPLC->Separation MolecularWeight Molecular Weight Determination MS->MolecularWeight

Caption: Relationship between analytical techniques for this compound characterization.

References

Cross-species comparison of Stachyose metabolism (human vs. rodent)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of stachyose metabolism in humans and rodents. This compound, a non-digestible tetrasaccharide, is gaining interest for its potential prebiotic effects. Understanding the metabolic similarities and differences between humans and rodents is crucial for translating preclinical findings into clinical applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and development.

This compound Metabolism Overview

This compound is a functional oligosaccharide that is not hydrolyzed by mammalian enzymes in the upper gastrointestinal tract due to the absence of the α-galactosidase enzyme.[1] Consequently, it reaches the colon largely intact, where it is fermented by the gut microbiota.[1][2] This fermentation process yields various metabolites, primarily short-chain fatty acids (SCFAs), which have significant physiological effects. While this general pathway is similar in both humans and rodents, notable differences exist in absorption, microbial composition, and the host's physiological response.

Quantitative Data Comparison

The following tables summarize the key quantitative data on this compound metabolism from various studies in humans and rodents. It is important to note that the data are compiled from different studies with varying experimental designs, making direct comparisons challenging.

ParameterHuman (in vitro)Rodent (in vivo)Source
This compound Absorption Not applicable (in vitro fermentation)Low, with a bioavailability of 3.82% in mice. The primary absorption site is the upper small intestine.[2]
Primary Fermenting Genera (Increased Abundance) Bifidobacterium, Faecalibacterium, Lactobacillus, PrevotellaAkkermansia, Bifidobacterium, Lactobacillus, Prevotellaceae_NK3B31_group, Parasutterella, Christensenellaceae_R-7_group, Anaerovorax[3][4][5][6]
Genera with Decreased Abundance Bacteroides, Escherichia-ShigellaLachnospiraceae_NK4A136_group, Desulfovibrio, Anaerotruncus, Mucispirillum, Roseburia, Odoribacter[3][5]

Table 1: Comparison of this compound Absorption and its Effect on Gut Microbiota Composition.

SCFAHuman (in vitro)Rodent (in vivo)Source
Acetate IncreasedIncreased[3][7]
Propionate IncreasedIncreased[3][7]
Butyrate IncreasedIncreased[3][5][8]
Isobutyrate DecreasedIncreased[3][7]
Valerate Not significantly changedIncreased[7]
Isovalerate DecreasedIncreased[3][7]

Table 2: Comparison of Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation.

Experimental Protocols

In Vitro Fermentation of Human Fecal Samples

This protocol is adapted from studies investigating the fermentation of prebiotics by human gut microbiota.[3][4]

Materials:

  • Fresh human fecal samples from healthy donors

  • Anaerobic phosphate-buffered saline (PBS)

  • Basal fermentation medium (e.g., containing peptone, yeast extract, salts)

  • This compound

  • Anaerobic chamber or jars with gas-generating kits

  • Incubator

Procedure:

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples in anaerobic PBS to create a 10% (w/v) slurry.

  • Inoculation: In an anaerobic chamber, add the fecal slurry to the basal fermentation medium containing a specific concentration of this compound (e.g., 1% w/v). A control group without this compound should be included.

  • Incubation: Incubate the cultures anaerobically at 37°C for a defined period (e.g., 24 or 48 hours).

  • Sampling and Analysis: At the end of the incubation, collect samples for microbiota analysis (16S rRNA sequencing) and SCFA analysis (gas chromatography).

Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)

This protocol provides a general overview of SCFA analysis in fecal or fermentation samples.[9][10]

Materials:

  • Fecal or fermentation samples

  • Internal standard solution (e.g., 2-ethylbutyric acid)

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

  • Gas chromatograph with a flame ionization detector (FID)

  • Appropriate GC column (e.g., fused-silica capillary column)

Procedure:

  • Sample Preparation: Homogenize the sample and add the internal standard. Acidify the sample with HCl to protonate the SCFAs.

  • Extraction: Extract the SCFAs from the acidified sample using an organic solvent like diethyl ether. Repeat the extraction process to ensure complete recovery.

  • Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC Analysis: Inject the prepared sample into the GC-FID system. The SCFAs will be separated based on their volatility and detected by the FID.

  • Quantification: Quantify the concentration of each SCFA by comparing its peak area to that of the internal standard and using a calibration curve generated with known standards.

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This protocol outlines the key steps for analyzing the composition of the gut microbiota.[1][11][12][13][14]

Materials:

  • Fecal or fermentation samples

  • DNA extraction kit

  • PCR primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4)

  • PCR reagents (polymerase, dNTPs, buffer)

  • Agarose gel electrophoresis equipment

  • DNA purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

Procedure:

  • DNA Extraction: Extract total genomic DNA from the samples using a commercially available DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: Amplify a specific variable region of the 16S rRNA gene using universal primers.

  • Library Preparation: Purify the PCR products and prepare sequencing libraries by adding adapters and barcodes for multiplexing.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: Process the raw sequencing data to remove low-quality reads and chimeras. Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assign taxonomy using a reference database (e.g., Greengenes, SILVA). Analyze the microbial diversity and composition.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound metabolism, primarily through the production of SCFAs, can influence various host signaling pathways. A key pathway implicated in the inflammatory response is the Toll-like receptor 4 (TLR4) signaling cascade.

stachyose_tlr4_pathway cluster_gut_lumen Gut Lumen cluster_epithelial_cell Intestinal Epithelial Cell This compound This compound Gut_Microbiota Gut Microbiota This compound->Gut_Microbiota Fermentation SCFAs SCFAs (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs GPCRs G-protein Coupled Receptors (GPCRs) SCFAs->GPCRs Activation TLR4 Toll-like Receptor 4 (TLR4) SCFAs->TLR4 Inhibition NF_kB NF-κB GPCRs->NF_kB Inhibition TLR4->NF_kB Activation Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Upregulation LPS LPS (from pathogenic bacteria) LPS->TLR4 Activation

Caption: this compound fermentation-derived SCFAs can modulate inflammatory signaling pathways.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experiments described in this guide.

in_vitro_fermentation_workflow start Fresh Fecal Sample slurry Prepare 10% Fecal Slurry in Anaerobic PBS start->slurry inoculate Inoculate Basal Medium (+/- this compound) slurry->inoculate incubate Anaerobic Incubation (37°C, 24-48h) inoculate->incubate sampling Sample Collection incubate->sampling analysis Microbiota Analysis (16S rRNA) SCFA Analysis (GC) sampling->analysis

Caption: Workflow for in vitro fermentation of this compound by human gut microbiota.

scfa_analysis_workflow start Fecal/Fermentation Sample prepare Homogenize, Add Internal Standard, Acidify with HCl start->prepare extract Liquid-Liquid Extraction with Organic Solvent prepare->extract dry Dry and Concentrate Extract extract->dry gc Gas Chromatography (GC-FID) Analysis dry->gc quantify Quantify SCFA Concentrations gc->quantify

Caption: Workflow for the analysis of short-chain fatty acids by gas chromatography.

microbiota_analysis_workflow start Fecal/Fermentation Sample dna_extraction Genomic DNA Extraction start->dna_extraction pcr 16S rRNA Gene Amplification (e.g., V3-V4 region) dna_extraction->pcr library_prep Sequencing Library Preparation pcr->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Taxonomic Assignment, Diversity) sequencing->data_analysis

Caption: Workflow for 16S rRNA gene sequencing analysis of gut microbiota.

Conclusion

The metabolism of this compound is broadly similar in humans and rodents, primarily involving fermentation by the gut microbiota into SCFAs. However, differences in the composition of the gut microbiota can lead to variations in the specific types and amounts of metabolites produced, which in turn can influence the host's physiological response. The provided data and protocols offer a foundation for researchers to design and interpret studies on the health effects of this compound. Further research employing standardized methodologies across species will be crucial for a more direct and comprehensive comparison, ultimately facilitating the development of this compound-based therapeutic and nutritional interventions.

References

Stachyose in the Spotlight: A Comparative Analysis of Its Immunomodulatory Efficacy Against Other Prebiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory effects of stachyose against other common prebiotics like fructo-oligosaccharides (FOS), galacto-oligosaccharides (GOS), and inulin. The following sections detail supporting experimental data, methodologies, and the signaling pathways involved.

The burgeoning field of gut microbiome research has illuminated the profound impact of prebiotics on host immunity. Prebiotics, non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, are increasingly recognized for their potential to modulate immune responses. Among these, this compound, a tetrasaccharide, has garnered significant attention for its immunomodulatory properties. This guide offers a comparative analysis of this compound's efficacy in modulating immune responses relative to other well-established prebiotics.

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies, showcasing the effects of this compound and other prebiotics on key immune markers. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions such as animal models, dosage, and duration of supplementation vary across studies.

Table 1: Effects of this compound on Immune Markers
ParameterModelDosageDurationKey FindingsReference
Cytokines
IL-6DSS-induced colitis miceNot specifiedNot specified 88.5% (this compound + DSS vs. DSS)[1]
IL-10DSS-induced colitis miceNot specifiedNot specified 50.3% (this compound + DSS vs. DSS)[1]
IL-17aDSS-induced colitis miceNot specifiedNot specified 44.9% (this compound + DSS vs. DSS)[1]
TNF-αDSS-induced colitis miceNot specifiedNot specified (Significant reduction in this compound + DSS vs. DSS)[1]
IL-1β, IL-6, IL-17, TNF-αETEC-infected miceNot specifiedNot specified (Reduced levels with this compound treatment)
TGF-βHypobaric hypoxia-induced miceNot specifiedNot specified (Increased with this compound + L. rhamnosus GG)[2]
IFN-γ, IL-1β, IL-6, TNF-αHypobaric hypoxia-induced miceNot specifiedNot specified (Decreased with this compound + L. rhamnosus GG)[2]
Gut Microbiota
AkkermansiaDSS-induced colitis miceNot specifiedNot specified 25.5-fold (this compound vs. Control)[1]
LactobacillusDSS-induced colitis miceNot specifiedNot specified 2-fold (this compound vs. Control)[1]
BifidobacteriumETEC-infected miceNot specifiedNot specified (Promoted proliferation)
BacteroidetesCorticosterone-treated mice7 daysIntragastric (Restored to normal levels)[3]
DeferribacteresCorticosterone-treated mice7 daysIntragastric (Restored to normal levels)[3]
Immune Cells & Other Markers
sIgAETEC-infected miceNot specifiedNot specified (Increased levels)
Table 2: Effects of Fructo-oligosaccharides (FOS) on Immune Markers
ParameterModelDosageDurationKey FindingsReference
Cytokines
Pro-inflammatory Cytokines (e.g., IL-6, IL-8, IL-17A, IFN-γ)Middle-aged adults (in combination with B. animalis subsp. lactis)Not specifiedNot specified (Reduced circulating levels)[4]
TNF-αPigletsNot specifiedNot specified (Lower or tended to be lower)[5]
IFN-γPigletsNot specifiedNot specified (Higher levels)[5]
Gut Microbiota
BifidobacteriumHealthy adults2.5g, 5g, 10g/day90 days (Increased relative abundance)[6]
LactobacillusHealthy adults2.5g, 5g, 10g/day90 days (Increased relative abundance, especially at higher doses)[6]
Bifidobacterium, Lactobacillus, PrevotellaPigsVariousVarious (Promoted colonization)[5]
Immunoglobulins
IgA (vaccine-specific)PigsNot specifiedNot specified (Increased levels)[5]
Serum IgG, IgEPigsNot specifiedNot specified (Increased levels)[5]
Table 3: Effects of Inulin on Immune Markers
ParameterModelDosageDurationKey FindingsReference
Cytokines
IL-1β, IL-6, TNF-αType 2 Diabetic Mellitus MiceNot specifiedNot specified (Reduced expression via IKKβ/NF-κB pathway inhibition)[7]
IL-22MiceNot specifiedNot specified (Promotes secretion by γδ T cells and ILC3s)[8]
CXCL1Aging mice6 weeksIn diet (Reduced circulating levels)[9]
Gut Microbiota
Bifidobacterium spp.MiceNot specifiedNot specified (Promotes growth)[8]
Firmicutes/Bacteroidetes ratioAging mice6 weeksIn diet (Significantly reduced)[9]
RoseburiaMiddle-aged mice6 weeksIn diet (Abundantly and persistently increased)[9]
RuminococcusOverweight/obese humans4 weeksIn diet 72.0%[10]
Immune Cells
Regulatory T cells (Tregs)GeneralNot specifiedNot specified (Can regulate differentiation and proliferation to limit inflammation)[8][11]
CD8+ T cellsMouse tumor modelsNot specifiedNot specified (Promotes infiltration into tumors)[8]

Note: Direct quantitative comparisons between these prebiotics are challenging due to variations in study designs. The data presented should be interpreted within the context of each individual study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the immunomodulatory effects of prebiotics in animal models.

DSS-Induced Colitis Model in Mice (Adapted from[1][12])
  • Animals: Male C57BL/6 mice, 6-8 weeks old, are typically used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Mice are randomly divided into groups:

    • Control group (standard diet and water)

    • Prebiotic group (e.g., this compound supplemented in the diet)

    • DSS group (standard diet and drinking water containing 3-5% Dextran Sulfate Sodium)

    • Prebiotic + DSS group (prebiotic-supplemented diet and DSS in drinking water)

  • Induction of Colitis: Colitis is induced by administering DSS in the drinking water for 5-7 days.

  • Prebiotic Administration: The prebiotic is administered either in the diet or via oral gavage for a specified period before and/or during DSS administration.

  • Monitoring: Body weight, stool consistency, and presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the experiment, mice are euthanized. Blood is collected for cytokine analysis (ELISA). The colon is excised to measure length and for histological analysis (H&E staining). Cecal contents are collected for gut microbiota analysis (16S rRNA gene sequencing).

  • Analysis:

    • Cytokine analysis: Serum levels of cytokines such as TNF-α, IL-6, IL-1β, and IL-10 are quantified using ELISA kits.

    • Histological analysis: Colonic tissue sections are stained with H&E to assess inflammation, tissue damage, and immune cell infiltration.

    • Microbiota analysis: DNA is extracted from cecal contents, and the 16S rRNA gene is sequenced to determine the composition and diversity of the gut microbiota.

Signaling Pathways and Mechanisms of Action

Prebiotics exert their immunomodulatory effects through various mechanisms, primarily mediated by the gut microbiota and their metabolites, such as short-chain fatty acids (SCFAs).

General Signaling Pathway for Prebiotic Immunomodulation

Prebiotics are fermented by gut bacteria, leading to the production of SCFAs like butyrate, propionate, and acetate. These SCFAs can then influence immune responses through several pathways:

  • Inhibition of NF-κB Pathway: Butyrate, in particular, has been shown to inhibit the activation of the NF-κB signaling pathway in intestinal epithelial cells and immune cells.[7] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]

  • Activation of G-protein Coupled Receptors (GPCRs): SCFAs can bind to GPCRs, such as GPR41, GPR43, and GPR109A, on the surface of immune cells, modulating their function.

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent HDAC inhibitor. By inhibiting HDACs, butyrate can modulate gene expression in immune cells, leading to the differentiation of regulatory T cells (Tregs) and the production of anti-inflammatory cytokines like IL-10.

  • Modulation of MAPK Signaling Pathway: Some prebiotics and their metabolites can influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation.[12]

Prebiotic_Signaling_Pathway cluster_gut Gut Lumen cluster_immune Immune Cell Prebiotics Prebiotics (this compound, FOS, GOS, Inulin) Gut_Microbiota Gut Microbiota Prebiotics->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs GPCRs GPCRs SCFAs->GPCRs Activation HDACs HDACs SCFAs->HDACs Inhibition NF_kB NF-κB Pathway SCFAs->NF_kB Inhibition MAPK MAPK Pathway SCFAs->MAPK Modulation Anti_inflammatory Anti-inflammatory Cytokines (IL-10)↑ Treg differentiation↑ HDACs->Anti_inflammatory Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)↓ NF_kB->Pro_inflammatory

Caption: General signaling pathway of prebiotic immunomodulation.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the immunomodulatory effects of a prebiotic.

Experimental_Workflow cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., C57BL/6 mice) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Random Grouping (Control, Prebiotic, Disease, Prebiotic+Disease) Acclimatization->Grouping Intervention Prebiotic Intervention & Disease Induction (e.g., DSS in drinking water) Grouping->Intervention Monitoring Daily Monitoring (Body weight, DAI) Intervention->Monitoring Sample_Collection Sample Collection (Blood, Colon, Cecal contents) Monitoring->Sample_Collection Analysis Multi-faceted Analysis Sample_Collection->Analysis Cytokine Cytokine Profiling (ELISA) Histology Histological Examination (H&E) Microbiota Gut Microbiota Analysis (16S rRNA)

Caption: Typical experimental workflow for in vivo prebiotic studies.

Concluding Remarks

This compound demonstrates significant potential as an immunomodulatory prebiotic, with evidence pointing towards its ability to attenuate pro-inflammatory cytokine production and beneficially modulate the gut microbiota. While direct comparative data with other prebiotics like FOS, GOS, and inulin is still emerging, the available research suggests that this compound exerts potent anti-inflammatory effects, particularly in the context of intestinal inflammation.

FOS and inulin also exhibit clear immunomodulatory properties, primarily through the stimulation of beneficial bacteria and the production of SCFAs, which in turn influence both innate and adaptive immune responses. The choice of prebiotic for a specific application may depend on the desired outcome, as different prebiotics can have varying effects on the composition of the gut microbiota and the production of specific SCFAs.

Future research should focus on well-controlled, head-to-head comparative studies to elucidate the relative potencies and specific mechanisms of action of these prebiotics. Such studies will be invaluable for the rational design of targeted nutritional interventions and novel therapeutic strategies for immune-mediated diseases.

References

Stachyose vs. Xylooligosaccharides: A Comparative Analysis of Their Impact on Short-Chain Fatty Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of gut health revolves around the metabolic activity of the resident microbiota, particularly their ability to ferment dietary fibers into beneficial short-chain fatty acids (SCFAs). Stachyose and xylooligosaccharides (XOS) are two prominent prebiotics known to modulate the gut microbiome and stimulate SCFA production. This guide provides a comparative analysis of their efficacy in SCFA generation, supported by experimental data from in vitro fermentation studies.

Quantitative Comparison of SCFA Production

The production of SCFAs, primarily acetate, propionate, and butyrate, is a key indicator of a prebiotic's effectiveness. The following tables summarize the quantitative data from various in vitro studies investigating the fermentation of this compound and XOS. It is important to note that direct comparisons between studies are challenging due to variations in experimental conditions such as substrate concentration, fermentation duration, and the source of the fecal inoculum.

Table 1: Total SCFA Production - A Direct Comparison

PrebioticInoculum SourceFermentation Time (hours)Total SCFA Production (mmol/g OM)Reference
This compoundPig Feces1211.2[1]
XylooligosaccharidesPig Feces1211.2[1]

*OM: Organic Matter

In a direct comparative study, this compound and xylooligosaccharides demonstrated equivalent total SCFA production after 12 hours of in vitro fermentation using a pig fecal inoculum[1].

Table 2: Individual SCFA Production from this compound Fermentation

StudyInoculum SourceThis compound ConcentrationFermentation Time (hours)Acetate (µmol/g)Propionate (µmol/g)Butyrate (µmol/g)
Study AHuman Feces1% (w/v)24Increased significantlyNo significant changeIncreased significantly
Study BHuman Feces (Obese Children)Not specified24Increased significantlyReduced significantlyNo significant change

*Absolute values were not consistently provided in the search results, hence the representation of change.

Studies on this compound consistently show a significant increase in acetate and butyrate production after 24 hours of fermentation with human fecal microbiota[2]. One study also observed a significant increase in acetate levels but a reduction in propionate when using fecal samples from obese children[3].

Table 3: Individual SCFA Production from Xylooligosaccharides (XOS) Fermentation

StudyInoculum SourceXOS ConcentrationFermentation Time (hours)Acetate (µmol/g)Propionate (µmol/g)Butyrate (µmol/g)
Study CHuman FecesNot specified127764.21006.7955.5
Study DHuman FecesNot specified126664.11089.51252.9

*Note: The values in Table 3 are from two different XOS sources (M×G XOS and a commercial XOS) within the same study, highlighting variability based on the specific XOS product[4][5].

XOS fermentation consistently leads to the production of all three major SCFAs, with acetate being the most abundant[4][5]. The specific amounts can vary depending on the source and purity of the XOS[4][5].

Experimental Protocols

The methodologies employed in these in vitro fermentation studies are crucial for interpreting the results. Below are summaries of the typical experimental protocols used.

In Vitro Batch Fermentation of Prebiotics

This method simulates the conditions of the large intestine to study the fermentation of prebiotics by gut microbiota.

  • Inoculum Preparation : Fecal samples are collected from healthy human donors or animals (e.g., pigs) who have not recently taken antibiotics. The feces are homogenized and diluted in a buffered medium under anaerobic conditions to create a fecal slurry, which serves as the source of gut microbes.

  • Substrate Addition : The prebiotic substrates (this compound or XOS) are weighed and added to fermentation vessels. A control with no added substrate (blank) is also prepared to measure baseline SCFA production from the fecal slurry itself.

  • Fermentation : The fecal slurry is added to the fermentation vessels containing the substrates. The vessels are then incubated under anaerobic conditions at 37°C, mimicking the temperature of the human gut.

  • Sampling : Samples are collected from the fermentation vessels at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • SCFA Analysis : The collected samples are centrifuged, and the supernatant is analyzed for SCFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • pH Measurement : The pH of the fermentation broth is measured at each time point, as the production of SCFAs leads to a decrease in pH.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflow for in vitro prebiotic fermentation and the microbial signaling pathway for SCFA production.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Homogenization Homogenization & Dilution (Anaerobic Buffer) Fecal_Sample->Homogenization Fecal_Inoculum Fecal Inoculum Homogenization->Fecal_Inoculum Fermentation_Vessel Anaerobic Incubation (37°C) Fecal_Inoculum->Fermentation_Vessel Prebiotic Prebiotic Substrate (this compound or XOS) Prebiotic->Fermentation_Vessel Sampling Sampling at Time Points Fermentation_Vessel->Sampling SCFA_Analysis SCFA Quantification (GC/HPLC) Sampling->SCFA_Analysis pH_Measurement pH Measurement Sampling->pH_Measurement Microbiota_Analysis Microbiota Composition (16S rRNA sequencing) Sampling->Microbiota_Analysis

Caption: Experimental workflow for in vitro fermentation of prebiotics.

SCFA_Production_Pathway cluster_prebiotics Prebiotics cluster_microbiota Gut Microbiota cluster_scfa Short-Chain Fatty Acids (SCFAs) This compound This compound Bifidobacterium Bifidobacterium This compound->Bifidobacterium Fermentation Lactobacillus Lactobacillus This compound->Lactobacillus Fermentation Other_Bacteria Other SCFA Producers (e.g., Faecalibacterium) This compound->Other_Bacteria Fermentation XOS Xylooligosaccharides (XOS) XOS->Bifidobacterium Fermentation XOS->Lactobacillus Fermentation XOS->Other_Bacteria Fermentation Acetate Acetate Bifidobacterium->Acetate produces Lactobacillus->Acetate produces Propionate Propionate Other_Bacteria->Propionate produces Butyrate Butyrate Other_Bacteria->Butyrate produces Host_Health Host_Health Acetate->Host_Health Host Health Benefits Propionate->Host_Health Host Health Benefits Butyrate->Host_Health Host Health Benefits

Caption: General pathway of SCFA production from prebiotics by gut microbiota.

Concluding Remarks

Both this compound and xylooligosaccharides are effective prebiotics that stimulate the production of beneficial SCFAs by the gut microbiota. A direct comparative study suggests that they may have similar efficacy in terms of total SCFA production[1]. However, the profiles of individual SCFAs may differ, with this compound showing a strong tendency to increase acetate and butyrate, while XOS consistently produces a mix of acetate, propionate, and butyrate.

The choice between this compound and XOS for therapeutic or research applications may depend on the specific desired outcome. For instance, if the goal is to specifically enhance butyrate levels, which is a primary energy source for colonocytes, this compound might be a preferable candidate. Conversely, XOS provides a broader spectrum of SCFAs. Further research with standardized methodologies is required for a more definitive comparison of the metabolic outputs of these two important prebiotics.

References

Comparative Genomics of Gut Bacteria: Unlocking the Secrets of Stachyose-Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genetic blueprints of gut microbes is revealing the specialized enzymatic machinery they employ to break down stachyose, a complex sugar found in various plant-based foods. This guide provides a comparative analysis of key gut bacteria known for their this compound-utilizing capabilities, offering insights for researchers, scientists, and drug development professionals in the fields of gut health and microbiome-targeted therapies.

This compound, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit, is largely indigestible by humans but serves as a valuable nutrient source for specific members of our gut microbiota. The ability of certain bacteria to metabolize this compound is attributed to a sophisticated arsenal of carbohydrate-active enzymes (CAZymes), particularly α-galactosidases, which cleave the terminal galactose residues. Understanding the genomic basis of this process is crucial for harnessing these bacteria and their enzymes for therapeutic and nutritional applications.

This guide compares the this compound utilization mechanisms of three prominent gut bacterial genera: Bacteroides, Bifidobacterium, and Lactobacillus. By examining their genomic features, key enzymes, and metabolic pathways, we can gain a clearer picture of their distinct strategies for foraging this complex carbohydrate.

Comparative Analysis of this compound-Utilizing Gut Bacteria

The ability to utilize this compound varies among different gut bacterial species. This variation is rooted in their genetic makeup, specifically the presence and organization of genes encoding this compound-degrading enzymes and transport systems.

FeatureBacteroides thetaiotaomicronBifidobacterium longumLactobacillus acidophilus
Primary this compound-Degrading Enzyme α-Galactosidaseα-Galactosidaseα-Galactosidase
Genetic Organization Polysaccharide Utilization Loci (PULs)Gene clustersOperons
Key Enzyme(s) Identified BT1871 (α-galactosidase)RafA (α-galactosidase)Aga-BC7050 (α-galactosidase)
Enzyme Kinetic Parameter (Km for this compound) Not explicitly found for BT1871 with this compound1.9 mM (for RafA from B. breve)8.6 mM

Key this compound-Utilizing Enzymes: A Closer Look

The breakdown of this compound is primarily initiated by α-galactosidases, which belong to various glycoside hydrolase (GH) families. The kinetic properties of these enzymes determine their efficiency in degrading this compound.

EnzymeSource OrganismGlycoside Hydrolase FamilyOptimal pHOptimal Temperature (°C)Km (this compound)kcat/Vmax
Aga-BC7050Bacillus coagulans (probiotic)GH366.055Not explicitly stated for this compoundNot explicitly stated for this compound
α-GalactosidaseLactobacillus acidophilusNot specified5.5Not specified8.6 mMNot specified
RafABifidobacterium breve UCC2003GH36Not specifiedNot specified1.9 mM1.1 µmol min⁻¹ mg⁻¹

Experimental Protocols

Genomic DNA Extraction from Gut Bacteria

High-quality genomic DNA is a prerequisite for comparative genomic analysis. The following protocol is a generalized method for extracting DNA from fecal samples for metagenomic sequencing.

Materials:

  • Fecal sample (~200 mg)

  • Sterile glass beads (0.1 g of 0.5 mm and 0.3 g of 0.1 mm)

  • Lysis buffer (e.g., containing SDS and proteinase K)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • TE buffer

Procedure:

  • Homogenize the fecal sample with glass beads in a lysis buffer.

  • Incubate at a temperature optimized for the lysis buffer (e.g., 65°C) to facilitate cell lysis.

  • Perform mechanical disruption using a bead beater to break open bacterial cells.

  • Purify the DNA by sequential extractions with phenol:chloroform:isoamyl alcohol and chloroform.

  • Precipitate the DNA with ice-cold 100% ethanol.

  • Wash the DNA pellet with 70% ethanol.

  • Resuspend the purified DNA in TE buffer.

  • Assess DNA quality and quantity using a spectrophotometer and gel electrophoresis.

Identification of Polysaccharide Utilization Loci (PULs)

PULs are characteristic of the Bacteroidetes phylum and are crucial for carbohydrate metabolism. Their identification involves a combination of bioinformatics tools.

Bioinformatics Pipeline:

  • Genome Annotation: Annotate the bacterial genome sequence to identify protein-coding genes.

  • CAZyme Prediction: Use a database like CAZy (Carbohydrate-Active enZYmes Database) to identify genes encoding CAZymes.

  • PUL Prediction: Employ tools like the PUL Database (PULDB) or custom scripts to identify gene clusters containing susC and susD homologs, which are hallmark genes of PULs, in close proximity to CAZyme-encoding genes.

  • Comparative Genomics: Compare the predicted PULs across different bacterial genomes to identify conserved and unique loci associated with this compound utilization.

α-Galactosidase Activity Assay

This assay measures the activity of α-galactosidase, the key enzyme in this compound degradation.

Materials:

  • Bacterial cell lysate or purified enzyme

  • p-Nitrophenyl-α-D-galactopyranoside (pNPG) as a substrate

  • Reaction buffer (e.g., phosphate buffer, pH 6.0)

  • Stop solution (e.g., sodium carbonate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and pNPG.

  • Add the bacterial lysate or purified enzyme to initiate the reaction.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Carbohydrate Utilization Assay

This assay determines the ability of a bacterial strain to grow on this compound as a sole carbon source.

Materials:

  • Basal growth medium lacking any carbohydrate source

  • Sterile this compound solution

  • Bacterial culture

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the basal medium and supplement it with a known concentration of this compound.

  • Inoculate the medium with the bacterial strain of interest.

  • Incubate the culture under anaerobic conditions at the optimal growth temperature for the bacterium.

  • Monitor bacterial growth over time by measuring the optical density (OD) at 600 nm.

  • A significant increase in OD in the this compound-containing medium compared to a no-carbohydrate control indicates this compound utilization.

Visualizing the Pathways and Workflows

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_sequencing Genomic Analysis cluster_functional Functional Characterization Fecal_Sample Fecal Sample Collection DNA_Extraction Genomic DNA Extraction Fecal_Sample->DNA_Extraction Growth_Assay Bacterial Growth Assay on this compound Fecal_Sample->Growth_Assay Sequencing Metagenomic Sequencing DNA_Extraction->Sequencing Genome_Assembly Genome Assembly Sequencing->Genome_Assembly Gene_Prediction Gene Prediction & Annotation Genome_Assembly->Gene_Prediction PUL_Identification PUL Identification Gene_Prediction->PUL_Identification Enzyme_Cloning Enzyme Cloning & Expression PUL_Identification->Enzyme_Cloning Enzyme_Purification Enzyme Purification Enzyme_Cloning->Enzyme_Purification Activity_Assay Enzyme Activity Assay Enzyme_Purification->Activity_Assay

Caption: Experimental workflow for identifying and characterizing this compound-utilizing enzymes from gut bacteria.

Stachyose_Metabolism This compound This compound Raffinose Raffinose This compound->Raffinose α-Galactosidase Galactose1 Galactose This compound->Galactose1 α-Galactosidase Sucrose Sucrose Raffinose->Sucrose α-Galactosidase Galactose2 Galactose Raffinose->Galactose2 α-Galactosidase Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose Glycolysis Glycolysis Galactose1->Glycolysis Galactose2->Glycolysis Glucose->Glycolysis Fructose->Glycolysis

Caption: Simplified metabolic pathway of this compound degradation by gut bacteria.

The comparative genomic approach provides a powerful framework for dissecting the mechanisms of this compound utilization by the gut microbiota. By integrating genomic data with functional assays, researchers can identify novel enzymes and pathways with potential applications in promoting gut health and developing next-generation prebiotics and probiotics. Further investigation into the regulation of these pathways and the interplay between different this compound-utilizing bacteria will be crucial for a comprehensive understanding of their ecological significance in the human gut.

A randomized controlled trial on the effects of Stachyose on cognitive function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, no randomized controlled trials (RCTs) in humans have been published investigating the direct effects of stachyose on cognitive function. However, preclinical evidence from animal studies suggests a potential role for this compound in modulating the gut-brain axis to confer neuroprotective effects. This guide provides a comparative overview of the existing preclinical data on this compound and clinical trial data on other prebiotics that have been investigated for their impact on cognitive performance.

Preclinical Evidence: this compound

An animal study investigating the effects of this compound on corticosterone-induced long-term potentiation (LTP) impairment, a model for stress-induced learning and memory deficits, found that this compound offered protective effects.[1][2] The key findings from this preclinical study are summarized below.

Experimental Protocol: Animal Study on this compound

Objective: To investigate the effects and mechanisms of this compound on corticosterone-induced LTP impairment in mice.[1][2]

Study Design:

  • Animals: Male C57BL/6J mice.

  • Intervention:

    • Control group: Vehicle (saline with 5% ethanol) injection.

    • Corticosterone group: Subcutaneous injection of corticosterone (50 mg/kg) to induce LTP impairment.

    • This compound group: Intragastric administration of this compound for 7 consecutive days prior to corticosterone injection.

    • Antibiotic group: Administration of non-absorbable antibiotics to disturb gut flora, followed by this compound and corticosterone administration.

  • Primary Outcome: Measurement of hippocampal LTP as an indicator of synaptic plasticity, which is a cellular mechanism underlying learning and memory.

  • Secondary Outcomes:

    • Analysis of gut microbiota composition using 16S rRNA sequencing.

    • Measurement of D-serine pathway-related proteins in the hippocampus.

Quantitative Data from Preclinical this compound Study
GroupHippocampal LTP (Relative PS Amplitude)Key Gut Microbiota ChangesHippocampal Protein Expression
Control NormalBaselineBaseline
Corticosterone Significantly impairedDecreased Bacteroidetes, Increased DeferribacteresReduced ASC-1 and VAMP2
This compound + Corticosterone Significantly improved compared to Corticosterone groupRestored Bacteroidetes and Deferribacteres to normal levelsIncreased ASC-1 and VAMP2
Antibiotics + this compound + Corticosterone Protective effect of this compound was cancelledGut flora disturbedThis compound's effects on ASC-1 and VAMP2 were blocked

Data adapted from a preclinical study in mice and does not represent human data.[1][2]

Proposed Mechanism of Action: this compound

The preclinical study suggests that this compound does not directly act on the brain but rather exerts its neuroprotective effects through the gut-brain axis. The proposed signaling pathway is as follows:

Stachyose_Mechanism This compound This compound (Intragastric Administration) Gut_Microbiota Modulation of Gut Microbiota (e.g., ↑Bacteroidetes, ↓Deferribacteres) This compound->Gut_Microbiota Gut_Brain_Axis Gut-Brain Axis Communication Gut_Microbiota->Gut_Brain_Axis Hippocampus Hippocampus Gut_Brain_Axis->Hippocampus D_Serine_Pathway ↑ D-serine Release-Related Proteins (ASC-1, VAMP2) Hippocampus->D_Serine_Pathway LTP Improved Long-Term Potentiation (LTP) D_Serine_Pathway->LTP Cognitive_Function Potential for Improved Cognitive Function LTP->Cognitive_Function

Proposed mechanism of this compound via the gut-brain axis.

Clinical Evidence: Other Prebiotics on Cognitive Function

While human data on this compound is lacking, several RCTs have explored the effects of other prebiotics, such as inulin, fructo-oligosaccharides (FOS), and galacto-oligosaccharides (GOS), on cognitive function. These studies provide a basis for comparison of gut-brain axis modulation strategies.

Experimental Protocols: Human RCTs on Prebiotics
Study IdentifierPrebiotic InterventionStudy PopulationDurationCognitive Assessment Tools
PROMOTe Trial Inulin and FOS (7.5 g/day )Healthy older adults (avg. age 73)12 weeksPaired Associates Learning test, tests of reaction time and processing speed.
Ni Lochlainn et al. (2024) Inulin and FOS (daily supplement)Healthy adults (60-85 years)12 weeksMemory and brain function tests (recall and learning speed).[3]
Adler et al. (2024) Galactooligosaccharides (GOS)Patients with Alzheimer's disease12 weeksAssessment of neurofilament light-chain serum concentration (a marker of neurodegeneration).[4][5]
Quantitative Data from Human Prebiotic RCTs
PrebioticStudy PopulationKey Cognitive Outcomes
Inulin and FOS Healthy older adultsImproved performance in memory tests associated with early signs of Alzheimer's disease, as well as better reaction time and processing speed.[6]
Inulin and FOS Healthy older adultsSignificant improvements in memory, particularly in recall and learning speed.[3]
Galactooligosaccharides (GOS) Patients with Alzheimer's diseaseAn increase in the Shannon index (a measure of gut microbial diversity) was correlated with a decrease in neurofilament light-chain serum concentration, suggesting an inhibition of neurodegeneration.[4][5]

A meta-analysis of 22 randomized controlled studies concluded that it is too early to recommend probiotics, prebiotics, or fermented foods for improving cognitive performance, as the pooled analysis found no significant effect for any intervention. However, some individual studies within the analysis did report improvements.[7]

Experimental Workflow: Human Prebiotic Intervention Study

Prebiotic_RCT_Workflow Recruitment Recruitment of Target Population (e.g., Older Adults) Baseline Baseline Assessment (Cognitive Tests, Fecal Samples) Recruitment->Baseline Randomization Randomization Baseline->Randomization Intervention Intervention Group (Prebiotic Supplement) Randomization->Intervention Placebo Placebo Group (e.g., Maltodextrin) Randomization->Placebo Follow_Up Follow-up Period (e.g., 12 weeks) Intervention->Follow_Up Placebo->Follow_Up Post_Intervention Post-Intervention Assessment (Cognitive Tests, Fecal Samples) Follow_Up->Post_Intervention Analysis Data Analysis (Comparison between groups) Post_Intervention->Analysis

Generalized workflow for a prebiotic RCT on cognitive function.

Comparison and Future Directions

The preclinical findings for this compound align with the mechanistic hypothesis of the gut-brain axis, which is also the theoretical basis for investigating other prebiotics like inulin, FOS, and GOS for their cognitive benefits in humans.[8][9] The animal study on this compound demonstrated a clear link between its administration, modulation of specific gut bacteria, and the reversal of a molecular marker of cognitive impairment.[1][2]

Human trials with other prebiotics have provided some encouraging, albeit not uniformly consistent, evidence for cognitive enhancement, particularly in older adults.[3][6][10] The positive results from studies on inulin, FOS, and GOS in human populations lend support to the potential of targeting the gut microbiome to support brain health.

For drug development professionals and researchers, the following points are critical:

  • Need for Human Trials on this compound: The promising preclinical data on this compound warrants the design and execution of well-controlled RCTs in human populations to ascertain its efficacy and safety for cognitive enhancement.

  • Target Population: Future studies should consider focusing on populations with mild cognitive impairment or those at a higher risk of cognitive decline, where the effects of interventions may be more pronounced.

  • Mechanism of Action: Further research is needed to elucidate the precise mechanisms by which prebiotics, including this compound, modulate the gut-brain axis. This includes identifying key microbial metabolites and their downstream effects on neuroinflammation and neurogenesis.

  • Standardized Cognitive Outcomes: The use of standardized and validated cognitive assessment tools across studies is crucial for enabling meaningful comparisons and meta-analyses.

References

Correlating in vitro fermentation patterns of Stachyose with in vivo clinical outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Stachyose, a tetrasaccharide belonging to the raffinose family of oligosaccharides, is gaining significant attention as a prebiotic for its selective fermentation by beneficial gut bacteria. This guide provides a comprehensive comparison of its in vitro fermentation profiles with observed in vivo clinical outcomes, supported by experimental data and detailed methodologies.

In Vitro Fermentation of this compound: A Quantitative Analysis

In vitro fermentation models using human fecal inocula provide valuable insights into the prebiotic potential of this compound. These studies consistently demonstrate its ability to modulate the gut microbiota and its metabolic output, particularly the production of short-chain fatty acids (SCFAs).

Table 1: Impact of this compound on Gut Microbiota Composition (In Vitro)
Bacterial GenusChange with this compoundAlternative Prebiotics (FOS, GOS, Inulin)Supporting Evidence
BifidobacteriumIncreased AbundanceIncreased Abundance[1][2]
LactobacillusIncreased AbundanceIncreased Abundance[2][3]
FaecalibacteriumIncreased AbundanceVariable Effects[1][3]
Escherichia-ShigellaDecreased AbundanceVariable Effects[1][3]
BacteroidesDecreased AbundanceVariable Effects[3]
Table 2: Short-Chain Fatty Acid (SCFA) Production from this compound Fermentation (In Vitro)
Short-Chain Fatty AcidChange with this compoundAlternative Prebiotics (FOS, GOS, Inulin)Supporting Evidence
AcetateIncreasedIncreased[1][3]
PropionateNo Significant Change or DecreaseIncreased[1][3]
ButyrateIncreasedIncreased[3]

In Vivo Clinical Outcomes of this compound Supplementation

Clinical studies and animal models have demonstrated a range of health benefits associated with this compound consumption, which are largely attributed to the modulation of the gut microbiota and the production of beneficial metabolites observed in vitro.

Table 3: Summary of In Vivo Clinical Outcomes with this compound
Clinical OutcomeKey FindingsAlternative Prebiotics (FOS, GOS, Inulin)Supporting Evidence
Gastrointestinal Health Alleviation of constipation, improved bowel regularity.Similar effects on constipation.[4]
Immune Modulation Reduction of inflammatory markers.Can also modulate immune responses.[5]
Metabolic Health Potential improvements in glucose metabolism and lipid profiles (animal studies).FOS and inulin have shown benefits for metabolic health.[6]
Gut Barrier Function Enhancement of intestinal barrier integrity (animal studies).Some evidence for improved barrier function.[6]

Correlating In Vitro Fermentation with In Vivo Efficacy: A Mechanistic Overview

The clinical benefits of this compound are mechanistically linked to its fermentation patterns in the colon. The selective stimulation of beneficial bacteria and the subsequent production of SCFAs are central to its mode of action.

Increased Bifidobacteria and Lactobacilli

The consistent increase in Bifidobacterium and Lactobacillus populations observed in vitro is a hallmark of this compound's prebiotic activity. [1][2][3]In vivo, these bacteria are known to contribute to improved gut health by producing lactate and acetate, which can lower the colonic pH, thereby inhibiting the growth of pathogenic bacteria. [3]They also play a role in modulating the immune system.

Enhanced Butyrate Production

The elevated production of butyrate during in vitro fermentation is a key finding with significant in vivo implications. [3]Butyrate is the primary energy source for colonocytes, the cells lining the colon, and plays a crucial role in maintaining gut barrier function. [3]It also has anti-inflammatory properties and has been implicated in the prevention of colorectal cancer.

Modulation of Other Bacterial Genera

The observed decrease in potentially pathogenic genera like Escherichia-Shigella in vitro suggests a competitive exclusion mechanism, which can contribute to a healthier gut environment in vivo. [1][3]

Experimental Protocols

In Vitro Fecal Fermentation

A common method for assessing the prebiotic potential of this compound involves the following steps:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • Preparation of Fecal Slurry: A 10% (w/v) fecal slurry is prepared by homogenizing the fecal samples in an anaerobic phosphate-buffered saline solution.

  • Fermentation Medium: A basal fermentation medium containing nutrients for bacterial growth is prepared. This compound is added as the sole carbohydrate source at a specific concentration (e.g., 1% w/v). A control with no added carbohydrate is also included.

  • Inoculation and Incubation: The fecal slurry is inoculated into the fermentation medium under anaerobic conditions. The cultures are then incubated at 37°C for a specified period (e.g., 24 or 48 hours).

  • Analysis: At different time points, samples are collected for analysis of bacterial populations (via 16S rRNA gene sequencing) and SCFA concentrations (via gas chromatography).

Human Clinical Trial Design (Illustrative Example)

A randomized, double-blind, placebo-controlled trial to assess the in vivo effects of this compound could be designed as follows:

  • Participants: Healthy adults or a specific patient population (e.g., individuals with constipation) are recruited.

  • Intervention: Participants are randomly assigned to receive either a daily dose of this compound (e.g., 5-10 grams) or a placebo (e.g., maltodextrin) for a defined period (e.g., 4 weeks).

  • Outcome Measures:

    • Primary Outcome: Change in bowel movement frequency and consistency (for constipation studies).

    • Secondary Outcomes: Changes in fecal microbiota composition, fecal SCFA concentrations, and markers of inflammation and gut barrier function.

  • Data Collection: Stool and blood samples are collected at baseline and at the end of the intervention period. Questionnaires are used to assess gastrointestinal symptoms.

Visualizing the Process and Pathways

Experimental Workflow for In Vitro Fermentation

experimental_workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection fecal_slurry Fecal Slurry Preparation (10% w/v) fecal_sample->fecal_slurry inoculation Inoculation fecal_slurry->inoculation medium_prep Basal Medium + this compound medium_prep->inoculation incubation Anaerobic Incubation (37°C, 24-48h) inoculation->incubation microbiota_analysis 16S rRNA Sequencing (Microbiota Composition) incubation->microbiota_analysis Sample scfa_analysis Gas Chromatography (SCFA Analysis) incubation->scfa_analysis Sample

Caption: Workflow for in vitro fermentation of this compound.

Signaling Pathway: this compound Fermentation and Gut Health

signaling_pathway cluster_colon Colon Lumen cluster_metabolites Metabolite Production cluster_outcomes Clinical Outcomes This compound This compound Ingestion fermentation Bacterial Fermentation This compound->fermentation bifido ↑ Bifidobacterium fermentation->bifido lacto ↑ Lactobacillus fermentation->lacto pathogens ↓ Pathogens fermentation->pathogens butyrate ↑ Butyrate fermentation->butyrate acetate ↑ Acetate fermentation->acetate barrier Improved Gut Barrier butyrate->barrier inflammation Reduced Inflammation butyrate->inflammation motility Improved Motility acetate->motility

Caption: this compound fermentation pathway and its impact on gut health.

References

Validation of analytical methods for Stachyose detection across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of stachyose, a tetrasaccharide of increasing interest in the food and pharmaceutical industries for its potential prebiotic properties. The validation of these methods across different laboratories is crucial for ensuring data reliability, comparability, and adherence to regulatory standards. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and the Importance of Validated Analytical Methods

This compound is a functional oligosaccharide naturally found in various plants, including soybeans and other legumes. As a prebiotic, it promotes the growth of beneficial gut bacteria, contributing to overall health. Accurate and precise quantification of this compound in raw materials and finished products is essential for quality control, formulation development, and regulatory compliance. Method validation, particularly through inter-laboratory studies, establishes the performance characteristics of an analytical procedure, ensuring its reliability and robustness when implemented in different laboratory settings.

Comparison of Analytical Methods for this compound Detection

Several analytical techniques are employed for the quantification of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC) with various detectors such as Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). While dedicated inter-laboratory validation studies specifically for this compound are not extensively published, single-laboratory validation data and proficiency testing schemes for sugar analysis in food matrices provide valuable insights into the expected performance of these methods.

Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics of the most frequently used methods for this compound detection based on available literature from single-laboratory validation studies. It is important to note that inter-laboratory variability, often expressed as the relative standard deviation for reproducibility (RSDR), is generally expected to be higher than the intra-laboratory precision (repeatability, RSDr). Proficiency testing schemes for sugars in various food matrices, such as those offered by FAPAS and BIPEA, help laboratories to assess and compare their performance against a larger cohort, providing an indication of inter-laboratory precision.[1][2][3]

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (RSD %)
HPLC-RID 0.1 - 0.5 µg/mL0.4 - 1.5 µg/mL97 - 103%Intra-day: < 3% Inter-day: < 4%
HPLC-ELSD Lower than HPLC-RILower than HPLC-RI95 - 105%Intra-day: < 5% Inter-day: < 7%
HPAEC-PAD 0.2 - 0.3 pmol (for oligosaccharides)Typically in the low ng/mL range90 - 110%Intra-day: < 2% Inter-day: < 5%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC-RID and HPAEC-PAD.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

a. Sample Preparation:

  • Homogenize the sample.

  • Extract sugars with a suitable solvent (e.g., 80% ethanol) using techniques such as sonication or heating.

  • Centrifuge the extract to remove solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Column: Carbohydrate analysis column (e.g., Aminex HPX-87C).

  • Mobile Phase: Degassed deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85 °C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

c. Calibration: Prepare a series of this compound standard solutions of known concentrations in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

a. Sample Preparation:

  • Follow the same extraction procedure as for HPLC-RID.

  • Dilute the filtered extract with deionized water to a suitable concentration for HPAEC-PAD analysis.

b. Chromatographic Conditions:

  • Column: High-performance anion-exchange column (e.g., CarboPac™ PA1 or PA20).

  • Eluent A: Deionized water.

  • Eluent B: Sodium hydroxide solution (e.g., 200 mM).

  • Eluent C: Sodium acetate solution (e.g., 1 M) in Eluent B.

  • Gradient Program: A suitable gradient of eluents to separate this compound from other carbohydrates.

  • Flow Rate: 1.0 mL/min.

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

c. Calibration: Prepare a series of this compound standard solutions of known concentrations in deionized water. Construct a calibration curve by plotting the peak area against the concentration. HPAEC-PAD is known for its high sensitivity in carbohydrate analysis.[4][5][6][7][8]

Validation of Analytical Methods

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. For inter-laboratory validation, reproducibility is a critical parameter that assesses the precision between different laboratories.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol prepare_samples Prepare Samples & Standards validation_protocol->prepare_samples perform_analysis Perform Analytical Runs prepare_samples->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data assess_specificity Specificity / Selectivity collect_data->assess_specificity assess_linearity Linearity & Range collect_data->assess_linearity assess_accuracy Accuracy (Recovery) collect_data->assess_accuracy assess_precision Precision (Repeatability, Reproducibility) collect_data->assess_precision assess_limits LOD & LOQ collect_data->assess_limits assess_robustness Robustness collect_data->assess_robustness validation_report Prepare Validation Report assess_specificity->validation_report assess_linearity->validation_report assess_accuracy->validation_report assess_precision->validation_report assess_limits->validation_report assess_robustness->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop

A generalized workflow for the validation of an analytical method.

Conclusion

The selection of an appropriate analytical method for this compound detection depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-RID offers a robust and cost-effective solution for routine analysis, while HPAEC-PAD provides superior sensitivity and selectivity, making it ideal for the detection of low concentrations of this compound and for the analysis of complex carbohydrate mixtures. Although comprehensive inter-laboratory validation data specifically for this compound is limited, the available single-laboratory validation results and the existence of proficiency testing programs for sugars provide a strong foundation for establishing reliable and reproducible analytical methods. Researchers and drug development professionals are encouraged to perform in-house validation and participate in proficiency testing schemes to ensure the quality and consistency of their analytical results.

References

Comparative cost-effectiveness analysis of Stachyose and other prebiotics in functional foods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Stachyose and Other Leading Prebiotics

The functional food landscape is increasingly leveraging the power of prebiotics to enhance gut health and deliver targeted physiological benefits. Among the emerging prebiotics, this compound, a tetrasaccharide found in legumes, is gaining attention for its efficacy at low dosages. This guide provides a comparative cost-effectiveness analysis of this compound against other widely used prebiotics—inulin, fructooligosaccharides (FOS), galactooligosaccharides (GOS), and xylooligosaccharides (XOS)—supported by experimental data and detailed protocols.

Comparative Analysis of Prebiotic Properties

The selection of a prebiotic for functional food formulation hinges on a balance of cost, required dosage for efficacy, and specific physiological effects. This compound and XOS are notable for their low effective daily doses, which can be a significant advantage in formulations where space is limited or taste and texture are critical.

Table 1: Cost-Effectiveness Comparison of Common Prebiotics
PrebioticTypical PurityTypical Daily Dose (g)Estimated Bulk Price (USD/kg)Estimated Cost per Daily Dose (USD)
This compound >80%0.5 - 3.0[1][2]$27.00 - $40.00[3][4]$0.01 - $0.12
XOS 70% - 95%0.4 - 4.0[5][6][7]$4.50 - $18.00[8]$0.002 - $0.07
Inulin >90%8.0 - 12.0[9][10]$5.50 - $10.00[11][12][13]$0.04 - $0.12
FOS >95%9.0 - 16.0[6][14]$4.00 - $9.00[15][16][17]$0.04 - $0.14
GOS 57% - 90%5.0 - 20.0[18][19][20]$7.00 - $15.00[5]$0.04 - $0.30

Note: Prices are estimates based on publicly available wholesale and bulk pricing data and can vary significantly based on supplier, purity, and order volume.

Table 2: Comparative Efficacy of Prebiotics from In Vitro Studies
PrebioticPrimary Bifidogenic EffectKey SCFA Production ProfileNoteworthy Experimental Findings
This compound Strong; selectively utilized by bifidobacteria.[1]Promotes production of organic acids like lactic and acetic acid.[1]Effective at significantly lower doses compared to many other oligosaccharides.[1][2]
XOS Very Strong; significant increase in Bifidobacterium at low doses.[3][17]High acetate production; significant butyrate production.[3]May be more selective than inulin, with fewer bacterial strains able to ferment it.[17]
Inulin Strong; particularly for long-chain inulin.[14]High butyrate and propionate production.[3]Slower fermentation, especially in the distal colon.[13]
FOS Very Strong; rapid fermentation.[8][11]High total SCFA production, particularly acetate.[7]Can significantly stimulate the growth of Bifidobacterium strains.[7]
GOS Very Strong; potent bifidogenic effect.[18]High acetate production.[15]Highly effective in promoting the growth of infant-associated Bifidobacterium species.[15]

Experimental Protocols

To ensure objective comparison, standardized methodologies are crucial. Below is a detailed protocol for a representative in vitro batch culture fermentation model used to assess prebiotic efficacy.

Key Experiment: In Vitro Batch Culture Fecal Fermentation

This method is designed to simulate the conditions of the human colon to evaluate how a prebiotic substrate is fermented by the gut microbiota.

1. Preparation of Fecal Inoculum:

  • Fresh fecal samples are collected from healthy adult donors who have not consumed antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution (pH 7.0) under anaerobic conditions (e.g., in an anaerobic chamber with an 85% N₂, 10% CO₂, 5% H₂ atmosphere).

  • The slurry is then filtered through several layers of sterile cheesecloth to remove large particulate matter.

2. Fermentation Medium and Setup:

  • A basal nutrient medium is prepared, typically containing peptone water, yeast extract, NaCl, K₂HPO₄, KH₂PO₄, NaHCO₃, MgSO₄·7H₂O, CaCl₂·6H₂O, L-cysteine-HCl, and a resazurin solution as an anaerobic indicator.

  • The prebiotic substrate to be tested (e.g., this compound, Inulin, FOS) is added to the sterile medium at a defined concentration (e.g., 1% w/v). A control vessel with no added carbohydrate is also prepared.

  • The medium is dispensed into fermentation vessels (e.g., 100 mL) and gassed overnight with O₂-free N₂ to ensure anaerobic conditions.

3. Fermentation Process:

  • The fermentation vessels are inoculated with the prepared fecal slurry (e.g., 10% v/v).

  • The vessels are incubated at 37°C in a shaking water bath for a period of 24 to 48 hours.

  • Samples are collected aseptically at specific time points (e.g., 0, 12, 24, and 48 hours) for analysis.

4. Analysis of Fermentation Products:

  • Microbiota Composition: DNA is extracted from the collected samples. The abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) is quantified using quantitative PCR (qPCR). Broader changes in the microbial community can be assessed using 16S rRNA gene sequencing.

  • Short-Chain Fatty Acid (SCFA) Analysis: Samples are centrifuged, and the supernatant is analyzed for SCFA (acetate, propionate, butyrate) concentrations using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID).[12]

  • pH Measurement: The pH of the fermentation medium is measured at each time point as an indicator of acid production.

Visualizing Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis process process input input output output analysis analysis A Fecal Sample Collection B Prepare 10% w/v Fecal Slurry A->B D Inoculate Medium with Slurry B->D C Prepare Basal Medium + Prebiotic C->D E Anaerobic Incubation (37°C, 24-48h) D->E F Sample Collection (0, 12, 24, 48h) E->F G DNA Extraction F->G H SCFA Extraction (Supernatant) F->H I 16S rRNA Sequencing / qPCR G->I J Gas Chromatography (GC) H->J K Microbiota Profile I->K L SCFA Concentrations J->L

Caption: Workflow for in vitro fecal fermentation to assess prebiotic efficacy.

Signaling Pathway of Prebiotic Action

The primary mechanism through which prebiotics exert their health benefits is the bacterial fermentation process, which yields short-chain fatty acids (SCFAs). These molecules act as critical messengers between the gut microbiota and the host.

G cluster_cell Host Cell (e.g., Colonocyte, Immune Cell) cluster_outcomes Physiological Outcomes prebiotic prebiotic microbe microbe metabolite metabolite receptor receptor effect effect A Prebiotics (this compound, Inulin, etc.) B Gut Microbiota (e.g., Bifidobacterium) A->B Fermentation C SCFAs (Butyrate, Propionate, Acetate) B->C D GPCRs (FFAR2, FFAR3) C->D Activation E HDAC Inhibition C->E Inhibition F Regulation of Gene Expression D->F E->F G Improved Gut Barrier Integrity F->G H Anti-inflammatory Effects (Treg ↑) F->H I Modulation of Host Metabolism F->I

Caption: SCFA-mediated signaling pathways activated by prebiotic fermentation.

Conclusion

The cost-effectiveness of a prebiotic is a multifactorial equation. While FOS and inulin may offer a lower price per kilogram, the higher required dosages can level the cost per serving. This compound and XOS present a compelling alternative, particularly for products where formulation constraints are tight and a low effective dose is paramount. Their strong bifidogenic effects, even at low concentrations, position them as highly efficient options in the functional food and nutraceutical markets. The ultimate choice will depend on the specific application, target health benefit, and formulation cost objectives. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these prebiotics on specific health outcomes.

References

Safety Operating Guide

Stachyose proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of Stachyose, a non-hazardous oligosaccharide, tailored for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

While this compound is generally not classified as a hazardous substance, adherence to good laboratory practices is essential.[1][2]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Use safety glasses or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][4] Gloves should be inspected before use, and proper removal techniques should be employed to avoid skin contact.[1]

  • Body Protection: Standard laboratory coats are sufficient for handling small quantities under normal conditions.[3][4]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically required.[3] If dust formation is likely, use a particulate respirator.[1]

Accidental Release and Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Ensure Ventilation: Work in a well-ventilated area to minimize inhalation of any airborne dust.[3][5]

  • Avoid Dust Formation: Take care not to create dust clouds when cleaning up the solid material.[1][3][5]

  • Containment: For solid spills, gently sweep up the material.[1][5] If this compound is in a solution, absorb it with an inert material such as sand, diatomite, or a universal binder.[4]

  • Collection: Place the swept or absorbed material into a suitable, closed, and clearly labeled container for disposal.[1][3][5]

  • Environmental Protection: Prevent the spilled material from entering drains or water courses.[1][4][6]

This compound Disposal Protocol

As a chemical waste generator, it is your responsibility to classify waste accurately and ensure its disposal complies with all applicable regulations.[3][5][7]

Step 1: Waste Characterization

  • This compound is not typically classified as hazardous waste according to most safety data sheets.[2][5] However, always consult the specific Safety Data Sheet (SDS) provided by your supplier and your institution's environmental health and safety (EHS) guidelines.

  • If this compound has been mixed with other chemicals, the resulting mixture must be characterized based on its components to determine if it qualifies as hazardous waste.

Step 2: Disposal of Unused this compound

  • Non-Hazardous Disposal: If classified as non-hazardous, this compound can be disposed of as a standard chemical waste.[1]

  • Collection: Collect the waste material in a sealed, properly labeled container.

  • Regulatory Compliance: Dispose of the contents and the container at an approved waste disposal facility in accordance with local, state, and federal regulations.[4][5]

Step 3: Disposal of Contaminated Materials

  • Packaging: Empty containers should be disposed of as unused product in accordance with local regulations.[1][5] Do not reuse empty containers.[5]

  • Spill Debris: Any materials used to clean up a this compound spill (e.g., absorbent pads, contaminated gloves) should be placed in a sealed container and disposed of following the same protocol as the chemical itself.

Summary of Disposal and Safety Procedures

The following table summarizes the key logistical and safety information for handling and disposing of this compound.

ProcedureGuideline
Personal Protective Gear Safety glasses, chemical-resistant gloves, and a lab coat are required.[1][3][4]
Spill Containment Avoid dust formation.[1] Sweep up solid material or absorb solutions with inert material. Prevent entry into drains.[1][4]
Waste Collection Place unused product and spill cleanup debris into suitable, closed, and labeled containers for disposal.[1][5]
Disposal of Unused Product Treat as a non-hazardous chemical waste. Dispose of at an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4][5]
Contaminated Packaging Dispose of as unused product.[1] Empty contents completely and do not reuse the container.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

StachyoseDisposalWorkflow This compound Disposal Decision Workflow start Start: this compound for Disposal assess_spill Assess Situation: Spill or Unused Product? start->assess_spill spill_node Accidental Spill assess_spill->spill_node Spill unused_node Unused/Waste Product assess_spill->unused_node Unused Product wear_ppe 1. Wear Appropriate PPE (Gloves, Safety Glasses) spill_node->wear_ppe contain_spill 2. Contain Spill & Avoid Dust Formation wear_ppe->contain_spill cleanup 3. Sweep Solid or Absorb Liquid contain_spill->cleanup collect_spill 4. Collect in a Labeled, Sealed Container cleanup->collect_spill disposal_hub Ready for Disposal collect_spill->disposal_hub check_contamination Is it mixed with hazardous substances? unused_node->check_contamination pure_this compound Pure this compound Waste check_contamination->pure_this compound No hazardous_mix Hazardous Mixture check_contamination->hazardous_mix Yes collect_pure Collect in a Labeled, Sealed Container pure_this compound->collect_pure collect_pure->disposal_hub follow_hazardous_protocol Follow Institutional Protocol for Hazardous Waste hazardous_mix->follow_hazardous_protocol follow_hazardous_protocol->disposal_hub consult_regs Consult Local, State & Federal Regulations disposal_hub->consult_regs dispose Dispose via Approved Waste Management Facility consult_regs->dispose end End: Disposal Complete dispose->end

Caption: Workflow for handling and disposal of this compound.

References

Personal protective equipment for handling Stachyose

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal information for laboratory professionals working with stachyose. The following guidelines are designed to ensure a safe laboratory environment and operational efficiency for researchers, scientists, and drug development professionals.

This compound is a naturally occurring tetrasaccharide found in various plants and is generally considered non-hazardous.[1][2][3][4] However, as a fine powder, it can pose a dust inhalation hazard and may cause mild irritation.[5] Adherence to standard laboratory safety protocols is crucial.

Personal Protective Equipment (PPE)

The recommended personal protective equipment when handling this compound powder is outlined below. This is based on a thorough hazard assessment and aims to minimize exposure and ensure personal safety.

PPE ItemSpecificationPurpose
Hand Protection Nitrile or latex glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.
Respiratory Protection N95 or FFP2 rated dust maskTo prevent inhalation of fine powder.
Body Protection Standard laboratory coatTo protect clothing and skin from contamination.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.

ProcedureGuidelineRationale
Handling Handle in a well-ventilated area or under a chemical fume hood.To minimize inhalation of airborne dust.[6][7]
Avoid generating dust.To reduce the risk of inhalation and contamination.[7][8]
Use appropriate tools (e.g., spatulas, weighing paper) for transfer.To ensure accurate measurement and minimize spills.
Storage Store in a tightly sealed container.To prevent moisture absorption and contamination.[6][7]
Keep in a cool, dry place away from direct sunlight.[6]To maintain chemical stability.[8]
Store away from strong oxidizing agents.[5][8]To prevent potential chemical reactions.

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental compliance.

PlanAction
Spill Response 1. Isolate the Area: Cordon off the spill area to prevent further contamination.
2. Wear Appropriate PPE: Ensure all personnel involved in the cleanup are wearing the recommended PPE.
3. Clean the Spill: Gently sweep or vacuum the spilled powder. Avoid dry sweeping that can generate dust. Moisten the powder with water if necessary to minimize dust.
4. Collect Waste: Place the collected material into a sealed container for disposal.
5. Decontaminate: Clean the spill area with soap and water.
Disposal Dispose of waste this compound and contaminated materials (e.g., gloves, wipes) in accordance with local, state, and federal regulations for non-hazardous chemical waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Dissolve or Mix as per Protocol weigh->dissolve clean Clean Equipment and Workspace dissolve->clean dispose Dispose of Waste clean->dispose cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment inhalation Dust Inhalation respirator Dust Mask inhalation->respirator mitigates skin_contact Skin Contact gloves Gloves skin_contact->gloves prevents eye_contact Eye Contact goggles Safety Goggles eye_contact->goggles prevents

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.